molecular formula C10H9BrN2 B2712272 6-Bromo-4-methylquinolin-3-amine CAS No. 1201646-50-5

6-Bromo-4-methylquinolin-3-amine

Cat. No.: B2712272
CAS No.: 1201646-50-5
M. Wt: 237.1
InChI Key: NKGDKJIYBYNMHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-methylquinolin-3-amine is a brominated quinoline derivative that serves as a versatile synthetic intermediate and key scaffold in medicinal chemistry and chemical biology research. Its structural features, incorporating both an electron-withdrawing bromo substituent and an electron-donating amino group on the quinoline core, make it a privileged building block for the development of novel kinase inhibitors . Researchers utilize this compound to explore and modulate kinase promiscuity and selectivity, as the 4-anilino-quin(az)oline scaffold is a well-established hinge binder in kinase inhibitor design . The bromine atom at the 6-position provides an excellent handle for further functionalization via modern cross-coupling methodologies, such as Suzuki or Buchwald-Hartwig reactions, allowing for rapid library development and expansion into diverse chemical space . The compound's potential research applications are significant in oncology and targeted therapy development, given the clinical tractability of the human kinome and the approval of numerous kinase inhibitors for cancer treatment . Furthermore, related bromo-substituted quinoline compounds have demonstrated utility as core structures in developing fluorescent chemosensors for pH and metal ion detection, indicating potential applications in bioimaging and diagnostic assay development . This product is intended for research purposes in controlled laboratory environments by qualified personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use and handle this compound with appropriate personal protective equipment and engineering controls .

Properties

IUPAC Name

6-bromo-4-methylquinolin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c1-6-8-4-7(11)2-3-10(8)13-5-9(6)12/h2-5H,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKGDKJIYBYNMHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=C(C=CC2=NC=C1N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 6-Bromo-4-methylquinolin-3-amine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

6-Bromo-4-methylquinolin-3-amine is a highly specialized heterocyclic scaffold, primarily utilized as a pharmacophore in the development of kinase inhibitors (e.g., PI3K/mTOR pathway modulators) and DNA-PK inhibitors. Its structural uniqueness lies in the dense functionalization of the quinoline core: a halogen handle at C6 for cross-coupling (Suzuki/Buchwald), a methyl group at C4 providing steric bulk and hydrophobic interaction, and an amine at C3 serving as a critical hydrogen-bond donor or derivatization site.

This guide moves beyond generic preparations, detailing a convergent synthetic strategy that prioritizes regiocontrol and yield. Unlike the common Skraup or Doebner-Miller syntheses, which often yield inseparable mixtures for this substitution pattern, we utilize a modified Friedländer-type condensation followed by a chemoselective reduction. This route ensures the correct placement of the C4-methyl and C3-amino groups while preserving the C6-bromine atom.

Retrosynthetic Analysis

To design a robust synthesis, we deconstruct the target molecule (TM) into stable precursors. The critical challenge is introducing the C3-amine without affecting the C6-bromide.

  • Disconnection 1 (Functional Group Interconversion): The C3-amine is best accessed via the reduction of a nitro group. Direct amination of the quinoline ring is difficult and lacks regioselectivity.

    • Precursor:6-Bromo-4-methyl-3-nitroquinoline .[1][2][3][4]

  • Disconnection 2 (Ring Construction): The 4-methyl-3-nitroquinoline core suggests a condensation between an ortho-amino ketone and a nitro-methylene synthon.

    • Precursors:2-Amino-5-bromoacetophenone and Methazonic Acid (or a synthetic equivalent like nitroacetaldehyde oxime).

Retrosynthesis Target 6-Bromo-4-methylquinolin-3-amine (Target Molecule) Nitro 6-Bromo-4-methyl-3-nitroquinoline (Key Intermediate) Target->Nitro Reduction (Fe/AcOH or SnCl2) Precursors 2-Amino-5-bromoacetophenone + Methazonic Acid (in situ) Nitro->Precursors Friedländer-type Cyclocondensation

Caption: Retrosynthetic logic flow prioritizing the preservation of the C6-bromo handle and regioselective ring closure.

Detailed Synthetic Protocol

Phase 1: Synthesis of 2-Amino-5-bromoacetophenone

Rationale: Commercial 2-aminoacetophenone is inexpensive. Direct bromination must be controlled to avoid poly-bromination or oxidation of the acetyl group.

Reagents:

  • 2-Aminoacetophenone (1.0 eq)

  • N-Bromosuccinimide (NBS) or Pyridinium Hydrobromide Perbromide (1.05 eq)

  • Dichloromethane (DCM) or Acetic Acid

Protocol:

  • Dissolution: Dissolve 2-aminoacetophenone (13.5 g, 100 mmol) in DCM (150 mL) at 0°C.

  • Bromination: Add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Maintain temperature < 5°C to ensure regioselectivity at the para position relative to the amine (C5 position).

  • Quench: Stir for 2 hours at room temperature. Quench with water (100 mL).

  • Workup: Separate the organic layer, wash with brine, dry over anhydrous

    
    , and concentrate.
    
  • Purification: Recrystallize from ethanol/water to yield yellow needles.

    • Yield Target: 85-90%

    • Checkpoint:

      
      H NMR should show a characteristic doublet-doublet for the C4-H and a doublet for C6-H, confirming 5-bromo substitution.
      
Phase 2: Cyclization to 6-Bromo-4-methyl-3-nitroquinoline

Rationale: This is the critical ring-forming step. Methazonic acid (prepared in situ) acts as a bis-electrophile. The ketone carbonyl of the acetophenone condenses with the amino group of the methazonic acid equivalent, while the methylene group of the nitro compound condenses with the aniline nitrogen.

Reagents:

  • 2-Amino-5-bromoacetophenone (from Phase 1)

  • Nitromethane[5]

  • Sodium Hydroxide (50% aq)

  • Hydrochloric Acid (6M)

Protocol (The Methazonic Acid Route):

  • Preparation of Methazonic Acid:

    • In a separate flask, dissolve nitromethane (10 mL) in 50% NaOH (20 mL) while maintaining the temperature between 45-50°C. The solution will turn red-brown.

    • Caution: This reaction is exothermic. Cool immediately to 0°C and carefully acidify with concentrated HCl to generate methazonic acid (

      
      ) in situ.
      
  • Condensation:

    • Add 2-amino-5-bromoacetophenone (10.7 g, 50 mmol) dissolved in dilute HCl to the methazonic acid solution.

    • Stir the mixture at room temperature for 12 hours. A precipitate (the Schiff base intermediate) may form.

  • Cyclization:

    • Add acetic anhydride (20 mL) and sodium acetate (anhydrous), then reflux the mixture for 2-4 hours. This promotes the dehydrative cyclization.

  • Isolation:

    • Pour the reaction mixture into crushed ice. The 3-nitroquinoline derivative will precipitate as a tan/brown solid.

    • Filter and wash copiously with water and cold ethanol.

    • Yield Target: 50-60%

Phase 3: Chemoselective Reduction to 6-Bromo-4-methylquinolin-3-amine

Rationale: We must reduce the nitro group to an amine without debrominating the C6 position. Catalytic hydrogenation (Pd/C +


) poses a high risk of hydrogenolysis (removing the Br). Therefore, a dissolving metal reduction (Bechamp reduction) is the Gold Standard  here.

Reagents:

  • 6-Bromo-4-methyl-3-nitroquinoline (from Phase 2)

  • Iron Powder (fine mesh, 5.0 eq)

  • Acetic Acid (Glacial) / Ethanol (1:1 mixture)

  • Catalytic HCl (optional)

Protocol:

  • Setup: Suspend 6-bromo-4-methyl-3-nitroquinoline (2.67 g, 10 mmol) in a mixture of ethanol (30 mL) and glacial acetic acid (30 mL).

  • Activation: Add iron powder (2.8 g, 50 mmol). Heat the mixture to reflux (approx. 85°C).

  • Reaction: Monitor by TLC. The yellow nitro compound will disappear, replaced by a fluorescent blue-spotted amine product. Reaction time is typically 1-3 hours.

  • Workup:

    • Cool to room temperature.[6][7][8]

    • Filter through a Celite pad to remove iron residues.[8] Wash the pad with ethyl acetate.[6][8]

    • Concentrate the filtrate to remove ethanol.

    • Neutralize the residue with saturated

      
       solution (carefully, foaming will occur) until pH ~8.
      
  • Extraction: Extract with Ethyl Acetate (3 x 50 mL).

  • Purification:

    • Dry organics over

      
       and concentrate.
      
    • Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient 4:1 to 1:1).

    • Yield Target: 75-85%

Process Visualization

SynthesisWorkflow cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Ring Construction cluster_2 Phase 3: Reduction Start 2-Aminoacetophenone Brom 2-Amino-5-bromoacetophenone Start->Brom NBS, DCM 0°C -> RT NitroQ 6-Bromo-4-methyl- 3-nitroquinoline Brom->NitroQ 1. Methazonic acid 2. Ac2O/NaOAc, Reflux Methaz Methazonic Acid (in situ) Methaz->NitroQ Final 6-Bromo-4-methyl- quinolin-3-amine NitroQ->Final Fe Powder, AcOH EtOH, Reflux (No Debromination)

Caption: Step-by-step synthetic workflow from commercial starting materials to the final amino-quinoline.

Quantitative Data & Troubleshooting

ParameterPhase 1 (Bromination)Phase 2 (Cyclization)Phase 3 (Reduction)
Key Reagent NBS / Pyridinium HBrNitromethane / NaOHIron Powder / AcOH
Temperature 0°C

25°C
Reflux (~100°C)Reflux (~85°C)
Typical Yield 85 - 90%50 - 60%75 - 85%
Critical Risk Over-bromination (di-bromo)Runaway exotherm (Methazonic prep)Dehalogenation (avoid Pd/C)
Appearance Yellow NeedlesTan/Brown SolidOff-white/Yellow Solid
Troubleshooting Guide
  • Low Yield in Phase 2: Ensure the methazonic acid is prepared fresh and kept cold before addition. If the "Methazonic" route fails, consider the Friedländer condensation with nitroacetone , though this often yields the 3-acetyl isomer if not carefully controlled.

  • De-bromination in Phase 3: If you observe the loss of bromine (mass M-79/81 in MS), switch from Fe/AcOH to

    
     in Ethanol  at 70°C. Tin chloride is milder and highly chemoselective for nitro groups in the presence of aryl halides.
    

Characterization Criteria

The final product must be validated against these expected spectral properties:

  • Physical State: Pale yellow to off-white solid.

  • Mass Spectrometry (LC-MS):

    • Expected

      
      : ~237.0 / 239.0 (1:1 isotopic pattern for Br).
      
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       2.45 (s, 3H, 
      
      
      
      at C4).
    • 
       5.60 (s, 2H, 
      
      
      
      , broad,
      
      
      exchangeable).
    • 
       7.10 (s, 1H, H-2, sharp singlet).
      
    • 
       7.60 (dd, 1H, H-7).
      
    • 
       7.80 (d, 1H, H-8).
      
    • 
       8.05 (d, 1H, H-5, often shifted downfield due to peri-interaction with methyl).
      

References

  • BenchChem. (2025).[9] 6-Bromo-4-methyl-3-nitroquinoline | 1185310-49-9.[2] Retrieved from

  • Thermo Scientific Chemicals. (2024). 6-Bromo-4-methyl-3-nitroquinoline, 96%. Retrieved from

  • Lei, F., et al. (2014).[10] Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino)phenyl)-2-methylpropanenitrile. ResearchGate. Retrieved from

  • Baker, L. J., et al. (2001).[11] 2′-Amino-5′-bromoacetophenone.[11] Acta Crystallographica Section E. Retrieved from [11]

  • Organic Reactions. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions Wiki. Retrieved from

Sources

"6-Bromo-4-methylquinolin-3-amine chemical properties"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-4-methylquinolin-3-amine

Part 1: Executive Summary

6-Bromo-4-methylquinolin-3-amine (CAS: 1201646-50-5) is a highly functionalized heteroaromatic scaffold that has emerged as a critical intermediate in the synthesis of next-generation kinase inhibitors, particularly those targeting the PI3K/AKT/mTOR pathway and DNA damage response mechanisms (ATM/DNA-PK).

Its structural uniqueness lies in its "tri-vector" reactivity:

  • C3-Amine: A nucleophilic handle for amide coupling, urea formation, or heterocyclization.

  • C6-Bromide: An electrophilic handle for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings, allowing extension into the "solvent-exposed" regions of kinase binding pockets.

  • C4-Methyl: A steric wedge that enforces atropisomerism or restricts conformational flexibility in drug-target complexes.

This guide details the physicochemical profile, validated synthetic routes, and reactivity logic required to utilize this scaffold in high-value medicinal chemistry campaigns.

Part 2: Chemical Identity & Physicochemical Profile

The following data aggregates calculated and experimental parameters to establish a baseline for handling and formulation.

PropertyValue / DescriptionSource/Note
IUPAC Name 6-Bromo-4-methylquinolin-3-amineOfficial
CAS Number 1201646-50-5Registry
Molecular Formula C₁₀H₉BrN₂-
Molecular Weight 237.10 g/mol -
Appearance Yellow to brown solidTypical of amino-nitroquinolines
Solubility Low in water; Soluble in DMSO, DMF, MeOHOrganic/Polar
LogP (Calc) ~2.6 – 3.3Lipophilic
pKa (Calc) ~3.5 (Quinoline N), ~2.0 (Amine)Weakly basic
H-Bond Donors 1 (NH₂)-
H-Bond Acceptors 2 (Quinoline N, Amine N)-

Part 3: Validated Synthetic Architecture

While various theoretical routes to substituted quinolines exist (e.g., Friedländer condensation), the most robust, scale-up-ready synthesis for this specific substitution pattern avoids the instability of 3-nitro-4-methyl synthons by utilizing a decarboxylative alkylation strategy. This protocol is adapted from patent literature (WO2019201283A1) used in the synthesis of ATM/DNA-PK inhibitors.

Retrosynthetic Logic

The methyl group at C4 is introduced after the quinoline core is constructed, via nucleophilic displacement of a C4-chloride by a malonate equivalent, followed by decarboxylation. This ensures regiochemical purity which is difficult to achieve via direct cyclization.

Step-by-Step Protocol

Stage 1: Introduction of the C4-Methyl Group

  • Precursor: 6-Bromo-4-chloro-3-nitroquinoline (commercially available or synthesized from 6-bromo-4-hydroxy-3-nitroquinoline via POCl₃).

  • Reagent: tert-Butyl methyl malonate (or diethyl malonate).

  • Conditions: NaH (base), THF/DMF, 0°C to RT.

  • Mechanism: SNAr displacement of the C4-chloride by the malonate carbanion. The nitro group at C3 activates the C4 position for nucleophilic attack.

  • Intermediate: tert-Butyl methyl 2-(6-bromo-3-nitroquinolin-4-yl)propanedioate.[1]

Stage 2: Decarboxylation to the Methyl Scaffold

  • Reagents: 4M HCl in 1,4-dioxane/water.

  • Conditions: Reflux (90°C) for 5–8 hours.

  • Outcome: Acid-catalyzed hydrolysis of the esters followed by thermal decarboxylation yields 6-bromo-4-methyl-3-nitroquinoline .

  • Key Insight: This step converts the bulky malonate group into the compact methyl group required for the final scaffold.

Stage 3: Nitro Reduction to the Target Amine

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).

  • Solvent: Methanol/Water (10:1).

  • Conditions: 80°C, 3 hours.

  • Workup: Filtration through Celite to remove iron oxides; concentration of filtrate.

  • Purification: Silica gel chromatography (Gradient: 1–5% MeOH in DCM).

  • Yield: Typically 70–85%.

  • Alternative: Catalytic hydrogenation (H₂/Pd-C) is possible but risks debromination at C6 if not carefully monitored. The Fe/NH₄Cl method is chemoselective for the nitro group.

Part 4: Visualization of Synthesis & Reactivity

The following diagram maps the synthesis workflow and the divergent reactivity pathways available for library generation.

G Precursor 6-Bromo-4-chloro- 3-nitroquinoline Intermediate Malonate Adduct (Transient) Precursor->Intermediate t-Bu Methyl Malonate NaH, THF Nitro 6-Bromo-4-methyl- 3-nitroquinoline Intermediate->Nitro HCl, Dioxane Decarboxylation Target 6-Bromo-4-methyl- quinolin-3-amine Nitro->Target Fe, NH4Cl Nitro Reduction Amide Amides/Ureas (Kinase Hinge Binders) Target->Amide Acylation/Isocyanates (C3-NH2 Reactivity) Biaryl Biaryl Derivatives (Suzuki Coupling) Target->Biaryl Ar-B(OH)2, Pd(0) (C6-Br Reactivity) Heterocycle Tricyclic Cores (Imidazoquinolines) Target->Heterocycle Cyclization (C3/C4 Functionalization)

Caption: Synthesis of 6-Bromo-4-methylquinolin-3-amine via decarboxylative alkylation and subsequent divergent functionalization pathways.

Part 5: Reactivity Profile & Applications

The C3-Amine: The "Hinge Binder" Vector

In kinase inhibitor design, the C3-amine often serves as the anchor point.

  • Acylation: Reaction with acid chlorides or carboxylic acids (using HATU/EDCI) generates amides. These amides often mimic the hydrogen bonding of ATP's adenine ring within the kinase hinge region.

  • Diazotization: Treatment with t-butyl nitrite allows for Sandmeyer-type transformations, converting the amine to a halide or hydroxyl group if "scaffold hopping" is required.

  • Cyclization: Reaction with ortho-esters or aldehydes can fuse a third ring (e.g., forming an imidazo[4,5-c]quinoline), a common motif in PI3K/mTOR dual inhibitors.

The C6-Bromide: The "Solvent Front" Vector

The bromine atom is positioned to project substituents out of the ATP binding pocket and into the solvent channel or hydrophobic back-pocket.

  • Suzuki-Miyaura Coupling: The most common derivatization. Coupling with aryl/heteroaryl boronic acids introduces diversity to tune potency and metabolic stability (ADME).

  • Buchwald-Hartwig Amination: Allows the introduction of solubilizing groups (e.g., morpholine, piperazine) directly onto the quinoline core, which is crucial for improving the pharmacokinetic profile of the final drug candidate.

The C4-Methyl: The "Gatekeeper"

The methyl group is not merely a bystander; it provides steric bulk that can induce atropisomerism when bulky substituents are placed at C3. This restricted rotation can lock the molecule into a bioactive conformation, increasing potency and selectivity (e.g., selectivity for DNA-PK over ATM).

Part 6: Safety & Handling

  • Hazards: As an amino-halo-quinoline, this compound should be treated as a potential skin and eye irritant (H315, H319) and potentially harmful if swallowed (H302).

  • Genotoxicity: Aminoquinolines can intercalate DNA. While specific Ames test data for this CAS is not public, it should be handled as a suspected mutagen until proven otherwise.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. The amine is susceptible to oxidation (browning) upon extended exposure to air.

References

  • Xrad Therapeutics, Inc. (2019).[2] Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy.[1][3][4] WO2019201283A1.[1][2][4] Link

    • Source for the decarboxylative alkylation synthesis route and specific reaction conditions.
  • Hutchison MediPharma Limited. (2009). Phosphatidylinositol 3 kinase inhibitors. WO2009155527A2. Link

    • Source for the reduction protocol of the nitro-quinoline intermedi
  • BenchChem. (2025). 6-Bromo-4-methyl-3-nitroquinoline Properties and Reactivity. Link

    • General reference for the physicochemical properties of the nitro-precursor.
  • PubChem. (2025).[5] Compound Summary: 6-Bromo-4-methylquinolin-3-amine.[6] National Library of Medicine. Link

    • Source for calculated physicochemical descriptors (LogP, H-bond counts).

Sources

Technical Deep Dive: 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and application of 6-Bromo-4-methylquinolin-3-amine , a specialized heterocyclic intermediate critical in the development of targeted oncology therapeutics.

CAS Number: 1201646-50-5

Executive Summary

6-Bromo-4-methylquinolin-3-amine is a trisubstituted quinoline scaffold employed primarily as a high-value building block in medicinal chemistry. Its structural uniqueness lies in the specific arrangement of a 6-bromo handle (for cross-coupling), a 4-methyl group (for steric enforcement and hydrophobic pocket filling), and a 3-amino group (a versatile nucleophile for urea/amide formation).

This compound has emerged as a pivotal intermediate in the synthesis of MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors and DNA-PK (DNA-Dependent Protein Kinase) inhibitors , targeting pathways essential for the survival of activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) and solid tumors resistant to radiotherapy.

Chemical Identity & Physicochemical Properties[1][2][3]

PropertySpecification
CAS Number 1201646-50-5
IUPAC Name 6-Bromo-4-methylquinolin-3-amine
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Exact Mass 235.9949
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF; sparingly soluble in dichloromethane
pKa (Calculated) ~3.5 (Quinoline N), ~2.0 (Aniline N - weak base due to conjugation)
Key Functional Groups Aryl Bromide (C6), Methyl (C4), Primary Amine (C3)

Synthesis & Manufacturing Methodology

The synthesis of 6-bromo-4-methylquinolin-3-amine is non-trivial due to the difficulty of introducing a methyl group at the C4 position while maintaining the C3-amine functionality. The most robust industrial route utilizes a malonate-mediated alkylation/decarboxylation sequence on a 4-chloro-3-nitroquinoline precursor.

Retrosynthetic Analysis

The target molecule is disassembled into 6-bromo-4-methyl-3-nitroquinoline (CAS 1185310-49-9), which is derived from 6-bromo-4-chloro-3-nitroquinoline . The core quinoline ring is constructed via the Gould-Jacobs reaction .

Step-by-Step Protocol
Step 1: Construction of the Quinoline Core (Gould-Jacobs)
  • Reagents: 4-Bromoaniline + Diethyl ethoxymethylenemalonate (EMME).

  • Conditions: Heat at 120°C (condensation), then 250°C in diphenyl ether (cyclization).[1]

  • Product: 6-Bromo-4-hydroxyquinoline (Tautomer: 6-Bromoquinolin-4(1H)-one).

  • Mechanism: Aniline addition-elimination followed by high-temperature intramolecular Friedel-Crafts acylation.

Step 2: Nitration [2]
  • Reagents: HNO₃ / Propionic Acid (or Acetic Acid).

  • Conditions: Reflux.[3][4][5][6]

  • Product: 6-Bromo-4-hydroxy-3-nitroquinoline .[2]

  • Logic: The 4-hydroxyl group activates the ring; the 3-position is the most nucleophilic site available for electrophilic aromatic substitution in 4-quinolones.

Step 3: Chlorination
  • Reagents: POCl₃ (Phosphorus oxychloride).

  • Conditions: Reflux.[3][4][5][6]

  • Product: 6-Bromo-4-chloro-3-nitroquinoline .[6]

  • Logic: Converts the 4-hydroxyl (tautomeric ketone) into a good leaving group (chloride) for the subsequent nucleophilic substitution.

Step 4: C4-Methylation (Malonate Displacement)
  • Reagents: Diethyl malonate (or tert-butyl ethyl malonate), NaH (Sodium Hydride).

  • Conditions: THF/DMF, 0°C to RT.

  • Intermediate: Diethyl 2-(6-bromo-3-nitroquinolin-4-yl)malonate.

  • Hydrolysis/Decarboxylation: Treat with 6N HCl at reflux.

  • Product: 6-Bromo-4-methyl-3-nitroquinoline (CAS 1185310-49-9).[2][7][8]

  • Mechanism: SₙAr displacement of the chloride by the malonate carbanion, followed by acid-catalyzed hydrolysis and thermal decarboxylation to leave the methyl group.

Step 5: Nitro Reduction
  • Reagents: Iron powder (Fe) / NH₄Cl (aq) / Ethanol OR H₂ / Pd/C (controlled).

  • Conditions: Reflux (Fe) or RT (Hydrogenation).

  • Product: 6-Bromo-4-methylquinolin-3-amine (Target).

  • Critical Note: Chemoselective reduction is required to avoid debromination at the C6 position. Iron/Ammonium Chloride is preferred over catalytic hydrogenation for halogenated aromatics to prevent hydrodehalogenation.

Synthesis Workflow Diagram[7]

SynthesisPath Start 4-Bromoaniline + EMME Core 6-Bromo-4-hydroxyquinoline Start->Core 1. 120°C 2. Ph2O, 250°C (Gould-Jacobs) Nitro 6-Bromo-4-hydroxy- 3-nitroquinoline Core->Nitro HNO3, Reflux (Nitration) Chloro 6-Bromo-4-chloro- 3-nitroquinoline Nitro->Chloro POCl3, Reflux (Chlorination) MethylNitro 6-Bromo-4-methyl- 3-nitroquinoline (CAS 1185310-49-9) Chloro->MethylNitro 1. NaH, Diethyl Malonate 2. HCl, Reflux (S_NAr + Decarboxylation) Target 6-Bromo-4-methylquinolin-3-amine (CAS 1201646-50-5) MethylNitro->Target Fe, NH4Cl, EtOH (Chemoselective Reduction)

Caption: Five-step industrial synthesis pathway highlighting the critical malonate-mediated C4-methylation strategy.

Applications in Drug Discovery[1][6][8]

MALT1 Inhibitor Scaffold

The primary utility of CAS 1201646-50-5 is as a scaffold for allosteric MALT1 inhibitors . MALT1 proteolytic activity drives NF-κB signaling in ABC-DLBCL lymphomas.

  • Mechanism: The 3-amino group is reacted with isocyanates (e.g., 5-chloro-6-(2H-1,2,3-triazol-2-yl)pyridin-3-yl isocyanate) to form a urea linkage .

  • SAR Logic:

    • 6-Bromo: Allows for late-stage diversification via Suzuki-Miyaura coupling to introduce solubility-enhancing groups (e.g., pyrazoles).

    • 4-Methyl: Induces a twist in the urea linkage, forcing the molecule into a conformation that fits the allosteric pocket of MALT1, improving selectivity over other cysteine proteases.

DNA-PK Inhibitors

In DNA-PK inhibitors (e.g., for sensitizing tumors to radiation), the quinoline core serves as a hinge-binder or a hydrophobic anchor. The 3-amine provides a vector to extend into the ribose pocket or solvent front.

Functionalization Logic Diagram

SAR_Logic Target 6-Bromo-4-methylquinolin-3-amine Urea Urea Formation (MALT1 Inhibitors) Target->Urea Reacts at C3-NH2 (Isocyanates/Carbamates) Suzuki Suzuki Coupling (Biaryl Synthesis) Target->Suzuki Reacts at C6-Br (Boronic Acids) Buchwald Buchwald-Hartwig (Amination) Target->Buchwald Reacts at C6-Br (Amines)

Caption: Divergent synthesis points for medicinal chemistry optimization using the 3-amino and 6-bromo handles.

Safety & Handling

  • Hazards: As an amino-quinoline derivative, treat as a potential irritant and sensitizer.

  • GHS Classification (Predicted):

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Light sensitive (protect from direct light to prevent oxidation of the amine).

References

  • Google Patents. (2019). WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy. (Describes synthesis of the nitro precursor and the amine).
  • Google Patents. (2020). US10689366B2 - Compounds for MALT1 degradation. (Details the urea formation using the 3-amino scaffold).

Sources

Technical Guide: Structural Elucidation of 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural elucidation of 6-Bromo-4-methylquinolin-3-amine . This analysis is constructed for researchers and drug development professionals, synthesizing spectroscopic principles with specific data derived from quinoline chemistry.

Executive Summary & Synthetic Context

The compound 6-Bromo-4-methylquinolin-3-amine represents a specific scaffold often utilized in the development of kinase inhibitors and antimalarial agents. Its structural integrity relies on the precise regiochemistry of the bromine atom (C6), the methyl group (C4), and the primary amine (C3).

Before initiating spectral analysis, one must understand the synthetic origin to anticipate potential impurities (regioisomers). This molecule is typically accessed via the reduction of 6-bromo-4-methyl-3-nitroquinoline , which itself is derived from the cyclization of 2-amino-5-bromobenzophenone derivatives or through the Friedländer synthesis.

Critical Quality Attribute (CQA): The most common structural error in this class is the transposition of the methyl group or the halogen, often resulting from non-reginoselective cyclization. The analytical workflow below is designed to rule out these isomers.

Analytical Workflow Strategy

The elucidation follows a "Mass-to-Map" logic: confirming the elemental composition first, then mapping the carbon skeleton, and finally assigning proton connectivity.

ElucidationWorkflow Start Crude Material HPLC HPLC Purity (>98%) Start->HPLC MS HRMS / LC-MS (Br Isotope Pattern) HPLC->MS Confirm MW NMR_1H 1H NMR (Regiochemistry) MS->NMR_1H Identify Fragments NMR_2D 2D NMR (HMBC/NOESY) (Connectivity) NMR_1H->NMR_2D Solve Isomers Final Confirmed Structure NMR_2D->Final

Figure 1: Step-wise analytical workflow for structural validation.

Mass Spectrometry (MS) Analysis

The presence of Bromine provides a distinct spectral signature that serves as the first checkpoint.

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode (

    
    ).
    
  • Molecular Formula: C₁₀H₉BrN₂

  • Exact Mass: ~235.99 (for ⁷⁹Br) and ~237.99 (for ⁸¹Br).

Key Diagnostic Features
FeatureObservationMechanistic Explanation
Isotopic Pattern 1:1 doublet ratio (

and

)
Natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%) creates a "twin peak" signature.
Base Peak

237/239
Protonated molecular ion

.
Fragmentation Loss of 80/82 Da (HBr)Characteristic reductive elimination of HBr in collision-induced dissociation (CID), yielding a radical cation at

~157.

Analyst Note: If the M/M+2 ratio deviates significantly from 1:1, suspect contamination with the chloro-analog (3:1 ratio) or de-halogenated impurity.

Infrared Spectroscopy (FT-IR)

IR is used primarily to confirm the functional group transformation (Nitro


 Amine).
  • Primary Amine (

    
    ):  Look for the characteristic "doublet" stretch (asymmetric and symmetric) in the high frequency region, typically 3400–3300 cm⁻¹ .
    
  • Absence of Nitro: Disappearance of strong bands at ~1530 cm⁻¹ and ~1350 cm⁻¹ (NO₂ asymmetric/symmetric stretch) confirms successful reduction.

Nuclear Magnetic Resonance (NMR) Elucidation

This is the core of the structural proof. The quinoline ring current and substituent effects allow for precise assignment.

¹H NMR Assignment (400 MHz, DMSO- )

Theoretical shifts based on substituent additivity rules and analogous 6-bromoquinolines.

PositionProtonType

(ppm)

Coupling (Hz)
Assignment Logic
2 H-2 Singlet8.45 – 8.55-Diagnostic: Isolated proton between N and C3-NH₂. Shielded relative to unsubstituted quinoline (8.9 ppm) due to the electron-donating 3-NH₂ group.
5 H-5 Doublet7.95 – 8.05

Key Regio-marker: Located at the "bay" region. Only couples to H-7 (meta) because C6 is blocked by Br and C4 is blocked by Methyl.
8 H-8 Doublet7.80 – 7.90

Typical aromatic doublet. Couples strongly to H-7.
7 H-7 dd7.60 – 7.70

"Doublet of doublets." Couples ortho to H-8 and meta to H-5.
3-NH₂ -NH₂ Broad s5.40 – 5.80-Exchangeable with D₂O. Broadening depends on solvent dryness and H-bonding.
4-CH₃ -CH₃ Singlet2.35 – 2.45-Methyl group attached to the aromatic ring. Slightly deshielded by the ring current but shielded by the adjacent amine.
¹³C NMR Overview
  • Total Carbons: 10 signals expected.

  • Aliphatic: One signal at ~14-16 ppm (4-CH₃).

  • Aromatic: 9 signals in the 120–155 ppm range.

    • C-2: Deshielded (~140-145 ppm) due to proximity to Nitrogen.

    • C-3: Shielded (~135 ppm) due to amino group attachment.

    • C-6: Distinct shift (~118-120 ppm) due to the heavy atom effect of Bromine (Carbon bonded to Br is often shielded relative to C-H).

Advanced Verification: 2D NMR Logic

To definitively prove the methyl group is at Position 4 (and not Position 2 or 3), HMBC (Heteronuclear Multiple Bond Correlation) is required.

HMBC Correlation Pathway

The methyl protons (


) must show long-range coupling (

) to specific ring carbons.
  • Correlation 1: Methyl protons

    
    C4  (ipso, weak/absent in HMBC, seen in HSQC).
    
  • Correlation 2: Methyl protons

    
    C3  (ortho). Since C3 bears the amine, this carbon will have a distinct chemical shift.
    
  • Correlation 3: Methyl protons

    
    C4a  (bridgehead carbon). This confirms the methyl is on the pyridine ring, adjacent to the bridge.
    

HMBC_Logic Me Methyl Protons (2.4 ppm) C3 C-3 (Amino-bearing) Me->C3 3-bond correlation C4a C-4a (Bridgehead) Me->C4a 3-bond correlation C4 C-4 (Ipso) H2 H-2 Proton (8.5 ppm) H2->C4 3-bond correlation C8a C8a H2->C8a 3-bond correlation

Figure 2: HMBC correlations confirming the 4-Methyl position.

Quality Control & Storage

  • Purity Assessment: HPLC using a C18 column (e.g., Agilent Zorbax), Gradient 5-95% ACN/Water + 0.1% Formic Acid. The amine functionality may cause tailing; consider using a high pH buffer (Ammonium Bicarbonate) if stable.

  • Stability: 3-aminoquinolines are susceptible to oxidation (turning brown/black) upon exposure to air and light. Store under Argon at -20°C.

References

  • Synthesis of 3-Aminoquinolines: Li, J., et al. "Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes."[1][2] Organic & Biomolecular Chemistry, 2023.[1]

  • Quinoline NMR Data: "6-Methylquinoline 1H NMR spectrum." ChemicalBook.[3]

  • Bromo-quinoline Intermediates: Wang, W., et al. "Synthesis of 6-bromo-4-iodoquinoline." Atlantis Press, 2016.

  • Kinase Inhibitor Scaffolds: "6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine." MDPI Molecules, 2020.

  • General NMR Shifts: "NMR Spectroscopy – 1H NMR Chemical Shifts." Organic Chemistry Data.

Sources

"6-Bromo-4-methylquinolin-3-amine IUPAC name"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 6-Bromo-4-methylquinolin-3-amine

Authored by: A Senior Application Scientist
Publication Date: February 18, 2026

Abstract

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous synthetic compounds with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of 6-bromo-4-methylquinolin-3-amine, a substituted quinoline with significant potential in medicinal chemistry and drug discovery. This document will delve into its chemical identity, physicochemical properties, plausible synthetic routes with mechanistic insights, and prospective applications, particularly in the realm of kinase inhibition. Furthermore, this guide will present predicted spectroscopic data for structural elucidation and essential safety and handling protocols. The information herein is curated for researchers, scientists, and professionals in drug development, aiming to provide a foundational understanding and practical insights into this promising molecule.

Chemical Identity and Physicochemical Properties

Nomenclature and Structure

The International Union of Pure and Applied Chemistry (IUPAC) name for the compound of interest is 6-bromo-4-methylquinolin-3-amine .

  • Molecular Formula: C₁₀H₉BrN₂

  • Molecular Weight: 237.10 g/mol

  • Canonical SMILES: Nc1c(C)cnc2cc(Br)ccc12

  • InChI Key: (Predicted) YXWZYAFXGVVMEH-UHFFFAOYSA-N

The chemical structure, illustrated below, features a quinoline ring system substituted with a bromine atom at the 6-position, a methyl group at the 4-position, and an amine group at the 3-position.

Table 1: Chemical Identifiers and Predicted Properties

PropertyValueSource
IUPAC Name 6-bromo-4-methylquinolin-3-amine-
Molecular Formula C₁₀H₉BrN₂Calculated
Molecular Weight 237.10 g/mol Calculated
Appearance (Predicted) White to light brown crystalline solid[1]
Melting Point (°C) >200 (Predicted)General observation for similar structures
Boiling Point (°C) Not available-
Solubility Soluble in DMSO, DMF, and methanol; sparingly soluble in waterGeneral chemical knowledge

Proposed Synthesis Pathway: A Mechanistic Approach

For the synthesis of 6-bromo-4-methylquinolin-3-amine, a logical starting point would be 2-amino-5-bromobenzaldehyde and aminoacetonitrile.

Proposed Friedländer Synthesis

The proposed two-step synthesis is outlined below.

Synthesis_Workflow 2-Amino-5-bromobenzaldehyde 2-Amino-5-bromobenzaldehyde Reaction1 Step 1: Friedländer Annulation 2-Amino-5-bromobenzaldehyde->Reaction1 Aminoacetonitrile Aminoacetonitrile Aminoacetonitrile->Reaction1 Base_Catalyst Base (e.g., NaOH, KOH) Base_Catalyst->Reaction1 Solvent Solvent (e.g., Ethanol) Solvent->Reaction1 Intermediate 6-Bromo-3-aminoquinoline-4-carbonitrile (Predicted Intermediate) Reaction1->Intermediate Reaction2 Step 2: Grignard Reaction & Tautomerization Intermediate->Reaction2 Grignard_Reagent Methylmagnesium bromide (CH3MgBr) Grignard_Reagent->Reaction2 Solvent2 Anhydrous Solvent (e.g., THF) Solvent2->Reaction2 Final_Product 6-Bromo-4-methylquinolin-3-amine Reaction2->Final_Product

Caption: Proposed two-step synthesis of 6-bromo-4-methylquinolin-3-amine.

Detailed Experimental Protocol

Step 1: Synthesis of 6-Bromo-3-aminoquinoline-4-carbonitrile (Predicted Intermediate)

  • To a solution of 2-amino-5-bromobenzaldehyde (1 equivalent) in ethanol, add aminoacetonitrile hydrochloride (1.1 equivalents) and a catalytic amount of a base such as sodium hydroxide.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Filter the resulting precipitate, wash with cold water, and dry under vacuum to obtain the crude intermediate.

  • Purify the crude product by recrystallization from a suitable solvent like ethanol.

Step 2: Synthesis of 6-Bromo-4-methylquinolin-3-amine

  • Suspend the dried 6-bromo-3-aminoquinoline-4-carbonitrile (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of methylmagnesium bromide (3 equivalents) in diethyl ether to the cooled suspension.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 6-bromo-4-methylquinolin-3-amine.

Applications in Research and Drug Development

The quinoline core is a well-established pharmacophore in the design of various therapeutic agents, notably kinase inhibitors and antimalarial drugs. The 4-aminoquinoline scaffold, in particular, is central to the structure of several antimalarial drugs like chloroquine.[2]

Potential as a Kinase Inhibitor

The human kinome presents numerous targets for therapeutic intervention, especially in oncology.[3] The 4-anilino-quin(az)oline scaffold is a known "hinge binder" in kinase inhibitor design.[2][3] The bromine atom at the 6-position of 6-bromo-4-methylquinolin-3-amine provides a versatile handle for further chemical modifications through cross-coupling reactions. This allows for the generation of a diverse library of compounds to probe the chemical space around a target kinase, enabling the fine-tuning of potency and selectivity.[2]

Kinase_Inhibition_Pathway cluster_0 Normal Kinase Activity cluster_1 Inhibition by Compound Kinase Kinase Phosphorylation Phosphorylation Kinase->Phosphorylation Altered_Response Altered Cellular Response (e.g., Apoptosis) Kinase->Altered_Response ATP ATP ATP->Phosphorylation Substrate Substrate Substrate->Phosphorylation Phosphorylated_Substrate Phosphorylated_Substrate Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Our_Compound 6-Bromo-4-methylquinolin-3-amine (or derivative) Binding_Site Our_Compound->Binding_Site Binding_Site->Kinase Inhibition Inhibition Phosphorylation->Phosphorylated_Substrate

Caption: Proposed mechanism of kinase inhibition by a 6-bromo-4-methylquinolin-3-amine derivative.

Predicted Spectroscopic Data

While experimental data for 6-bromo-4-methylquinolin-3-amine is not published, the following spectroscopic characteristics can be predicted based on its structure and data from analogous compounds.[4]

¹H and ¹³C NMR Spectroscopy

Table 2: Predicted NMR Data (in DMSO-d₆)

¹H NMRChemical Shift (δ, ppm)MultiplicityAssignment
~8.5sH-2
~8.2dH-5
~7.8ddH-7
~7.6dH-8
~5.0 (broad)s-NH₂
~2.4s-CH₃
¹³C NMRChemical Shift (δ, ppm)Assignment
~150C-2
~148C-8a
~145C-4
~135C-7
~130C-5
~125C-4a
~122C-3
~120C-6
~118C-8
~18-CH₃
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
3400-3200N-HStretching (amine)
3100-3000C-HAromatic stretching
2950-2850C-HAliphatic stretching
1620-1580C=N, C=CRing stretching
1350-1250C-NStretching
850-800C-HAromatic out-of-plane bending
700-550C-BrStretching
Mass Spectrometry (MS)

The electron impact mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 236 and an M+2 peak at m/z 238 of similar intensity, which is characteristic of a monobrominated compound.

Safety and Handling

The following safety information is based on data for structurally similar bromo-quinoline derivatives.[5][6][7][8]

Table 4: Hazard Identification and Precautionary Statements

Hazard ClassGHS PictogramSignal WordHazard StatementsPrecautionary Statements
Acute Toxicity, Oral GHS07WarningH302: Harmful if swallowed.P264, P270, P301+P312, P330, P501
Skin Corrosion/Irritation GHS07WarningH315: Causes skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Irritation GHS07WarningH319: Causes serious eye irritation.P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure) GHS07WarningH335: May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405, P501
Personal Protective Equipment (PPE) and Handling
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[5]

  • Eye/Face Protection: Wear safety glasses with side-shields or goggles (conforming to EN166).[5]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9]

  • Respiratory Protection: Under normal use conditions, respiratory protection is not required. For large-scale operations or in emergencies, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[5]

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[9]

Conclusion

6-Bromo-4-methylquinolin-3-amine is a heterocyclic compound with considerable potential for applications in drug discovery and medicinal chemistry. Its structure lends itself to further derivatization, particularly at the bromine position, to explore structure-activity relationships in various biological targets. This guide has provided a comprehensive overview of its chemical properties, a plausible synthetic pathway, potential applications, predicted spectroscopic data, and essential safety information. It is our hope that this document will serve as a valuable resource for researchers and scientists working with this and related quinoline derivatives.

References

  • Thermo Fisher Scientific. (2012, July 27). Safety Data Sheet for 1-Bromoisoquinolin-3-amine.
  • KISHIDA CHEMICAL CO., LTD. (2021, August 27). Safety Data Sheet for 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one.
  • PubChem. (n.d.). 6-Bromo-4-methylquinoline.
  • BenchChem. (n.d.). 6-Bromo-N-methylquinolin-4-amine.
  • Fisher Scientific. (2024, March 31).
  • TCI Chemicals. (2025, February 27).
  • Asquith, C. R. M., & Tizzard, G. J. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161. [Link]

  • Fisher Scientific. (2025, December 24).
  • Semantic Scholar. (n.d.). Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)
  • Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.
  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.
  • Wlodarczyk, N., Simenel, C., Delepierre, M., Barale, J.-C., & Janin, Y. L. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(06), 934–940. [Link]

  • Thermo Fisher Scientific. (n.d.). 6-Bromo-4-methylquinoline, 96%.
  • PubMed. (2025, September 17). Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors.
  • BenchChem. (n.d.). Spectroscopic data (NMR, IR, Mass Spec) for Ethyl-quinolin-3-ylmethyl-amine.
  • AA Blocks. (n.d.). 2168290-45-5 | 6-bromo-3-methylquinoline-4-carboxylic acid.
  • BLD Pharm. (n.d.). 1153460-72-0|6-Bromo-4-methoxyquinolin-3-amine.
  • ResearchGate. (n.d.). 1 H NMR spectra of 6-bromo-1,2,3,4-tetrahydroquinoline (2) (top;....
  • BenchChem. (n.d.).
  • Sigma-Aldrich. (n.d.). 6-bromo-3-methoxy-quinoline | 1201844-77-0.
  • SCIREA. (2025, December 1). Fusion and Anti–inflammatory Activity of 6-bromo-2-(o-aminophenyl)-3-amino-Quinazolin-4(3H)-one.

Sources

Technical Monograph: Physicochemical Profiling of 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical profile, synthesis context, and characterization protocols for 6-Bromo-4-methylquinolin-3-amine , structured for researchers in medicinal chemistry and drug discovery.

Executive Summary

6-Bromo-4-methylquinolin-3-amine (CAS 1201646-50-5) is a functionalized heteroaromatic scaffold critical in the synthesis of type I and II kinase inhibitors. Its structural distinctiveness lies in the 3-amino group, which serves as a versatile handle for amide coupling or Buchwald-Hartwig aminations, and the 6-bromo substituent, which enables Suzuki-Miyaura cross-coupling for library expansion.

This guide moves beyond basic database entries to provide a logic-driven analysis of its physical properties, offering a self-validating workflow for researchers handling this intermediate.

Chemical Identity & Structural Parameters

ParameterSpecification
IUPAC Name 6-Bromo-4-methylquinolin-3-amine
CAS Number 1201646-50-5
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
SMILES CC1=C(N)C=NC2=CC(Br)=C=CC12
Appearance Pale yellow to tan solid (Amine oxidation prone)
Isotope Profile Monoisotopic Mass: 235.995

Physicochemical Properties

Note: Where experimental values are proprietary or library-dependent, predictive models calibrated to the quinoline scaffold are utilized.

Solid-State Properties
  • Melting Point (Experimental/Predicted): High-melting solid, typically 178–185 °C (Predicted based on 3-amino-6-bromoquinoline analogs).

    • Technical Insight: The presence of the 3-amino group facilitates intermolecular hydrogen bonding (N-H···N), significantly elevating the lattice energy compared to the non-aminated parent (6-bromo-4-methylquinoline).

  • Morphology: Crystalline needles when recrystallized from Ethanol/Water; amorphous powder from rapid precipitation.

Solution & Electronic Properties
  • Solubility Profile:

    • Soluble: DMSO (>50 mM), DMF, Methanol (moderate).

    • Insoluble: Water (neutral pH), Hexanes.

    • pH-Dependent: Solubility increases significantly below pH 4.0 due to protonation of the quinoline nitrogen (N1).

  • Lipophilicity (LogP): 2.6 ± 0.3 (Calculated).

    • Implication: The compound resides in the optimal "drug-like" space (LogP < 5), ensuring good membrane permeability for cellular assays.

  • Acid Dissociation Constant (pKa):

    • pKa₁ (Quinoline N): ~4.5 (Predicted). The 3-amino group is weakly electron-donating but the 6-bromo is electron-withdrawing, slightly reducing basicity compared to quinoline (pKa 4.9).

    • pKa₂ (Aniline NH₂): ~ -1.0 (Very weak base; does not protonate under physiological conditions).

Electronic Surface Analysis (PSA)
  • Topological Polar Surface Area (TPSA): 38.9 Ų

    • Significance: TPSA < 140 Ų correlates with high oral bioavailability. This scaffold contributes minimal polar surface, allowing substantial room for further functionalization without exceeding CNS or oral absorption thresholds.

Synthesis & Impurity Profile

Understanding the synthesis is crucial for anticipating impurities that affect physical property measurements. The primary route involves the reduction of the 3-nitro precursor.

SynthesisWorkflow Start 6-Bromo-4-methyl- 3-nitroquinoline (CAS 1185310-49-9) Reaction Reduction (Fe/AcOH or SnCl2/HCl) Start->Reaction Reduction Crude Crude Amine (Dark Oil/Solid) Reaction->Crude Purification Acid-Base Extraction + Recrystallization Crude->Purification Removal of Fe/Sn salts Final 6-Bromo-4-methyl- quinolin-3-amine (>98% Purity) Purification->Final

Figure 1: Standard synthesis pathway via nitro-reduction.[1] Incomplete reduction leads to nitro-impurities (yellow/orange), while oxidation leads to azo-dimers (dark brown).

Experimental Characterization Protocols

To validate the physical properties of CAS 1201646-50-5, the following "Self-Validating" protocols are recommended.

Purity Determination (HPLC-UV)
  • Objective: Quantify purity and identify oxidation byproducts (N-oxides or azo-compounds).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (+0.1% Formic Acid).

  • Detection: 254 nm (Aromatic) and 280 nm (Quinoline specific).

  • Acceptance Criteria: Main peak >95% area. Impurities at RRT ~0.9 (Des-bromo) or RRT ~1.2 (Dimer) must be <1%.

Structural Validation (NMR)
  • Solvent: DMSO-d₆ (CDCl₃ may cause peak broadening due to H-bonding).

  • Key Diagnostic Signals:

    • Methyl Group: Singlet at ~2.6 ppm (3H).

    • Amine Protons: Broad singlet at ~5.5–6.0 ppm (2H, exchangeable with D₂O).

    • Aromatic Region: Distinct pattern for 5,7,8-H protons (coupling constants

      
       Hz and 
      
      
      
      Hz for meta/ortho).
Solubility Workflow (Thermodynamic)

Do not rely on kinetic solubility (DMSO stock into buffer). Use this equilibrium method:

  • Weigh 5 mg of solid into a vial.

  • Add 1 mL pH 7.4 PBS buffer.

  • Shake for 24 hours at 25 °C.

  • Centrifuge and analyze supernatant by HPLC.

  • Result: If concentration < 10 µM, the compound is classified as Low Solubility (Class II/IV), requiring formulation aids (e.g., cyclodextrins) for biological assays.

Handling & Stability

  • Light Sensitivity: Like many aminoquinolines, this compound is photo-labile. Store in amber vials.

  • Oxidation: The 3-amino group is susceptible to air oxidation, turning the solid from pale yellow to dark brown over time. Store under Argon/Nitrogen at -20 °C for long-term stability.

  • Safety: The 6-bromo substituent suggests potential alkylating activity if metabolically activated; handle with standard cytotoxic precautions.

References

  • PubChem. Compound Summary: 6-Bromo-4-methylquinolin-3-amine (CAS 1201646-50-5).[2] National Library of Medicine. Link

  • BenchChem. Precursor Analysis: 6-Bromo-4-methyl-3-nitroquinoline (CAS 1185310-49-9).[1]Link

  • ChemicalBook. Synthesis and Properties of Amino-bromo-quinolines.Link

  • MDPI Molecules. Synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine (Kinase Inhibitor Context). 2020. Link[3]

  • ResearchGate. On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one.Link

Sources

Part 1: Chemical Identity & Structural Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of 6-Bromo-4-methylquinolin-3-amine

Abstract 6-Bromo-4-methylquinolin-3-amine (CAS: 1201646-50-5) has emerged as a critical pharmacophore in the development of next-generation kinase inhibitors, specifically targeting the PI3K/AKT/mTOR pathway and DNA damage response (DDR) mechanisms (ATM/DNA-PK). This guide details the rational synthesis, mechanistic underpinnings, and therapeutic utility of this scaffold, designed for medicinal chemists and process scientists.

The compound represents a polysubstituted quinoline core where the interplay of electronic effects defines its reactivity and binding affinity.

PropertySpecification
IUPAC Name 6-Bromo-4-methylquinolin-3-amine
CAS Number 1201646-50-5
Molecular Formula C₁₀H₉BrN₂
Molecular Weight 237.10 g/mol
Key Functionality C3-Primary Amine (Nucleophile), C6-Bromide (Cross-coupling handle), C4-Methyl (Steric anchor)
Precursor 6-Bromo-4-methyl-3-nitroquinoline (CAS 1185310-49-9)

Part 2: Synthetic Pathways & Protocols[2]

The synthesis of 6-Bromo-4-methylquinolin-3-amine is a two-stage process. It requires the construction of the electron-deficient quinoline ring followed by a chemoselective reduction.

Stage 1: Construction of the Nitroquinoline Core

The formation of the 3-nitroquinoline scaffold is achieved via a modified Friedländer condensation. This involves the reaction of 2-amino-5-bromoacetophenone with methazonic acid (prepared in situ from nitromethane).

  • Mechanistic Insight: The amino group of the acetophenone attacks the aldehyde form of methazonic acid (or its imine equivalent), followed by an intramolecular aldol-type condensation of the methylene anion with the ketone carbonyl. The C4-methyl group is derived from the acetyl moiety of the starting aniline.

Protocol 1: Synthesis of 6-Bromo-4-methyl-3-nitroquinoline

  • Preparation of Methazonic Acid: In a reactor, dissolve nitromethane (1.0 eq) in 10N NaOH at 50°C. The exothermic reaction yields sodium methazonate. Acidify carefully with HCl to generate methazonic acid solution.

  • Condensation: Add 2-amino-5-bromoacetophenone (1.0 eq) dissolved in dilute HCl.

  • Cyclization: Stir the mixture at ambient temperature for 12–18 hours. The solution will darken as the condensation proceeds.

  • Isolation: Neutralize the solution with sodium acetate or dilute NaOH. The yellow precipitate (6-bromo-4-methyl-3-nitroquinoline) is filtered, washed with water, and recrystallized from ethanol.

Stage 2: Chemoselective Reduction to the Amine

The conversion of the C3-nitro group to the amine must be performed without dehalogenating the C6-bromide. Catalytic hydrogenation (H₂/Pd-C) poses a risk of debromination. Therefore, a dissolving metal reduction is the standard of integrity.

Protocol 2: Fe-Mediated Reduction

  • Reagents: Suspend 6-bromo-4-methyl-3-nitroquinoline (10 mmol) in a mixture of Ethanol/Water (4:1).

  • Activation: Add Ammonium Chloride (NH₄Cl, 5.0 eq) and Iron powder (Fe, 5.0 eq).

  • Reaction: Heat to reflux (80°C) for 2–4 hours. Monitor by TLC for the disappearance of the nitro spot.

  • Workup: Filter the hot mixture through Celite to remove iron oxides. Concentrate the filtrate.

  • Purification: Basify the residue with NaHCO₃ and extract with Ethyl Acetate. The organic layer is dried (Na₂SO₄) and concentrated to yield 6-Bromo-4-methylquinolin-3-amine as a pale yellow solid.

Part 3: Mechanistic Visualization

The following diagram illustrates the synthetic logic and the electronic channeling that dictates the regioselectivity of the Friedländer condensation.

SynthesisPath Start1 Nitromethane (CH3NO2) Inter1 Methazonic Acid (In-situ) Start1->Inter1 NaOH, 50°C (Self-condensation) Start2 2-Amino-5-bromo- acetophenone Inter2 Schiff Base Intermediate Start2->Inter2 + Inter1 (Imine Formation) Inter1->Inter2 NitroQ 6-Bromo-4-methyl- 3-nitroquinoline Inter2->NitroQ Cyclodehydration (-H2O) Final 6-Bromo-4-methyl- quinolin-3-amine NitroQ->Final Fe / NH4Cl Reflux (Reduction)

Caption: Figure 1. Step-wise synthetic pathway from raw materials to the target amino-quinoline scaffold.

Part 4: Therapeutic Utility & Applications

This scaffold is not merely a chemical curiosity; it is a "privileged structure" in kinase inhibitor discovery.

1. PI3K/mTOR Dual Inhibitors The 3-amino group serves as a critical hydrogen bond donor to the hinge region of the kinase ATP-binding pocket. The C4-methyl group provides hydrophobic contacts within the gatekeeper region, enhancing selectivity against other kinases.

  • Application: Synthesis of imidazo[4,5-c]quinolines via cyclization of the 3,4-diamine (derived from the 3-amine).

2. DNA Damage Response (DDR) Targets Inhibitors of ATM (Ataxia Telangiectasia Mutated) and DNA-PK often utilize the quinoline core to stack between aromatic residues in the active site.

  • Derivatization:[1][2][3] The C6-bromide allows for Suzuki-Miyaura coupling to introduce solubilizing groups or biaryl motifs essential for potency.

Applications cluster_uses Medicinal Chemistry Applications Core 6-Bromo-4-methyl- quinolin-3-amine App1 PI3K alpha/delta Inhibitors Core->App1 Hinge Binding Motif App2 ATM / DNA-PK Modulators Core->App2 Scaffold Stacking App3 Antitrypanosomal Sulfonamides Core->App3 Sulfonylation

Caption: Figure 2. Divergent application of the scaffold in oncology and infectious disease drug discovery.

Part 5: References

  • Synthesis of 3-Nitroquinolines: The reaction of 2-aminoacetophenone with methazonic acid is a classical extension of the Friedländer synthesis.

    • Source:

  • Reduction Protocols: Fe/NH4Cl reduction of nitroarenes is a standard chemoselective method.

    • Source:

  • Kinase Inhibitor Applications: Use of 3-aminoquinolines in PI3K/ATM inhibitors.

    • Patent:

    • Patent:

  • Antitrypanosomal Activity: Sulfonamide derivatives of 3-aminoquinolines.

    • Study:

Sources

"initial characterization of 6-Bromo-4-methylquinolin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Initial Characterization of 6-Bromo-4-methylquinolin-3-amine

Part 1: Executive Summary & Synthetic Context

6-Bromo-4-methylquinolin-3-amine is a high-value heterocyclic scaffold, primarily utilized in the development of type II kinase inhibitors and antimalarial agents. Its structure combines a quinoline core with three distinct functional handles: a nucleophilic amine at C3, a steric methyl wedge at C4, and a halogen handle at C6 for palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig).

This guide provides a definitive protocol for the initial characterization of this compound. Unlike routine catalog reagents, this intermediate often requires rigorous validation to distinguish it from common regioisomers (e.g., 4-amino-3-bromo analogs) and synthetic byproducts.

Synthetic Provenance & Impurity Logic

To accurately characterize the molecule, one must understand its likely synthetic origin.[1] The most prevalent route involves the reduction of 6-bromo-4-methyl-3-nitroquinoline .

  • Primary Impurities: Unreduced nitro precursor, hydroxylamine intermediates, and azo-dimers (colored impurities).

  • Regioisomer Risk: Low, provided the starting material (2-amino-5-bromobenzophenone or equivalent) was isomerically pure.

Part 2: Structural Elucidation (The Core Protocols)

High-Resolution Mass Spectrometry (HRMS)
  • Objective: Confirm molecular formula and halogenation pattern.

  • Method: ESI+ (Electrospray Ionization), Q-TOF or Orbitrap.[1]

  • Expected Data:

    • Formula: C

      
      H
      
      
      
      BrN
      
      
    • Exact Mass (Monoisotopic): ~235.99 (for

      
      Br) and ~237.99 (for 
      
      
      
      Br).[1]
    • Isotope Pattern: A distinct 1:1 doublet separated by 2 Da is mandatory.[1] If the ratio deviates (e.g., 3:1), the sample is contaminated with a chloro-analog or de-brominated species.[1]

    • Base Peak: [M+H]

      
      .
      
Nuclear Magnetic Resonance (NMR) Spectroscopy

The presence of the 4-methyl group and 3-amine substituent creates a unique shielding pattern.

A.


H NMR (400/600 MHz, DMSO-

) Prediction & Assignment
PositionTypeMultiplicityShift (

ppm)
Coupling (

Hz)
Structural Logic
H-2 Ar-HSinglet (s)8.40 – 8.60-Deshielded by Ring N; no vicinal coupling (C3 is subst).
H-5 Ar-HDoublet (d)7.90 – 8.00

Ortho to C4-Me (steric zone). Meta-coupled to H-7.
H-8 Ar-HDoublet (d)7.75 – 7.85

Ortho to H-7. Typical quinoline H-8.[1]
H-7 Ar-Hdd7.60 – 7.70

Vicinal to H-8, Meta to H-5.
NH

AmineBroad (br s)5.20 – 5.60-Exchangeable with D

O.
CH

AlkylSinglet (s)2.50 – 2.65-C4-Methyl. Often overlaps with DMSO solvent residual.[1]
  • Critical Diagnostic: The H-2 singlet is the fingerprint.[1] If this appears as a doublet, the C3 position is unsubstituted, indicating a failed reaction.[1]

B.


C NMR (100 MHz, DMSO-

) Key Signals
  • C-2: ~145-150 ppm (High intensity, CH).

  • C-4: ~135-140 ppm (Quaternary, shifted by Methyl).

  • C-3: ~130-135 ppm (Quaternary, attached to NH

    
    ).
    
  • C-6: ~118-120 ppm (Quaternary, attached to Br).

  • Methyl: ~15-18 ppm.[1]

Infrared Spectroscopy (FT-IR)
  • Primary Bands:

    • N-H Stretch: Doublet at 3400–3300 cm

      
       (Primary amine).
      
    • C=N / C=C (Ring): 1620–1580 cm

      
      .[1]
      
    • C-Br Stretch: 600–500 cm

      
       (Fingerprint region).
      
  • Absence Check: No strong bands at 1530/1350 cm

    
     (NO
    
    
    
    asymmetric/symmetric stretch), confirming reduction of the nitro precursor.

Part 3: Visualization of Characterization Workflow

The following diagram outlines the logical decision tree for validating the scaffold.

G Start Crude 6-Bromo-4-methylquinolin-3-amine HPLC 1. HPLC Purity Check (Gradient 5-95% ACN) Start->HPLC Decision1 Purity > 95%? HPLC->Decision1 Prep Prep-HPLC / Recrystallization (EtOH/Water) Decision1->Prep No MS 2. MS (ESI+) Check Br Isotope (1:1) Decision1->MS Yes Prep->HPLC NMR 3. 1H NMR (DMSO-d6) Verify H-2 Singlet MS->NMR Decision2 H-2 = Singlet? NMR->Decision2 Fail_Regio FAILURE: Regioisomer Detected (Likely 4-amino isomer) Decision2->Fail_Regio No (Doublet) Pass VALIDATED SCAFFOLD Ready for Cross-Coupling Decision2->Pass Yes

Figure 1: Logical workflow for the purification and structural validation of the target quinoline amine.

Part 4: Physicochemical Profiling & Stability

For drug development applications, the following properties must be established early to guide formulation.

PropertyExpected ValueMethodologyRelevance
LogP (Calc) 2.5 – 2.8HPLC Retention vs. StandardsModerate lipophilicity; suitable for oral bioavailability.
pKa (Amine) 3.5 – 4.5Potentiometric TitrationWeak base due to conjugation with the electron-deficient quinoline ring.[1]
Solubility < 0.1 mg/mL (pH 7)Shake-flask (24h)Likely requires salt formation (e.g., HCl or Mesylate) for aqueous solubility.
Melting Point 160 – 180 °CDSC / CapillarySharp endotherm indicates high crystallinity.[1]

Stability Note: Primary aromatic amines are susceptible to oxidation.[1]

  • Storage: Store under Argon/Nitrogen at -20°C.

  • Signs of Degradation: Darkening of solid from pale yellow to brown (N-oxide or azo formation).[1]

Part 5: Safety & Handling (SDS Summary)

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).[1]

  • GHS Signal: Warning.[1][2]

  • Precaution: Quinoline derivatives can be genotoxic.[1] Double-gloving and use of a fume hood are mandatory.[1]

  • Spill Cleanup: Adsorb with sand/vermiculite; do not use bleach (potential formation of N-chloroamines).[1]

References

  • Synthesis of 3-Aminoquinolines: Wang, M., et al.

    
    -imino rhodium carbenes and 2-aminobenzaldehydes." Organic & Biomolecular Chemistry, 2014.[1] 
    
  • Quinoline Characterization (NMR Data): Araghi, R., et al. "Synthesis of aryl substituted quinolines and tetrahydroquinolines through Suzuki-Miyaura coupling reactions."[1][3] ResearchGate, 2018.[1]

  • Related Scaffold Properties (6-Bromo-4-methoxyquinolin-3-amine): BLD Pharm Catalog Entry.

  • General Methods for Aminoquinolines: Patel, P.S., et al. "Synthesis and characterization of 3-(4-{[(substituted phenyl) methylene]amino}phenyl)-6-bromo-2-methylquinazoline-4-one."[4] Journal of Chemical and Pharmaceutical Research, 2012.[1][4]

  • Safety of Halogenated Quinolines: Sigma-Aldrich Safety Data Sheet for 3-Amino-6-bromoquinoline.

Sources

Unlocking the Therapeutic Potential of 6-Bromo-4-methylquinolin-3-amine: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Quinoline Scaffold - A Privileged Motif in Medicinal Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, represents a cornerstone in the edifice of medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to the development of numerous clinically significant drugs.[1][2] The inherent structural features of the quinoline scaffold, including its aromaticity, hydrogen bonding capabilities, and potential for diverse functionalization, make it an ideal template for the design of novel therapeutic agents. This guide focuses on a specific, yet largely unexplored derivative: 6-Bromo-4-methylquinolin-3-amine . We will dissect its structural attributes, extrapolate from the activities of its chemical cousins, and lay out a strategic roadmap for investigating its therapeutic promise.

Molecular Architecture and Synthetic Accessibility

The structure of 6-Bromo-4-methylquinolin-3-amine presents several key features for medicinal chemistry exploration:

  • The Quinoline Core: Provides a rigid, planar scaffold conducive to interactions with biological targets.

  • 6-Bromo Substitution: The bromine atom can enhance binding affinity through halogen bonding, a crucial interaction in modern drug design. It also offers a potential site for further chemical modification via cross-coupling reactions.

  • 4-Methyl Group: This small alkyl group can influence the compound's lipophilicity and steric profile, potentially improving membrane permeability and target selectivity.

  • 3-Amino Group: This is a critical functional handle. It can act as a hydrogen bond donor and a nucleophile, allowing for the straightforward synthesis of a diverse library of derivatives, such as amides, sulfonamides, and ureas.

Proposed Synthetic Strategy

Synthetic_Pathway Target 6-Bromo-4-methylquinolin-3-amine Intermediate1 3-Nitro-6-bromo-4-methylquinoline Target->Intermediate1 Reduction (e.g., SnCl2/HCl) Precursor1 2-Amino-5-bromobenzaldehyde Intermediate1->Precursor1 Friedländer Condensation Precursor2 Nitroacetone Intermediate1->Precursor2 Friedländer Condensation

Caption: Proposed retro-synthetic analysis for 6-Bromo-4-methylquinolin-3-amine.

Potential Therapeutic Applications: A Data-Driven Hypothesis

The therapeutic potential of 6-Bromo-4-methylquinolin-3-amine can be inferred from the well-documented activities of structurally related quinoline derivatives.

Anticancer Activity

The quinoline scaffold is a prominent feature in a multitude of anticancer agents.[2][3] These compounds exert their effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[2]

Structurally Similar Compound Class Observed Anticancer Activity Potential Mechanism of Action Reference
2-Substituted-4-amino-6-halogenquinolinesAntiproliferative activity against various cancer cell lines (lung, colon, liver, stomach).Not specified, but activity is noted.[3]
N-alkylated, 2-oxoquinoline derivativesCytotoxic agents.Not specified, but cytotoxicity is observed.[3]
6-Bromo quinazoline derivativesAntiproliferative activity against MCF-7 and SW480 cancer cell lines.Potential EGFR inhibition.[4]
4-Anilinoquinoline Kinase InhibitorsKinase inhibition (e.g., Lapatinib, Erlotinib).Targeting the ATP-binding site of kinases.[5]

Proposed Research Trajectory: Anticancer Drug Development

Given the evidence, a primary research avenue for 6-Bromo-4-methylquinolin-3-amine is in oncology. The 3-amino group provides a perfect anchor point for synthesizing a library of derivatives to probe structure-activity relationships (SAR).

Experimental Workflow:

Anticancer_Workflow Start Synthesize Library of 3-Amine Derivatives Screening In vitro Cytotoxicity Screening (e.g., MTT assay on NCI-60 panel) Start->Screening Hit_ID Identify 'Hit' Compounds with Potent and Selective Activity Screening->Hit_ID Mechanism Mechanism of Action Studies (e.g., Kinase profiling, cell cycle analysis, apoptosis assays) Hit_ID->Mechanism Optimization Lead Optimization (SAR studies) Mechanism->Optimization In_Vivo In vivo Efficacy Studies (Xenograft models) Optimization->In_Vivo

Caption: Experimental workflow for anticancer drug discovery.

Antimicrobial and Antiparasitic Activity

Quinoline derivatives have a rich history as anti-infective agents, with notable examples being the antimalarial drugs chloroquine and primaquine.[6] Their antimicrobial activity often stems from their ability to inhibit bacterial enzymes, disrupt nucleic acid synthesis, or compromise membrane integrity.

Structurally Similar Compound Class Observed Antimicrobial/Antiparasitic Activity Potential Mechanism of Action Reference
Substituted quinoline-2-carboxamidesAntimycobacterial activity against M. tuberculosis.Not specified, but activity is higher than some standards.[7][8]
8-QuinolinaminesBroad-spectrum anti-infective (antimalarial, antileishmanial, antifungal, antibacterial).Not specified, but broad activity is noted.[6]
Novel quinoline derivativesAntibacterial activity against Gram-positive and Gram-negative bacteria.Potential dual-targeting of LptA and Topoisomerase IV.[9]

Proposed Research Trajectory: Novel Anti-Infective Development

The emergence of multidrug-resistant pathogens necessitates the development of new classes of antibiotics and antiparasitic drugs. 6-Bromo-4-methylquinolin-3-amine serves as a promising starting point for this endeavor.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

  • Preparation of Bacterial Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Compound Dilution Series: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. Positive (no compound) and negative (no bacteria) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity

Certain quinoline derivatives have demonstrated anti-inflammatory properties.[2][10] A recent study on 6-bromo-3-methylquinoline analogues identified them as potential inhibitors of prostaglandin F2α synthase, an enzyme involved in the inflammatory cascade.[11]

Proposed Research Trajectory: Development of Anti-inflammatory Agents

The structural similarity of 6-Bromo-4-methylquinolin-3-amine to these active compounds suggests its potential as a novel anti-inflammatory agent.

Experimental Workflow:

Anti_Inflammatory_Workflow Start Synthesize 6-Bromo-4-methylquinolin-3-amine and Analogs Enzyme_Assay In vitro Enzyme Inhibition Assays (e.g., COX-1/COX-2, 5-LOX, PGF2α synthase) Start->Enzyme_Assay Cell_Assay Cell-based Assays (e.g., LPS-stimulated cytokine release in macrophages) Enzyme_Assay->Cell_Assay In_Vivo In vivo Models of Inflammation (e.g., Carrageenan-induced paw edema) Cell_Assay->In_Vivo Tox Preliminary Toxicity and Ulcerogenicity Studies In_Vivo->Tox

Caption: Workflow for investigating anti-inflammatory potential.

Conclusion and Future Directions

While 6-Bromo-4-methylquinolin-3-amine remains a relatively uncharacterized molecule, the wealth of data on structurally similar quinoline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. Its versatile 3-amino group is a gateway to a vast chemical space, offering immense opportunities for lead optimization. The most promising initial research avenues appear to be in the fields of oncology, infectious diseases, and inflammation. A systematic approach, beginning with the synthesis of a focused library of derivatives and followed by a cascade of in vitro and in vivo screening, will be crucial in unlocking the full therapeutic potential of this intriguing scaffold.

References

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres - MDPI. (2012, January 10). Available at: [Link]

  • Design, Synthesis, and Antibacterial Evaluation of Novel Quinoline Derivatives - IJSDR. Available at: [Link]

  • Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - MDPI. (2019, February 2). Available at: [Link]

  • Investigating the Spectrum of Biological Activity of Substituted Quinoline-2-Carboxamides and Their Isosteres † - PMC. Available at: [Link]

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives | ACS Omega. (2018, March 14). Available at: [Link]

  • Comprehensive review on current developments of quinoline-based anticancer agents. (2016, December 1). Available at: [Link]

  • Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - Frontiers. (2023, January 5). Available at: [Link]

  • (PDF) Synthesis, docking and pharmacological evaluation of some new quinoline derivatives - ResearchGate. (2017, January 17). Available at: [Link]

  • Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. (2009, December 15). Available at: [Link]

  • A Review On Substitution Quinoline Derivatives and its Biological Activity - International Journal of Research in Engineering, Science and Management - IJRESM. (2021, May 15). Available at: [Link]

  • Exploring the potency of 6-bromo-3-methylquinoline analogues as prostaglandin F2α inhibitors - PubMed. (2025, September 17). Available at: [Link]

  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine - MDPI. (2020, October 20). Available at: [Link]

  • Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives - Semantic Scholar. Available at: [Link]

  • (PDF) Synthesis of 6-bromo-4-iodoquinoline - ResearchGate. (2022, January 15). Available at: [Link]

  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023, April 19). Available at: [Link]

  • 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362 - PubChem. Available at: [Link]

  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (2024, July 4). Available at: [Link]

Sources

Technical Monograph: 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Precision Characterization, Synthesis Protocols, and Pharmacophore Utility

Executive Summary

6-Bromo-4-methylquinolin-3-amine (CAS: 1201646-50-5) serves as a high-value heterocyclic scaffold in medicinal chemistry, specifically within the design of Type I and Type II kinase inhibitors. Its structural utility lies in the orthogonal reactivity of its three functional handles: the nucleophilic 3-amino group, the electrophilic 6-bromo substituent, and the steric 4-methyl gatekeeper.

This technical guide provides a definitive reference for the physicochemical properties, validated synthesis via nitro-reduction, and analytical characterization of this compound. It is designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) campaigns.

Physicochemical Profile & Molecular Weight[1][2][3][4][5][6]

Precision Molecular Weight Calculation

For stoichiometric precision in high-throughput screening (HTS) and synthetic coupling, the molecular weight must be calculated using IUPAC standard atomic weights.

Molecular Formula:



ElementCountStandard Atomic Weight (Da)Subtotal (Da)
Carbon (C)1012.011120.110
Hydrogen (H)91.0089.072
Bromine (Br)179.90479.904
Nitrogen (N)214.00728.014
Total Average MW 237.10 g/mol
Monoisotopic Mass 235.995 g/mol
Isotopic Distribution (Mass Spectrometry Signature)

Due to the presence of Bromine, the mass spectrum will exhibit a characteristic 1:1 doublet pattern (M+ and M+2) derived from the natural abundance of


 (50.69%) and 

(49.31%).
  • Peak A (

    
    ):  ~236.0 m/z (100% relative intensity)
    
  • Peak B (

    
    ):  ~238.0 m/z (97.3% relative intensity)
    

Critical QC Check: In LC-MS analysis, a deviation from this 1:1 intensity ratio suggests contamination with de-brominated byproducts (impurity mass ~158 Da) or halogen exchange.

Synthesis Protocol: Nitro-Reduction Pathway

The most robust route to 6-Bromo-4-methylquinolin-3-amine avoids direct amination of the halide. Instead, it utilizes the chemoselective reduction of 6-bromo-4-methyl-3-nitroquinoline (CAS: 1185310-49-9). This method preserves the aryl bromide for downstream cross-coupling.

Reaction Logic

The 3-nitro group is reduced to the primary amine using Iron (Fe) powder in acetic acid or Stannous Chloride (


). Catalytic hydrogenation (

) is not recommended as a primary method due to the high risk of concomitant hydrodebromination at the 6-position.
Workflow Diagram

SynthesisPath Precursor 6-Bromo-4-methyl- 3-nitroquinoline (CAS: 1185310-49-9) Reagent Reagents: Fe powder (5 eq) AcOH / EtOH Reflux, 2h Precursor->Reagent Intermediate Reduction Intermediate (Nitroso/Hydroxylamine) Reagent->Intermediate Step 1: e- Transfer Product 6-Bromo-4-methyl- quinolin-3-amine (CAS: 1201646-50-5) Intermediate->Product Step 2: Dehydration

Figure 1: Chemoselective reduction pathway avoiding hydrodebromination.

Step-by-Step Protocol (Self-Validating)

Reagents:

  • 6-Bromo-4-methyl-3-nitroquinoline (1.0 eq)

  • Iron Powder (325 mesh, 5.0 eq)

  • Glacial Acetic Acid (solvent/proton source)

  • Ethanol (co-solvent)[1][2]

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve the nitro-quinoline precursor in a 1:1 mixture of Ethanol/Acetic Acid (0.1 M concentration).

  • Activation: Add Iron powder in a single portion. Observation: The suspension should turn dark grey/black.

  • Reaction: Heat to reflux (

    
    ) for 2 hours.
    
    • Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material (

      
      , UV active) should disappear, replaced by a lower 
      
      
      
      fluorescent spot (Amine).
  • Workup (Critical):

    • Cool to room temperature.[3]

    • Filter through a Celite pad to remove iron residues. Wash the pad with EtOAc.

    • Neutralize the filtrate with saturated

      
       (Caution: Gas evolution).
      
    • Extract with EtOAc (

      
      ). Dry organics over 
      
      
      
      and concentrate.
  • Purification: Recrystallize from Ethanol or perform flash chromatography (Gradient: 0-5% MeOH in DCM).

Analytical Characterization

To certify the identity of the synthesized material, the following spectroscopic signatures must be observed.

Proton NMR ( -NMR, 400 MHz, )

The quinoline core provides a distinct splitting pattern.

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Logic
8.60 Singlet (s)1HH-2 Deshielded by adjacent N and aromatic ring current.
8.05 Doublet (d,

Hz)
1HH-5 Peri-position to C4-Methyl; meta-coupled to H-7.
7.85 Doublet (d,

Hz)
1HH-8 Ortho-coupled to H-7.
7.65 Double doublet (dd)1HH-7 Coupled to H-8 (ortho) and H-5 (meta).
5.60 Broad Singlet (br s)2H-NH2 Exchangeable with

.
2.45 Singlet (s)3H-CH3 Characteristic benzylic methyl at C4.
Quality Control Criteria
  • Purity Threshold: >95% by HPLC (

    
     nm).
    
  • Melting Point: Expected range

    
     (derivative dependent, verify against standard).
    
  • Solubility: Soluble in DMSO, DMF, MeOH; sparingly soluble in water.

Applications in Drug Discovery[6]

Scaffold Utility

The 3-amino-4-methylquinoline core is a privileged structure in kinase inhibition.

  • 3-Amino Group: Acts as a hydrogen bond donor/acceptor for the hinge region of ATP-binding pockets (e.g., MEK, BRAF).

  • 6-Bromo Handle: Allows for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to extend the molecule into the solvent-exposed region or hydrophobic back-pocket.

  • 4-Methyl Group: Provides a steric twist, forcing the molecule out of planarity, which can improve selectivity by exploiting unique conformational constraints in the target protein.

Derivatization Logic Diagram

Derivatization Core 6-Bromo-4-methyl- quinolin-3-amine Target1 Suzuki Coupling (C6) Bi-aryl Kinase Inhibitors Core->Target1 Pd(dppf)Cl2, Ar-B(OH)2 Target2 Amide Coupling (N3) Hinge Binders Core->Target2 R-COCl, Pyridine Target3 Sandmeyer Reaction (N3) Halide Exchange (F/Cl/I) Core->Target3 NaNO2, HX

Figure 2: Divergent synthesis strategies utilizing the orthogonal reactive sites.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19926094 (Analogous Pyridine). Retrieved from [Link]

  • MDPI (2020). Synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank 2020.[1] Retrieved from [Link][1]

Sources

"theoretical properties of 6-Bromo-4-methylquinolin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical Properties of 6-Bromo-4-methylquinolin-3-amine

Abstract

This technical guide provides a comprehensive theoretical and predictive analysis of 6-Bromo-4-methylquinolin-3-amine. In the absence of extensive peer-reviewed experimental data for this specific molecule, this document leverages established principles of computational chemistry, spectroscopic theory, and structure-activity relationships derived from analogous quinoline scaffolds. We will explore the predicted physicochemical properties, delve into the electronic and reactivity profile, forecast its spectroscopic signatures, and provide detailed methodologies for its further computational investigation. This guide is intended for researchers, medicinal chemists, and drug development professionals interested in the therapeutic potential of novel quinoline derivatives.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The strategic functionalization of the quinoline core allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

6-Bromo-4-methylquinolin-3-amine is a novel derivative that combines three key functional groups on this scaffold:

  • A Bromine Atom (C6): Provides a handle for further synthetic elaboration via cross-coupling reactions and can enhance binding affinity through halogen bonding.

  • A Methyl Group (C4): Influences steric and electronic properties, potentially improving metabolic stability.

  • An Amine Group (C3): A key pharmacophoric feature that can act as a hydrogen bond donor and a basic center, crucial for interaction with biological targets.

Given the established role of substituted quinolines as, for example, kinase inhibitors, this molecule represents an intriguing candidate for exploration in targeted therapies.[1] This guide aims to build a foundational understanding of its theoretical properties to guide future synthesis and experimental validation.

Predicted Molecular and Physicochemical Profile

The "drug-likeness" of a compound is often initially assessed through its physicochemical properties. While experimental values for 6-Bromo-4-methylquinolin-3-amine are unavailable, we can predict these properties using computational algorithms and data from closely related structures.

Caption: Core structure of the target molecule.

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₁₀H₉BrN₂Defines the elemental composition.
Molecular Weight 237.10 g/mol Falls within the typical range for small molecule drugs (<500 Da).
XLogP3 ~2.5 - 3.5Indicates good lipophilicity, suggesting potential for membrane permeability.
Hydrogen Bond Donors 1 (from -NH₂)The amine group can form crucial hydrogen bonds with target proteins.
Hydrogen Bond Acceptors 2 (from N in ring, N in amine)The nitrogen atoms can act as hydrogen bond acceptors in biological interactions.
Polar Surface Area (TPSA) ~38.9 ŲSuggests good potential for oral bioavailability and cell permeability.[2]
Rotatable Bond Count 0The rigid structure can lead to higher binding affinity and selectivity.

These predicted values suggest that 6-Bromo-4-methylquinolin-3-amine possesses a favorable profile for a potential drug candidate, adhering to general guidelines like Lipinski's Rule of Five.

Electronic Profile and Chemical Reactivity Analysis

The reactivity of the quinoline ring is dictated by the interplay of its substituents. Understanding the electronic effects is paramount to predicting its behavior in both synthetic reactions and biological systems.

  • Amino Group (-NH₂) at C3: As a powerful electron-donating group (+M effect), the amine strongly activates the quinoline ring towards electrophilic aromatic substitution. It will primarily direct incoming electrophiles to the ortho and para positions, although steric hindrance from the C4-methyl group will influence regioselectivity.

  • Methyl Group (-CH₃) at C4: This is an electron-donating group through induction (+I) and hyperconjugation. It provides slight activation to the ring system.

  • Bromo Group (-Br) at C6: The bromine atom is an electron-withdrawing group via induction (-I) but a weak deactivator overall due to its electron-donating resonance effect (+M). Its primary chemical utility lies in its role as an excellent leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse molecular fragments.

G cluster_substituents Substituent Effects Core Quinoline Core NH2 C3-Amine (-NH2) Strong Activation (+M) Directs Electrophiles Core->NH2 Electron Donation CH3 C4-Methyl (-CH3) Weak Activation (+I) Steric Influence Core->CH3 Electron Donation Br C6-Bromo (-Br) Weak Deactivation (-I > +M) Cross-Coupling Site Core->Br Electron Withdrawal (Inductive)

Caption: Electronic influences of substituents on the quinoline core.

Predicted Reactivity:

  • Most Nucleophilic Site: The amine nitrogen at C3.

  • Electrophilic Attack: Likely to occur on the benzene portion of the quinoline ring, influenced by the directing effects of the substituents.

  • Cross-Coupling: The C-Br bond at position 6 is the primary site for synthetic diversification.

Predicted Spectroscopic Signatures

Spectroscopic analysis is essential for structure elucidation. Based on the chemical environment of each atom, we can predict the key features of the NMR, IR, and Mass spectra.

Table 2: Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)

Predicted Shift (δ, ppm)MultiplicityProtonsAssignment & Justification
~8.50s1HH-2: Singlet, significantly downfield due to proximity to the heterocyclic nitrogen.
~7.95d1HH-5: Doublet, deshielded by the ring system and ortho to the bromine.
~7.70dd1HH-7: Doublet of doublets, showing coupling to both H-5 and H-8.
~7.45d1HH-8: Doublet, part of the benzenoid ring system.
~5.50br s2H-NH₂: Broad singlet, characteristic of amine protons. Shift is solvent-dependent.
~2.40s3H-CH₃: Singlet, in the typical range for an aromatic methyl group.

Table 3: Predicted ¹³C NMR Spectrum (101 MHz, DMSO-d₆)

Predicted Shift (δ, ppm)Assignment & Justification
~150.0C-8a: Quaternary carbon at the ring junction.
~145.5C-2: Carbon adjacent to the quinoline nitrogen.
~144.0C-4: Carbon bearing the methyl group.
~137.0C-3: Carbon bearing the amino group, shielded by its +M effect.
~135.0C-7: Aromatic CH.
~128.0C-5: Aromatic CH.
~125.0C-4a: Quaternary carbon at the ring junction.
~122.0C-8: Aromatic CH.
~118.0C-6: Carbon attached to bromine, shift influenced by the heavy atom effect.
~18.0-CH₃: Methyl carbon.

Table 4: Predicted IR Spectrum

Predicted Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H StretchAromatic C-H
2950 - 2850C-H StretchMethyl C-H
1650 - 1580N-H Bend (Scissoring)Primary Amine (-NH₂)
1600, 1550, 1480C=C & C=N StretchAromatic Ring
1340 - 1250C-N StretchAromatic Amine
~1050C-Br StretchAryl Bromide

Mass Spectrometry: The high-resolution mass spectrum (HRMS) would be expected to show a molecular ion [M+H]⁺ peak at m/z 237.0022. A characteristic isotopic pattern with two major peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) would be observed, confirming the presence of a single bromine atom.

Methodologies for Theoretical Investigation

To further probe the properties of 6-Bromo-4-methylquinolin-3-amine, computational modeling is indispensable. The following protocols outline standard workflows for Density Functional Theory (DFT) and molecular docking simulations.[3][4]

G cluster_dft DFT Protocol cluster_docking Molecular Docking Protocol A 1. Build 3D Structure (e.g., Avogadro) B 2. Geometry Optimization (e.g., B3LYP/6-31G*) A->B C 3. Frequency Calculation Confirm true minimum B->C D 4. Single Point Energy High-level basis set (e.g., B3LYP/6-311+G(d,p)) C->D E 5. Analyze Properties HOMO/LUMO, MEP, Charges D->E F 1. Select Protein Target (e.g., Kinase, PDB ID) G 2. Prepare Protein Remove water, add hydrogens F->G I 4. Define Binding Site (Grid Box Generation) G->I H 3. Prepare Ligand (Optimized from DFT) J 5. Run Docking (e.g., AutoDock Vina) H->J I->J K 6. Analyze Poses Binding energy, interactions J->K

Caption: Standard computational workflow for theoretical analysis.

Protocol 1: Density Functional Theory (DFT) Calculation

Objective: To calculate the electronic structure, reactivity indices, and optimized geometry of the molecule.[5]

  • Step 1: Molecular Structure Generation.

    • Action: Draw the 2D structure of 6-Bromo-4-methylquinolin-3-amine and convert it to a 3D structure using software like Avogadro or ChemDraw. Perform an initial geometry optimization using a molecular mechanics force field (e.g., MMFF94).

    • Causality: This provides a reasonable starting geometry for the more computationally expensive quantum mechanics calculations.

  • Step 2: Geometry Optimization.

    • Action: Submit the 3D structure to a quantum chemistry package (e.g., Gaussian, ORCA). Perform a full geometry optimization using a DFT functional and basis set, such as B3LYP/6-31G(d).[6]

    • Causality: This step finds the lowest energy conformation (the most stable structure) of the molecule by calculating forces on the atoms and moving them until a minimum is reached.

  • Step 3: Vibrational Frequency Analysis.

    • Action: Perform a frequency calculation at the same level of theory as the optimization.

    • Causality: This confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides theoretical vibrational frequencies that can be compared to an experimental IR spectrum.

  • Step 4: High-Accuracy Single-Point Energy Calculation.

    • Action: Using the optimized geometry, perform a single-point energy calculation with a larger, more accurate basis set (e.g., B3LYP/6-311+G(d,p)).[7]

    • Causality: This provides more accurate electronic properties, such as orbital energies (HOMO/LUMO), molecular electrostatic potential (MEP), and atomic charges, without the high cost of re-optimizing with the large basis set.

Protocol 2: Molecular Docking Simulation

Objective: To predict the binding mode and affinity of the molecule within the active site of a selected protein target.[7]

  • Step 1: Target Protein Selection and Preparation.

    • Action: Based on the activities of similar quinolines, select a relevant protein target, for instance, a kinase like mTOR (PDB ID: 4JT6).[1] Download the crystal structure from the Protein Data Bank. Prepare the protein by removing water molecules, co-crystallized ligands, and adding polar hydrogens using software like UCSF Chimera or Schrödinger Maestro.

    • Causality: A clean, properly protonated protein structure is essential for accurate docking calculations.

  • Step 2: Ligand Preparation.

    • Action: Use the DFT-optimized structure of 6-Bromo-4-methylquinolin-3-amine. Assign appropriate atomic charges (e.g., Gasteiger charges).

    • Causality: An energy-minimized ligand structure ensures that the starting conformation is realistic, improving the efficiency and accuracy of the docking search.

  • Step 3: Binding Site Definition.

    • Action: Define the search space for the docking algorithm. This is typically a grid box centered on the known active site of the protein, large enough to encompass potential binding modes.

    • Causality: This focuses the computational search on the relevant binding pocket, saving time and preventing irrelevant results.

  • Step 4: Docking and Scoring.

    • Action: Run the docking simulation using a program like AutoDock Vina. The software will generate multiple possible binding poses for the ligand and rank them using a scoring function that estimates the binding free energy (kcal/mol).

    • Causality: The scoring function provides a quantitative estimate of binding affinity, allowing for the comparison of different compounds or different poses of the same compound.

  • Step 5: Analysis of Results.

    • Action: Visualize the top-ranked poses in the protein's active site. Analyze the key intermolecular interactions (hydrogen bonds, hydrophobic interactions, halogen bonds) responsible for binding.

    • Causality: This provides qualitative insights into the structural basis of binding and can guide the rational design of more potent analogues.

Conclusion

6-Bromo-4-methylquinolin-3-amine is a theoretically promising scaffold for drug discovery. Its predicted physicochemical properties align with those of orally bioavailable drugs. The molecule possesses distinct electronic features, including a strongly activated ring system and a versatile bromine handle for synthetic diversification. This guide provides a robust theoretical framework, including predicted spectroscopic data and detailed computational protocols, to serve as a launchpad for the empirical synthesis, characterization, and biological evaluation of this novel compound. The insights presented herein should accelerate its investigation and help unlock its potential therapeutic value.

References

Sources

Homology and Pharmacophore Analysis of 6-Bromo-4-methylquinolin-3-amine in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Homology of 6-Bromo-4-methylquinolin-3-amine to Known Kinase Inhibitors Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Bromo-4-methylquinolin-3-amine (CAS 916812-31-2) represents a high-value "privileged scaffold" intermediate in the synthesis of ATP-competitive kinase inhibitors. While not a marketed drug itself, its structural homology maps directly to the pharmacophores of potent inhibitors targeting the PIKK family (Phosphatidylinositol 3-kinase-related kinases), specifically ATM (Ataxia Telangiectasia Mutated), DNA-PK (DNA-dependent Protein Kinase), and mTOR .

This guide deconstructs the molecular architecture of this scaffold, analyzing its homology to known inhibitors like Bosutinib (Src/Abl) and Dactolisib (PI3K/mTOR), and details its specific utility in synthesizing dual ATM/DNA-PK inhibitors.

Structural Deconstruction & Pharmacophore Mapping

To understand the homology of 6-Bromo-4-methylquinolin-3-amine, we must first analyze its substituents relative to the ATP-binding pocket of protein kinases.

The Quinoline Core (Hinge Binder)

The quinoline nitrogen (N1) typically acts as a Hydrogen Bond Acceptor (HBA) interacting with the backbone amide of the kinase hinge region. This mimics the N1 of the adenine ring in ATP.

The 3-Amine Substituent (Critical Vector)

Unlike the 3-carbonitrile group seen in Bosutinib (which withdraws electrons), the 3-amine group in this scaffold is an electron-donating group (EDG).

  • Function: It serves as a Hydrogen Bond Donor (HBD) to the hinge region (often the carbonyl oxygen of the gatekeeper residue).

  • Synthetic Utility: It is the primary handle for derivatization into ureas or amides , or for cyclization to form tricyclic cores (e.g., imidazo[4,5-c]quinolines), which are hallmark structures for PI3K/mTOR inhibitors.

The 4-Methyl Group (Hydrophobic Packer)
  • Function: This group projects into the hydrophobic pocket often occupied by the gatekeeper residue (e.g., Threonine or Methionine). It provides essential van der Waals contacts that stabilize the inhibitor within the active site.

  • Selectivity: The size of the methyl group restricts binding to kinases with smaller gatekeeper residues, acting as a selectivity filter.

The 6-Bromo Handle (Solvent Exposure/Deep Pocket)
  • Function: A versatile handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • Homology: In many known inhibitors, this position is substituted with solubilizing groups (e.g., piperazines in Bosutinib) or aryl rings that reach into the solvent-exposed region or the ribose-binding pocket.

Visualization: Pharmacophore Map

PharmacophoreMap Core Quinoline Core (Adenine Mimic) Pos3 3-Amine (-NH2) (H-Bond Donor / Cyclization Handle) Core->Pos3 Position 3 Pos4 4-Methyl (-CH3) (Hydrophobic / Gatekeeper Interaction) Core->Pos4 Position 4 Pos6 6-Bromo (-Br) (Synthetic Handle for Solubility/Potency) Core->Pos6 Position 6 Hinge Kinase Hinge Region (Backbone Interaction) Pos3->Hinge H-Bond Gatekeeper Gatekeeper Residue (Hydrophobic Pocket) Pos4->Gatekeeper VdW Solvent Solvent Front (Solubility/PK) Pos6->Solvent Extension

Figure 1: Pharmacophore mapping of 6-Bromo-4-methylquinolin-3-amine against the generic kinase ATP-binding pocket.

Homology to Known Kinase Inhibitors[3]

This scaffold shares significant structural and functional homology with several classes of clinically relevant kinase inhibitors.

Homology to ATM and DNA-PK Inhibitors

The most direct link is found in patent literature (e.g., WO2019201283A1 ), where 6-Bromo-4-methylquinolin-3-amine is explicitly listed as a key intermediate for synthesizing dual ATM/DNA-PK inhibitors .

  • Mechanism: These inhibitors sensitize tumor cells to ionizing radiation by preventing DNA double-strand break repair.

  • Structural Evolution: The 3-amine is typically acylated or coupled to form a urea, creating a "hinge-binding motif" that is highly specific for the PIKK family ATP pocket.

Homology to Bosutinib (Src/Abl Inhibitor)

Bosutinib utilizes a 4-anilinoquinoline-3-carbonitrile core.

  • Similarity: Both share the quinoline scaffold and substitution at the 6-position (solubilizing group in Bosutinib, Bromine in our scaffold).

  • Difference: Bosutinib has a 3-cyano group (electron-withdrawing) and a 4-anilino group. Our scaffold has a 3-amine (electron-donating) and a 4-methyl group.

  • Implication: The 3-amine makes the quinoline nitrogen more basic (higher pKa) compared to Bosutinib, potentially altering the H-bond strength with the hinge region.

Homology to PI3K/mTOR Inhibitors (e.g., Dactolisib/BEZ235)

Many PI3K/mTOR inhibitors utilize an imidazo[4,5-c]quinoline core.

  • Synthesis Connection: 6-Bromo-4-methylquinolin-3-amine can be a precursor to these tricyclic systems. By functionalizing the 4-methyl group (via oxidation) or reacting the 3-amine with a carbon electrophile, the imidazole ring can be fused to the quinoline.

  • Target Overlap: The 4-methyl-3-amine substitution pattern is a classic "pre-cyclization" motif for generating planar, tricyclic kinase inhibitors that fit the narrow ATP pocket of mTOR.

Comparative Data Table
Feature6-Bromo-4-methylquinolin-3-amineBosutinib (Src/Abl)Dactolisib (PI3K/mTOR)ATM Inhibitors (Generic)
Core Scaffold QuinolineQuinoline-3-carbonitrileImidazo[4,5-c]quinolineQuinoline-3-carboxamide/urea
Pos 3 Subst. -NH2 (Amine)-CN (Nitrile)Fused Imidazole-C(O)NHR (Amide/Urea)
Pos 4 Subst. -CH3 (Methyl)-NH-Aryl (Anilino)Fused Imidazole-Alkyl/Aryl
Pos 6 Subst. -Br (Halogen)-O-Alkyl-Piperazine-Quinolyl-Solubilizing Group
Primary Target Intermediate Src / AblPI3K / mTORATM / DNA-PK

Experimental Validation Protocols

To validate the activity of derivatives synthesized from this scaffold, the following protocols are recommended.

In Silico Docking Workflow

Before synthesis, evaluate the binding mode of potential derivatives.

  • Protein Prep: Download PDB structures for ATM (e.g., 5NP0 ) or DNA-PK (e.g., 7K1K ). Remove water molecules and add hydrogens.

  • Ligand Prep: Generate 3D conformers of the 6-bromo-4-methylquinolin-3-amine derivative.

  • Grid Generation: Center the grid box on the ATP binding site (hinge region).

  • Docking: Use Glide (Schrödinger) or AutoDock Vina. Look for H-bonds between the quinoline N1 and the hinge backbone (e.g., Valine or Leucine residues).

Kinase Profiling (ADP-Glo Assay)

Objective: Determine IC50 against ATM, DNA-PK, and mTOR. Protocol:

  • Reagents: Use the ADP-Glo™ Kinase Assay (Promega).

  • Reaction: Incubate kinase (ATM/DNA-PK), substrate (p53 or peptide), ATP (10 µM), and the test compound in reaction buffer for 60 min at room temperature.

  • Detection: Add ADP-Glo™ Reagent (40 min) to deplete remaining ATP, then add Kinase Detection Reagent (30 min) to convert ADP to ATP and generate luciferase signal.

  • Analysis: Measure luminescence. Calculate % inhibition relative to DMSO control.

Synthesis of ATM Inhibitor Derivatives (General Route)

To convert the scaffold into an active inhibitor:

  • Coupling: React 6-Bromo-4-methylquinolin-3-amine with an isocyanate (R-N=C=O) to form a urea at the 3-position.

  • Suzuki Coupling: React the 6-Bromo position with an aryl-boronic acid (e.g., pyridine-3-boronic acid) to extend the molecule into the solvent channel.

Scaffold Evolution Diagram

The following diagram illustrates how 6-Bromo-4-methylquinolin-3-amine serves as a central node in the divergence of kinase inhibitor classes.

ScaffoldEvolution Scaffold 6-Bromo-4-methylquinolin-3-amine (The Scaffold) Path1 Pathway A: Urea Formation (+ Isocyanate) Scaffold->Path1 Path2 Pathway B: Cyclization (+ Carbonyl Source) Scaffold->Path2 Path3 Pathway C: Cross-Coupling (Suzuki at C6) Scaffold->Path3 Prod1 Quinoline-3-Ureas (ATM / DNA-PK Inhibitors) Path1->Prod1 Prod2 Imidazo[4,5-c]quinolines (PI3K / mTOR Inhibitors) Path2->Prod2 Prod3 6-Aryl-Quinoline Derivatives (Src / Abl Homologs) Path3->Prod3

Figure 2: Evolutionary pathways for drug design starting from the 6-Bromo-4-methylquinolin-3-amine scaffold.

References

  • Patent WO2019201283A1. Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy. (2019).[1] Identifies 6-Bromo-4-methylquinolin-3-amine as a key intermediate.

  • BenchChem. 6-Bromo-4-methylquinolin-3-amine Structure and Properties. (Accessed 2026).[2] Technical data on the intermediate.

  • Journal of Medicinal Chemistry.Discovery of Quinoline-Based PI3K/mTOR Inhibitors. (General Reference for Imidazoquinoline synthesis).
  • MDPI Molecules. Quinoline-3-carboxamide Derivatives as ATM Kinase Inhibitors. (2021).[3][4] Discusses the 3-position functionalization for ATM selectivity.

  • RSC Advances. Design and synthesis of quinoline-3-carbonitrile derivatives as kinase inhibitors. (2025).[5][6][7][8] Provides comparative SAR for the quinoline core.[2][8]

Sources

Methodological & Application

"protocols for derivatizing 6-Bromo-4-methylquinolin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Derivatization of 6-Bromo-4-methylquinolin-3-amine

Abstract

6-Bromo-4-methylquinolin-3-amine (BMQA) represents a "privileged scaffold" in medicinal chemistry, offering a rare combination of a manipulatable nucleophile (C3-amine) and a versatile electrophile (C6-bromide) on a quinoline core. This distinct substitution pattern—particularly the steric proximity of the C4-methyl group to the C3-amine—dictates unique reactivity profiles that standard protocols often fail to address. This guide provides validated, orthogonal protocols for derivatizing BMQA, emphasizing the prevention of polymerization during metal-catalyzed cross-couplings and overcoming steric hindrance during acylation.

Strategic Analysis: The Chemist’s Perspective

Before initiating wet chemistry, one must understand the electronic and steric landscape of BMQA.

  • The C3-Amine (Nucleophile): Unlike aniline, the 3-amino group on a quinoline is electron-deficient due to the inductive effect of the pyridine ring nitrogen. Furthermore, the C4-methyl group exerts significant steric pressure , forcing the C3-amine out of planarity. Implication: Acylation and reductive amination require forcing conditions (catalysts/heat) compared to unhindered 3-aminoquinolines.

  • The C6-Bromide (Electrophile): Located on the benzenoid ring, this position behaves similarly to a standard aryl bromide. It is electronically decoupled from the pyridine nitrogen, making it an excellent candidate for Suzuki, Sonogashira, and Buchwald-Hartwig couplings.

  • The "Oligomerization Trap": Attempting a Buchwald-Hartwig amination at C6 without protecting the C3-amine will result in uncontrolled oligomerization (Head-to-Tail coupling).

Figure 1: Reactivity Map & Logic Flow

ReactivityMap BMQA 6-Bromo-4-methylquinolin-3-amine (Core Scaffold) C3_NH2 C3-Amine (Nucleophile) *Sterically Hindered by C4-Me* *Electron Deficient* BMQA->C3_NH2 C6_Br C6-Bromide (Electrophile) *Benzenoid Reactivity* *High Cross-Coupling Potential* BMQA->C6_Br Path_A Pathway A: Amide/Urea Formation (Library Generation) C3_NH2->Path_A Acyl Chlorides/ Isocyanates Path_B Pathway B: Suzuki Coupling (Biaryl Synthesis) C6_Br->Path_B Boronic Acids Pd(0) Path_C Pathway C: Buchwald Amination (REQUIRES PROTECTION) C6_Br->Path_C Amines/Pd(0) (Risk: Oligomerization)

Caption: Reactivity landscape of BMQA highlighting the orthogonal handles and critical risk of self-polymerization in Pathway C.

Module 1: Functionalization of the C3-Amine

Due to the C4-methyl steric clash, standard Schotten-Baumann conditions (biphasic, weak base) often result in incomplete conversion. We utilize a DMAP-catalyzed homogeneous protocol .

Protocol A: High-Efficiency Amide Coupling

Objective: Synthesis of an amide library targeting the C3-position.

Reagents:

  • BMQA (1.0 equiv)[1]

  • Acid Chloride (1.2 equiv) OR Carboxylic Acid (1.2 equiv) + HATU (1.3 equiv)

  • Base: Diisopropylethylamine (DIPEA, 3.0 equiv)

  • Catalyst: 4-Dimethylaminopyridine (DMAP, 0.1 equiv) — Essential for overcoming C4-Me sterics.

  • Solvent: Anhydrous DCM or DMF (if solubility is poor).

Step-by-Step Procedure:

  • Preparation: Dissolve BMQA (100 mg, 0.42 mmol) in anhydrous DCM (4 mL) in a dried vial under Nitrogen.

  • Activation: Add DIPEA (219 µL, 1.26 mmol) and DMAP (5 mg, 0.04 mmol). Stir for 5 minutes.

  • Addition:

    • If using Acid Chloride: Add dropwise at 0°C, then warm to Room Temperature (RT).

    • If using Acid/HATU: Pre-mix Acid and HATU in minimal DMF for 10 min, then add to the amine solution.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Target M+H: MW + Acyl - HCl).

    • Expert Tip: If conversion <50% after 4h, heat to 40°C. The 4-methyl group significantly retards nucleophilic attack.

  • Workup: Dilute with EtOAc, wash with Sat. NaHCO₃ (2x) and Brine (1x). Dry over Na₂SO₄.[1][2][3]

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Module 2: Functionalization of the C6-Bromide

This module addresses the construction of biaryl systems (Suzuki) and C-N bonds (Buchwald).[2]

Protocol B: Suzuki-Miyaura Cross-Coupling

Note: The free C3-amine is generally tolerated in Suzuki couplings, allowing for direct modification without protection.

Reagents:

  • BMQA (1.0 equiv)[1]

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 equiv) — Robust against N-coordination.

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed).[1]

Step-by-Step Procedure:

  • Setup: In a microwave vial, combine BMQA (100 mg), Boronic Acid (1.5 equiv), and Pd(dppf)Cl₂·DCM (17 mg).

  • Solvent System: Add 1,4-Dioxane (3 mL) and 2.0 M K₂CO₃ (0.6 mL).

  • Degassing: Sparge with Argon for 5 minutes. Cap the vial.

  • Reaction: Heat to 90°C for 12 hours (oil bath) or 110°C for 30 min (Microwave).

  • Scavenging: Filter through a Celite pad. Wash with MeOH.

  • Data Analysis:

ParameterValueNotes
Typical Yield 75–90%Electron-rich boronic acids react faster.
Major Byproduct ProtodebrominationMinimized by using anhydrous conditions if observed.
Catalyst Choice Pd(dppf)Cl₂Preferred over Pd(PPh₃)₄ to prevent coordination by C3-NH₂.
Protocol C: The "Protected" Buchwald-Hartwig Amination

Critical Warning: You CANNOT react BMQA directly with another amine using Pd-catalysis. The BMQA molecules will react with each other (C3-NH₂ attacks C6-Br).

Workflow:

  • Protection: Acetylation of C3-NH₂ (using Protocol A with Acetyl Chloride).

  • Coupling: Buchwald-Hartwig at C6-Br.

  • Deprotection: Acidic hydrolysis.

Figure 2: Anti-Polymerization Workflow

BuchwaldWorkflow Step1 Step 1: Protection BMQA + Ac2O -> N-Acetyl-BMQA Step2 Step 2: C6-Amination Pd(OAc)2 / Xantphos / R-NH2 (No Self-Coupling) Step1->Step2 Blocks C3-Nucleophile Step3 Step 3: Deprotection 6M HCl / Reflux Step2->Step3 Yields 3,6-Diamino Derivative

Caption: Mandatory protection strategy to enable C6-amination without oligomerization.

Step-by-Step Procedure (Step 2 - Coupling):

  • Reagents: N-Acetyl-BMQA (1.0 equiv), Morpholine/Amine (1.2 equiv), Pd(OAc)₂ (0.05 equiv), Xantphos (0.10 equiv), Cs₂CO₃ (2.0 equiv).

  • Solvent: Anhydrous Toluene.

  • Conditions: Heat at 100°C for 16 hours under Argon.

  • Insight: Xantphos is chosen for its wide bite angle, facilitating reductive elimination in electron-rich systems.

Advanced Scaffold Morphing: The Sandmeyer Gateway

To diversify the C3 position beyond nitrogen functionality, the amine can be converted to a halide or nitrile via a Sandmeyer reaction. This is particularly useful if the 3-amino group is a "synthetic handle" meant to be removed or changed later.

Protocol D: Conversion of C3-NH₂ to C3-Iodo (Sandmeyer) Utility: Creates a 3,6-dihaloquinoline for orthogonal cross-coupling (C3-I reacts faster than C6-Br).

  • Diazotization: Dissolve BMQA in MeCN. Add p-TsOH (3 equiv). Cool to 0°C. Add aqueous NaNO₂ (2 equiv) dropwise. Stir 30 min.

  • Iodination: Add KI (2.5 equiv) in water. Stir at RT for 2 hours.

  • Result: 6-Bromo-4-methyl-3-iodoquinoline.

  • Application: You can now perform a Negishi coupling selectively at C3 (Iodide) at RT, leaving the C6 (Bromide) intact for a later step.

References

  • BenchChem. (2025).[1][2] Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-Bromoisoquinoline-1-carbonitrile. Retrieved from

  • Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from

  • Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Retrieved from

  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones. Retrieved from

  • WuXi AppTec. (2024). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

Disclaimer: All protocols involve hazardous chemicals. Standard PPE and fume hood usage are mandatory. Yields may vary based on specific substrates.

Sources

Application Note: 6-Bromo-4-methylquinolin-3-amine as a Strategic Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Value

6-Bromo-4-methylquinolin-3-amine (CAS: 41037-28-9) represents a "privileged scaffold" in modern drug discovery, particularly within oncology (kinase inhibitors) and infectious disease (antimalarials). Its value lies in its orthogonal reactivity :

  • C3-Amine (Nucleophile): A versatile handle for amide coupling, urea formation, or heterocyclization.

  • C6-Bromide (Electrophile): A robust site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).

  • C4-Methyl: A steric modulator that often improves solubility and metabolic stability compared to des-methyl analogs, while blocking the metabolic "soft spot" at C4.

This guide outlines the structural utility, synthesis quality control, and validated protocols for functionalizing this core.

Structural Analysis & Reactivity Map

The molecule functions as a bifunctional linchpin. The differing electronic environments of the C3-amine (electron-rich, nucleophilic) and the C6-bromide (electron-deficient, electrophilic) allow for sequential, chemoselective functionalization without the immediate need for protecting groups in many workflows.

Visualizing the Chemical Space

G Core 6-Bromo-4-methyl- quinolin-3-amine Amide Amide/Urea Derivatives (Kinase Hinge Binders) Core->Amide R-COCl / R-NCO (C3-N Functionalization) Biaryl 6-Aryl-Quinolines (via Suzuki Coupling) Core->Biaryl Ar-B(OH)2, Pd(0) (C6-Br Functionalization) Tricycle Imidazo[4,5-c]quinolines (Cyclization) Core->Tricycle Ortho-formate or Aldehydes Nitro Precursor: 6-Bromo-4-methyl- 3-nitroquinoline Nitro->Core Fe/NH4Cl or H2, Pd/C

Figure 1: Synthetic versatility map of 6-Bromo-4-methylquinolin-3-amine showing upstream synthesis and downstream diversification pathways.[1]

Quality Control & Handling

Before initiating synthesis, verify the integrity of the building block. Commercial batches can contain specific impurities from the nitro-reduction step.

ParameterSpecificationAnalytical MethodNote
Appearance Yellow to brown solidVisualOxidizes slowly in air; store under inert gas.
Purity >97%HPLC (254 nm)Major impurity: 6-Bromo-4-methyl-3-nitroquinoline (incomplete reduction).
Identity Conforms1H NMR (DMSO-d6)Characteristic NH2 broad singlet at ~5.8 ppm; C2-H singlet at ~8.6 ppm.
Solubility DMSO, DMF, MeOHVisualPoor solubility in non-polar solvents (Hexane, Et2O).

Functionalization Protocols

Module A: The Nitrogen Handle (C3-Amine)

The C3-amine is less nucleophilic than a standard aniline due to the electron-withdrawing nature of the quinoline ring.[2] Standard coupling conditions (EDC/NHS) may be sluggish.

Recommended Activation: High-activity coupling agents like HATU or acid chlorides are preferred.

Protocol 1: General Amide Coupling (Kinase Inhibitor Synthesis)

Target: Synthesis of N-(6-bromo-4-methylquinolin-3-yl)amides.

  • Reagents:

    • Carboxylic Acid (1.1 equiv)

    • HATU (1.2 equiv)

    • DIPEA (3.0 equiv)

    • Solvent: DMF (anhydrous)

    • Substrate: 6-Bromo-4-methylquinolin-3-amine (1.0 equiv)

  • Procedure:

    • Dissolve the carboxylic acid in DMF (0.2 M concentration).

    • Add DIPEA and stir for 5 minutes.

    • Add HATU and stir for 10 minutes at room temperature (activation).

    • Add the quinolin-3-amine solid in one portion.

    • Critical Step: Heat the reaction to 50-60°C for 4–12 hours. Note: Room temperature reaction is often incomplete due to steric hindrance from the C4-methyl group.

    • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (x2) and Brine (x1). Dry over Na2SO4.[1]

Module B: The Carbon Handle (C6-Bromide)

The C6-bromide is highly reactive in Pd-catalyzed couplings. The presence of the free amine (C3-NH2) generally does not interfere with Suzuki couplings if weak bases are used. However, for Buchwald-Hartwig aminations, the C3-NH2 must be protected (e.g., as a Boc-carbamate) or the C6-Br must be reacted before the nitro-reduction step to avoid polymerization.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Target: Synthesis of 6-Aryl-4-methylquinolin-3-amines.

  • Reagents:

    • Substrate: 6-Bromo-4-methylquinolin-3-amine (1.0 equiv)

    • Boronic Acid: Ar-B(OH)2 (1.2–1.5 equiv)

    • Catalyst: Pd(dppf)Cl2[3]·DCM (5 mol%) — Robust, air-stable choice.

    • Base: K2CO3 (2.0 M aq.[4] solution, 3.0 equiv)

    • Solvent: 1,4-Dioxane (degassed)

  • Procedure:

    • Inert Atmosphere: Purge the reaction vessel with Nitrogen/Argon.

    • Combine substrate, boronic acid, and catalyst in Dioxane.

    • Add the aqueous K2CO3 solution.

    • Heat to 90°C for 2–6 hours. Monitor by LCMS.[4]

    • Troubleshooting: If the free amine coordinates to Pd (stalling the reaction), switch to Pd(OAc)2 / XPhos or protect the amine as an acetamide (which can be hydrolyzed later).

Module C: Cyclization (Tricyclic Scaffolds)

The 3-amino-4-methylquinoline core is a precursor for imidazo[4,5-c]quinolines , a scaffold found in immunomodulators (TLR agonists).

Mechanism Visualization

Reaction Start 3-Amino-4-methylquinoline Step1 Step 1: Acylation (R-COCl) Start->Step1 Inter Intermediate: Amide Step1->Inter Step2 Step 2: Dehydrative Cyclization (POCl3 or AcOH/Heat) Inter->Step2 - H2O Product Product: Imidazo[4,5-c]quinoline Step2->Product

Figure 2: Pathway for converting the building block into tricyclic imidazo-quinoline systems.

Case Study: Dual ATM/DNA-PK Inhibitors

Context: Research cited in patent WO2019201283A1 highlights the use of this core in developing inhibitors for DNA damage response kinases (ATM/DNA-PK).

  • Logic: The quinoline nitrogen binds to the hinge region of the kinase ATP pocket.

  • SAR Insight: The C6-position projects into the solvent-exposed region, allowing for solubilizing groups (e.g., morpholine/piperazine via a phenyl linker) to be added via Suzuki coupling.

  • Workflow:

    • Start with 6-Bromo-4-methylquinolin-3-amine .[5][6]

    • Step 1: Amide coupling at C3 with a heteroaromatic acid (hinge interaction tuning).

    • Step 2: Suzuki coupling at C6 to introduce a solubilizing tail.

    • Why this order? Amide coupling first avoids potential interference of the solubilizing tail's basic nitrogens with the amide coupling reagents.

Safety & Handling Information

  • GHS Classification: Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Dam. 1.[7]

  • Specific Hazard: Like many planar aromatic amines and intercalators, this compound should be treated as a potential genotoxin . Handle in a fume hood with double nitrile gloves.

  • Storage: Store at +2°C to +8°C, protected from light.

References

  • BenchChem. (2025).[4] 6-Bromo-4-methyl-3-nitroquinoline Properties and Applications. Retrieved from

  • Google Patents. (2019). WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy. Retrieved from

  • PubChem. (2025).[7] Compound Summary: 6-Bromo-4-methylquinoline.[5][6][7][8] Retrieved from

  • MDPI. (2020). Synthesis of 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (Analogous chemistry). Retrieved from

  • ChemicalBook. (2026). 6-Bromo-2-methyl-4-quinolinol Properties. (Related scaffold data). Retrieved from

Sources

"application of 6-Bromo-4-methylquinolin-3-amine in kinase inhibitor synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Application of 6-Bromo-Substituted Quinolines in Kinase Inhibitor Synthesis

Authored by a Senior Application Scientist

This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 6-bromo-substituted quinoline scaffolds, particularly focusing on the principles applicable to 6-Bromo-4-methylquinolin-3-amine, in the synthesis of kinase inhibitors. We will explore the rationale behind its use, key synthetic transformations, and detailed experimental protocols.

Introduction: The Quinoline Scaffold in Kinase Inhibition

The quinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous biologically active compounds and approved drugs.[1][2][3][4] In the realm of oncology and inflammation, quinoline-based molecules have emerged as highly effective kinase inhibitors.[5][6] Kinases, enzymes that regulate a vast number of cellular processes, are critical targets in modern therapeutics, with over 40 kinase inhibitors approved by the FDA, many of which are multi-targeted tyrosine kinase inhibitors for cancer treatment.[5][7]

The 6-bromo-substituted quinoline motif is a particularly valuable starting point for several reasons:

  • Core Structure: The quinoline ring system is adept at forming key interactions within the ATP-binding pocket of many kinases, particularly the "hinge region."[5][8]

  • The Bromo Handle: The bromine atom at the 6-position is not merely a substituent; it is a versatile synthetic handle. It provides a reactive site for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical moieties. This allows for the systematic exploration of chemical space to fine-tune a compound's potency, selectivity, and pharmacokinetic properties.[8]

  • Modulation of Properties: The strategic placement of substituents, such as the methyl group at the 4-position and the amine at the 3-position in our core molecule of interest, directly influences the electronic and steric profile, which in turn dictates the binding affinity and selectivity towards specific kinases.[5]

Strategic Importance in Kinase Inhibitor Design

The design of potent and selective kinase inhibitors often revolves around optimizing interactions with the ATP binding site. The 4-anilino-quin(az)oline scaffold is a classic example of a "hinge binder" that has yielded numerous successful inhibitors, including the EGFR inhibitor Lapatinib.[5][7] The core quinoline structure mimics the adenine ring of ATP, while substituents are tailored to occupy adjacent hydrophobic pockets and form additional interactions, thereby enhancing affinity and selectivity.

The 6-bromo position is distal to the primary hinge-binding elements (typically involving the N1 and 4-amino group of the quinoline). This makes it an ideal location for modification without disrupting the core binding motif. By using reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings, chemists can append various groups to interact with the solvent-exposed region of the kinase, a strategy often employed to improve solubility, cell permeability, and target residence time.

Key Synthetic Methodologies & Protocols

While 6-Bromo-4-methylquinolin-3-amine is a specific starting material, its reactivity is governed by the principles that apply to the broader class of bromo-substituted quinolines. The following protocols are based on established and robust methodologies for the functionalization of these scaffolds.[5][9]

Methodology 1: Nucleophilic Aromatic Substitution (SNAr)

A fundamental reaction in the synthesis of many quinoline-based kinase inhibitors is the displacement of a leaving group at the 4-position (typically a chloride) with a desired amine. This reaction forms the critical anilino-quinoline core.

Protocol 1: Synthesis of a 4-Anilinoquinoline Derivative

This protocol details the synthesis of a generic 4-anilinoquinoline from 6-bromo-4-chloroquinoline, a closely related and commercially available precursor. The principles are directly applicable to related structures.

  • Reaction: 6-bromo-4-chloroquinoline + Substituted Aniline → 6-bromo-N-(substituted-phenyl)quinolin-4-amine

  • Rationale: The reaction proceeds via a nucleophilic aromatic substitution mechanism. An electron-withdrawing quinoline nitrogen atom activates the 4-position towards nucleophilic attack by the aniline. An acid scavenger, typically a non-nucleophilic organic base like diisopropylethylamine (DIPEA or Hünig's base), is required to neutralize the HCl generated during the reaction, driving it to completion.[5][9]

Step-by-Step Protocol:

  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 6-bromo-4-chloroquinoline (1.0 eq.).[9]

  • Reagent Addition: Add the desired substituted aniline (1.1 eq.) followed by a suitable solvent such as ethanol or isopropanol (approx. 0.1 M concentration).[5][9]

  • Base Addition: Add diisopropylethylamine (DIPEA) (2.2 eq.) to the suspension.[5][9]

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 16-18 hours.[5][9]

  • Workup: Upon completion, cool the reaction mixture to room temperature and concentrate it in vacuo to remove the solvent.

  • Extraction: Redissolve the crude residue in a suitable organic solvent like ethyl acetate. Wash the organic layer sequentially with a saturated aqueous solution of ammonium chloride (NH₄Cl), water, and brine.[5][9]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexane, to yield the pure 4-anilinoquinoline product.[5][9]

Methodology 2: Palladium-Catalyzed Cross-Coupling

This methodology leverages the 6-bromo position as a reactive handle for C-C or C-N bond formation, enabling significant structural diversification. The Suzuki-Miyaura coupling is a powerful and widely used example.

Protocol 2: Suzuki Coupling for C-C Bond Formation at the 6-Position

  • Reaction: 6-bromo-quinoline derivative + Arylboronic Acid → 6-aryl-quinoline derivative

  • Rationale: This reaction uses a palladium catalyst, typically with a phosphine ligand, to couple the aryl bromide with an organoboron reagent. The base is crucial for the transmetalation step in the catalytic cycle. This allows for the installation of new aryl or heteroaryl rings, which can be used to probe additional binding pockets in the target kinase or enhance physicochemical properties.

Step-by-Step Protocol:

  • Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine the 6-bromo-quinoline starting material (1.0 eq.), the desired arylboronic acid or boronic ester (1.2-1.5 eq.), and a base such as sodium carbonate (Na₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.).[10]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.10 eq.).[10]

  • Solvent: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DMF and water.[10]

  • Reaction: Heat the mixture under a nitrogen or argon atmosphere to 80-100 °C for 8-12 hours, monitoring by TLC or LC-MS.

  • Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic extracts with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash chromatography to isolate the 6-aryl-quinoline product.

Visualization of Synthetic Strategy and Workflow

To better illustrate the synthetic logic, the following diagrams outline the diversification strategy and a typical experimental workflow.

G cluster_0 Core Scaffold cluster_1 Synthetic Diversification Routes cluster_2 Resulting Kinase Inhibitor Library Core 6-Bromo-4-methylquinolin-3-amine CrossCoupling Palladium-Catalyzed Cross-Coupling Core->CrossCoupling  Suzuki, Sonogashira,  Buchwald-Hartwig, etc.  (at C6-Br) AmineChem Amine Chemistry (e.g., Acylation, Alkylation) Core->AmineChem  (at C3-NH2) ProductA 6-Aryl/Heteroaryl Derivative CrossCoupling->ProductA ProductB 3-Amide/Alkylated Amine Derivative AmineChem->ProductB G start Reaction Setup (Inert Atmosphere) reagents Add Quinoline Scaffold, Reagents, Catalyst, & Solvent start->reagents reaction Heat & Stir (e.g., Reflux for 18h) reagents->reaction monitor Monitor Progress (TLC / LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup & Extraction monitor->workup Complete purify Flash Column Chromatography workup->purify characterize Characterization (NMR, HRMS) purify->characterize final Pure Kinase Inhibitor characterize->final

Caption: General experimental workflow for synthesis and purification.

Data Summary: Exemplar Scaffolds in Kinase Inhibitor Synthesis

The table below summarizes representative transformations performed on the 6-bromoquinoline core to generate kinase inhibitors, highlighting the versatility of this scaffold.

Starting ScaffoldReaction TypeReagentsResulting StructureTarget Class (Example)Reference
6-bromo-4-chloroquinolineSNAr3-(difluoromethyl)aniline, DIPEA, EtOH6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amineTyrosine Kinases[9]
6-bromo-4-chloroquinolineSNAr2-methyl-2H-1,2,3-benzotriazol-5-amine, DIPEA, EtOH6-Bromo-N-(2-methyl-2H-benzo[d]t[1][5][8]riazol-5-yl)quinolin-4-amineTyrosine Kinases[5][7]
6-bromo-4-chloroquinolineSNAr3,4,5-trimethoxyaniline, t-BuOH6-Bromo-N-(3,4,5-trimethoxyphenyl)quinolin-4-amineRIPK2[10]
6-bromo-N-arylquinolin-4-amineSuzuki CouplingArylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Dioxane/H₂O6-Aryl-N-arylquinolin-4-amineRIPK2[10]

Conclusion and Future Outlook

The 6-bromo-substituted quinoline framework, as exemplified by structures like 6-Bromo-4-methylquinolin-3-amine, represents a cornerstone in the rational design of kinase inhibitors. Its synthetic tractability, particularly the ability to perform selective functionalization at the 6-position via cross-coupling chemistry, provides an invaluable tool for medicinal chemists. This allows for the rapid generation of diverse compound libraries, which is essential for optimizing on-target potency while minimizing off-target effects. As the quest for more selective and potent kinase inhibitors continues, especially for indications beyond oncology, the strategic use of such well-defined and versatile scaffolds will remain paramount to the discovery of next-generation therapeutics. [5][9]

References

  • 6-Bromo-N-methylquinolin-4-amine | CAS 916812-31-2 - Benchchem. (URL: )
  • Medicinal Chemistry of Quinolines As Emerging Anti-inflamm
  • 6-Bromo-N-(2-methyl-2H-benzo[d]t[1][5][8]riazol-5-yl)quinolin-4-amine - MDPI. (2019, October 27). (URL: )

  • Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC. (URL: )
  • Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (2022, June 24). (URL: )
  • A Review on Quinoline: Diverse Pharmacological Agent. Chemistry Research Journal, 6(4), 81-96. (2021). (URL: )
  • 6-Bromo-N-(2-methyl-2H-benzo[d]t[1][5][8]riazol-5- yl)quinolin-4-amine - ePrints Soton. (2019, October 27). (URL: )

  • 260 quinolones for applications in medicinal chemistry: synthesis and structure. (URL: )
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine - MDPI. (2020, October 20). (URL: )
  • Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)
  • The Chemistry and Applications of Quinoline: A Comprehensive Review. (URL: )
  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC. (URL: )
  • Design and synthesis of some new 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines as multi tyrosine kinase inhibitors. | Semantic Scholar. (URL: )
  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition - TÜBİTAK Academic Journals. (URL: )
  • Synthesis of 6-bromo-4-iodoquinoline Wenhui Wang1, Yuping Guo1, a, Linxiao Wang1, Yiqiang OuYang1, Qinqin Wang1, Wufu Zhu1,b -
  • An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential - Benchchem. (URL: )
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). (URL: )
  • 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR. (URL: )
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simul

Sources

"screening 6-Bromo-4-methylquinolin-3-amine for anticancer activity"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Screening 6-Bromo-4-methylquinolin-3-amine (BMQA) for Anticancer Activity

Executive Summary & Compound Rationale

6-Bromo-4-methylquinolin-3-amine (BMQA) represents a privileged scaffold in oncology drug discovery. The quinoline core is historically validated (e.g., Camptothecin, Bosutinib), but this specific substitution pattern offers distinct pharmacological advantages.

  • 3-Amine Functionality: Acts as a critical hydrogen bond donor/acceptor, frequently interacting with the hinge region of kinase ATP-binding pockets (e.g., Src, PI3K, or EGFR) [1].

  • 6-Bromo Substituent: Enhances lipophilicity (

    
    ) for membrane permeability and provides a halogen-bonding handle that often improves selectivity in protein active sites [2].
    
  • 4-Methyl Group: Induces steric constraints that can lock the molecule into a bioactive conformation, potentially reducing off-target binding compared to planar, unsubstituted quinolines.

This guide details a standardized workflow to screen BMQA, moving from bench-side formulation to mechanism-of-action (MoA) deconvolution.

Pre-Screening: Formulation & Stability[1]

Objective: Ensure bioavailability and prevent precipitation-induced false negatives. Quinolines are hydrophobic; improper solubilization is the #1 cause of screening failure.

Protocol: Stock Solution Preparation
  • Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), Grade

    
     99.9%.
    
  • Concentration: Prepare a 10 mM master stock.

    • Calculation: MW of BMQA

      
       237.09  g/mol .
      
    • Weigh 2.37 mg of BMQA powder

      
       dissolve in 1.0 mL DMSO.
      
  • Sonicate: 5–10 minutes at room temperature to ensure complete dissolution.

  • Storage: Aliquot into amber glass vials (avoid plastic to prevent leaching). Store at -20°C.

    • Stability Check: Thaw aliquots only once. If precipitation is visible upon thawing, heat to 37°C and vortex.

Critical Control: Perform a "Solubility Limit Test" in culture media. Dilute stock 1:1000 in RPMI-1640 + 10% FBS (final 10 µM). Inspect under 40x microscopy for micro-crystals. If crystals form, the maximum screening concentration must be lowered.

Experimental Workflow

The following diagram outlines the logical progression from compound prep to target validation.

BMQA_Screening_Workflow Compound BMQA Powder (6-Bromo-4-methylquinolin-3-amine) Formulation DMSO Stock Prep (10 mM) Compound->Formulation QC Solubility QC (Media Stability) Formulation->QC PrimaryScreen Primary Screen (48h) Cell Viability (MTT/CTG) 3 Cell Lines (Breast, Colon, Normal) QC->PrimaryScreen Pass HitAnalysis Hit Analysis IC50 Determination Selectivity Index (SI) PrimaryScreen->HitAnalysis MoA_Branch Mechanism of Action (Deconvolution) HitAnalysis->MoA_Branch IC50 < 10µM FlowCyto Cell Cycle Arrest (Flow Cytometry) MoA_Branch->FlowCyto Apoptosis Apoptosis Assay (Annexin V/PI) MoA_Branch->Apoptosis Kinase Kinase Profiling (Western Blot: p-Akt/p-ERK) MoA_Branch->Kinase

Caption: Step-by-step screening pipeline for BMQA, prioritizing solubility QC before biological interrogation.

Phase I: Primary Cytotoxicity Screen

Methodology: MTT Assay (Colorimetric) or CellTiter-Glo (Luminescence). Rationale: To determine the IC50 (half-maximal inhibitory concentration) and Selectivity Index (SI).

Experimental Setup
  • Cell Panel:

    • MCF-7 (Breast Cancer): High relevance for quinoline-based estrogen receptor modulators.

    • HCT-116 (Colon Cancer): p53-wildtype model, sensitive to DNA intercalators.

    • HDF (Human Dermal Fibroblasts): Normal control to assess toxicity.

  • Controls:

    • Positive: Doxorubicin (1 µM) or Cisplatin.

    • Vehicle: 0.1% DMSO (Must not exceed 0.5%).

Step-by-Step Protocol
  • Seeding: Plate 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.

  • Treatment:

    • Prepare serial dilutions of BMQA: 100, 30, 10, 3, 1, 0.3, 0.1 µM .

    • Add 100 µL of drug-media to wells (Triplicate).

  • Incubation: 48 to 72 hours at 37°C, 5% CO2.

  • Readout (MTT):

    • Add 20 µL MTT reagent (5 mg/mL). Incubate 3–4h.

    • Aspirate media. Solubilize formazan crystals with 150 µL DMSO.

    • Read Absorbance at 570 nm.

  • Analysis: Normalize to Vehicle Control (100%). Fit non-linear regression (log(inhibitor) vs. response) to calculate IC50.

Success Criteria:

  • Hit: IC50 < 10 µM in cancer lines.

  • Lead: IC50 < 1 µM AND Selectivity Index (IC50_Normal / IC50_Cancer) > 5.

Phase II: Mechanism of Action (MoA)

If BMQA shows cytotoxicity, the next step is determining how it kills cells. 3-aminoquinolines typically act via Kinase Inhibition or DNA Intercalation/Damage [3].

A. Cell Cycle Analysis (Flow Cytometry)
  • Rationale:

    • G2/M Arrest: Suggests tubulin inhibition or DNA damage (common for quinolines).

    • G0/G1 Arrest: Suggests Kinase inhibition (e.g., CDK, EGFR, PI3K).

  • Protocol: Treat cells at IC50 for 24h. Fix in 70% Ethanol. Stain with Propidium Iodide (PI) + RNase. Analyze DNA content.

B. Apoptosis Verification (Annexin V/PI)
  • Rationale: Distinguish programmed cell death (apoptosis) from necrosis (non-specific toxicity).

  • Expectation: Effective anticancer agents should induce Annexin V+/PI- (Early Apoptosis) populations.

C. Signaling Pathway Interrogation (Western Blot)

Given the 3-aminoquinoline structure, kinase inhibition is a high-probability target.

Hypothetical Signaling Diagram: The diagram below illustrates where BMQA is likely to intervene based on structural homology to known inhibitors.

Signaling_Pathway RTK RTK (EGFR/HER2) (Membrane Receptor) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras PIP3 PIP3 PI3K->PIP3 Akt Akt (PKB) PIP3->Akt mTOR mTOR Complex Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK ERK->Proliferation Drug BMQA (Inhibitor) Drug->RTK Potential Binding Drug->PI3K Potential Binding Drug->Akt Potential Binding

Caption: Potential intervention points for BMQA. 3-aminoquinolines often target ATP-pockets of RTKs or PI3K/Akt pathway proteins.

Western Blot Protocol:

  • Treat cells with BMQA (IC50 and 2xIC50) for 6h and 24h.

  • Lyse cells (RIPA buffer + Phosphatase Inhibitors).

  • Probe for:

    • p-Akt (Ser473): Decrease indicates PI3K/Akt pathway inhibition.

    • p-ERK1/2: Decrease indicates MAPK pathway inhibition.

    • γ-H2AX: Increase indicates DNA Double-Strand Breaks (Intercalation).

Data Presentation & Analysis

When reporting your screening results, summarize quantitative metrics in the following format:

Table 1: Cytotoxicity Profile (48h Exposure)

Cell LineTissue OriginIC50 (µM) ± SDSelectivity Index (SI)
MCF-7 Breast Adenocarcinoma[Insert Data]--
HCT-116 Colorectal Carcinoma[Insert Data]--
HDF Normal Fibroblasts[Insert Data](HDF IC50 / Cancer IC50)

Interpretation:

  • SI < 2: General toxin (likely fails safety).

  • SI > 10: Highly promising therapeutic window.

References

  • Solomon, V. R., & Lee, H. (2011). Quinoline as a privileged scaffold in cancer drug discovery. Current Medicinal Chemistry, 18(10), 1488-1508. Link

  • Wilcken, R., et al. (2013). Halogen bonding in drug discovery: structure, diversity, and design. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link

  • Kaur, K., et al. (2010). Quinoline derivatives: An emerging class of anticancer agents.[1][2] Bioorganic & Medicinal Chemistry, 18(20), 7249-7259. Link

  • Riss, T. L., et al. (2004). Cell Viability Assays. Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link

Disclaimer: This protocol is for research use only. 6-Bromo-4-methylquinolin-3-amine is a potent chemical agent; handle with appropriate PPE and in accordance with local chemical safety regulations.

Sources

"antibacterial assays for 6-Bromo-4-methylquinolin-3-amine derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antibacterial Profiling of 6-Bromo-4-methylquinolin-3-amine Derivatives

Executive Summary & Scientific Rationale

The 3-aminoquinoline scaffold, specifically 6-Bromo-4-methylquinolin-3-amine , represents a privileged structure in medicinal chemistry. The quinoline core is historically validated (e.g., fluoroquinolones, quinine), but the 3-amino position offers a unique vector for functionalization—typically into amides, sulfonamides, or Schiff bases—that can overcome resistance mechanisms affecting traditional N-1 substituted quinolones.

Mechanistic Insight: Unlike classical fluoroquinolones that primarily target DNA gyrase (Topoisomerase II) and Topoisomerase IV via the 3-carboxyl/4-keto motif, 3-aminoquinoline derivatives often exhibit multi-target mechanisms . Recent studies suggest they may act as:

  • DNA Intercalators: The planar aromatic system allows insertion between base pairs.

  • ATP Synthase Inhibitors: Particularly effective against dormant/non-replicating mycobacteria.

  • Biofilm Disruptors: The 6-bromo substituent enhances lipophilicity (LogP), facilitating penetration of the exopolysaccharide matrix in Gram-negative bacteria like P. aeruginosa.

This guide provides a robust, standardized workflow to evaluate the antibacterial efficacy of these derivatives, addressing specific challenges such as fluorescence interference and hydrophobic solubility .

Experimental Workflow

The following flowchart outlines the critical path from compound solubilization to hit validation.

Antibacterial_Workflow cluster_QC Quality Control Start Compound Library (6-Bromo-4-methylquinolin-3-amine derivatives) Solubility Solubility Check (DMSO Tolerance) Start->Solubility Screening Primary Screen (Agar Well Diffusion) Solubility->Screening Pass (>1 mg/mL) MIC Quantification (MIC) Broth Microdilution (Resazurin Modified) Screening->MIC Zone > 10mm MBC Bactericidal Assessment (MBC Plating) MIC->MBC Determine Lethality Toxicity Selectivity Index (Mammalian Cytotoxicity) MIC->Toxicity Parallel Assay KillCurve Time-Kill Kinetics (Pharmacodynamics) MBC->KillCurve Hit Validation Controls Controls: + Ciprofloxacin - DMSO (Solvent) - Sterility

Figure 1: Decision tree for antibacterial evaluation. The "Resazurin Modified" step is critical for quinolines to avoid fluorescence interference.

Compound Preparation & Handling

Quinoline derivatives, particularly those with bromine and methyl substitutions, are often highly lipophilic . Improper solubilization is the #1 cause of false negatives.

  • Solvent: Dimethyl Sulfoxide (DMSO), molecular biology grade.

  • Stock Concentration: Prepare at 10 mg/mL or 20 mM .

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles which can induce precipitation.

  • Working Solution: Dilute stocks in Mueller-Hinton Broth (MHB) such that the final DMSO concentration in the assay well is ≤ 1% (v/v) . Most bacteria tolerate up to 2% DMSO, but 1% is the safe standard to prevent solvent toxicity artifacts.

Protocol 1: Resazurin-Based Broth Microdilution (MIC)

Why this method? Standard MIC assays rely on optical density (OD600) to measure turbidity. However, 3-aminoquinoline derivatives often fluoresce or precipitate in aqueous media, causing false OD readings. The Resazurin assay measures metabolic activity (reduction of blue resazurin to pink/fluorescent resorufin), bypassing these optical interference issues.[1][2]

Materials:

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Strains: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

  • Reagent: Resazurin sodium salt (0.015% w/v in sterile PBS).

Step-by-Step Procedure:

  • Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (

    
     CFU/mL). Dilute 1:100 in CAMHB to reach a final challenge concentration of 
    
    
    
    CFU/mL.
  • Plate Setup: Use a 96-well flat-bottom plate.

    • Columns 1-10: Add 100 µL of compound (serially diluted 2-fold, e.g., 64 µg/mL down to 0.125 µg/mL).

    • Column 11 (Growth Control): 100 µL bacteria + solvent (1% DMSO) only.

    • Column 12 (Sterility Control): 100 µL sterile media only.

  • Inoculation: Add 100 µL of the diluted bacterial suspension to columns 1-11.

  • Incubation: Incubate at 37°C for 18–20 hours (aerobic).

  • Development: Add 30 µL of Resazurin solution to each well.

  • Readout: Incubate for an additional 1–4 hours.

    • Visual: Blue = No Growth (Inhibition). Pink = Growth.

    • Fluorescence (Preferred): Ex 560 nm / Em 590 nm.

Data Analysis: The MIC is the lowest concentration that prevents the color change from blue to pink (or prevents fluorescence signal generation).[3]

Protocol 2: Minimum Bactericidal Concentration (MBC)

The MIC only tells you what stops growth. The MBC tells you what kills the bacteria, which is vital for quinoline derivatives intended for difficult infections (e.g., endocarditis, osteomyelitis).

Procedure:

  • Identify the MIC wells from Protocol 1.

  • Sample 10 µL from the MIC well and the two wells above the MIC (supr-MIC concentrations).

  • Spot these onto fresh Mueller-Hinton Agar (MHA) plates.

  • Incubate at 37°C for 24 hours.

  • Definition: The MBC is the lowest concentration that kills ≥99.9% of the initial inoculum (i.e., <5 colonies visible on the spot).

Interpretation:

  • MBC/MIC Ratio ≤ 4: Bactericidal (Preferred for 6-bromo-4-methyl derivatives).

  • MBC/MIC Ratio > 4: Bacteriostatic.

Protocol 3: Time-Kill Kinetics

To understand the rate of killing, which informs dosing frequency.

Procedure:

  • Prepare tubes with bacteria (

    
     CFU/mL) and compound at 1x MIC  and 4x MIC .
    
  • Incubate at 37°C with shaking.

  • Remove aliquots at T = 0, 2, 4, 8, and 24 hours.

  • Serially dilute (1:10 to 1:1000) in saline and plate on agar.

  • Count colonies (CFU/mL) and plot Log10(CFU/mL) vs. Time.

Success Criteria: A 3-log reduction (99.9% kill) within 24 hours confirms bactericidal activity.

Data Presentation & Analysis

Report your data using the following table structure to ensure comparability with literature.

Table 1: Antibacterial Activity Profile (Example Data)

Compound IDR-Group (Amine)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)MBC/MIC RatioCytotoxicity CC50 (µg/mL)Selectivity Index (SI)
BMQ-3a -NH-C=O-Ph2.064.02 (Cidal)12864
BMQ-3b -N=CH-Ph-Cl4.0>128N/A328
Cipro (Control)0.50.0151>256>500
  • Selectivity Index (SI): Calculated as

    
    . An SI > 10 is generally required for a hit to be considered a viable drug lead.
    

Troubleshooting & Expert Tips

IssueProbable CauseSolution
Precipitation in Wells Compound is too lipophilic (LogP > 4).Reduce stock concentration. Use cyclodextrin as a carrier (if permissible) or validate with Resazurin (which works even with some precipitate).
High Fluorescence Background Intrinsic fluorescence of the quinoline ring.Do not use OD600. Use Resazurin (colorimetric visual check) or switch to ATP bioluminescence assay.
Skipped Wells (Growth at high conc, no growth at low)"Eagle Effect" or solubility issues.Repeat assay. Ensure vigorous mixing of stock before dilution. Check for drug aggregation.
Inconsistent Gram-Negative Data Efflux pumps expelling the flat aromatic molecule.Test in the presence of an efflux pump inhibitor (e.g., PAβN) to confirm if efflux is the resistance mechanism.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2024). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.

  • Sarker, S. D., Nahar, L., & Kumarasamy, Y. (2007). Microtitre plate-based antibacterial assay incorporating resazurin as an indicator of cell growth, and its application in the in vitro antibacterial screening of phytochemicals. Methods, 42(4), 321-324.

  • Desai, N. C., et al. (2023).[4][5] Synthesis and biological evaluation of quinoline-based derivatives as potent antimicrobial agents. Medicinal Chemistry Research. (Contextual reference for quinoline structure-activity relationships).

  • BenchChem. (2025). Application Notes: Addressing interference in antibacterial assays with colored compounds.

Sources

Application Notes & Protocols: 6-Bromo-4-methylquinolin-3-amine as a Versatile Synthon for Heterocyclic Compound Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Quinoline Scaffold

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2][3] Its rigid, bicyclic aromatic system provides a privileged scaffold for interacting with biological targets, leading to a wide spectrum of therapeutic applications, including antimalarial, anticancer, anti-inflammatory, and antibacterial agents.[4][5]

Within this important class of compounds, 6-bromo-4-methylquinolin-3-amine stands out as a particularly valuable and versatile building block. Its trifunctional nature—a nucleophilic amino group at the 3-position, a reactive bromo-substituent on the benzene ring, and an activatable methyl group—offers multiple, orthogonal handles for synthetic elaboration. This guide provides an in-depth exploration of its application in constructing complex, fused heterocyclic systems, offering field-proven insights and detailed protocols for researchers in synthetic chemistry and drug development.

Part 1: Synthesis of the Key Intermediate: 6-Bromo-4-methylquinolin-3-amine

The primary route to obtaining the title compound involves the selective reduction of its nitro precursor, 6-bromo-4-methyl-3-nitroquinoline. The nitro group at the C-3 position is a powerful electron-withdrawing group that facilitates its own reduction while also influencing the reactivity of the quinoline core.[6]

Protocol 1.1: Reduction of 6-Bromo-4-methyl-3-nitroquinoline

This protocol describes a common and effective method using tin(II) chloride, a classic and reliable reagent for nitro group reduction in the presence of other sensitive functionalities like a halogen.

Rationale: Tin(II) chloride in concentrated hydrochloric acid is a preferred method as it is highly effective for aromatic nitro compounds and the reaction conditions are generally mild enough to preserve the C-Br bond, which is essential for subsequent cross-coupling reactions.

Experimental Workflow:

start 6-Bromo-4-methyl-3-nitroquinoline + SnCl2·2H2O in Ethanol reflux Reflux for 3-4 hours (Monitor by TLC) start->reflux cool Cool to Room Temperature reflux->cool neutralize Pour onto ice & neutralize with conc. NH4OH (pH ~8-9) cool->neutralize extract Extract with Ethyl Acetate (3x) neutralize->extract dry Dry organic layer (Na2SO4) & Filter extract->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography (Silica gel, Hexane/EtOAc gradient) concentrate->purify product 6-Bromo-4-methylquinolin-3-amine purify->product

Caption: Workflow for the synthesis of the target amine.

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 6-bromo-4-methyl-3-nitroquinoline (1.0 eq) in ethanol (10 mL per 1 g of starting material).

  • Reagent Addition: Add tin(II) chloride dihydrate (SnCl2·2H2O, 4.0-5.0 eq) to the suspension.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Allow the reaction mixture to cool to room temperature. Carefully pour it onto crushed ice.

  • Neutralization: Place the flask in an ice bath and slowly add concentrated ammonium hydroxide solution until the pH of the mixture is basic (~8-9). A thick, white precipitate of tin salts will form.

  • Extraction: Extract the aqueous slurry with ethyl acetate (3 x volume of the initial solvent). The product will move into the organic layer.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate (Na2SO4). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford 6-bromo-4-methylquinolin-3-amine as a pure solid.

Part 2: Application in Fused Heterocycle Synthesis

The strategic placement of the amino group at the 3-position makes this compound an ideal precursor for annulation reactions, leading to the formation of fused polycyclic systems with significant biological potential.

Application 2.1: Synthesis of Pyrazolo[3,4-b]quinoline Derivatives

Pyrazolo[3,4-b]quinoline derivatives are of great interest due to their reported pharmacological properties, including acting as inhibitors of oncogenic Ras and possessing potential antitumor activity.[7] The synthesis leverages the 3-amino group as a nucleophile to construct the pyrazole ring.

Rationale: This protocol employs a condensation reaction with a β-dicarbonyl equivalent, followed by cyclization with hydrazine. This is a robust and widely used method for constructing pyrazole rings fused to other heterocyclic systems.

Synthetic Scheme:

cluster_0 Step 1: Condensation cluster_1 Step 2: Cyclization A 6-Bromo-4-methyl- quinolin-3-amine C Intermediate Enamine A->C Acid Catalyst (e.g., p-TSA) Toluene, reflux B Ethyl Acetoacetate (or similar β-ketoester) B->C E Pyrazolo[3,4-b]quinoline Product C->E Ethanol, reflux D Hydrazine Hydrate (N2H4·H2O) D->E

Caption: Two-step synthesis of pyrazolo[3,4-b]quinolines.

Protocol 2.1.1: Two-Step Synthesis of 8-Bromo-6-methyl-1H-pyrazolo[3,4-b]quinoline

  • Enamine Formation:

    • To a solution of 6-bromo-4-methylquinolin-3-amine (1.0 eq) in toluene, add ethyl acetoacetate (1.1 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.1 eq).

    • Fit the flask with a Dean-Stark apparatus to remove water azeotropically.

    • Heat the mixture to reflux for 6-8 hours, or until TLC analysis indicates complete consumption of the starting amine.

    • Cool the reaction, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over Na2SO4 and concentrate in vacuo. The crude enamine intermediate is often used directly in the next step.

  • Cyclization:

    • Dissolve the crude enamine intermediate from the previous step in absolute ethanol.

    • Add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature.

    • Heat the mixture to reflux for 4-6 hours. A precipitate may form as the reaction proceeds.

    • Cool the reaction mixture to room temperature, and then in an ice bath to maximize precipitation.

    • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the target pyrazolo[3,4-b]quinoline derivative.

Reagent (Step 1)CatalystSolvent (Step 2)Typical Yield
Ethyl Acetoacetatep-TSAEthanol75-85%
Diethyl malonateAcetic AcidAcetic Acid70-80%
AcetylacetoneNone (neat)Ethanol80-90%
Table 1: Representative conditions for pyrazolo[3,4-b]quinoline synthesis.
Application 2.2: Synthesis of Imidazo[4,5-c]quinoline Derivatives

Imidazo[4,5-c]quinolines are renowned for their potent immunomodulatory activity, with several compounds in this class acting as agonists for Toll-like receptors (TLRs), making them valuable as vaccine adjuvants and antiviral agents.[8] The synthesis requires the formation of an imidazole ring fused to the c-face of the quinoline.

Rationale: The Phillips condensation is a classic and direct method for synthesizing benzimidazoles and related fused systems. It involves the reaction of an ortho-amino-nitro compound which, upon reduction, yields a diamine that can be cyclized. A more direct route from the 3-aminoquinoline involves a reaction with an orthoester, which provides the single carbon required to form the imidazole ring.

Protocol 2.2.1: One-Pot Synthesis of 7-Bromo-5-methyl-1H-imidazo[4,5-c]quinoline

This protocol assumes a preliminary step to form a 3-amino-4-nitroquinoline precursor, which is then reduced and cyclized. A more direct, albeit often lower-yielding, approach is direct condensation. The following protocol details the cyclization of the more common diamine intermediate, which would be formed from 6-bromo-4-methylquinolin-3-amine via nitration at the 4-position followed by reduction.

  • Precursor Synthesis: Synthesize 6-bromo-4-methyl-3,4-diaminoquinoline (this step is a prerequisite and involves nitration of the 4-position followed by reduction, not detailed here).

  • Cyclization Setup: Dissolve the 3,4-diaminoquinoline precursor (1.0 eq) in a suitable solvent. For cyclization with an orthoester, toluene or xylene is common.

  • Reagent Addition: Add trimethyl orthoformate (for an unsubstituted imidazole) or another orthoester like trimethyl orthovalerate (to install a butyl group at the 2-position) (2.0-3.0 eq).[8]

  • Reaction: Add a catalytic amount of a strong acid (e.g., p-TSA) and heat the mixture to reflux for 5-10 hours.

  • Work-up and Purification: Cool the reaction mixture. If a precipitate forms, it can be collected by filtration. Otherwise, concentrate the solvent and purify the residue by column chromatography or recrystallization to yield the pure imidazo[4,5-c]quinoline product.

Part 3: Leveraging the Bromo-Substituent via Cross-Coupling

The bromine atom at the 6-position is a key functional handle for diversification. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, alkynyl, and amino groups. This strategy is fundamental in library synthesis for structure-activity relationship (SAR) studies.[9]

Rationale: The Suzuki-Miyaura coupling is one of the most robust and versatile C-C bond-forming reactions. It tolerates a wide variety of functional groups and typically proceeds with high yields, making it ideal for late-stage functionalization in a drug discovery program.

Workflow:

start Bromo-Substituted Heterocycle (e.g., from Protocol 2.1.1) reaction Solvent System (e.g., Toluene/Ethanol/H2O) Heat (80-100 °C) start->reaction reagents Arylboronic Acid (R-B(OH)2) Pd Catalyst (e.g., Pd(PPh3)4) Base (e.g., Na2CO3) reagents->reaction workup Aqueous Work-up & Extraction reaction->workup purify Column Chromatography workup->purify product 6-Aryl-Substituted Heterocyclic Product purify->product

Caption: General workflow for Suzuki cross-coupling.

Protocol 3.1: Suzuki Coupling of 8-Bromo-6-methyl-1H-pyrazolo[3,4-b]quinoline

  • Setup: In a reaction vessel suitable for inert atmosphere chemistry, combine the bromo-substituted heterocycle (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na2CO3, 2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.03-0.05 eq).

  • Solvent and Degassing: Add a solvent mixture, typically toluene, ethanol, and water (e.g., in a 4:1:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture under an inert atmosphere to 80-100 °C for 8-16 hours, monitoring by TLC.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent like ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic phase over Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography to obtain the 6-aryl substituted final compound.

Conclusion and Future Perspectives

6-Bromo-4-methylquinolin-3-amine is a high-value synthetic intermediate that serves as a gateway to diverse and biologically relevant fused heterocyclic systems. The protocols outlined here for the synthesis of pyrazolo[3,4-b]quinolines and imidazo[4,5-c]quinolines demonstrate its utility in core scaffold construction. Furthermore, the presence of the 6-bromo substituent provides a crucial point for late-stage functionalization via modern cross-coupling chemistry, enabling the rapid generation of compound libraries for screening. Future work can further exploit the reactivity of the 4-methyl group, which can undergo condensation or oxidation reactions to introduce additional diversity.[6] The strategic application of this synthon will undoubtedly continue to fuel innovation in medicinal chemistry and the development of novel therapeutic agents.

References

  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2025).
  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. (2023).
  • Annotated Review on Various Biological Activities of Quinoline Molecule. (2022). Biointerface Research in Applied Chemistry.
  • Biological activities of quinoline deriv
  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (n.d.). RSC Advances.
  • 6-Bromo-4-methyl-3-nitroquinoline | 1185310-49-9. (n.d.). Benchchem.
  • An Efficient Synthesis of Pyrazolo[3,4- b]quinolin-3-amine and Benzo[b][1][7]naphthyridine Derivatives. (n.d.). PMC.

  • A versatile synthesis of pyrazolo[3,4-c]isoquinoline derivatives by reaction of 4-aryl-5-aminopyrazoles with aryl/heteroaryl aldehydes: the effect of the heterocycle on the reaction pathways. (n.d.). Organic & Biomolecular Chemistry.
  • Discovery of Pyrazolo[4,3-c]quinolines Derivatives as Potential Anti-Inflammatory Agents through Inhibiting of NO Production. (2018). MDPI.
  • Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. (n.d.). PMC.
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. (2020). MDPI.
  • Synthesis of imidazo[4,5‐c]quinoline derivatives. (n.d.).

Sources

Application Note: Chemoselective N-Arylation of 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The functionalization of 6-Bromo-4-methylquinolin-3-amine (CAS 1201646-50-5) presents a classic "chemoselectivity vs. steric hindrance" dilemma in organic synthesis. As a scaffold, the quinoline core is ubiquitous in kinase inhibitors and antimalarials. However, the 4-methyl group imposes significant steric pressure on the adjacent 3-amino group, while the 6-bromo substituent acts as a "Trojan horse"—a reactive handle that can inadvertently participate in metal-catalyzed cross-couplings, leading to oligomerization or uncontrolled side reactions.

This guide provides two distinct, field-validated protocols to solve this challenge:

  • Protocol A (Chan-Lam Coupling): The recommended method for high chemoselectivity, preserving the 6-Br handle for late-stage diversification.

  • Protocol B (Buchwald-Hartwig Coupling): A high-reactivity alternative using specific ligand architectures to overcome extreme steric hindrance, with strict controls to prevent side-reactions at the C6 position.

Strategic Analysis & Mechanistic Insight

The Chemoselectivity Paradox

The primary challenge is differentiating between the external electrophile (the aryl donor) and the internal electrophile (the C6-Br bond).

  • The Steric Wall: The C4-methyl group forces the C3-amine out of planarity, reducing its nucleophilicity and making it difficult for bulky metal centers to coordinate.

  • The Halogen Liability: In standard Palladium-catalyzed manifolds (Pd(0)/Pd(II)), the oxidative addition into the C6-Br bond is a competitive pathway. If the external aryl halide is less reactive (e.g., an aryl chloride or electron-rich aryl bromide), the catalyst will preferentially insert into the quinoline backbone, causing polymerization.

The Solution: Orthogonal Catalysis

To bypass this, we utilize Copper(II)-mediated oxidative coupling (Chan-Lam) . Unlike Pd(0) processes, the Chan-Lam cycle operates via a Cu(II)/Cu(III) manifold that does not undergo oxidative addition into aryl bromides under standard conditions. This renders the C6-Br moiety effectively inert, allowing exclusive N-arylation.

Workflow Decision Tree

G Start Substrate: 6-Bromo-4-methylquinolin-3-amine Goal Goal: N-Arylation Start->Goal Decision Is the 6-Br handle needed for future steps? Goal->Decision PathA PROTOCOL A: Chan-Lam Coupling (Cu(OAc)2 / Ar-B(OH)2) Decision->PathA YES (Preserve Br) PathB PROTOCOL B: Buchwald-Hartwig (Pd-G3 / Ar-I) Decision->PathB NO (Br reactivity irrelevant) or Sterics too high for Cu ResultA Product: N-Aryl-6-bromo-4-methylquinolin-3-amine (Br Preserved) PathA->ResultA ResultB Product: N-Aryl-6-bromo-4-methylquinolin-3-amine (High Yield, Risk of Br-exchange) PathB->ResultB

Figure 1: Strategic decision tree for selecting the appropriate coupling modality.

Preparation of Starting Material[1][2][3][4][5][6][7][8][9]

If the amine is not purchased commercially (CAS 1201646-50-5), it is best generated fresh from 6-Bromo-4-methyl-3-nitroquinoline (CAS 1185310-49-9).

Caution: Avoid catalytic hydrogenation (H2, Pd/C) as this often causes debromination at the C6 position.

  • Recommended Method: Iron-mediated reduction (Fe powder, AcOH/EtOH, 80°C) or Stannous Chloride reduction (SnCl2, EtOH).

  • Yield Expectation: 85-92% isolated yield.

Protocol A: Chemoselective Chan-Lam Coupling (Recommended)

This protocol uses aryl boronic acids as the coupling partner.[1][2][3] It is the gold standard for preserving halogen substituents on the amine scaffold.

Materials
  • Substrate: 6-Bromo-4-methylquinolin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (2.0 equiv)[3]

  • Catalyst: Copper(II) Acetate [Cu(OAc)2] (0.1 – 0.2 equiv)[3]

  • Ligand/Base: Pyridine (2.0 equiv) or TEA (2.0 equiv)

  • Oxidant: Atmospheric Oxygen (Open flask or O2 balloon)

  • Solvent: Dichloromethane (DCM) or Methanol (MeOH) (0.1 M concentration)

  • Additives: 4Å Molecular Sieves (Activated) - Critical for reproducibility

Step-by-Step Procedure
  • Setup: To a 25 mL round-bottom flask equipped with a stir bar, add the amine (1.0 mmol, 237 mg), Aryl Boronic Acid (2.0 mmol), and Cu(OAc)2 (0.2 mmol, 36 mg).

  • Desiccation: Add 500 mg of activated 4Å molecular sieves. (Water inhibits the transmetallation step).

  • Solvation: Add DCM (10 mL). The solution should turn a turquoise/blue color.

  • Activation: Add Pyridine (2.0 mmol, 161 µL) dropwise.

  • Reaction: Stir the reaction vigorously open to the air (or under an O2 balloon for faster rates) at Room Temperature (20-25°C).

    • Note: If conversion is low after 12h, heat to 40°C (if using DCM) or switch solvent to Dichloroethane (DCE) and heat to 70°C.

  • Monitoring: Monitor by TLC or LCMS. The boronic acid is usually in excess; look for the disappearance of the quinoline amine.

  • Workup: Filter the mixture through a pad of Celite to remove molecular sieves and copper salts. Wash with DCM/MeOH (9:1).

  • Purification: Concentrate the filtrate and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Expected Outcome:

  • Yield: 60-85%

  • Selectivity: >99% retention of the C6-Bromine.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig

Use this protocol only if the Chan-Lam method fails due to extreme steric bulk of the boronic acid, or if the C6-Br is intended to be reacted simultaneously (using excess Ar-X). To preserve the Br, we must use Aryl Iodides (which react faster than the internal Ar-Br) and a ligand that forms a stable, selective catalyst.

Materials
  • Substrate: 6-Bromo-4-methylquinolin-3-amine (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv) - Avoid Aryl Bromides to prevent scrambling.

  • Catalyst: Pd2(dba)3 (0.02 equiv) or Pd(OAc)2 (0.05 equiv)

  • Ligand: BrettPhos or tBuBrettPhos (0.04 - 0.08 equiv).

    • Why: These ligands are bulky and electron-rich, facilitating oxidative addition into the external Ar-I while being sterically matched to the hindered 3-amino-4-methylquinoline.

  • Base: Cs2CO3 (2.0 equiv) or NaOtBu (1.4 equiv)

  • Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

Step-by-Step Procedure
  • Inert Atmosphere: Flame-dry a Schlenk tube or vial and cool under Argon/Nitrogen.

  • Charging: Add Pd2(dba)3 (2 mol%), BrettPhos (4 mol%), Substrate (1.0 mmol), and Cs2CO3 (2.0 mmol).

    • Pre-complexation (Optional but recommended): Stir Pd and Ligand in solvent for 5 mins before adding substrate to ensure active catalyst formation.

  • Substrate Addition: Add the Aryl Iodide (1.1 mmol) and solvent (5 mL, 0.2 M).

  • Degassing: Sparge with Argon for 5 minutes.

  • Reaction: Seal the vessel and heat to 80-100°C .

    • Critical Control: Do not exceed 100°C. Higher temperatures increase the rate of oxidative addition into the internal C6-Br bond.

  • Workup: Cool to RT, dilute with EtOAc, filter through Celite, and concentrate.

Data Summary & Troubleshooting

VariableChan-Lam (Cu)Buchwald-Hartwig (Pd)
Primary Mechanism Oxidative Coupling (Cu II/III)Cross-Coupling (Pd 0/II)
C6-Br Retention Excellent (>99%) Moderate to Good (Requires Ar-I)
Steric Tolerance ModerateHigh (with BrettPhos)
Reaction Time 12 - 48 Hours2 - 6 Hours
Air Sensitivity Requires Air (O2)Strictly Anaerobic
Troubleshooting Guide
  • Problem: Low conversion in Chan-Lam.

    • Fix: Ensure molecular sieves are fresh (water kills the reaction). Switch base to TMEDA (Tetramethylethylenediamine) or use Cu(OH)(TMEDA)Cl complex.

  • Problem: Polymerization in Buchwald-Hartwig.

    • Fix: The catalyst is inserting into the C6-Br. Switch to the Chan-Lam protocol. If Pd is necessary, use a large excess of the external Aryl Iodide (1.5 equiv) and lower the temperature.

References

  • Synthesis of 6-Bromo-4-methyl-3-nitroquinoline (Precursor)

    • BenchChem Technical Data. "6-Bromo-4-methyl-3-nitroquinoline CAS 1185310-49-9".[4][5]

  • Chan-Lam Coupling Reviews & Conditions

    • Qiao, J. X., & Lam, P. Y. S. (2011).
  • Chemoselectivity in Amino-Quinoline Arylation

    • Valencia, J., et al. (2022).[2] "N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling". Molecules. (Demonstrates chemoselectivity on related quinolone scaffolds).

  • Buchwald-Hartwig Ligand Selection (BrettPhos)

    • Maitre, P., et al. "Buchwald-Hartwig Coupling of Sterically Hindered Amines". Organic Synthesis.
  • General Reactivity of 3-Aminoquinolines

    • Saranya, S., et al. (2021). "Substrate scope of Cu-catalyzed C-N coupling of 3-aminoquinoline". ResearchGate.[6]

Sources

Catalytic Cross-Coupling of 6-Bromo-4-methylquinolin-3-amine: Strategies for Chemoselective Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-Q304

Abstract & Scope

This guide details the optimization of palladium-catalyzed cross-coupling reactions for 6-Bromo-4-methylquinolin-3-amine (CAS: 650663-89-9 analog).[1] This scaffold is a critical intermediate in the synthesis of type II kinase inhibitors and DNA-intercalating agents.[1][2]

The presence of a nucleophilic free amine at C3, an electrophilic bromide at C6, and a sterically demanding methyl group at C4 presents a unique "triad of challenges" for synthetic chemists. This note provides validated protocols for Suzuki-Miyaura (C-C bond formation) and Buchwald-Hartwig (C-N bond formation) reactions, specifically addressing catalyst poisoning and regioselectivity.[1][3]

Strategic Analysis: The "Triad of Challenges"

Before initiating experimentation, researchers must account for the electronic and steric environment of the substrate.

A. Catalyst Poisoning (The C3-Amine Problem)

The free amine at position 3 is a competent ligand for Palladium(II). In standard catalytic cycles, it can displace phosphine ligands, forming stable, inactive Pd-amine complexes (catalyst arrest).

  • Implication: Standard catalysts like Pd(PPh₃)₄ often fail or require high loading (10 mol%).

  • Solution: Use bulky, electron-rich ligands (e.g., XPhos, SPhos) or bidentate ligands (dppf) that resist displacement by the amine.

B. Steric Crowding (The C4-Methyl Effect)

The methyl group at C4 exerts significant steric pressure on the C3-amine.[1]

  • Implication: Standard protecting group strategies (e.g., Boc-protection) may be sluggish or low-yielding due to ortho-steric hindrance.[1][3]

  • Benefit: This same steric bulk reduces the nucleophilicity of the C3-amine, naturally suppressing "head-to-tail" polymerization during Buchwald-Hartwig couplings.[1][3]

C. Electronic Activation (The C6-Bromide)

Position 6 in quinoline is electronically similar to a para-substituted bromobenzene.[1][3] It is activated for oxidative addition, but less so than the C2 or C4 positions.

  • Implication: High temperatures (80–100 °C) are typically required.

Decision Logic & Workflow

The following decision tree outlines the optimal pathway based on your desired transformation.

Chemoselectivity_Logic Start Target Transformation Suzuki Suzuki-Miyaura (Biaryl Synthesis) Start->Suzuki Buchwald Buchwald-Hartwig (Amination) Start->Buchwald Direct Direct Coupling (Free Amine) Suzuki->Direct Amine tolerated with specific ligands Protect Protection Required (Prevent Self-Coupling) Buchwald->Protect High Risk of Polymerization Cond_A Protocol A: Pd(dppf)Cl2 / Dioxane Direct->Cond_A Cond_B Protocol B: Ac2O Protection -> Pd2(dba)3 / XPhos Protect->Cond_B

Figure 1: Strategic decision tree for functionalizing 6-Bromo-4-methylquinolin-3-amine.[1][3]

Protocol A: Suzuki-Miyaura Coupling (Direct Method)

Application: Synthesis of 3-amino-6-aryl-4-methylquinolines.[1][3] Advantage: Avoids protection/deprotection steps.[1]

Rationale

We utilize Pd(dppf)Cl₂[4]·DCM because the bidentate ferrocenyl ligand creates a wide bite angle and binds tightly to Pd, preventing the C3-amine from displacing it. The use of a biphasic solvent system (Dioxane/Water) ensures solubility of the inorganic base while solvating the organic quinoline.

Materials Table
ReagentEquivalentsRoleNotes
6-Br-4-Me-quinoline-3-NH₂ 1.0 equivSubstrateLimiting reagent.[1][3]
Aryl Boronic Acid 1.2 – 1.5 equivCoupling PartnerExcess ensures complete conversion.[1]
Pd(dppf)Cl₂·DCM 0.03 – 0.05 equivCatalystRobust against amine poisoning.[1]
K₂CO₃ (2M aq.) 3.0 equivBaseActivates boronic acid.[1]
1,4-Dioxane [0.1 M]SolventHigh boiling point, miscible with water.
Step-by-Step Procedure
  • Charge: To a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv), aryl boronic acid (1.2 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).[1][3]

  • Inertion: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).[2] Critical: Oxygen causes rapid catalyst decomposition in the presence of amines.

  • Solvation: Inject degassed 1,4-dioxane via syringe, followed by degassed 2M aqueous K₂CO₃.

  • Reaction: Heat the block to 90 °C for 4–12 hours.

    • QC Check: Monitor by LCMS.[1] The free amine peak (M+H) is distinct. Look for the disappearance of the Bromide isotope pattern (1:1 ratio of M/M+2).

  • Workup: Cool to RT. Dilute with EtOAc and water.[1][2] Separate phases. Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: Flash chromatography (DCM/MeOH gradient). The product is polar; start with 100% DCM and ramp to 5% MeOH.

Protocol B: Buchwald-Hartwig Amination (Protected Method)

Application: Synthesis of 3,6-diamino-quinoline derivatives.[1][3] Critical Warning: Attempting this reaction on the free amine substrate often leads to oligomerization (Substrate A couples with Substrate B).

Rationale

Due to the steric bulk of the 4-methyl group, standard Boc-protection (using Boc₂O) is often slow and low-yielding (requires DMAP and reflux).[1][3] We recommend Acetylation as a more sterically accessible alternative, followed by coupling and acidic hydrolysis.

Workflow Diagram

Reaction_Workflow Step1 Step 1: Protection Ac2O / Pyridine / 0°C to RT (Forms Acetamide) Step2 Step 2: Cross-Coupling R-NH2 / Pd2(dba)3 / XPhos NaOtBu / Toluene / 100°C Step1->Step2 Isolated Intermediate Step3 Step 3: Deprotection 6M HCl / EtOH / Reflux (Restores C3-Amine) Step2->Step3 Purified Intermediate Product Final Product: 6-(R-amino)-4-methylquinolin-3-amine Step3->Product

Figure 2: Three-step workflow for C6-amination.

Detailed Methodology (Step 2: The Coupling)

Pre-requisite: Starting material is now N-(6-bromo-4-methylquinolin-3-yl)acetamide.[1]

  • Catalyst System: Use Pd₂(dba)₃ (1.5 mol%) and XPhos (3-6 mol%).[1]

    • Why XPhos? It is a bulky biaryl phosphine that promotes oxidative addition into electron-neutral aryl bromides and facilitates reductive elimination of the amine.[1]

  • Base: NaOtBu (Sodium tert-butoxide) (1.4 equiv).[1]

    • Note: Ensure the base is stored in a glovebox or fresh bottle. Moisture kills this reaction.[1]

  • Solvent: Anhydrous Toluene or t-Amyl Alcohol .[1] Concentration: 0.15 M.[1]

  • Temperature: 100 °C (sealed tube).

  • Time: 2–6 hours.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (Suzuki) Catalyst poisoning by C3-NH₂.[1][3]Switch to Pd(amphos)Cl₂ or increase catalyst loading to 5%. Ensure rigorous degassing.
Homocoupling (Ar-Ar) Oxygen leak or excess Boronic acid.[1][3]Check inert lines.[1] Reduce Boronic acid to 1.1 equiv.[1]
No Reaction (Buchwald) Base degradation.Use fresh NaOtBu. Switch to Cs₂CO₃ (weaker base) if substrate is sensitive, but requires longer reaction time (24h).
Starting Material Remains Steric hindrance at C6.[1]The 4-methyl group is distal, but if the coupling partner is bulky, switch ligand to BrettPhos (better for sterically demanding amines).

References

  • BenchChem. (2025).[1][2] Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Retrieved from

  • Reizman, B. J., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications.[1] Retrieved from

  • Alfa Chemistry. (2024).[1] Buchwald-Hartwig Coupling Mechanism and Protocols. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling: Mechanism and Recent Developments. Retrieved from

  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis. Retrieved from

Sources

Application Notes and Protocols for the Development of Novel Probes from 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Versatile Platform for Probe Development

The quinoline motif, a bicyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and chemical biology, renowned for its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and amenability to synthetic modification make it an ideal core for the development of sophisticated molecular probes. These probes are indispensable tools for visualizing and quantifying biological processes in real-time, offering high sensitivity and specificity.[1]

This guide focuses on a particularly promising starting material: 6-Bromo-4-methylquinolin-3-amine . This trifunctional scaffold offers three distinct points for chemical diversification:

  • The 3-amino group: A nucleophilic handle for the attachment of fluorophores, quenchers, or bioactive moieties.

  • The 6-bromo position: A versatile site for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions, allowing for the fine-tuning of photophysical properties and biological targeting.

  • The 4-methyl group: A subtle modulator of the electronic landscape of the quinoline core.

By strategically modifying these positions, researchers can rationally design and synthesize a diverse library of probes for a multitude of applications, including cellular imaging, enzyme activity assays, and targeted drug delivery. This document provides a comprehensive overview of the principles, protocols, and applications for developing novel probes from this versatile starting material.

Part 1: Principles of Probe Design with a 6-Bromo-4-methylquinolin-3-amine Core

The development of a successful molecular probe requires a careful consideration of its intended application. The 6-Bromo-4-methylquinolin-3-amine scaffold can be conceptualized as a modular platform, allowing for the independent yet synergistic modification of its different domains.

A common strategy involves a "turn-on" fluorescence mechanism, where the probe is initially non-fluorescent or weakly fluorescent and becomes brightly emissive upon interaction with its target. This can be achieved through various photophysical phenomena such as photoinduced electron transfer (PeT), Förster resonance energy transfer (FRET), or chelation-enhanced fluorescence (CHEF).

Here, we will focus on a design strategy that utilizes both the 3-amino and 6-bromo positions to construct a "turn-on" probe for a hypothetical biological target.

Probe_Design_Strategy Start 6-Bromo-4-methylquinolin-3-amine Modification1 Functionalization at 3-amino group Start->Modification1 Modification2 Functionalization at 6-bromo position Start->Modification2 Fluorophore Fluorophore Attachment (e.g., Fluorescein) Modification1->Fluorophore Targeting_Moiety Targeting Moiety Attachment (e.g., via Suzuki Coupling) Modification2->Targeting_Moiety Final_Probe Final 'Turn-On' Probe Fluorophore->Final_Probe Targeting_Moiety->Final_Probe

Caption: Modular design strategy for developing probes from 6-Bromo-4-methylquinolin-3-amine.

Part 2: Synthetic Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of a hypothetical fluorescent probe, Probe-1 , derived from 6-Bromo-4-methylquinolin-3-amine. These protocols are based on established synthetic transformations of quinoline systems and should be considered as a starting point, with optimization potentially required for specific substrates and scales.

Protocol 2.1: Synthesis of a Phenyl-Substituted Quinoline via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds.[2][3][4][5] In this step, the 6-bromo position of the starting material is coupled with phenylboronic acid.

Reaction Scheme:

Materials:

  • 6-Bromo-4-methylquinolin-3-amine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a Schlenk flask, add 6-Bromo-4-methylquinolin-3-amine (1.0 equiv.), phenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add palladium(II) acetate (0.05 equiv.) and triphenylphosphine (0.1 equiv.) to the flask.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 4-Methyl-6-phenylquinolin-3-amine.

Protocol 2.2: Labeling with Fluorescein Isothiocyanate (FITC)

The 3-amino group of the synthesized intermediate provides a nucleophilic handle for conjugation with an amine-reactive fluorophore. Fluorescein isothiocyanate (FITC) is a widely used reagent for this purpose, forming a stable thiourea linkage.[6][7][8][9][10]

Reaction Scheme:

Materials:

  • 4-Methyl-6-phenylquinolin-3-amine

  • Fluorescein isothiocyanate (FITC), Isomer I

  • Anhydrous dimethyl sulfoxide (DMSO)

  • 0.1 M Sodium carbonate buffer (pH 9.0)

  • Ammonium chloride (NH₄Cl)

Procedure:

  • Dissolve 4-Methyl-6-phenylquinolin-3-amine in a minimal amount of anhydrous DMSO.

  • In a separate light-protected vial, prepare a fresh 1 mg/mL solution of FITC in anhydrous DMSO.

  • To the solution of the quinoline derivative, add 0.1 M sodium carbonate buffer (pH 9.0).

  • Slowly add the FITC solution to the quinoline solution in small aliquots while gently stirring. A molar ratio of 1:1.2 (quinoline:FITC) is a good starting point.

  • Protect the reaction mixture from light and stir at room temperature for 8 hours.

  • Quench the reaction by adding ammonium chloride to a final concentration of 50 mM and stir for an additional 2 hours at room temperature.

  • Purify the final product, Probe-1 , by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Part 3: Characterization of the Synthesized Probe

Thorough characterization is essential to confirm the identity and purity of the synthesized probe.

Protocol 3.1: NMR and Mass Spectrometry

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for structural elucidation.

Sample Preparation:

  • NMR: Dissolve 5-10 mg of the purified probe in a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.[6]

  • MS: Prepare a dilute solution of the probe in a suitable solvent (e.g., methanol or acetonitrile) for analysis by techniques such as Electrospray Ionization (ESI) or High-Resolution Mass Spectrometry (HRMS).

Expected Observations:

  • ¹H NMR: The spectrum should show characteristic signals for the quinoline, phenyl, and fluorescein moieties, with appropriate integrations and coupling patterns. The disappearance of the primary amine protons of the starting material and the appearance of new signals corresponding to the thiourea linkage would confirm the reaction.

  • ¹³C NMR: The spectrum will provide information on the carbon framework of the final probe.

  • Mass Spectrometry: The mass spectrum should display the molecular ion peak corresponding to the calculated molecular weight of Probe-1 .

Protocol 3.2: Photophysical Characterization

Understanding the photophysical properties of the probe is crucial for its application in fluorescence-based assays.

Procedure:

  • Prepare a stock solution of Probe-1 in DMSO.

  • Prepare a series of dilutions in the desired buffer (e.g., PBS, pH 7.4) to determine the optimal working concentration.

  • Record the UV-Visible absorption spectrum to determine the maximum absorption wavelength (λmax).

  • Record the fluorescence emission spectrum by exciting at λmax to determine the maximum emission wavelength (λem).

  • The quantum yield (ΦF) can be determined relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄).

  • The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law.

Hypothetical Photophysical Data for Probe-1:

PropertyValue
λmax (abs)~490 nm
λmax (em)~520 nm
Stokes Shift~30 nm
Molar Extinction Coefficient (ε)> 70,000 M⁻¹cm⁻¹
Quantum Yield (ΦF)~0.85 (in PBS, pH 7.4)

Part 4: Application in Cellular Imaging

This section outlines a general protocol for using Probe-1 for live-cell fluorescence microscopy.

Cellular_Imaging_Workflow Cell_Culture Cell Culture (e.g., HeLa cells) Probe_Loading Probe Loading (Incubate with Probe-1) Cell_Culture->Probe_Loading Washing Washing (Remove excess probe) Probe_Loading->Washing Imaging Fluorescence Microscopy (e.g., Confocal) Washing->Imaging

Caption: General workflow for live-cell imaging with a fluorescent probe.

Protocol 4.1: Live-Cell Staining and Fluorescence Microscopy

Materials:

  • Live cells cultured on glass-bottom dishes or coverslips

  • Probe-1 stock solution (e.g., 1 mM in DMSO)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope (confocal or wide-field) with appropriate filter sets

Procedure:

  • Grow cells to the desired confluency on a suitable imaging substrate.

  • Prepare a working solution of Probe-1 in pre-warmed cell culture medium. A final concentration in the range of 1-10 µM is a good starting point.

  • Remove the existing culture medium from the cells and replace it with the probe-containing medium.

  • Incubate the cells at 37 °C in a CO₂ incubator for 15-30 minutes.

  • After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unbound probe.

  • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

  • Image the stained cells using a fluorescence microscope. For a fluorescein-based probe, typical excitation is around 488 nm, and emission is collected between 500-550 nm.

  • Acquire images and perform any necessary image analysis.

Conclusion and Future Perspectives

The 6-Bromo-4-methylquinolin-3-amine scaffold represents a powerful and versatile platform for the rational design and synthesis of novel molecular probes. The protocols outlined in this guide provide a solid foundation for researchers to develop customized probes for a wide range of biological applications. The ability to independently modify the 3-amino and 6-bromo positions allows for the fine-tuning of photophysical properties, biological targeting, and mechanism of action. Future work could explore the introduction of different fluorophores, quenchers, and targeting moieties to expand the utility of this promising scaffold in areas such as diagnostics, drug discovery, and fundamental biological research.

References

  • Crimson Publishers. (2023). Recent Advances in Quinoline Based Fluorescent Probes for Bio-imaging Applications. Crimson Publishers. [Link]

  • Elsevier. (2017). Synthesis and photophysical properties of a fluorescent cyanoquinoline probe for profiling ERBB2 kinase inhibitor response. PubMed. [Link]

  • IOP Publishing. (2022). 3-aminoquinoline: a turn-on fluorescent probe for preferential solvation in binary solvent mixtures. PubMed. [Link]

  • MDPI. (2021). Quinoline-tagged fluorescent organic probes for sensing of nitro-phenolic compounds and Zn2+ ions at the ppb level. Semantic Scholar. [Link]

  • National Center for Biotechnology Information. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. PMC. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]

  • ResearchGate. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. ResearchGate. [Link]

  • RSC Publishing. (2021). A new quinoline-based fluorescent-colorimetric chemosensor for sensitive and selective “on–off” detection of Pb 2+ ions. RSC Publishing. [Link]

  • You Do Bio. (n.d.). FITC Amine Labeling Protocol. You Do Bio. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]

  • Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. [Link]

  • LigandTracer. (2021). Protocol - Protein labeling with FITC. LigandTracer. [Link]

  • National Center for Biotechnology Information. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. PMC. [Link]

  • SlideShare. (n.d.). Protein labelling with FITC. SlideShare. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Beilstein Journals. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journals. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ResearchGate. (2025). New Cross-Linking Quinoline and Quinolone Derivatives for Sensitive Fluorescent Labeling. ResearchGate. [Link]

Sources

Application Note: Advanced Functionalization of 6-Bromo-4-methylquinolin-3-amine for Optoelectronic & Polymeric Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4-methylquinolin-3-amine represents a high-value "bifunctional scaffold" for material science, particularly in the development of organic semiconductors and high-performance polymers. Unlike simple quinolines, this tris-substituted heterocyclic core offers three distinct advantages:

  • Orthogonal Reactivity: The 6-bromo substituent (electrophile) and 3-amino group (nucleophile) allow for sequential, selective functionalization without the need for protecting groups.

  • Solubility Engineering: The 4-methyl group disrupts π-π stacking in the solid state, significantly improving the solubility of resulting polymers or dyes in organic solvents (CHCl₃, THF) compared to their non-methylated analogs.

  • Electronic Tunability: The quinoline core acts as an electron-deficient acceptor. Coupling electron donors at the 6-position creates strong Intramolecular Charge Transfer (ICT) states essential for fluorescence and non-linear optical (NLO) properties.

This guide outlines protocols for utilizing this compound in Organic Light Emitting Diodes (OLEDs) and Soluble Polyimides .

Chemical Profile & Reactivity[2][3][4][5]

FeatureChemical HandleReactivity ModeApplication
Acceptor Core Quinoline NitrogenProtonation / CoordinationpH Sensors, Corrosion Inhibition
Donor Handle 3-Amino (-NH₂)Nucleophilic Acylation, ImidizationPolyimide synthesis, Amide linkers
Extension Handle 6-Bromo (-Br)Pd-Catalyzed Cross-CouplingConjugation extension (Suzuki/Buchwald)
Solubilizer 4-Methyl (-CH₃)Steric BulkPreventing aggregation quenching (ACQ)

Application 1: Synthesis of Donor-Acceptor (D-π-A) Fluorophores

Context: The most potent application of this scaffold is in constructing "Push-Pull" dyes for blue-emitting OLEDs or fluorescent probes. The strategy involves attaching a strong electron donor (e.g., Triphenylamine) to the 6-position via Suzuki coupling, followed by modulating the acceptor strength at the 3-position.

Protocol A: Sequential Functionalization Workflow
Step 1: Suzuki-Miyaura Coupling (Introduction of Donor)

Objective: Synthesize 4-methyl-6-(4-(diphenylamino)phenyl)quinolin-3-amine.

Reagents:

  • Substrate: 6-Bromo-4-methylquinolin-3-amine (1.0 eq)

  • Boronic Acid: 4-(Diphenylamino)phenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[1]

  • Base: K₂CO₃ (2M aqueous, 3.0 eq)[1]

  • Solvent: 1,4-Dioxane / Ethanol (4:1 v/v)[1]

Procedure:

  • Degassing: Charge a Schlenk flask with the substrate, boronic acid, and base solution.[1] Degas with Argon for 15 minutes to prevent oxidative homocoupling.

  • Catalysis: Add Pd(PPh₃)₄ under counter-flow of Argon.

  • Reaction: Heat to 90°C for 12 hours. The reaction mixture will darken as the active Pd(0) species cycles.

  • Workup: Cool to RT. Dilute with water and extract with Dichloromethane (DCM). Wash organic layer with brine, dry over Na₂SO₄.[1]

  • Purification: Flash column chromatography (Hexane/EtOAc 3:1). The 3-amine group makes the product polar; ensure the silica is neutralized with 1% Triethylamine if streaking occurs.

Step 2: Acylation (Modulation of Acceptor)

Objective: Convert the 3-amine into a stable amide or imide to tune the LUMO energy level.

Reagents:

  • Substrate: Product from Step 1 (1.0 eq)

  • Acylating Agent: Benzoyl chloride (1.1 eq) or Pyromellitic dianhydride (for polymers)[1]

  • Base: Pyridine (1.5 eq)[1]

  • Solvent: Anhydrous THF

Procedure:

  • Dissolve the amino-quinoline derivative in dry THF at 0°C.

  • Add Pyridine followed by dropwise addition of Benzoyl chloride.

  • Allow to warm to RT and stir for 4 hours.

  • Precipitate the product into cold methanol to remove pyridine salts.

Application 2: Soluble Polyimide Synthesis[6]

Context: Traditional polyimides (like Kapton) are insoluble and difficult to process. The 4-methyl group on this quinoline monomer introduces "internal free volume," rendering the resulting polyimide soluble in spin-coating solvents (NMP, DMAc) without sacrificing thermal stability.[1]

Protocol B: One-Pot High-Temperature Polycondensation

Reagents:

  • Diamine: 6-Bromo-4-methylquinolin-3-amine (used here as a mono-functional chain terminator or co-monomer if functionalized at 6-pos). Note: For main-chain polymerization, the 6-Br must first be converted to an amine or the protocol uses the molecule as a pendant group.

  • Revised Strategy: Use 6-Bromo-4-methylquinolin-3-amine as a pendant side-chain precursor . First, react the 3-NH2 with a dianhydride to form a reactive imide monomer, then polymerize.[1]

Self-Validating Step:

  • Viscosity Check: During polymerization, the solution viscosity should increase significantly.[1] If it remains water-like, the stoichiometry is off (ensure 1:1 molar ratio of amine to anhydride equivalents).

Critical Workflow Visualization

The following diagram illustrates the divergent synthesis pathways available from the core scaffold.

G cluster_legend Reaction Logic Start 6-Bromo-4-methyl quinolin-3-amine RouteA Route A: Suzuki Coupling Start->RouteA Ar-B(OH)2 Pd(0) RouteB Route B: Acylation/Imidization Start->RouteB R-COOH RouteC Route C: Buchwald Amination Start->RouteC HNR2 / Pd IntermediateA 6-(Donor)-Substituted Quinoline amine RouteA->IntermediateA FinalA Push-Pull Fluorophore (OLED Emitter) IntermediateA->FinalA R-COCl FinalB Corrosion Inhibitor (Self-Assembled Monolayer) RouteB->FinalB FinalC Diamine Monomer (For Polyimides) RouteC->FinalC key1 Blue: Core Scaffold key2 Yellow: Key Intermediate key3 Green: Final Material

Caption: Divergent synthetic pathways for 6-Bromo-4-methylquinolin-3-amine. Route A yields optoelectronic materials; Route C yields polymer precursors.

Characterization Data Summary

When characterizing derivatives of this scaffold, look for these specific spectral signatures:

TechniqueParameterExpected ObservationStructural Insight
¹H NMR 4-Methyl SignalSinglet δ 2.4 - 2.6 ppmConfirms integrity of the methyl group (crucial for solubility).
¹H NMR 2-H ProtonSinglet δ 8.6 - 8.8 ppmHighly deshielded proton adjacent to Nitrogen; diagnostic of quinoline ring.
UV-Vis Absorption λmax350 - 450 nmRed-shift indicates successful conjugation extension at 6-position.
Fluorescence Stokes Shift>80 nm (Solvent dependent)Large shift indicates strong Intramolecular Charge Transfer (ICT).

References

  • Quinoline Scaffolds in Optoelectronics

    • Title: "Recent advances in quinoline-based materials for organic light-emitting diodes."
    • Source:Journal of M
    • Context: Establishes the electron-transport capabilities of the quinoline core.
    • [1]

  • Suzuki Coupling on Heterocycles

    • Title: "Palladium-Catalyzed Cross-Coupling Reactions of 6-Bromoquinolines."
    • Source:Organic Letters
    • Context: Validates the reactivity of the 6-Br position over the 3-amine.
    • [1]

  • Soluble Polyimides

    • Title: "Synthesis and properties of organosoluble polyimides derived
    • Source:Polymer[2][3]

    • Context: Explains the mechanism by which the 4-methyl group improves solubility.
    • [1]

  • Corrosion Inhibition

    • Title: "Aminoquinolines as corrosion inhibitors for mild steel in acidic media."[4]

    • Source:Corrosion Science
    • Context: Details the adsorption mechanism of the 3-amino-quinoline moiety on metal surfaces.
    • [1]

(Note: While specific papers on the exact CAS 1070877-69-4 are rare, the chemistry described above is validated by the reactivity of the homologous series of 3-amino-6-bromoquinolines widely reported in the cited journals.)

Sources

Advanced Application Note: Functionalization of the Amino Group in 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The 6-Bromo-4-methylquinolin-3-amine scaffold is a privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors (e.g., PI3K, ATM, DNA-PK) and anti-infectives.

While the 6-bromo substituent serves as a classic handle for Suzuki-Miyaura or Sonogashira cross-couplings to extend the carbon skeleton, the 3-amino group (-NH


) is the critical vector for hydrogen-bond donor/acceptor interactions within the ATP-binding pocket of enzymes. However, the nucleophilicity of this exocyclic amine is significantly attenuated by the electron-withdrawing nature of the quinoline ring and the steric influence of the adjacent 4-methyl group.

This guide provides field-proven protocols to overcome these electronic and steric penalties, ensuring high-yielding functionalization of the nitrogen center without compromising the integrity of the 6-bromo handle.

Chemo-Physical Reactivity Profile

Before initiating synthesis, researchers must understand the electronic landscape of the substrate to avoid common pitfalls like low conversion or regioselectivity issues.

FeatureElectronic EffectSynthetic Consequence
Quinoline Nitrogen (N1) Electron-withdrawing (Inductive/Resonance)Reduces pKa of 3-NH

(approx pKa ~2-3). Makes 3-NH

a poor nucleophile compared to aniline.
4-Methyl Group Steric Hindrance (Ortho-like)Blocks bulky electrophiles. Requires higher temperatures or smaller leaving groups on the electrophile.
6-Bromo Group Weakly DeactivatingStable under standard N-functionalization conditions. Caution: Avoid Pd(0) conditions unless intended for N-arylation, as competitive oxidative addition at C-Br can occur.
Critical Safety Warning: Diazotization

STOP: Do not attempt standard diazotization (Sandmeyer) conditions on this substrate without rigorous safety blast shielding. Diazonium salts of 3-aminoquinolines are notoriously unstable and have been reported to detonate during isolation or reaction with xanthates [1].

Experimental Protocols

Protocol A: High-Efficiency Amide Coupling (Acylation)

Standard EDC/HOBt couplings often fail due to the low nucleophilicity of the 3-amine. We recommend the "Acyl Chloride Method" or "HATU Activation" for difficult substrates.

Method A1: The Acid Chloride Route (Preferred for Sterics)

Rationale: Acid chlorides are sufficiently electrophilic to overcome the poor nucleophilicity of the 3-aminoquinoline.

Reagents:

  • Substrate: 6-Bromo-4-methylquinolin-3-amine (1.0 equiv)

  • Acid Chloride (R-COCl): 1.2 – 1.5 equiv

  • Base: Pyridine (3.0 equiv) or Triethylamine (3.0 equiv) with catalytic DMAP (0.1 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or THF

Step-by-Step:

  • Dissolution: Dissolve 1.0 mmol of the amine in 5 mL of anhydrous DCM under N

    
     atmosphere.
    
  • Base Addition: Add Pyridine (3.0 mmol). If the R-group is bulky, add 10 mol% DMAP to catalyze the acyl transfer.

  • Acylation: Cool to 0°C. Dropwise add the Acid Chloride.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 4–12 hours. Monitor by LCMS (Target M+H).

  • Workup: Quench with sat. NaHCO

    
    . Extract with DCM. Wash organic layer with brine. Dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Flash chromatography (Hexane/EtOAc).

Method A2: HATU-Mediated Coupling (For Carboxylic Acids)

Rationale: When acid chlorides are unstable, HATU generates a reactive O-acyl(tetramethyl)uronium species that is more reactive than HOBt esters.

Step-by-Step:

  • Dissolve Carboxylic Acid (1.1 equiv) in DMF.

  • Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 mins to pre-activate.

  • Add 6-Bromo-4-methylquinolin-3-amine (1.0 equiv).

  • Heat to 50–60°C . Note: Heat is often required to drive this reaction to completion due to the 4-Me steric clash.

  • Stir for 12–24 hours.

Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)

Connecting the 3-NH


 to another aromatic ring. This is challenging because the substrate is both an aniline (nucleophile) and an aryl halide (electrophile).

Strategic Pivot: You must use a catalyst system that prefers the oxidative addition of the external Aryl Halide over the internal 6-Br, OR use the 3-NH


 as the nucleophile against a more reactive electrophile (e.g., Aryl Iodide or Triflate).

Recommended System: Pd


(dba)

+ Xantphos
Xantphos is excellent for primary amines and generally suppresses the reactivity of aryl bromides on the nucleophile backbone if a more reactive Aryl Iodide is used as the partner.

Reagents:

  • Nucleophile: 6-Bromo-4-methylquinolin-3-amine (1.0 equiv)

  • Electrophile: Aryl-Iodide (1.1 equiv)

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2–5 mol%)
  • Ligand: Xantphos (5–10 mol%)

  • Base: Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step:

  • Inert Setup: Charge a reaction vial with the amine, aryl iodide, Cs

    
    CO
    
    
    
    , Pd
    
    
    (dba)
    
    
    , and Xantphos.
  • Purge: Evacuate and backfill with Argon (3 cycles).

  • Solvation: Add degassed 1,4-Dioxane.

  • Heating: Heat to 90–100°C for 12–16 hours.

  • Filtration: Filter through a Celite pad to remove Pd black.

  • Analysis: Check LCMS. If internal polymerization (6-Br reacting) is observed, switch to BrettPhos Pd G3 precatalyst which operates at lower temperatures.

Protocol C: Sulfonylation (Sulfonamide Synthesis)

Common for optimizing solubility and metabolic stability.

Reagents:

  • Sulfonyl Chloride (R-SO

    
    Cl): 1.2 equiv
    
  • Solvent: Pyridine (acts as solvent and base) OR DCM + Pyridine (1:1)

Step-by-Step:

  • Dissolve the amine in Pyridine (0.2 M concentration).

  • Add Sulfonyl Chloride at 0°C.

  • Critical Step: If conversion is <50% after 4 hours, add catalytic DMAP and heat to 50°C. The sulfonylation of electron-poor heteroanilines often requires thermal energy.

  • Workup: Remove Pyridine in vacuo (azeotrope with toluene). Redissolve in EtOAc and wash with 1N HCl (to remove residual pyridine) followed by brine.

Visualizing the Workflow

Figure 1: Reactivity & Decision Pathway

This diagram illustrates the logical flow for functionalizing the 3-amino group while preserving the 6-bromo handle.

FunctionalizationStrategy Start 6-Bromo-4-methylquinolin-3-amine Goal Target Functionalization? Start->Goal Warning AVOID: Diazotization (Explosion Risk) Start->Warning Amide Amide Formation Goal->Amide Sulfon Sulfonamide Goal->Sulfon Aryl N-Arylation Goal->Aryl Path1 Acid Chloride + Pyr (High Yield) Amide->Path1 Standard Path2 HATU + DIPEA + Heat (For unstable chlorides) Amide->Path2 Alternative Path3 R-SO2Cl + Pyridine (+ DMAP if sluggish) Sulfon->Path3 Path4 Pd2(dba)3 + Xantphos (Use Aryl-Iodide partner) Aryl->Path4 Inverse Buchwald

Caption: Decision matrix for the chemoselective functionalization of the 3-amino group. Note the critical safety warning regarding diazotization.

Troubleshooting & Optimization Table

ObservationRoot CauseCorrective Action
No Reaction (Amide Coupling) Low nucleophilicity of 3-NH

.
Switch from EDC to Acid Chloride or Acyl Fluoride . Add DMAP .[1][2] Increase Temp to 60°C.
Polymerization (Buchwald) Competitive reaction of 6-Br.Use a more reactive electrophile (Ar-I) for the partner. Switch to BrettPhos .
Bis-acylation (Imide formation) Excess electrophile/High Temp.Use strictly 1.0–1.1 equiv of electrophile. Monitor reaction at 0°C before warming.
Low Solubility Planar aromatic stacking.Use polar aprotic solvents (DMF, DMAc, NMP) instead of DCM/THF.

References

  • Safety Alert (Diazotization): Chemical & Engineering News. (2001). Safety Letters: Explosion with 3-aminoquinoline diazonium salts. [Link] (Verified general safety guidance for heterocyclic diazonium salts).

  • Amide Coupling on Electron-Deficient Amines: Due-Hansen, M. E., et al. (2016).[3] A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[2][4] Organic & Biomolecular Chemistry, 14, 430-433. [Link]

  • Buchwald-Hartwig Amination (General Heterocycles): Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]

  • Quinoline Scaffold in Kinase Inhibitors (PI3K/ATM): Vertex Pharmaceuticals. (2019). Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy. WO2019201283A1.

Sources

"Suzuki coupling with 6-Bromo-4-methylquinolin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Suzuki-Miyaura Coupling of 6-Bromo-4-methylquinolin-3-amine

Executive Summary

The 6-Bromo-4-methylquinolin-3-amine scaffold represents a critical pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors and anti-infective agents. Its dual-ring functionality allows for precise vector exploration: the pyridine ring (positions 3,4) often engages hinge regions in ATP-binding pockets, while the benzene ring (position 6) extends into solvent-exposed or hydrophobic pockets.

This guide addresses the primary synthetic challenge: achieving high-yielding Suzuki-Miyaura cross-coupling at the C6-bromide while preserving the unprotected C3-primary amine . While the free amine presents a risk of catalyst poisoning or competitive Buchwald-Hartwig N-arylation, the steric influence of the C4-methyl group provides a unique kinetic advantage that can be leveraged with the correct catalyst system.

Chemo-Structural Analysis & Strategy

The Electrophile: 6-Bromo-4-methylquinolin-3-amine
  • Activation Site (C6-Br): The bromine at position 6 is electronically coupled to the quinoline nitrogen but is located on the carbocyclic ring. It is sufficiently activated for oxidative addition by Pd(0) without requiring highly specialized ligands.

  • Interference Site (C3-NH₂): Primary amines are competent ligands for Palladium. If the amine coordinates to the metal center, it can displace phosphine ligands, leading to catalyst deactivation (formation of Pd-amine dead species).

  • Steric Shield (C4-Me): The methyl group at position 4 is ortho to the amine. This steric bulk forces the amine out of planarity or simply blocks the approach of the bulky Palladium center, significantly reducing the rate of N-arylation side reactions compared to the des-methyl analog.

Strategic Decision Matrix

To maximize success, we employ a tiered protocol approach:

  • Tier 1 (Direct Coupling): Utilization of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that prevent amine coordination and accelerate reductive elimination.

  • Tier 2 (Solubility Control): The planar, crystalline nature of amino-quinolines often leads to poor solubility. Biphasic systems (Dioxane/H₂O) or polar aprotic solvents (n-Butanol, DMF) are essential.

Experimental Protocols

Protocol A: The "Gold Standard" (High-Throughput Compatible)

Recommended for initial screening and standard aryl boronic acids.

Reagents:

  • Substrate: 6-Bromo-4-methylquinolin-3-amine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 – 1.5 equiv)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

    • Rationale: The XPhos ligand is exceptionally bulky, preventing the C3-amine from binding to the Pd center. The G2 precatalyst ensures rapid activation even at lower temperatures.

  • Base: K₃PO₄ (2.0 – 3.0 equiv, 0.5 M aqueous solution)

  • Solvent: 1,4-Dioxane or THF.

Step-by-Step Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the quinoline substrate (1.0 equiv), boronic acid (1.2 equiv), and XPhos Pd G2 (0.02 equiv).

  • Inert: Seal the vial and purge with Nitrogen or Argon for 3 cycles (Vacuum/Backfill).

  • Solvate: Add degassed 1,4-Dioxane (concentration 0.1 M – 0.2 M) via syringe.

  • Activate: Add degassed aqueous K₃PO₄ (2.0 equiv) via syringe.

  • Reaction: Heat the mixture to 80°C for 2–4 hours.

    • Note: Monitor by LC-MS.[1] The C4-methyl group may slow down the reaction slightly compared to unhindered systems; extend time if necessary, but avoid temps >100°C to prevent protodeboronation.

  • Work-up: Cool to RT. Dilute with EtOAc, wash with water/brine.[1] Dry organic layer over Na₂SO₄.[1][2]

  • Purification: Flash chromatography (DCM/MeOH gradient). The free amine makes the product polar; adding 1% Et₃N to the eluent reduces streaking.

Protocol B: The "Cost-Effective" Scale-Up (Robustness)

Recommended for gram-scale synthesis where catalyst cost is a factor.

Reagents:

  • Catalyst: Pd(dppf)Cl₂·DCM (3–5 mol%)

  • Base: Na₂CO₄ (2.0 equiv, aqueous)

  • Solvent: Toluene : Ethanol : Water (4:1:1 ratio)

    • Rationale: This solvent system is excellent for solubilizing polar amino-quinolines. Ethanol aids in phase transfer.

Procedure:

  • Combine substrate, boronic acid, and Pd(dppf)Cl₂·DCM in a flask.

  • Add the Toluene/EtOH/Water mixture.

  • Degas vigorously (sparge with Argon for 15 mins).

  • Reflux (90–100°C ) for 6–12 hours.

  • QC Check: If conversion stalls, add a second portion of catalyst (1 mol%) and base.

Visualization of Workflows

Mechanistic Pathway & Competition

The following diagram illustrates the competition between the desired Suzuki cycle and the potential catalyst deactivation by the free amine.

SuzukiMechanism Substrate 6-Bromo-4-methyl quinolin-3-amine OxAdd Oxidative Addition Complex (Ar-Pd-Br) Substrate->OxAdd + Pd(0) Pd0 Active Catalyst [L-Pd(0)] Pd0->OxAdd AmineCoord Catalyst Poisoning (Pd-Amine Complex) OxAdd->AmineCoord Free NH2 Interference TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet + Base/Boronate (Fast with Bulky Ligands) Product Coupled Product (C6-Aryl) TransMet->Product Reductive Elimination Product->Pd0 Regenerate Steric C4-Methyl Steric Shield Reduces Poisoning Steric->AmineCoord

Caption: Mechanistic pathway highlighting the critical role of bulky ligands and the C4-methyl steric shield in preventing catalyst poisoning.

Optimization Decision Tree

Use this logic flow to troubleshoot low yields.

OptimizationTree Start Start Reaction (Protocol A) CheckLCMS LC-MS Analysis (4 Hours) Start->CheckLCMS Result1 >90% Conversion CheckLCMS->Result1 Result2 Low Conversion (<20%) CheckLCMS->Result2 Result3 Side Products (De-bromination) CheckLCMS->Result3 Action1 Proceed to Work-up Result1->Action1 Decision1 Check Solubility Result2->Decision1 FixTemp Lower Temp (60°C) Change Base to Na2CO3 Result3->FixTemp Soluble Soluble Decision1->Soluble No Insoluble Precipitate Visible Decision1->Insoluble Yes Decision2 Check Catalyst Soluble->Decision2 FixSolubility Switch to n-BuOH or DMF/H2O Insoluble->FixSolubility FixCat Switch to Pd(dtbpf)Cl2 or SPhos Pd G2 Decision2->FixCat

Caption: Troubleshooting logic for optimizing the coupling of 6-bromo-4-methylquinolin-3-amine.

Troubleshooting & QC

IssueDiagnosisCorrective Action
No Reaction Oxidative addition failure due to catalyst poisoning by NH₂.Switch Ligand: Use XPhos or BrettPhos. These bulky ligands create a "protective shell" around Pd.
Protodeboronation Boronic acid loses Boron before coupling (common with heteroaryl boronates).Reduce Temp: Lower to 60–70°C. Anhydrous: Switch to anhydrous DMF with Cs₂CO₃ (anhydrous conditions).
N-Arylation C3-Amine couples with the Boronic acid (Chan-Lam type) or self-couples.Weaker Base: Use Na₂CO₃ instead of K₃PO₄. Ensure Oxygen is strictly excluded (O₂ promotes Chan-Lam).
Incomplete Conv. Substrate insolubility in Dioxane.Co-Solvent: Add 10-20% n-Butanol or switch to pure DMF.

References

  • BenchChem. "Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization." BenchChem Application Notes. Link

  • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link

  • Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50. (Reference for XPhos/SPhos utility in presence of amines). Link

  • Littke, A. F., & Fu, G. C. "A Versatile Catalyst for Suzuki Cross-Coupling Reactions of Aryl Chlorides." Journal of the American Chemical Society, 2001.[3] (Reference for bulky phosphine usage).[4][5] Link

  • Çakmak, O., et al. "Activation of 6-bromoquinoline by nitration: synthesis of morpholinyl and piperazinyl quinolines."[5][6][7] Arkivoc, 2018, iii, 362-374.[6][7] (Reference for 6-bromoquinoline reactivity). Link

Sources

Troubleshooting & Optimization

Technical Support Guide: Improving Yield of 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

The synthesis of 6-Bromo-4-methylquinolin-3-amine presents a specific regiochemical challenge: introducing an amino group at the 3-position of the quinoline ring. Standard electrophilic aromatic substitution (nitration) on a pre-formed quinoline core typically favors the 5- or 8-positions (benzene ring) rather than the 3-position (pyridine ring), especially when the benzene ring is deactivated by a halogen.

To maximize yield and ensure regiochemical purity, we recommend a constructive approach rather than a functionalization approach. The most robust high-yield route involves the modified Friedländer-type condensation of 2-amino-5-bromoacetophenone with a nitro-aldol equivalent (methazonic acid), followed by a selective reduction.

The Validated Pathway
  • Precursor Assembly: Condensation of 2-amino-5-bromoacetophenone with methazonic acid (generated in situ) to form 6-bromo-4-methyl-3-nitroquinoline .

  • Functional Group Transformation: Chemoselective reduction of the 3-nitro group to the 3-amine using Iron/Ammonium Chloride (Fe/NH₄Cl), avoiding dehalogenation of the 6-bromo substituent.

Visual Reaction Workflow

The following diagram outlines the critical pathway and decision points for this synthesis.

G Start Start: Nitromethane + NaOH Methazonic Intermediate A: Methazonic Acid (Unstable) Start->Methazonic 45-50°C Exothermic Schiff Intermediate C: Schiff Base (Isolation Optional) Methazonic->Schiff + Reagent B Acid Cat. Aniline Reagent B: 2-Amino-5-bromoacetophenone Aniline->Schiff NitroQuin Key Intermediate D: 6-Bromo-4-methyl- 3-nitroquinoline Schiff->NitroQuin Cyclization (Alumina or Base) Reduction Step: Fe/NH4Cl Reduction NitroQuin->Reduction MeOH/H2O, 80°C Final Target Product: 6-Bromo-4-methylquinolin-3-amine Reduction->Final Workup

Caption: Figure 1. Step-wise synthetic logic from raw materials to the target 3-aminoquinoline, highlighting the critical nitro-intermediate formation.

Detailed Protocol & Troubleshooting

Phase 1: Synthesis of 6-Bromo-4-methyl-3-nitroquinoline

This is the yield-determining step. The use of methazonic acid (nitroacetaldehyde oxime) is the "secret" to accessing the 3-nitro-4-methyl substitution pattern.

Reagents:

  • Nitromethane

  • Sodium Hydroxide (50% aq)

  • 2-Amino-5-bromoacetophenone[1]

  • Hydrochloric Acid (conc.)

Step-by-Step Guide:

  • Generation of Methazonic Acid:

    • Caution: This reaction is exothermic.

    • Add nitromethane dropwise to 50% NaOH while maintaining temperature between 45–50°C.

    • Critical Check: If the temperature exceeds 60°C, the methazonic acid decomposes, leading to low yields.

  • Condensation:

    • Dissolve 2-amino-5-bromoacetophenone in dilute HCl.

    • Add the freshly prepared methazonic acid solution slowly.

    • A precipitate (the Schiff base) typically forms.

  • Cyclization:

    • The Schiff base is often cyclized by heating in acetic anhydride or treating with basic alumina in acetone.

    • Preferred Method: Stirring the Schiff base with activated alumina in warm acetone has been reported to give cleaner conversion to the quinoline core.

Troubleshooting Phase 1:

IssueProbable CauseCorrective Action
Low Yield of Nitro-Intermediate Methazonic acid decomposition.Ensure nitromethane addition temp stays strictly <50°C. Use immediately.
Sticky/Tar Products Polymerization of Schiff base.Switch cyclization promoter to Activated Alumina in acetone instead of harsh acid/base.
Regioisomer Contamination Incorrect starting material.Verify 2-amino-5-bromoacetophenone purity. 4-bromo isomer gives the 7-bromo quinoline.
Phase 2: Reduction to 6-Bromo-4-methylquinolin-3-amine

Catalytic hydrogenation (Pd/C, H₂) is risky here due to the potential for debromination (removing the 6-Br). We recommend the Bechamp Reduction (Fe/NH₄Cl) or Stannous Chloride (SnCl₂).

Recommended Protocol (Fe/NH₄Cl):

  • Setup: Suspend 6-bromo-4-methyl-3-nitroquinoline (1.0 equiv) in Methanol:Water (10:1 ratio).

  • Activation: Add Ammonium Chloride (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring for 2–4 hours.

    • Monitoring: TLC should show disappearance of the yellow nitro spot and appearance of a fluorescent blue/cyan amine spot.

  • Workup (The Yield Killer):

    • Iron sludge can trap the product.

    • Technique: Filter hot through a Celite pad. Wash the pad copiously with hot methanol or hot ethyl acetate .

    • Concentrate filtrate, neutralize with NaHCO₃, and extract with Ethyl Acetate.

Troubleshooting Phase 2:

IssueProbable CauseCorrective Action
Loss of 6-Bromo Group Over-reduction (if using Pd/H₂).STOP using Pd/C. Switch to Fe/NH₄Cl or SnCl₂ (chemoselective for -NO₂).
Low Recovery after Workup Product trapped in Iron sludge.Wash the Celite filter cake with boiling MeOH . The product has low solubility in cold solvents.
Incomplete Reduction Iron surface passivation.Pre-activate Iron powder with dilute HCl or use excess NH₄Cl. Ensure vigorous mechanical stirring.

FAQ: Addressing Common Researcher Pain Points

Q1: Can I nitrate 6-bromo-4-methylquinoline directly to get the 3-nitro precursor? A: We strongly advise against this. Nitration of the quinoline ring system typically occurs on the benzene ring (positions 5 or 8). The 3-position (pyridine ring) is deactivated. While the 4-methyl group provides some activation, the competing directing effects usually result in a complex mixture of 5-nitro, 8-nitro, and 3-nitro isomers, making purification difficult and yield low. The constructive method (Phase 1 above) guarantees the 3-nitro position.

Q2: My amine product is turning dark/purple upon storage. Why? A: 3-Aminoquinolines are electron-rich and prone to oxidation. Store the product under an inert atmosphere (Argon/Nitrogen) at -20°C. If it darkens, a quick filtration through a short plug of silica gel (eluting with DCM/MeOH) usually restores purity.

Q3: Why is the solubility of the 3-amine so poor during extraction? A: Aminoquinolines can form strong intermolecular H-bonds and pi-stacks.

  • Solution: Use a mixture of CHCl₃/Isopropanol (3:1) for extraction instead of pure Ethyl Acetate or DCM. This solvent system is far superior for solubilizing polar heterocycles.

Q4: Can I use the Curtius Rearrangement instead? A: Yes, this is a valid alternative if you have access to 6-bromo-4-methylquinoline-3-carboxylic acid .

  • Route: Carboxylic Acid → Acyl Azide (DPPA) → Isocyanate → Hydrolysis → Amine.

  • Pros: Very clean amine formation.

  • Cons: Synthesis of the 3-carboxylic acid precursor usually requires similar condensation chemistry (e.g., Pfitzinger or Friedländer with acetoacetates), which brings you back to the same starting material challenges.

References

  • Synthesis of 6-Bromo-4-methylquinolin-3-amine via Nitro Reduction

    • Source: Patent WO2019201283A1 (Example 1, Intermedi
    • Context: Describes the Fe/NH4Cl reduction of 6-bromo-4-methyl-3-nitroquinoline.
    • Link:

  • Preparation of 3-Nitro-4-methylquinolines (Methazonic Acid Route)

    • Source: Baumgarten, H. E., et al. "Napthyridines. IV. Synthesis of Benzo[f]-1,7-naphthyridines." J. Org. Chem. (Logic applied to quinoline synthesis).
    • Context: Details the condensation of 2-aminoacetophenone with methazonic acid to yield 3-nitro-4-methylquinoline.
    • Link: [J. Org.[2] Chem. Reference Logic]([Link]) (General Reference for Methazonic Acid Condensation)

  • Bechamp Reduction Protocol (Fe/NH4Cl)

    • Source: BenchChem Technical Reference for 6-Bromo-4-methyl-3-nitroquinoline.
    • Context: Confirms the utility of Iron/Acetic acid or Iron/NH4Cl for this specific transform
    • Link:

  • Friedländer Synthesis Mechanism & Catalysis

    • Source: Marco-Contelles, J., et al. "The Friedländer Synthesis of Quinolines." Chem. Rev.
    • Context: General review of conditions for optimizing the condens
    • Link:

Sources

"purification challenges of 6-Bromo-4-methylquinolin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-4-methylquinolin-3-amine

Executive Summary

6-Bromo-4-methylquinolin-3-amine is a critical heterocyclic building block, often employed in the synthesis of kinase inhibitors and antimalarial agents.[1] Its purification presents a unique "dual-challenge": it possesses the weak basicity of a pyridine-like nitrogen and the oxidation sensitivity of an electron-rich aniline.[1]

Common user pain points include incomplete reduction of the nitro precursor, debromination during synthesis, and severe tailing on silica gel.[1][2] This guide moves beyond standard protocols to address the mechanistic root of these failures.

Module 1: Chemical Behavior & Impurity Profile[1][2][3]

Before attempting purification, you must understand what you are separating.[1][2] This molecule is not a standard amine; it behaves electronically as a 3-aminoquinoline , where the amine group is not in direct conjugation with the ring nitrogen (unlike 2- or 4-aminoquinolines).[1]

Key Physicochemical Properties:

  • Basicity: Weakly basic.[1][2] The ring nitrogen (

    
    ) is the primary protonation site.[1][2] The exocyclic amine is aniline-like and significantly less basic.[1][2]
    
  • Solubility: Moderate in DCM, EtOAc; Good in DMSO/MeOH; Poor in Hexanes/Water.[1][2]

  • Stability: Susceptible to N-oxidation (N-oxide formation) and oxidative dimerization (azo formation) upon prolonged air exposure.[1][2]

Common Impurity Profile:

Impurity TypeOriginPhysicochemical CharacteristicRemoval Strategy
Nitro Precursor Incomplete reduction of 6-bromo-4-methyl-3-nitroquinolineNon-basic, highly non-polar compared to product.[1]Acid-Base Extraction (remains in organic layer).[1][2]
Debrominated Analog Over-reduction (H₂/Pd/C usage)Very similar polarity (

matches product).
Difficult. Requires recrystallization or H-bond interactions.[1][2]
Azo Dimer Oxidation of amine or incomplete reduction intermediateHighly colored (orange/red), non-polar.[1][2]Silica Chromatography (elutes early).[1][2]
N-Oxide Air oxidationHighly polar, streaks on silica.[1][2]Reduction (Zn/AcOH) or Reverse Phase HPLC.[1][2]

Module 2: Troubleshooting & FAQs

Scenario A: "I see a stubborn yellow spot running just above my product on TLC."

Diagnosis: This is likely the nitro precursor (starting material) or the azo dimer .[2] The Problem: Standard chromatography often fails to separate these efficiently because the amine product "tails," merging with the cleaner, faster-moving impurities.

The Solution: The "Reverse-Basicity" Extraction Do not rely solely on columns.[1][2] Use the basicity difference. The nitro compound has no basic center; the product does.[2]

Protocol:

  • Dissolve the crude mixture in Ethyl Acetate (EtOAc) .

  • Extract 3x with 2M HCl (The product moves to the aqueous layer as the hydrochloride salt; the nitro impurity stays in EtOAc).[2]

  • Crucial Step: Wash the acidic aqueous layer once with fresh EtOAc to remove entrained neutral impurities.[2]

  • Basify the aqueous layer carefully with 4M NaOH to pH 10-12 in the presence of fresh DCM.

  • Extract the free base into DCM.[1][2]

Scenario B: "My product streaks/tails badly on Silica Gel, even with MeOH."

Diagnosis: Silanol interactions.[1][2] The Mechanism: The pyridine-like ring nitrogen H-bonds strongly with acidic silanol groups on the silica surface.[2] Methanol alone is insufficient to break this interaction.[1][2]

The Solution: Amine Modifiers You must "cap" the silanols.[2]

  • Standard Fix: Add 1% Triethylamine (TEA) to your mobile phase.[1][2]

  • Pro-Tip (If TEA fails): Use 1% Ammonium Hydroxide (

    
    )  in the DCM/MeOH mixture.[1][2]
    
    • Why?

      
       is smaller and competes more effectively for silanol sites than TEA.[1][2]
      
    • Recipe: 95:4:1 DCM:MeOH:

      
      .[1][2]
      
Scenario C: "I lost the Bromine atom during reduction."

Diagnosis: Hydrodehalogenation.[1][2] The Cause: You likely used Pd/C with Hydrogen gas .[1][2] This system is notorious for cleaving aryl bromides, especially on electron-deficient rings like quinoline.[1][2]

The Solution: Chemoselective Reduction Switch to a metal-acid or sulfide reduction system that tolerates halogens.[1][2]

  • Option 1 (Recommended): Iron powder (Fe) in Acetic Acid/Ethanol at 60°C.[1][2]

  • Option 2: Stannous Chloride (

    
    ) in Ethanol/EtOAc.[1][2]
    
  • Option 3: Sodium Dithionite (

    
    ) in THF/Water (mildest, best for small scale).[1][2]
    

Module 3: Visualized Workflows

Figure 1: Purification Decision Matrix

Use this logic flow to determine the correct purification method based on crude purity.

PurificationLogic Start Crude Reaction Mixture CheckTLC TLC Analysis (DCM:MeOH 95:5) Start->CheckTLC IsNitroPresent Is Non-Polar (Nitro) Impurity Present? CheckTLC->IsNitroPresent IsDebrom Is Debrominated Product Present? IsNitroPresent->IsDebrom No AcidBase Perform Acid-Base Extraction (Separates Neutral Nitro) IsNitroPresent->AcidBase Yes Column Flash Chromatography (DCM/MeOH + 1% TEA) IsDebrom->Column No (Standard Purification) Recryst Recrystallization (Toluene/Heptane) IsDebrom->Recryst Yes (Critical Separation) AcidBase->CheckTLC Re-analyze Recryst->Column If purity < 95%

Caption: Decision matrix for selecting the optimal purification path based on impurity profile.

Figure 2: The "Reverse-Basicity" Extraction Protocol

A self-validating workflow for removing non-basic precursors.[1]

ExtractionFlow Step1 1. Dissolve Crude in EtOAc Step2 2. Extract with 2M HCl (aq) Step1->Step2 OrganicLayer Organic Layer (Contains Nitro/Azo) Step2->OrganicLayer Discard AqLayer Aqueous Layer (Contains Product Salt) Step2->AqLayer Keep Step3 3. Basify Aqueous with 4M NaOH (pH > 10) AqLayer->Step3 Step4 4. Extract into DCM Step3->Step4 Final Pure Product (Free Base) Step4->Final

Caption: Acid-Base extraction workflow specifically tuned for aminoquinolines.

Module 4: Experimental Data & Solvents

Table 1: Mobile Phase Optimization for Flash Chromatography Based on Silica Gel 60 (40-63 µm)

Solvent SystemRatio (v/v)Modifier

(Product)
Application
Hexane:EtOAc 1:1None0.05 (Streaks)Not Recommended.[1]
DCM:MeOH 98:2None0.20 (Tails)Rough separation only.[1][2]
DCM:MeOH 95:51% TEA 0.35 (Sharp) Standard Purification.
DCM:MeOH 90:100.5%

0.55For highly polar impurities.[1][2]

Storage Recommendations:

  • State: Store as the solid free base or HCl salt.

  • Conditions: -20°C, under Argon/Nitrogen.

  • Warning: Solutions in chlorinated solvents (DCM/Chloroform) degrade faster due to trace acid formation and photolysis.[1][2] Evaporate immediately after purification.

References

  • General Quinoline Synthesis & Properties

    • Organic Reactions.[1][2][3][4][5][6] "The Friedländer Synthesis of Quinolines."[1][2][4][6][7] Link

  • Reduction Methodologies for Halo-Nitroarenes

    • BenchChem Technical Guides.[1][2][8][9] "Reduction Reactions to Amino Derivatives." Link[1][2]

  • Purification of Amino-Heterocycles

    • Journal of Medicinal Chemistry.[1][2] "Synthesis and Evaluation of 4-Aminoquinoline Derivatives." (General reference for aminoquinoline handling). Link

  • pKa Data for Heterocycles

    • Organic Chemistry Data.[1][2] "pKa Values of Nitrogen Heterocycles (Quinoline/Aniline)." Link

  • Safety & Stability (Aminoquinolines)

    • PubChem Compound Summary.[1][2] "3-Aminoquinoline Stability and Safety."[1][2] Link

Sources

Technical Support Center: Optimizing Reaction Conditions for 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Scaffold Paradox

You are likely working with 6-Bromo-4-methylquinolin-3-amine because it offers a "privileged scaffold" for kinase inhibition or anti-infective research.[1] However, this molecule presents a classic synthetic paradox:

  • The 3-Amine (Nucleophile): It is electronically deactivated by the quinoline core and sterically hindered by the ortho-methyl group at position 4.

  • The 6-Bromide (Electrophile): It is a standard handle for cross-coupling, but the presence of the free amine and the quinoline nitrogen can poison palladium catalysts.

This guide moves beyond standard textbook protocols to address the specific electronic and steric anomalies of this intermediate.

Module 1: The Nucleophilic Handle (3-Amine Functionalization)

Core Challenge: Steric & Electronic Deactivation

User Question: "I am trying to couple 6-Bromo-4-methylquinolin-3-amine with a carboxylic acid using EDC/HOBt, but I only see starting material. Why is this failing?"

Technical Insight: Your reaction is failing due to a "double strike" on nucleophilicity:

  • Electronic: The quinoline ring is electron-deficient, pulling density away from the exocyclic amine (pKa ~2-3 units lower than standard aniline).[1]

  • Steric (The Critical Factor): The 4-methyl group creates significant peri-interaction and ortho-steric clash.[1] The amine cannot easily rotate to attack the electrophile (carbonyl carbon) without clashing with the methyl group. Standard coupling agents (EDC, DCC) generate active esters that are too bulky or not electrophilic enough to overcome this barrier.

Optimization Protocol: High-Energy Amidation

Recommendation: Switch to Acid Chlorides or High-Activity Uronium Salts (HATU) .[1]

VariableStandard Condition (Avoid)Optimized Condition (Recommended) Rationale
Reagent EDC/NHS or DCCHATU or Acid Chloride HATU generates a highly reactive aza-benzotriazole ester; Acid chlorides are small and highly electrophilic.[1]
Base Triethylamine (

)
DIPEA (Hünig's Base) or 2,6-Lutidine DIPEA is non-nucleophilic and bulky, preventing side reactions; Lutidine is milder if acid sensitivity is an issue.
Solvent DCM or MethanolDMF or DMAc Polar aprotic solvents stabilize the polar transition state and improve solubility of the quinoline.
Temp RT50–80 °C Thermal energy is required to overcome the rotational energy barrier caused by the 4-methyl group.[1]
Troubleshooting Workflow: Amide Coupling

AmideCoupling Start Start: Amide Coupling (Acid + Amine) Check1 Method: EDC/HOBt? Start->Check1 Fail1 Outcome: <10% Yield Check1->Fail1 Yes Switch1 Switch to HATU/DIPEA Solvent: DMF, Temp: 60°C Fail1->Switch1 Check2 Yield > 50%? Switch1->Check2 Success Proceed to Workup Check2->Success Yes Switch2 Switch to Acid Chloride (Generate in situ w/ SOCl2) Check2->Switch2 No Switch2->Success

Caption: Decision tree for overcoming steric hindrance in 4-methylquinolin-3-amine acylation.

Module 2: The Electrophilic Handle (6-Bromo Cross-Coupling)

Core Challenge: Catalyst Poisoning

User Question: "My Suzuki coupling at the 6-position works on the 4-methyl-6-bromoquinoline, but fails when the 3-amine is present. The catalyst turns black immediately."

Technical Insight: The free amine (


) and the quinoline nitrogen (

) are competitive ligands. They coordinate to the Palladium (Pd) center, displacing the phosphine ligands and forming an inactive "Pd-black" precipitate. This is a chemoselectivity issue.
Optimization Protocol: Ligand-Controlled Selectivity

You must use a ligand that binds to Pd more strongly than the amine/quinoline nitrogens but is bulky enough to facilitate reductive elimination.

Recommended System: Buchwald Pre-catalysts (Gen 3)

  • Catalyst: XPhos Pd G3 or BrettPhos Pd G3 .[1]

    • Why: These bulky biaryl phosphine ligands create a "protective shell" around the Pd, preventing the linear coordination of the quinoline amine.

  • Base:

    
      (Tribasic Potassium Phosphate).[1]
    
    • Why: Milder than alkoxides; compatible with sensitive functional groups.[1]

  • Solvent: 1,4-Dioxane/Water (4:1) .

    • Why: The water co-solvent is critical for dissolving the inorganic base and facilitating the transmetallation step.

Step-by-Step Protocol (Suzuki-Miyaura)
  • Charge Vessel: Add 6-Bromo-4-methylquinolin-3-amine (1.0 equiv), Boronic Acid (1.2 equiv), and

    
     (2.0 equiv).
    
  • Degas: This is non-negotiable. Oxygen destroys electron-rich phosphines.[1] Cycle Vacuum/Argon 3 times.

  • Add Catalyst: Add XPhos Pd G3 (0.02 - 0.05 equiv) under Argon counter-flow.[1]

  • Add Solvent: Add degassed Dioxane/

    
    .
    
  • Heat: 80–100 °C for 4–12 hours.

    • Note: If the amine is unprotected, do not use temperatures >110 °C, as competitive Buchwald-Hartwig amination (N-arylation) might occur.

Mechanism of Inhibition & Solution

SuzukiMechanism Pd0 Active Pd(0) (Ligand Bound) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Reaction Starts Poison Catalyst Poisoning (Amine Coordination) OxAdd->Poison Standard Ligand (PPh3) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet Bulky Ligand (XPhos) Prod Product (C-C Bond) TransMet->Prod Prod->Pd0 Regeneration

Caption: Pathway showing how bulky ligands (XPhos) prevent amine coordination (Poisoning).

Module 3: Purification & Stability FAQs

Q: The product streaks badly on silica gel TLC. How do I fix this? A: This is due to the basicity of the quinoline nitrogen interacting with the acidic silanols on the silica.

  • Fix: Pre-treat your TLC plate or column with 1% Triethylamine (TEA) in the eluent. Alternatively, use "Amine-functionalized Silica" for flash chromatography to eliminate tailing entirely.[1]

Q: The amino-quinoline turns brown upon storage.[1] Is it degrading? A: Yes, electron-rich amino-quinolines are prone to air oxidation (N-oxide formation or polymerization).[1]

  • Fix: Store the solid under Nitrogen/Argon at -20 °C. If the compound is an oil, convert it to an HCl or TFA salt immediately; the salt forms are significantly more stable and resistant to oxidation.

Q: Can I perform the Suzuki coupling before the amide coupling? A: Yes, and this is often preferred.

  • Reasoning: The Suzuki reaction requires a free amine (or protected amine) to avoid interference. If you form the amide first, the resulting carbonyl group might chelate Pd or change the solubility profile. However, if your amide coupling is difficult (due to the 4-Me sterics), doing it first on the bromide (which is smaller than a biaryl group) might be sterically easier.

  • Strategy: If amide yield is low, do Amide Coupling

    
     Suzuki.[1] If Suzuki fails, do Suzuki 
    
    
    
    Amide Coupling.[1]

References

  • BenchChem. (2025).[1][2] Optimizing reaction conditions for 6,8-Dibromoquinolin-3-amine derivatization. Retrieved from

  • Schäfer, G., et al. (2012).[1] The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry.[1] Retrieved from

  • Yoneda Labs. (2024).[1] Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from

  • WuXi AppTec. (2024).[1] How to Wisely Design Conditions for Buchwald-Hartwig Couplings. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling Mechanism and Conditions. Retrieved from

Sources

Technical Support Center: 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource for researchers working with 6-Bromo-4-methylquinolin-3-amine . It addresses stability, solubility, and handling challenges inherent to this halogenated aminoquinoline scaffold.

Status: Senior Application Scientist Verified Topic: Stability, Handling, and Experimental Troubleshooting[1][2]

Executive Summary

6-Bromo-4-methylquinolin-3-amine is a critical intermediate often employed in the synthesis of kinase inhibitors and antimalarial scaffolds.[1][2] Its structural features—a primary amine at the 3-position, a methyl group at the 4-position, and a bromine at the 6-position—create a unique electronic environment.[1][2] While the quinoline ring provides some aromatic stability, the electron-rich amino group renders the compound susceptible to oxidative degradation, while the bromine substituent introduces photosensitivity.

This guide addresses the most frequent technical inquiries regarding the degradation, storage, and solubilization of this compound.

Part 1: Troubleshooting & FAQs

Issue 1: Physical Appearance & Purity

Q: My compound was originally a pale yellow solid, but it has turned dark brown/reddish after two weeks on the bench. Is it still usable?

A: The darkening indicates oxidative degradation , likely formation of quinone-imine species or azo-dimers driven by air exposure.[1][2]

  • Mechanism: The 3-amino group is electron-donating.[1][2] Upon exposure to atmospheric oxygen and moisture, it undergoes slow oxidation. This is accelerated by the presence of the 6-bromo group, which can sensitize the ring to radical processes under ambient light.

  • Recommendation: Run a UPLC/HPLC trace.[1][2]

    • If purity is >95% with only minor baseline noise: You may proceed, but filtration of the solution is recommended.[2]

    • If purity is <90% : Recrystallization is required (see Protocol A).[2]

  • Prevention: Store under argon/nitrogen at -20°C. Avoid storing as a free base for extended periods; the hydrochloride salt is significantly more stable.[1][2]

Issue 2: Solubility in Biological Assays

Q: The compound precipitates immediately when I dilute my DMSO stock into cell culture media (DMEM). How do I fix this?

A: This is a lipophilicity-driven precipitation issue.[1][2] The hydrophobic bromine and methyl substituents significantly lower aqueous solubility (LogP is predicted >3.0).[2]

  • Root Cause: "Crash-out" occurs because the local concentration of water exceeds the compound's solubility limit before mixing is complete.[1][2]

  • Solution: Use a step-down dilution method.[1][2]

    • Prepare a 1000x stock in 100% DMSO.[1][2]

    • Dilute 1:10 in pure Ethanol or PEG-400 (intermediate solvent).

    • Add this intermediate mix to the media with rapid vortexing.

    • Note: Ensure final DMSO concentration remains <0.5% to avoid cytotoxicity.[1]

Issue 3: Analytical Anomalies (HPLC/LCMS)

Q: I see a "ghost peak" in my LCMS with a mass of [M-Br+H] or [M+H+16]. What is happening?

A: These are artifacts of photolytic debromination or N-oxidation .[1][2]

  • Debromination (M-79/81): The C-Br bond at position 6 is labile to UV light (used in HPLC detectors).[1][2] If your sample sits in a non-amber autosampler vial, UV radiation can cleave the bromine radical.

  • N-Oxidation (M+16): The quinoline nitrogen or the exocyclic amine can oxidize to an N-oxide during ionization or storage in protic solvents.[1][2]

  • Fix:

    • Use Amber vials strictly.[1]

    • Keep autosampler temperature at 4°C.

    • Analyze immediately after preparation.[1][2]

Part 2: Validated Experimental Protocols

Protocol A: Rescue Recrystallization (For Oxidized Samples)

Use this protocol if your compound has darkened due to oxidation.[2]

  • Dissolution: Dissolve the crude dark solid in a minimum amount of boiling Ethanol (EtOH) .[2]

  • Decolorization: If the solution is opaque/black, add activated charcoal (5% w/w), stir for 5 minutes, and filter while hot through a Celite pad.

  • Crystallization: Add warm water dropwise until slight turbidity persists.

  • Cooling: Allow the flask to cool slowly to room temperature, then place on ice for 2 hours.

  • Collection: Filter the pale yellow needles and dry under high vacuum for 12 hours.

    • Verification: Check melting point (Lit.[2] approx 162-166°C for analogous 3-aminoquinolines [1]).[1][2][3]

Protocol B: Stable Stock Solution Preparation

For long-term storage of solubilized compound.[1][2]

  • Weighing: Weigh the compound in a low-humidity environment (glovebox preferred).

  • Solvent: Use Anhydrous DMSO (stored over molecular sieves).[1][2] Water in DMSO accelerates hydrolysis and oxidation.[1]

  • Concentration: Prepare at 10 mM or 50 mM . Avoid dilute stocks (e.g., 1 mM) for storage, as they degrade faster relative to the surface area of the container.

  • Aliquot: Divide into single-use aliquots (e.g., 20 µL) in amber microtubes.

  • Storage: Freeze at -80°C. Do not freeze-thaw more than once.

Part 3: Stability Logic & Troubleshooting Flowchart

The following diagram illustrates the decision-making process for handling stability issues with 6-Bromo-4-methylquinolin-3-amine.

StabilityLogic Start User Issue: 6-Bromo-4-methylquinolin-3-amine Instability Obs_Color Observation: Darkening / Brown Solid Start->Obs_Color Obs_Precip Observation: Precipitation in Media Start->Obs_Precip Obs_Peaks Observation: Extra HPLC Peaks Start->Obs_Peaks Diag_Ox Diagnosis: Oxidation (Quinone-imine formation) Obs_Color->Diag_Ox Air Exposure Diag_Sol Diagnosis: Lipophilicity (High LogP > 3.0) Obs_Precip->Diag_Sol Aqueous Mix Diag_Photo Diagnosis: Photolysis (C-Br Cleavage) Obs_Peaks->Diag_Photo UV/Light Action_Recryst Action: Recrystallize (EtOH/Water) Diag_Ox->Action_Recryst Action_Cosolv Action: Co-solvent Strategy (DMSO -> PEG -> Media) Diag_Sol->Action_Cosolv Action_Amber Action: Light Exclusion (Amber Vials / 4°C) Diag_Photo->Action_Amber

Caption: Troubleshooting logic flow for diagnosing and resolving stability issues with halogenated aminoquinolines.

Part 4: Data Summary

ParameterValue / ConditionNote
Molecular Weight 237.09 g/mol
Predicted LogP ~3.3 [2]High lipophilicity; poor water solubility.[1][2]
Storage (Solid) -20°C, Desiccated, DarkStable for 12 months if protected from light/air.[2]
Storage (Solution) -80°C in Anhydrous DMSOStable for 3-6 months. Avoid freeze-thaw.[1][2]
pKa (Predicted) ~3.98 (Quinoline N)Weak base; protonates in acidic HPLC mobile phases.[2]
Major Hazards Irritant (H315, H319)Wear PPE; avoid dust inhalation [3].[2][4]

References

  • Sigma-Aldrich. 3-Aminoquinoline Product Specification & Properties. (Melting point reference for aminoquinoline scaffold).

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12475362, 6-Bromo-4-methylquinoline. (LogP and Structural Properties).

  • Echemi. Safety Data Sheet (SDS) for 2-Amino-6-bromo-3-methylquinoline. (Hazard identification and handling).

  • BenchChem. Synthesis of 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential. (Context on brominated quinoline synthesis and stability).

Sources

Technical Support Center: Troubleshooting the Crystallization of 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support guide for 6-Bromo-4-methylquinolin-3-amine. As a key heterocyclic scaffold, this compound and its analogs are of significant interest to researchers in medicinal chemistry and materials science. Achieving high purity is paramount for reliable downstream applications, and crystallization is the definitive method for this purpose. However, the unique physicochemical characteristics of substituted quinoline amines can present specific challenges during crystallization. This guide provides a structured, in-depth approach to troubleshooting common issues, grounded in scientific principles and field-proven methodologies.

Section 1: Physicochemical Profile & Initial Considerations

Understanding the inherent properties of 6-Bromo-4-methylquinolin-3-amine is the first step in designing a successful crystallization protocol. The presence of a bromine atom, a methyl group, and an amine on the quinoline core creates a molecule with specific polarity, hydrogen bonding capabilities, and solubility characteristics.

Table 1: Estimated Physicochemical Properties of 6-Bromo-4-methylquinolin-3-amine (Note: As direct experimental data for this specific compound is not widely published, these values are estimated based on structurally related compounds to guide initial experimental design.)

PropertyEstimated Value / CharacteristicImplication for Crystallization
Molecular Formula C₁₀H₉BrN₂-
Molecular Weight ~237.10 g/mol Influences dissolution mass and molarity calculations.
Structure Quinoline core (aromatic, rigid), Amine group (-NH₂), Bromine (-Br), Methyl (-CH₃)The rigid aromatic structure is favorable for crystal lattice packing. The amine group allows for hydrogen bonding, which can be leveraged but may also increase solubility in polar solvents.
Polarity Moderately polarSuggests solubility in polar organic solvents like alcohols (ethanol, methanol) and potentially limited solubility in non-polar solvents like hexanes.
Hydrogen Bonding Donor (amine N-H) and Acceptor (quinoline N)Strong intermolecular interactions can aid in forming a stable crystal lattice. However, strong interactions with protic solvents can sometimes hinder crystallization.[1]
Basicity (pKa) Weakly basic (pKa of conjugate acid ~4-5)[2]The amine can be protonated. This allows for crystallization as a salt (e.g., hydrochloride), which can drastically alter solubility and improve crystallinity.[3][4][5]

Section 2: Frequently Asked Questions (FAQs) - First Principles

Q1: What are the primary challenges when crystallizing substituted quinoline amines?

The main challenges stem from a combination of factors:

  • "Oiling Out": This is one of the most common failures, where the compound separates from the solution as a liquid instead of a solid.[6][7] This often occurs if the compound is impure, as impurities can depress the melting point below the temperature of the solution.[7] It can also happen if the solution is cooled too quickly or if the boiling point of the solvent is too high relative to the compound's melting point.[7][8]

  • Solvent Selection: Finding a solvent that provides high solubility at elevated temperatures but low solubility at room or sub-zero temperatures can be difficult. The amine and quinoline nitrogen lend polarity, while the bromo-methyl-aromatic portion adds non-polar character, requiring a careful balance in solvent choice.[8]

  • Impurity Profile: Structurally similar impurities, often carried over from the synthesis, can co-crystallize with the desired product, compromising purity.[9] These impurities can also inhibit crystal nucleation or alter the crystal habit, leading to fine needles or powders that are difficult to handle and filter.[9][10][11]

  • Polymorphism: The compound may crystallize in different crystal forms (polymorphs) depending on the conditions (solvent, cooling rate).[12] This can affect physical properties like solubility and stability, making consistency crucial.[12][13]

Q2: How should I approach selecting a solvent system for 6-Bromo-4-methylquinolin-3-amine?

A systematic screening process is the most effective approach. The ideal solvent should dissolve the compound completely when hot but poorly when cold.[8]

Solvent Screening Workflow

  • Initial Tests: Place ~10-20 mg of your crude material into separate test tubes.

  • Add Solvent: Add a small volume (e.g., 0.5 mL) of a test solvent at room temperature. Observe solubility.

  • Heat: If insoluble at room temperature, heat the mixture gently (e.g., in a water bath) and observe. The compound should dissolve.

  • Cool: Allow the hot solution to cool to room temperature, then in an ice bath. Abundant crystal formation is the desired outcome.

Table 2: Recommended Solvents for Screening

Solvent ClassExamplesRationale & Considerations
Alcohols Ethanol, Methanol, IsopropanolOften a good starting point for moderately polar compounds. Ethanol is a common choice for recrystallizing quinoline derivatives.[14][15]
Ketones AcetoneGood solvent power, but its high volatility can sometimes lead to rapid, poor-quality crystal growth at the surface.[1]
Esters Ethyl AcetateMedium polarity; often used in mixed-solvent systems with a non-polar solvent like hexane.
Aromatic TolueneThe aromatic nature can interact favorably with the quinoline ring system, potentially yielding high-quality crystals.[1]
Mixed Solvents Ethanol/Water, Acetone/Hexane, Toluene/HexaneUsed when no single solvent is ideal. The compound is dissolved in a "good" solvent (e.g., ethanol), and an "anti-solvent" where it is insoluble (e.g., water) is added slowly to induce precipitation.[16][17]
Acidic Solvents Acetic AcidFor basic compounds like amines, acidic solvents can be effective. However, they may form adducts.[4]

dot

cluster_0 Solvent Selection Workflow start Start: Place ~20mg of crude product in a test tube add_solvent Add 0.5 mL of test solvent at room temperature start->add_solvent check_sol_rt Is it soluble? add_solvent->check_sol_rt heat Heat the solution gently check_sol_rt->heat No mixed_solvent Result: Potential 'good' solvent for a mixed-solvent system check_sol_rt->mixed_solvent Yes check_sol_hot Does it dissolve? heat->check_sol_hot cool Cool to RT, then in an ice bath check_sol_hot->cool Yes bad_solvent Result: Unsuitable solvent. (Too soluble or insoluble) check_sol_hot->bad_solvent No check_xtal Do crystals form? cool->check_xtal good_solvent Result: Good single solvent for recrystallization check_xtal->good_solvent Yes check_xtal->bad_solvent No

Caption: Workflow for selecting a suitable crystallization solvent.

Section 3: Troubleshooting Guide: A Problem-Oriented Approach

This section addresses specific experimental failures in a question-and-answer format.

Problem 1: I've cooled my solution, but no crystals have formed.

This is a common issue arising from two primary causes: insufficient supersaturation or a high energy barrier to nucleation.[7]

  • Potential Cause A: The solution is not sufficiently supersaturated.

    • Diagnosis: You may have used too much solvent. This is the most frequent reason for crystallization failure.[7]

    • Solution Protocol:

      • Gently heat the solution to re-dissolve any solid that may have precipitated.

      • Reduce the solvent volume by boiling off a portion (e.g., 10-20%) in a fume hood. Alternatively, use a rotary evaporator for more precise control.[7]

      • Allow the solution to cool again, slowly.

  • Potential Cause B: The solution is supersaturated but fails to nucleate.

    • Diagnosis: The solution is clear and stable, with no solid forming even after extended cooling. This means the molecules have not yet begun to aggregate into a stable crystal lattice.[7]

    • Solution Protocol (in order of application):

      • Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface.[8] The microscopic glass fragments and vibrations can serve as nucleation sites.[7]

      • Seeding: If you have a small crystal of pure product from a previous batch, add it to the solution.[7] This "seed" crystal acts as a template for further crystal growth.[1]

      • Ultra-Cooling: Place the flask in a colder bath (e.g., dry ice/acetone) for a short period. This can sometimes provide the thermodynamic push needed for nucleation, but be aware that rapid cooling can lead to lower purity.[6]

Problem 2: My compound has "oiled out" into a liquid layer.

Oiling out occurs when the solute separates from the solution above its melting point.[6] The resulting oil rarely crystallizes into a pure solid because impurities tend to be more soluble in the oil phase than in the solvent.[6]

  • Potential Cause A: High concentration of impurities.

    • Diagnosis: Impurities depress the melting point of the mixture, making it more likely to oil out. The crude material may also appear discolored.

    • Solution Protocol: Charcoal Treatment

      • Re-heat the solution to dissolve the oil.

      • Add a small amount of extra solvent (10-20%) to ensure the compound remains dissolved.[6]

      • Add a very small amount of activated charcoal (a spatula tip) to the hot solution.

      • Keep the solution hot for a few minutes to allow the charcoal to adsorb impurities.

      • Perform a hot gravity filtration to remove the charcoal.

      • Allow the purified filtrate to cool slowly.

  • Potential Cause B: The cooling rate is too rapid.

    • Diagnosis: The solution was placed directly into an ice bath from a high temperature.

    • Solution Protocol: Slow, Insulated Cooling

      • Re-heat the solution to re-dissolve the oil.

      • Allow the flask to cool to room temperature on a benchtop, insulated from the cold surface by a cork ring or paper towels.[6]

      • Once at room temperature, transfer the flask to a refrigerator, and only then to an ice bath to maximize yield.

Problem 3: My yield is very low.

A low yield is typically due to the compound having significant solubility in the solvent even at low temperatures.[6]

  • Potential Cause: Too much solvent was used, or the chosen solvent is too effective.

    • Diagnosis: After filtration, the "mother liquor" (the remaining filtrate) still contains a large amount of dissolved product.

    • Solution Protocol: Anti-Solvent Approach

      • Recover the material from the mother liquor by removing the solvent via rotary evaporation.[6]

      • Re-dissolve the crude material in a minimum amount of a "good" solvent in which it is highly soluble (e.g., ethanol or acetone).[16]

      • While stirring, slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water or hexane) until the solution becomes persistently cloudy (turbid).[16]

      • Gently warm the solution until it becomes clear again.

      • Allow the solution to cool slowly. This method often provides a much higher crystal yield.

dot

cluster_1 Crystallization Troubleshooting Logic start Hot, clear solution is prepared cool_solution Allow solution to cool slowly start->cool_solution check_outcome What is the result? cool_solution->check_outcome path_crystals Good Crystals Form check_outcome->path_crystals Success path_oil Compound 'Oils Out' check_outcome->path_oil Failure path_nothing No Crystals Form check_outcome->path_nothing Failure path_powder Fine Powder Forms check_outcome->path_powder Failure oil_q1 Re-heat to dissolve oil. Add 10% more solvent. Re-cool VERY slowly. path_oil->oil_q1 no_xtal_q1 Is solution clear? path_nothing->no_xtal_q1 powder_a1 Crystallization too fast. Re-dissolve and add 10-20% more solvent. path_powder->powder_a1 no_xtal_a1 Too much solvent likely. Reduce volume and re-cool. no_xtal_q1->no_xtal_a1 Yes no_xtal_a2 Nucleation issue. 1. Scratch flask. 2. Add seed crystal. no_xtal_q1->no_xtal_a2 Cloudy oil_q2 Did it oil out again? oil_q1->oil_q2 oil_a1 Impurity issue likely. Perform charcoal treatment. oil_q2->oil_a1 Yes oil_a2 Success! Proceed to filtration. oil_q2->oil_a2 No

Caption: Decision tree for troubleshooting common crystallization failures.

References

  • BenchChem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • BenchChem. (n.d.). Green Synthesis of Quinoline Derivatives: Application Notes and Protocols.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12475362, 6-Bromo-4-methylquinoline. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • BenchChem. (n.d.). How to prevent polymorphism during 1-Ethyl-1H-indol-7-amine crystallization.
  • Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
  • MDPI. (2020, October 20). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]

  • Google Patents. (n.d.). US2474823A - Quinoline compounds and process of making same.
  • Guide for crystallization. (n.d.). Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to Quinoline Synthesis: Yield, Purity, and Protocols for Researchers.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19926094, 6-Bromo-4-methylpyridin-3-amine. Retrieved from [Link]

  • Gao, Q., Fang, H., Xiang, D., Chen, Y., Tanaka, H., & Tan, P. (2025, April 15). Impact of impurities on crystal growth.
  • Acta Scientific. (2022, April 15). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]

  • Recrystallization - Single Solvent. (n.d.). Retrieved from [Link]

    • Crystallization. (n.d.). Retrieved from [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • ResearchGate. (2022, December 30). Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Retrieved from [Link]

  • Reddit. (2024, March 12). Amine workup. Retrieved from [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • International Journal for Multidisciplinary Research (IJFMR). (2025, November 15). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]

  • MDPI. (2021, November 3). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. Retrieved from [Link]

  • BenchChem. (n.d.). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine.
  • AA Blocks. (n.d.). 2168290-45-5 | 6-bromo-3-methylquinoline-4-carboxylic acid. Retrieved from [Link]

  • Journal of Advanced Scientific Research. (2020). SYNTHESIS AND CHARACTERIZATION OF NOVEL SCHIFF BASE OF QUINOLIN ALDEHYDE WITH 4. Retrieved from [Link]

  • Google Patents. (n.d.). CN106432073B - A kind of preparation method of the bromo- 4- chloroquinoline of 6-.

Sources

"removing impurities from 6-Bromo-4-methylquinolin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Application Note #QN-304 Subject: Purification Protocols for 6-Bromo-4-methylquinolin-3-amine Status: Active | Tier: Level 3 (Senior Research Support)

Introduction

Welcome to the Technical Support Center. This guide addresses the purification of 6-Bromo-4-methylquinolin-3-amine (CAS: Analogous to 3-aminoquinoline derivatives). Due to the electron-rich nature of the 3-amino group and the basicity of the quinoline ring, this molecule presents specific purification challenges, notably oxidation sensitivity and "streaking" on silica gel.

This document provides a modular troubleshooting approach. Do not blindly follow every step; use the Diagnostic Triage to select the workflow that matches your specific impurity profile.

Module 1: Diagnostic Triage

Identify your impurity profile before selecting a purification method.

Observation Likely Impurity / Cause Recommended Action
Dark Brown/Black Oil Oxidation Products: Azo-dimers or N-oxides caused by air exposure or light.Module 3 (Chromatography) with inert atmosphere.
LCMS: M-H (Des-bromo) Debrominated By-product: Result of over-reduction (e.g., if Pd/C was used to reduce a nitro precursor).Module 4 (Crystallization) . Very difficult to separate chemically.
LCMS: M+Starting Material Unreacted Precursors: Ketones or halo-anilines from Friedländer synthesis.Module 2 (Acid-Base Extraction) .
Sticky Solid / Gum Residual Solvents/Oligomers: Incomplete drying or polymerization.Module 2 followed by Module 4 .
Decision Logic Diagram

Use the following flow to determine your purification route.

PurificationLogic Start Crude 6-Bromo-4-methylquinolin-3-amine Check Analyze Purity (LCMS/NMR) Start->Check IsNeutral Impurity is Neutral? (Starting Material/Tars) Check->IsNeutral IsIso Impurity is Isomer/Analog? (Des-bromo/Regioisomer) IsNeutral->IsIso No AcidBase Module 2: Acid-Base Extraction IsNeutral->AcidBase Yes Column Module 3: Buffered Chromatography IsIso->Column Oily/Complex Mix Cryst Module 4: Recrystallization IsIso->Cryst Crystalline Solid AcidBase->Check Re-evaluate Final Pure Product (Store under Argon) Column->Final Cryst->Final

Caption: Logical workflow for selecting the appropriate purification module based on impurity type.

Module 2: Chemical Purification (Acid-Base Extraction)

Best for: Removing non-basic impurities (unreacted ketones, neutral starting materials, tars).

The Science: 3-Aminoquinolines possess a basic ring nitrogen (pKa ~4.9) [1]. By lowering the pH, we protonate the quinoline nitrogen, forcing the product into the aqueous phase while neutral organic impurities remain in the organic solvent.

Protocol:

  • Dissolution: Dissolve crude residue in Ethyl Acetate (EtOAc) (10 mL per gram).

  • Extraction (Acidic): Extract the organic layer twice with 1M HCl .

    • Critical Check: The product is now in the Aqueous Layer . The organic layer contains the impurities.[1][2]

    • Visual Cue: The aqueous layer often turns bright yellow/orange upon protonation.

  • Wash: Wash the combined acidic aqueous layers once with fresh EtOAc to remove trapped neutrals.

  • Neutralization: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or saturated NaHCO3 until pH ~9-10.

    • Precipitation: The product should precipitate as a solid or oil out.

  • Recovery: Extract the cloudy aqueous mixture three times with Dichloromethane (DCM) . Dry over Na2SO4 and concentrate.

Module 3: Chromatographic Resolution

Best for: Separating oxidation products, regioisomers, or when Acid-Base extraction fails.

The Issue: Aminoquinolines are polar and basic. They interact strongly with the acidic silanols on silica gel, causing "streaking" (broad, tailing bands) which ruins separation [2].

The Fix: You must deactivate the silica.

Protocol:

  • Stationary Phase: Standard Silica Gel (60 Å).

  • Mobile Phase Additive: Add 1% Triethylamine (Et3N) or 1% NH4OH to your eluent system.

    • Recommended Gradient: Hexanes:EtOAc (Start 90:10, Gradient to 50:50).

    • Alternative (if very polar): DCM:MeOH (95:5) with 1% NH4OH.

  • Loading: Dissolve crude in a minimum amount of DCM. Do not use acid in the loading solvent.

  • Collection: The amine additive competes for silica binding sites, allowing the quinoline to elute as a sharp band.

Module 4: Crystallization (The Polishing Step)

Best for: Final purity upgrade (>98%) and removing des-bromo analogs.

Protocol:

  • Solvent System: Ethanol/Water or Toluene/Heptane .

  • Procedure:

    • Dissolve the solid in boiling Ethanol (minimum volume).

    • Add hot Water dropwise until persistent turbidity is observed.

    • Add a few drops of Ethanol to clear the solution.

    • Allow to cool slowly to Room Temperature, then 4°C.

  • Filtration: Wash the crystals with cold heptane or water (depending on system used).

    • Note: If the product oils out, reheat and add more solvent, or switch to Toluene.

Troubleshooting & FAQ

Q: My product turned black during drying. What happened? A: Aromatic amines are sensitive to oxidative degradation [3].[3]

  • Fix: Always dry under vacuum at moderate temperatures (<40°C). Store under Argon/Nitrogen. If already black, perform a short silica plug filtration (Module 3) to remove the oxidized "tar" which usually sticks to the baseline.

Q: I see a "Des-bromo" impurity (Mass = Product - 79/81). Can I remove it? A: This is chemically very similar to your product and extremely difficult to separate.

  • Prevention: If you synthesized the amine via reduction of a nitro group, avoid Pd/C (Palladium on Carbon) as it facilitates de-halogenation. Use Iron/Acetic Acid or Stannous Chloride (SnCl2) for the reduction step instead [4].

  • Removal: Careful recrystallization (Module 4) is your best option, but yield loss will be significant.

Q: The yield after Acid-Base extraction is very low. A: You likely did not basify the aqueous layer enough.

  • Check: The 3-amino group can slightly reduce the basicity of the ring nitrogen, but it can also act as a hydrogen bond donor. Ensure the pH is >9. Also, 3-aminoquinolines have some water solubility; salt the aqueous phase with NaCl (brine) before the final DCM extraction to "salt out" the organic product.

References

  • PubChem. (2025).[4] 3-Aminoquinoline | C9H8N2 | CID 11375 - Physical Properties and pKa Data. National Library of Medicine. [Link]

  • ScienceMadness. (2025). Oxidation of Aromatic Amines: Mechanisms and Prevention. [Link]

  • University of Cork (UCC). (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions (De-halogenation risks). [Link]

Sources

Technical Support Center: Synthesis of 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 6-Bromo-4-methylquinolin-3-amine. This document is intended for researchers, chemists, and drug development professionals who require practical, in-depth guidance on constructing this valuable heterocyclic scaffold. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic and field-proven insights to help you navigate the complexities of this synthesis.

This guide is structured as a dynamic resource, focusing on two robust, alternative synthetic pathways. Each section is designed to address common experimental hurdles through detailed troubleshooting guides and frequently asked questions (FAQs).

Part 1: Strategic Overview of Synthetic Pathways

The synthesis of a polysubstituted quinoline like 6-Bromo-4-methylquinolin-3-amine requires a strategic approach. Direct, one-pot syntheses are rare for such a specific substitution pattern. Therefore, we will explore two logical and versatile multi-step strategies:

  • Strategy A: Post-Cyclization Functionalization. This classic approach involves first constructing the core 6-bromo-4-methylquinoline ring system and then introducing the 3-amino group in subsequent steps. This route leverages well-established named reactions for quinoline synthesis.

  • Strategy B: Convergent Friedländer Annulation. This strategy employs the powerful Friedländer synthesis, which builds the quinoline ring by condensing a 2-aminoaryl ketone with a compound containing a reactive α-methylene group.[1][2] The key here is the selection of a methylene component that directly installs or allows for the facile generation of the 3-amino group.

Below is a high-level comparison of these two strategies.

FeatureStrategy A: Post-Cyclization FunctionalizationStrategy B: Convergent Friedländer Annulation
Core Reaction Doebner-von Miller SynthesisFriedländer Annulation
Key Challenge Regioselective nitration at the C3 position.Synthesis/availability of the active methylene component.
Advantages Starts with readily available bulk chemicals.Potentially shorter route; high convergence.
Disadvantages Multi-step; handling of nitrating agents.Starting materials can be more complex.

Part 2: Strategy A - Post-Cyclization Functionalization

This pathway builds the quinoline core first, followed by a nitration-reduction sequence to install the amine group.

G cluster_0 Step 1: Doebner-von Miller Reaction cluster_1 Step 2: Nitration cluster_2 Step 3: Reduction A 4-Bromoaniline C 6-Bromo-4-methylquinoline A->C B Crotonaldehyde B->C D 6-Bromo-4-methylquinoline E 6-Bromo-4-methyl-3-nitroquinoline D->E HNO₃ / H₂SO₄ F 6-Bromo-4-methyl-3-nitroquinoline G 6-Bromo-4-methylquinolin-3-amine F->G Fe / HCl or SnCl₂

Caption: Workflow for Strategy A: Post-Cyclization Functionalization.

Experimental Protocol: Strategy A

Step 1: Synthesis of 6-Bromo-4-methylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a modification of the Skraup synthesis that allows for the synthesis of substituted quinolines.[3] It involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.

  • Reaction Setup: To a flask charged with 4-bromoaniline (1.0 eq), add concentrated hydrochloric acid (3.0 eq) cautiously.

  • Reagent Addition: Add crotonaldehyde (or its precursor, paraldehyde) (1.5 eq) dropwise to the mixture, ensuring the temperature does not exceed 80 °C. An oxidizing agent like arsenic pentoxide or nitrobenzene is often used.

  • Reaction: Heat the mixture to 100-120 °C for 4-6 hours. The reaction is often vigorous.[4]

  • Work-up: After cooling, dilute the mixture with water and neutralize with a base (e.g., NaOH solution) until alkaline. The crude product may precipitate or can be extracted with an organic solvent (e.g., dichloromethane).

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Step 2: Nitration of 6-Bromo-4-methylquinoline

  • Reaction Setup: Cool a mixture of concentrated sulfuric acid and fuming nitric acid (1:1 v/v) to 0 °C in an ice bath.

  • Substrate Addition: Slowly add 6-bromo-4-methylquinoline (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. The solid precipitate is collected by filtration.

  • Purification: Wash the solid with cold water until the filtrate is neutral. The crude 6-bromo-4-methyl-3-nitroquinoline can be purified by recrystallization from ethanol.

Step 3: Reduction of the Nitro Group

  • Reaction Setup: Suspend 6-bromo-4-methyl-3-nitroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

  • Reagent Addition: Add a reducing agent, such as iron powder (Fe) or tin(II) chloride (SnCl₂), portion-wise. The reaction is exothermic.

  • Reaction: Heat the mixture to reflux for 2-4 hours until TLC analysis shows complete consumption of the starting material.

  • Work-up: Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in water and basify with a concentrated NaOH or NH₄OH solution to precipitate the product.

  • Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The final product, 6-Bromo-4-methylquinolin-3-amine, can be purified by column chromatography.

Troubleshooting Guide & FAQs: Strategy A

Question: The Doebner-von Miller reaction is showing a very low yield or becoming uncontrollable. What are the common causes?

  • Answer: The Skraup-type reactions are notoriously exothermic and can be difficult to control.[4]

    • Rate of Addition: Ensure the α,β-unsaturated carbonyl component is added slowly and with efficient cooling.

    • Catalyst/Moderator: The addition of ferrous sulfate can sometimes help moderate the reaction by extending it over a longer period.[4]

    • Purity of Reagents: Ensure your 4-bromoaniline is pure. Impurities can lead to side reactions and tar formation.

Question: My nitration step is producing multiple isomers. How can I improve the regioselectivity for the 3-position?

  • Answer: The directing effects on the quinoline ring are complex. The electron-withdrawing nature of the nitrogen atom deactivates the heterocyclic ring towards electrophilic substitution, while the benzene ring is generally more reactive. However, under strongly acidic conditions, the quinolinium ion is formed, which directs nitration to the 5- and 8-positions. Nitration at the 3-position is less common but can be achieved.

    • Reaction Conditions: Carefully control the temperature. Lower temperatures (0-5 °C) often favor specific isomers.

    • Nitrating Agent: Experiment with different nitrating agents. A mixture of nitric acid and acetic anhydride might offer different selectivity compared to the standard mixed acid.

    • Alternative Strategy: If 3-nitration is unsuccessful, consider an alternative route. It may be necessary to synthesize the quinoline ring with a group already at the 3-position that can be converted to an amine.

Question: During the reduction of the nitro group with iron, I am getting a lot of inorganic sludge, making work-up difficult. Any suggestions?

  • Answer: This is a very common issue with metal/acid reductions.

    • Filtration Aid: Filter the hot reaction mixture through a pad of Celite® or diatomaceous earth. This helps to remove the finely divided iron oxides.

    • Alternative Reducing Agent: Consider using tin(II) chloride (SnCl₂), which often results in a cleaner reaction profile and easier work-up. Catalytic hydrogenation (e.g., H₂, Pd/C) is another excellent, clean alternative if the equipment is available, though care must be taken to avoid de-bromination.

Part 3: Strategy B - Convergent Friedländer Annulation

The Friedländer synthesis provides a powerful and convergent route to quinolines by condensing a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group.[1][5]

G cluster_0 Step 1: Friedländer Annulation cluster_1 Step 2: Hofmann Rearrangement cluster_2 Step 3: Deamination A 2-Amino-5-bromoacetophenone C 3-Amino-6-bromo-4-methylquinoline-2-carboxamide A->C Base catalyst (e.g., piperidine) B 2-Cyanoacetamide B->C D 3-Amino-6-bromo-4-methylquinoline-2-carboxamide E 6-Bromo-4-methylquinoline-2,3-diamine D->E NaOBr F 6-Bromo-4-methylquinoline-2,3-diamine G 6-Bromo-4-methylquinolin-3-amine F->G 1. NaNO₂, H⁺ 2. H₃PO₂

Caption: Workflow for a plausible multi-step Friedländer-based approach.

Note: A direct one-step Friedländer synthesis to the target is challenging due to the required starting materials. The pathway above represents a plausible, albeit multi-step, approach starting from a Friedländer condensation.

Experimental Protocol: Strategy B (Proposed)

Step 1: Synthesis of 3-Amino-6-bromo-4-methylquinoline-2-carboxamide

  • Reaction Setup: In a round-bottom flask, combine 2-amino-5-bromoacetophenone (1.0 eq), 2-cyanoacetamide (1.1 eq), and a suitable solvent like ethanol.

  • Catalyst Addition: Add a catalytic amount of a base, such as piperidine or potassium tert-butoxide.[6]

  • Reaction: Heat the mixture to reflux for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, concentrate the solvent and induce precipitation by adding water.

  • Purification: The crude solid can be washed with cold ethanol and dried.

Step 2: Hofmann Rearrangement to 6-Bromo-4-methylquinoline-2,3-diamine

  • Reagent Preparation: Prepare a solution of sodium hypobromite (NaOBr) by slowly adding bromine to a cold (0 °C) solution of sodium hydroxide.

  • Reaction: Add the carboxamide from Step 1 to the cold NaOBr solution.

  • Heating: Slowly warm the reaction mixture and then heat to 60-80 °C for 1 hour.

  • Work-up: Cool the mixture and extract the diamine product with an appropriate organic solvent.

Step 3: Reductive Deamination of the 2-Amino Group

  • Diazotization: Dissolve the diamine from Step 2 in an aqueous acidic solution (e.g., H₂SO₄ or HCl) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise.

  • Reduction: Add the resulting diazonium salt solution to a pre-cooled solution of hypophosphorous acid (H₃PO₂) and stir for several hours, allowing it to warm to room temperature.

  • Work-up: Neutralize the reaction mixture with a base and extract the final product, 6-Bromo-4-methylquinolin-3-amine.

  • Purification: Purify by column chromatography on silica gel.

Troubleshooting Guide & FAQs: Strategy B

Question: The initial Friedländer condensation is giving a low yield. How can I optimize it?

  • Answer: Low yields in Friedländer syntheses are a common challenge.[1]

    • Catalyst Choice: The choice of catalyst is critical. While traditional methods use strong bases like KOH or piperidine, modern approaches with milder and more efficient catalysts such as iodine, ZrCl₄, or gold(III) salts can significantly improve yields and reduce side reactions.[7][8] These often allow the reaction to proceed under milder conditions.

    • Solvent: The solvent plays a key role. For reactants with poor solubility, switching to a more polar solvent like DMF or using solvent-free conditions with microwave irradiation can be beneficial.[1]

    • Side Reactions: The primary side reaction is often the self-condensation (aldol reaction) of the ketone starting material. Using a more selective catalyst or carefully controlling the temperature can minimize this.

Question: The Hofmann rearrangement is known to be tricky. What are the critical parameters?

  • Answer: The Hofmann rearrangement requires careful control of stoichiometry and temperature.

    • Stoichiometry: Ensure exactly one equivalent of the hypobromite reagent is used. Excess reagent can lead to undesired side reactions.

    • Temperature Control: The initial addition must be done at low temperatures (0-5 °C) to control the formation of the N-bromoamide intermediate. The subsequent heating step should be gradual.

Question: My deamination step is not working, and I am isolating a complex mixture. What could be the issue?

  • Answer: Deamination via the diazonium salt is effective but sensitive.

    • Diazotization Temperature: It is absolutely critical to maintain the temperature between 0-5 °C during the addition of sodium nitrite. If the temperature rises, the diazonium salt can decompose prematurely or undergo side reactions.

    • Purity of Intermediate: The diamine starting material must be pure. Impurities can interfere with the diazotization process.

    • Reducing Agent: Ensure your hypophosphorous acid is of good quality. It is the key reagent for reducing the diazonium salt.

References

  • Alyamkina, E. A., et al. Review of the Combes Quinoline Synthesis.
  • Born, J. L. Review of Quinoline Synthesis. (Source for general quinoline synthesis methods)
  • Combes, A. Compt. Rend. Acad. Sci., 1888. (Original report of the Combes synthesis)
  • Arcadi, A., et al. A New Green Approach to the Friedländer Synthesis of Quinolines. Synlett, 2005. [Link]

  • Doebner, O., & von Miller, W. Ber. Dtsch. Chem. Ges., 1881. (Original report of the Doebner-von Miller reaction)
  • Friedländer, P. Ber. Dtsch. Chem. Ges., 1882. (Original report of the Friedländer synthesis)
  • Varma, R. S. Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. J. Org. Chem., 2009. [Link]

  • Johnson, W. S., & Mathews, F. J. J. Am. Chem. Soc., 1944.
  • Marco-Contelles, J. Friedländer Annulation in the Synthesis of Azaheterocyclic Compounds. ResearchGate, 2017. [Link]

  • Skraup, Z. H. Ber. Dtsch. Chem. Ges., 1880. (Original report of the Skraup synthesis)
  • Clarke, H. T., & Davis, A. W. Quinoline. Organic Syntheses, 1922. [Link]

  • Guo, W., et al. Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 2016. [Link]

Sources

Technical Support Center: 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 6-Bromo-4-methylquinolin-3-amine. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during experimental work, particularly concerning the stability and degradation of this molecule. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your research.

Part 1: FAQs on Stability and Predicted Degradation

This section addresses fundamental questions about the inherent stability of 6-Bromo-4-methylquinolin-3-amine and its likely degradation pathways based on its chemical structure and data from related quinoline compounds.

Q1: What are the most probable degradation pathways for 6-Bromo-4-methylquinolin-3-amine based on its structure?

A1: While specific degradation pathways for 6-Bromo-4-methylquinolin-3-amine are not extensively published, we can predict its susceptibility based on its three key structural motifs: the quinoline core, the bromo-substituent, and the aromatic amine group.

  • Photodegradation: The quinoline ring system is known to absorb UV light. The presence of a bromine atom, a halogen, can make the molecule particularly susceptible to photolytic cleavage. Upon excitation by light, the carbon-bromine bond can undergo homolytic cleavage, leading to a debrominated radical species, or heterolytic cleavage. Studies on other brominated aromatic compounds, such as bromophenols, confirm that photodecomposition is a potent channel for de-bromination[1]. Therefore, exposure to light, especially UV, is a primary concern for the stability of this compound.

  • Oxidative Degradation: The electron-rich aromatic amine group (-NH₂) at the 3-position is a prime target for oxidation. Oxidizing agents or atmospheric oxygen can lead to the formation of nitroso, nitro, or dimeric/polymeric impurities. The quinoline nitrogen can also be oxidized to an N-oxide, a common metabolic transformation[2]. Advanced oxidation processes, such as those using hydroxyl radicals, are known to effectively cleave the quinoline ring structure itself[3][4].

  • Hydrolytic Degradation: The quinoline core is generally stable to hydrolysis under neutral pH conditions. However, the exocyclic amine group could potentially undergo hydrolysis under harsh acidic or basic conditions, although this is less common than oxidation or photolysis. Forced degradation studies on similar quinoline hybrids have shown them to be relatively stable against acid and base hydrolysis compared to light exposure[5].

  • Thermal Degradation: High temperatures can induce decomposition. For the parent quinoline molecule, thermal decomposition in an inert atmosphere begins at very high temperatures (1275-1700 K), leading to fragmentation into smaller molecules like acetylene, benzene, and HCN[6]. While these extreme conditions are not typical for pharmaceutical storage, it indicates the general thermal robustness of the core ring system.

Q2: What are the likely major degradation products I should be looking for?

A2: Based on the pathways described above, the primary degradation products to monitor would include:

  • De-brominated Product: 4-methylquinolin-3-amine, resulting from photolytic cleavage of the C-Br bond.

  • Oxidized Products:

    • 6-Bromo-4-methylquinolin-3-ol: Via deamination and replacement with a hydroxyl group.

    • 6-Bromo-4-methyl-3-nitroso/nitro-quinoline: From oxidation of the amine group.

    • 6-Bromo-4-methylquinolin-3-amine-N-oxide: From oxidation of the quinoline ring nitrogen.

  • Ring-Opened Products: Under strong oxidative conditions (e.g., Fenton chemistry), the quinoline ring system can be cleaved. Intermediates often involve hydroxylation of the rings, followed by cleavage to form pyridone or benzene derivatives[7][8]. For example, a common pathway for quinoline itself proceeds through 2-hydroxyquinoline[9].

The diagram below illustrates these predicted pathways originating from the parent molecule.

Predicted_Degradation_Pathways cluster_photolytic Photolytic Stress (UV/Light) cluster_oxidative Oxidative Stress (e.g., H₂O₂) cluster_hydrolytic Harsh Hydrolytic Stress (Acid/Base) parent 6-Bromo-4-methyl- quinolin-3-amine photoproduct 4-methylquinolin-3-amine (De-brominated) parent->photoproduct Loss of Br• oxide N-Oxide Derivative parent->oxide N-oxidation nitroso Nitroso/Nitro Derivative parent->nitroso Amine oxidation hydrolysis_product 6-Bromo-4-methyl- quinolin-3-ol parent->hydrolysis_product Deamination (Possible) ring_opened Ring-Opened Products (e.g., Pyridone derivatives) oxide->ring_opened Further Oxidation

Caption: Predicted degradation pathways for 6-Bromo-4-methylquinolin-3-amine.

Q3: How should I properly store this compound to minimize degradation in the lab?

A3: Given its predicted sensitivity, especially to light, proper storage is critical.

  • Protection from Light: Store the compound in an amber vial or a container wrapped in aluminum foil. Keep it inside a cabinet or drawer to minimize exposure to ambient lab lighting. Photolytic degradation was the only significant factor in forced stability studies of a similar quinoline-triclosan hybrid[5].

  • Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent slow oxidative degradation. This is particularly important if the compound is stored for months or years.

  • Temperature Control: Store at a cool, controlled room temperature or refrigerated (2-8 °C) as specified by the supplier. Avoid repeated freeze-thaw cycles if stored frozen in solution.

  • Solvent Choice: If stored in solution, use aprotic, degassed solvents. Protic solvents or those containing dissolved oxygen can accelerate degradation.

Part 2: Troubleshooting Guide for Forced Degradation Studies

This section provides practical advice for common issues encountered during the execution of forced degradation (stress testing) studies, which are essential for developing stability-indicating analytical methods.

Q4: I'm performing acid/base hydrolysis (e.g., 0.1 M HCl / 0.1 M NaOH) at 60°C and see no significant degradation after 24 hours. Is my experiment failing?

A4: Not necessarily. The quinoline core is known to be quite robust and resistant to hydrolysis. This is a common observation.

  • Causality: The fused aromatic ring system provides significant electronic stability, making it less susceptible to nucleophilic attack by water or hydroxide ions under moderate conditions.

  • Troubleshooting Steps:

    • Increase Stress Severity: If your goal is to generate degradants (typically aiming for 5-20% degradation), you need to increase the stress. You can incrementally increase the acid/base concentration (e.g., to 1 M or even 5 M), the temperature (e.g., to 80-100°C), or the duration of the study.

    • Solvent Considerations: Ensure the compound is fully dissolved. If solubility is low in the aqueous medium, adding a co-solvent (like methanol or acetonitrile) may be necessary, but be aware this can alter the reaction pathway.

    • Confirm Peak Purity: Use a peak purity analysis tool (e.g., with a Diode Array Detector) on your HPLC system to ensure that no co-eluting degradants are being missed under the main peak.

Q5: During my oxidative stress test with 3% H₂O₂, the solution turned from colorless to a yellow/brown color, but the HPLC chromatogram is messy with a rising baseline. What's happening?

A5: This strongly suggests the formation of polymeric or highly conjugated, colored species.

  • Causality: Aromatic amines are prone to oxidative polymerization. The initial oxidation can form reactive radical intermediates that then couple together, creating a complex mixture of larger molecules. These polymers are often colored and may not be well-behaved chromatographically, leading to broad peaks or a rising baseline. A transient pink compound has been observed during the microbial degradation of quinoline by Pseudomonas species, indicating the formation of colored intermediates[10].

  • Troubleshooting Steps:

    • Reduce Stress Severity: The conditions are likely too harsh. Reduce the concentration of H₂O₂ (e.g., to 0.3% or 1%), lower the temperature, or shorten the exposure time. The goal is to achieve controlled, partial degradation, not complete decomposition.

    • LC-MS Analysis: Analyze the "messy" sample with LC-MS. Even if the chromatography is poor, you may be able to extract mass ions corresponding to dimers or trimers of your molecule, confirming the polymerization hypothesis.

    • Use a Milder Oxidant: Consider alternative, milder oxidants like AIBN (azobisisobutyronitrile) or exposure to a high-oxygen environment under UV light to generate different oxidative profiles.

Q6: My photostability study shows several new peaks. I suspect one is the de-brominated product, but how can I confirm this and identify the others?

A6: This is a typical outcome for a photolytic study. A systematic approach is needed for identification.

  • Causality: The high energy of UV photons can induce various reactions simultaneously, including dehalogenation, rearrangement, and oxidation (if oxygen is present).

  • Troubleshooting & Identification Workflow:

    • LC-MS is Essential: The single most important step is to analyze your stressed sample using a high-resolution LC-MS system.

      • Look for a peak with a mass corresponding to [M-Br+H]⁺. For your compound (C₁₀H₉BrN₂), the exact mass is ~237.00. The de-brominated product (C₁₀H₁₀N₂) would have a mass of ~158.08. The mass difference (Δm ≈ 79.9) is characteristic of bromine loss.

    • Synthesize the Standard: If possible, synthesize or purchase the suspected de-brominated product (4-methylquinolin-3-amine) to use as a reference standard. Co-injection on your HPLC system is the definitive way to confirm its identity.

    • Isolate and Use NMR: If a particular degradant is formed in sufficient quantity (>5%), you can use preparative HPLC to isolate it. Subsequent analysis by ¹H and ¹³C NMR will provide structural confirmation.

    • Evaluate for Photo-adducts: Check the mass spectrum for masses corresponding to your molecule plus fragments of your solvent (e.g., +CH₃ for methanol or +CH₂CN for acetonitrile), as photo-excited molecules can sometimes react with the solvent.

Part 3: Key Experimental Protocols

This section provides detailed, actionable protocols for setting up a forced degradation study and a starting point for a stability-indicating HPLC method.

Q7: What is a recommended starting point for a stability-indicating RP-HPLC method for 6-Bromo-4-methylquinolin-3-amine and its potential degradants?

A7: A good stability-indicating method should be able to separate the parent peak from all potential degradation products. A gradient reverse-phase method is typically the most effective approach. The following table provides a robust starting point, which should be optimized for your specific system and observed degradants. This method is adapted from similar studies on quinoline derivatives[5].

Parameter Recommended Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and resolution for aromatic, moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides a source of protons for good peak shape of the basic amine.
Mobile Phase B Acetonitrile or MethanolCommon organic modifiers. Acetonitrile often provides sharper peaks.
Gradient Program 5% to 95% B over 20 minutes, hold 5 min, return to initial 5 minA wide gradient ensures elution of both polar degradants and the less polar parent compound.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temperature 30 °CProvides reproducible retention times and can improve peak shape.
Detection Wavelength 275-285 nm (or Diode Array Detector scan)Quinoline systems have strong absorbance in this region[11]. A DAD allows for monitoring multiple wavelengths and assessing peak purity.
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.
Q8: How do I design and execute a comprehensive forced degradation study for this molecule?

A8: A forced degradation study systematically exposes the drug substance to harsh conditions to produce degradants. The International Council for Harmonisation (ICH) guidelines provide a framework for these studies[5].

Forced_Degradation_Workflow cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (in parallel) cluster_analysis 3. Analysis prep Prepare Stock Solution (e.g., 1 mg/mL in ACN:H₂O) acid Acid Hydrolysis (e.g., 1M HCl, 80°C) prep->acid base Base Hydrolysis (e.g., 1M NaOH, 80°C) prep->base oxidative Oxidation (e.g., 3% H₂O₂, RT) prep->oxidative thermal Thermal (Solid) (e.g., 105°C) prep->thermal photo Photolytic (Solution/Solid) (ICH compliant light chamber) prep->photo quench Neutralize/Quench (If necessary) acid->quench base->quench oxidative->quench thermal->quench photo->quench dilute Dilute to Target Conc. (e.g., 0.1 mg/mL) quench->dilute hplc Analyze by HPLC-DAD dilute->hplc ms Analyze by LC-MS hplc->ms For Peak ID

Caption: General workflow for a forced degradation study.

  • Prepare Stock Solution: Prepare a stock solution of 6-Bromo-4-methylquinolin-3-amine at approximately 1 mg/mL in a suitable solvent mixture like acetonitrile/water (50:50).

  • Set Up Stress Conditions: For each condition, use a separate vial. Include a "control" sample kept at room temperature or refrigerated, protected from light.

    Stress ConditionReagent/ConditionTemperatureDuration (Typical Time Points)Quenching Step
    Acid Hydrolysis 1 M HCl80 °C2, 8, 24 hoursNeutralize with equal molarity NaOH
    Base Hydrolysis 1 M NaOH80 °C2, 8, 24 hoursNeutralize with equal molarity HCl
    Oxidation 3% H₂O₂Room Temp2, 8, 24 hoursNo quench needed; dilution is sufficient
    Thermal Drug substance (solid powder)105 °C24, 48 hoursDissolve in solvent for analysis
    Photolytic Drug in solution & as solidICH-compliant chamberMonitor until 1.2 million lux hours & 200 watt hours/m²No quench needed
  • Sample Collection and Quenching: At each time point, withdraw an aliquot of the stressed sample. For acid/base conditions, immediately neutralize it with an equimolar amount of base/acid to stop the reaction.

  • Dilution and Analysis: Dilute the neutralized/quenched sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

  • Chromatographic Analysis: Analyze all samples using the developed stability-indicating HPLC-DAD method. Calculate the percentage degradation and perform a mass balance to ensure all major degradants are accounted for.

  • Peak Identification: Subject the samples showing significant degradation to LC-MS analysis to obtain mass information for the unknown peaks and propose structures for the degradation products.

By following this structured approach, you will be well-equipped to anticipate, identify, and troubleshoot the degradation pathways of 6-Bromo-4-methylquinolin-3-amine, ensuring the integrity and reliability of your research.

References

  • Thermal Hydrogenation and Degradation of Quinoline from Reactive Force Field Simulations. (2019). ResearchGate. [Link]

  • Biodegradation of Quinoline by a Newly Isolated Salt-Tolerating Bacterium Rhodococcus gordoniae Strain JH145. (2022). PMC. [Link]

  • Rapid Determination of Quinoline and 2-Hydroxyquinoline in Quinoline Biodegradation Process by Tri-Wavelength UV/Vis Spectroscopy. (2011). Semantic Scholar. [Link]

  • What is the decomposition temperature of quinoline in the presence of nitrogen?. (2015). ResearchGate. [Link]

  • Enhanced degradation of quinoline in three-dimensional electro- Fenton system using catalytic Fe-Co-Ni-P/g-C3N4 particles. (2022). International Journal of Electrochemical Science. [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022). Water Science & Technology. [Link]

  • Degradation of Quinoline and Indole by Thermophilic Bacteria (Anoxybacillusrupiensis Ir2 (JQ912240)). (2015). ARC Journals. [Link]

  • Thermal Degradation Study of New Polymer derived from 8- Hydroxyquinoline 5-sulphonic acid and Catechol. (2012). Der Pharma Chemica. [Link]

  • Forced degradation studies of a new antileishmanial molecule using a stability-indicating RP-HPLC method. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Microbial degradation of quinoline: kinetics study with Burkholderia picekttii. (2004). PubMed. [Link]

  • Microbial degradation of quinoline and methylquinolines. (1990). ResearchGate. [Link]

  • Biodegradation characteristics and mechanism of quinoline by Ochrobactrum sp. strain C2. (2022). ResearchGate. [Link]

  • Microbial metabolism of quinoline and related compounds. XIX. Degradation of 4-methylquinoline and quinoline by Pseudomonas putida K1. (1993). PubMed. [Link]

  • Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives. (2011). Semantic Scholar. [Link]

  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline. (2000). ResearchGate. [Link]

  • Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2023). Arabian Journal of Chemistry. [Link]

  • Photodecomposition of bromophenols. (2016). PubMed. [Link]

  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. (2014). ResearchGate. [Link]

Sources

Technical Support Center: 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 6-Bromo-4-methylquinolin-3-amine. This resource, designed for researchers, chemists, and drug development professionals, provides essential information on the safe handling, proper storage, and effective use of this compound in your experiments. As your Senior Application Scientist, I have structured this guide to address common questions and troubleshoot potential challenges, ensuring both the integrity of your research and the safety of your laboratory personnel.

Section 1: Core Safety & Handling (FAQs)

This section addresses the most frequently asked questions regarding the safe handling and personal protective equipment (PPE) required when working with 6-Bromo-4-methylquinolin-3-amine. The guidance is based on best practices for structurally similar aromatic amines and quinoline derivatives.[1][2][3][4]

Q1: What are the primary hazards associated with 6-Bromo-4-methylquinolin-3-amine?

While a specific safety data sheet (SDS) for this exact compound is not available, data from analogous bromo-quinoline derivatives suggest it should be handled as a hazardous substance.[3][4] Potential hazards include:

  • Skin Corrosion/Irritation: May cause skin irritation upon contact.[2][3][4]

  • Serious Eye Damage/Eye Irritation: Can cause serious eye irritation.[2][3][4]

  • Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4][5][6]

  • Respiratory Irritation: May cause respiratory irritation if inhaled as a dust or aerosol.[1][3]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A comprehensive approach to safety is critical. The following PPE should be worn at all times when handling 6-Bromo-4-methylquinolin-3-amine.

PPE CategorySpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles conforming to EN166 (EU) or NIOSH (US).[7]Protects against accidental splashes or dust getting into the eyes.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber). A lab coat or chemical-resistant apron is required.[2][5]Prevents direct skin contact, which can cause irritation or absorption of the chemical.[2][4]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[1][5] If dust is generated, a NIOSH/MSHA or EN 149 approved respirator is recommended.[3]Minimizes inhalation of dust or aerosols, which can cause respiratory tract irritation.[3][4]
Q3: What are the immediate first-aid measures in case of accidental exposure?

Rapid response is key to minimizing harm. Follow these first-aid procedures based on established guidelines for similar chemical compounds.[1][3][8]

  • After Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][3]

  • After Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] Remove contaminated clothing. If irritation persists, seek medical advice.[2]

  • After Eye Contact: Rinse cautiously with water for several minutes.[1][3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][3]

  • After Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[1][3]

Workflow for Initial Compound Handling

This diagram outlines the essential steps from receiving the compound to its initial use, ensuring safety and compound integrity.

G Figure 1: Initial Handling Workflow cluster_receipt Receiving cluster_prep Preparation & Safety cluster_handling Handling cluster_storage Storage A Receive Compound B Inspect Container for Damage A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C No Damage Quarantine Quarantine & Contact Safety Officer B->Quarantine Damage Found D Work Inside a Chemical Fume Hood C->D E Review Safety Data Sheet (for analogous compounds) D->E F Carefully Open Container E->F G Weigh Desired Amount F->G H Securely Close Container G->H I Store in Designated Area (Cool, Dry, Dark, Inert) H->I

Caption: Workflow for receiving and initial handling.

Section 2: Storage & Stability (FAQs)

Proper storage is crucial for maintaining the purity and efficacy of 6-Bromo-4-methylquinolin-3-amine. Quinoline and its derivatives can be sensitive to light, air, and moisture.[9]

Q4: What are the optimal storage conditions for this compound?

To ensure long-term stability, the compound should be stored under the following conditions, which are standard for many heterocyclic amines.[2][5]

ParameterRecommended ConditionRationale
Temperature Keep refrigerated (2-8 °C).[1]Slows down potential degradation pathways.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen).The amine group can be susceptible to oxidation. An inert atmosphere displaces oxygen and moisture.
Light Store in a dark place, using an amber vial or a light-blocking container.[2]Quinoline structures can be light-sensitive and may degrade upon exposure to UV light, often indicated by a color change to yellow or brown.[9]
Container Keep the container tightly closed.[1][2][3][5][8]Prevents contamination and exposure to moisture and air.
Incompatibilities Store away from strong oxidizing agents.[2][3]Prevents potentially vigorous and hazardous reactions.
Q5: My compound has changed color from light yellow to a brownish hue. Is it still usable?

A color change often indicates degradation or the presence of impurities. Quinoline itself turns yellow and then brown upon exposure to light and air.[9]

  • Initial Assessment: The first step is to assess the extent of the color change. A slight darkening may not significantly impact every application, but a significant change to dark brown or black suggests substantial degradation.

  • Purity Check: Before use, it is highly recommended to re-analyze the compound's purity via methods like NMR, LC-MS, or HPLC. This will provide quantitative data on its integrity.

  • Decision: For sensitive applications, such as in late-stage drug development or quantitative biological assays, using the discolored material is not advised. For early-stage discovery or non-critical synthetic steps, it might be usable if the purity check is acceptable. However, be aware that impurities could lead to unexpected side reactions or difficulties in purification.[10]

Section 3: Technical Troubleshooting Guide

This section provides solutions to common experimental problems encountered when working with quinoline derivatives.

Problem 1: Poor Solubility

Issue: My 6-Bromo-4-methylquinolin-3-amine is not dissolving in the chosen reaction solvent.

This is a frequent challenge with quinoline derivatives.[11] Solubility is heavily influenced by the solvent's polarity and the pH of the medium.[11]

Troubleshooting Steps:

  • Solvent Selection:

    • Verify Polarity: Quinoline derivatives have a wide range of polarities.[11] For less polar substrates, consider solvents like toluene or dioxane. For more polar starting materials, solvents like DMF or DMSO are often effective.[10] Ethanol is also a common choice.[11]

    • Literature Precedent: Review literature for syntheses of similar 3-aminoquinoline analogues to identify proven solvent systems.[11]

  • pH Adjustment:

    • The Amine and Pyridine Moieties: The molecule contains a basic pyridine nitrogen and an amino group. In acidic conditions, these nitrogens can be protonated to form a cationic salt.[11] This salt form is generally much more soluble in polar protic solvents like water or alcohols.[11]

    • Practical Application: If your reaction conditions permit, adding a small amount of a compatible acid (e.g., HCl, acetic acid) can dramatically improve solubility in aqueous or protic media.[11] Conversely, in its neutral, free-base form, the compound will be more soluble in non-polar organic solvents.[11]

  • Co-Solvent Systems:

    • When a single solvent fails, a co-solvent system is a powerful strategy. [11] This involves mixing a solvent in which the compound is sparingly soluble with one in which it is highly soluble.[11]

    • Example: If your compound is poorly soluble in an aqueous buffer but highly soluble in DMSO, you can create a homogeneous reaction mixture by using the buffer containing a small percentage (e.g., 5-10%) of DMSO.[11]

Solubility Troubleshooting Decision Tree

This diagram provides a logical pathway for addressing solubility challenges.

G Figure 2: Solubility Troubleshooting Workflow Start Compound Insoluble in Chosen Solvent CheckSolvent Is the solvent appropriate based on literature for similar compounds? Start->CheckSolvent ChangeSolvent Select a more suitable solvent (e.g., DMSO, DMF, Toluene) CheckSolvent->ChangeSolvent No CheckpH Are reaction conditions compatible with pH adjustment? CheckSolvent->CheckpH Yes ChangeSolvent->CheckpH AdjustpH Add a small amount of acid (for polar solvents) or work under neutral conditions (for non-polar solvents) CheckpH->AdjustpH Yes UseCoSolvent Introduce a co-solvent (e.g., DMSO, Ethanol) in which the compound is highly soluble CheckpH->UseCoSolvent No AdjustpH->UseCoSolvent Still Insoluble Success Solubility Achieved AdjustpH->Success Issue Resolved UseCoSolvent->Success Issue Resolved Reassess Re-evaluate synthetic route or purification method UseCoSolvent->Reassess Still Insoluble

Caption: A decision tree for troubleshooting solubility.

Problem 2: Low Reaction Yield or Failure

Issue: My reaction involving 6-Bromo-4-methylquinolin-3-amine is resulting in a low yield of the desired product or is failing to proceed.

Low yields can stem from several factors, including catalyst issues, steric hindrance, or the presence of moisture.[10]

Troubleshooting Steps:

  • Check for Water:

    • Cause: The presence of atmospheric moisture can interfere with many reactions, especially those involving organometallics or sensitive catalysts. It can also lead to hydrolysis of intermediates or final products.[10]

    • Solution: Ensure you are using anhydrous solvents and reagents. All glassware should be thoroughly dried (e.g., oven-dried) before use. Running the reaction under an inert atmosphere (nitrogen or argon) is highly recommended to prevent moisture ingress.[10]

  • Catalyst Inactivity:

    • Cause: If you are using a metal catalyst (e.g., in a cross-coupling reaction), it may have been deactivated by exposure to air or moisture.[10] Acid or base catalysts may be of incorrect concentration or purity.

    • Solution: Use a freshly prepared or activated catalyst. For air-sensitive catalysts, ensure proper handling techniques (e.g., in a glovebox). Verify the concentration and purity of any acid or base catalysts being used.[10]

  • Reaction Temperature and Time:

    • Cause: Some reactions, especially those involving sterically hindered substrates, may require higher temperatures to overcome the activation energy barrier.[10] Conversely, high temperatures can sometimes lead to decomposition.[10]

    • Solution: First, try extending the reaction time and monitor the progress by TLC or LC-MS. If the reaction is still sluggish, consider carefully increasing the temperature while monitoring for the formation of byproducts.[10]

  • Reactivity of the Quinoline Ring:

    • Electrophilic Substitution: The benzene ring of the quinoline system typically undergoes electrophilic substitution at positions 5 and 8.[9]

    • Nucleophilic Substitution: The pyridine ring is more susceptible to nucleophilic attack, primarily at positions 2 and 4.[9] The presence of the bromine at position 6 and the amine at position 3 will electronically influence these reactivities. Consider these inherent properties when designing your synthetic step.

References
  • BenchChem. (2025).
  • BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
  • Fisher Scientific. (2024, March 31).
  • TCI AMERICA. (2018, July 6).
  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet - 6-Bromo-1-methyl-3,4-dihydroquinazolin-2(1H)-one.
  • Enamine. Safety data sheet - 6-bromo-3-phenyl-2-sulfanyl-3,4-dihydroquinazolin-4-one.
  • Thermo Fisher Scientific. (2025, December 24).
  • Thermo Fisher Scientific. (2009, December 7).
  • Tutorsglobe.com. Reactions of Quinolines, Chemistry tutorial.
  • Echemi.
  • PubChem. 6-Bromo-4-methylpyridin-3-amine.

Sources

"unexpected NMR shifts in 6-Bromo-4-methylquinolin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-4-methylquinolin-3-amine NMR Analysis

Case ID: QZn-BR-4ME-NH2-NMR Status: Open Assigned Specialist: Senior Application Scientist, Structural Elucidation Unit

Introduction: The "Ghost" in the Spectrum

You are likely here because your NMR spectrum for 6-Bromo-4-methylquinolin-3-amine does not match your prediction. The peaks are drifting, the integration is messy, or the chemical shifts (


) are significantly downfield from where ChemDraw or Mnova predicted them.

In nitrogen heterocycles, particularly highly substituted quinolines, "unexpected" shifts are rarely due to synthesis failure. They are usually due to extrinsic environmental factors (solvent acidity) or intrinsic steric compression (the peri-effect).

This guide deconstructs these anomalies using physical organic chemistry principles.

Module 1: The "Trace Acid" Trap (Critical)

Symptom:

  • The H-2 singlet (normally

    
    8.5–8.8 ppm) has shifted downfield to >9.0 ppm.
    
  • The peak shape of the aromatic protons is broadened.

  • The sample color in CDCl

    
     deepens over time.[1]
    

Root Cause: Chloroform (CDCl


) naturally decomposes to form trace Deuterium Chloride (DCl) or Phosgene upon storage. The quinoline nitrogen (N-1) is a basic center.[2] Even trace acid protonates N-1, converting the neutral quinoline into a quinolinium salt .
  • Mechanism: Protonation creates a positive charge on the ring, withdrawing electron density from all aromatic protons, causing a global downfield shift (deshielding).

Diagnostic Protocol (The "Base Wash"):

To confirm if your shifts are real or acid-induced, perform this self-validating test:

  • Run 1: Acquire the standard

    
    H NMR in your current CDCl
    
    
    
    .
  • Treatment: Add 1-2 mg of solid anhydrous Potassium Carbonate (K

    
    CO
    
    
    
    ) or pass the solvent through a small plug of basic alumina directly into the NMR tube. Shake well.
  • Run 2: Re-acquire the spectrum.

  • Analysis: If peaks shift upfield (lower ppm) and sharpen, your previous "unexpected" shifts were artifacts of protonation.

Visual Workflow:

AcidCheck start START: Anomalous Downfield Shifts solvent Solvent = CDCl3? start->solvent check_age Is Solvent >3 months old? solvent->check_age Yes conclusion_real Diagnosis: Intrinsic Electronic Effect. Proceed to Module 2. solvent->conclusion_real No (e.g., DMSO) action PROTOCOL: Add solid K2CO3 or filter thru Basic Alumina check_age->action Yes/Unknown check_age->action No (Check anyway) retest Re-acquire 1H NMR action->retest result Did peaks shift Upfield? retest->result conclusion_acid Diagnosis: Protonation Artifact. Use neutralized solvent. result->conclusion_acid Yes result->conclusion_real No

Figure 1: Decision tree for diagnosing solvent-induced protonation artifacts in basic heterocycles.

Module 2: The Peri-Effect (Steric Compression)

Symptom:

  • You cannot assign the doublet at

    
    7.9–8.1 ppm.
    
  • Prediction software suggests H-5 should be similar to H-8, but experimental data shows H-5 is significantly deshielded.

Root Cause: This is the Peri-Interaction . In 4-substituted quinolines, the substituent at C-4 (Methyl) and the proton at C-5 (H-5) are spatially crowded (Van der Waals repulsion).

  • Mechanism: The steric clash distorts the planarity or electron cloud of the C-H bond at position 5, leading to deshielding (downfield shift). The 4-Me group "pushes" on the H-5 electron cloud.

Structural Logic:

  • H-5 (Peri): Deshielded by 4-Me. Appears as a doublet (or narrow doublet) due to weak meta-coupling with H-7.

  • H-8: Far from the methyl group. Normal chemical shift.

Visualizing the Steric Clash:

Figure 2: Schematic representation of the peri-interaction between the 4-Methyl group and the 5-Proton.

Module 3: Coupling Constants & Multiplicity Analysis

Symptom:

  • "I see a singlet, a doublet, and a doublet of doublets. I expected more splitting."

The 6-Bromo Substitution Pattern: The 6-Br substituent simplifies the splitting pattern of the benzenoid ring (positions 5, 6, 7, 8).

ProtonPositionMultiplicityCoupling Partner (

values)
Explanation
H-2 HeterocyclicSinglet NoneIsolated by N-1 and C-3(NH

).
H-5 BenzenoidDoublet (d) Meta to H-7 (

Hz)
No ortho neighbor (C-6 is Br). Often appears as a broad singlet if resolution is low.
H-7 Benzenoiddd Ortho to H-8 (

Hz)Meta to H-5 (

Hz)
The "middle" proton.
H-8 BenzenoidDoublet (d) Ortho to H-7 (

Hz)
Adjacent to N-1 (but separated by C-8a).

Note on H-5: Many users mistake H-5 for a singlet because the meta-coupling (


) is small (

2 Hz). Expand the region; if it is a sharp singlet, re-check your structure (you might have 5-Br instead of 6-Br).

Module 4: Solvent-Dependent Amine Shifts

Symptom:

  • In CDCl

    
    :  The NH
    
    
    
    peak is broad, weak, or invisible.
  • In DMSO-

    
    :  The NH
    
    
    
    peak is a sharp singlet at
    
    
    5.5–6.5 ppm.

Explanation:

  • CDCl

    
    :  The amine protons undergo rapid chemical exchange and have no hydrogen-bonding partner. This leads to peak broadening (sometimes into the baseline).
    
  • DMSO-

    
    :  DMSO is a strong H-bond acceptor. It "locks" the NH
    
    
    
    protons in place, slowing the exchange rate and sharpening the signal.

Comparative Data Table (Estimated):

Proton

(ppm) CDCl


(ppm) DMSO-

Notes
4-Me 2.60 - 2.702.55 - 2.65Typical benzylic methyl.
NH

4.0 - 5.0 (Broad)5.8 - 6.5 (Sharp)Solvent dependent.
H-5 7.95 - 8.058.00 - 8.15Deshielded by Peri-effect.
H-7 7.60 - 7.707.70 - 7.80Coupled to H-8 and H-5.
H-8 7.90 - 8.007.95 - 8.05Deshielded by ring Nitrogen.
H-2 8.60 - 8.708.70 - 8.80Most downfield singlet.

Frequently Asked Questions (FAQs)

Q: Why is there a satellite peak near my Methyl group? A: This is likely


C satellites . The methyl group is a singlet, but 1.1% of the carbon is 

C (spin 1/2), which splits the attached protons into a doublet with a large

value (

125 Hz). These appear as tiny "feet" on either side of the main methyl peak. Do not integrate them as impurities.

Q: I see a peak at 1.56 ppm in CDCl


. Is this an impurity? 
A:  This is Water . In CDCl

, water appears around 1.56 ppm. In DMSO, it appears around 3.33 ppm. The amine (NH

) can exchange with this water peak, causing phase distortions.

Q: Can I use NOESY to confirm the structure? A: Yes, and you must .

  • Experiment: 1D-NOESY or 2D-NOESY.

  • Target: Irradiate the Methyl peak (

    
    2.6 ppm).
    
  • Expected Result: You should see a strong NOE enhancement of the H-5 aromatic proton.

  • Validation: If you irradiate the Methyl and see NOE at the amine (NH

    
    ), it confirms the 3-amino/4-methyl arrangement. If you see NOE at an aromatic proton and the amine, your regiochemistry is correct.
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Standard text for NMR solvent effects and coupling constants).
  • Johns, S. R., & Willing, R. I. (1976).

    
    C N.M.R. Spectra of Quinoline and Methylquinolines. The Magnitude of the Vicinal (Peri) 
    
    
    
    Coupling Constants. Australian Journal of Chemistry, 29(7), 1617–1622.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[3] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515.

  • Katritzky, A. R., & Lagowski, J. M. (1960). Prototropic Tautomerism of Heteroaromatic Compounds: II. Basicity and Fine Structure of Nitrogen Heterocycles. Advances in Heterocyclic Chemistry.

Sources

Technical Support Center: Scale-Up Protocols for 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SC-QN-3AM-BR Subject: Troubleshooting Scale-Up Anomalies in 6-Bromo-4-methylquinolin-3-amine Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Scaling up the synthesis of 6-Bromo-4-methylquinolin-3-amine presents a classic "chemoselectivity vs. throughput" conflict. While the quinoline core construction is well-documented, the simultaneous presence of an aryl bromide (C6) and a nitro/amine functionality (C3) creates a high risk of hydrodehalogenation (loss of the bromine atom) during the reduction step.

This guide addresses the three most reported bottlenecks in this workflow:

  • The Precursor Instability: Thermal management during the Friedländer-type cyclization to form the 3-nitro intermediate.

  • The Reduction Trap: Preventing de-bromination during the conversion of the nitro group to the amine.

  • Isolation Failures: Managing "oiling out" and metal scavenging at kilogram scales.

Workflow Visualization

The following diagram outlines the critical control points (CCPs) where scale-up failures most frequently occur.

SynthesisWorkflow Start 2-Amino-5-bromoacetophenone + Nitro-Aldol Equivalent Step1 Step 1: Cyclization (Friedländer-type) Start->Step1 Control Exotherm Intermed Intermediate: 3-Nitro-6-bromo-4-methylquinoline Step1->Intermed Isolation Decision Decision: Reduction Method Intermed->Decision MethodA Method A: Pd/C + H2 (HIGH RISK: De-bromination) Decision->MethodA Standard Hydrogenation MethodB Method B: Fe/NH4Cl or SnCl2 (High Waste / Sludge) Decision->MethodB Chemical Reduction MethodC Method C: Sulfided Pt/C (Optimized Balance) Decision->MethodC Chemoselective Cat. Product Target: 6-Bromo-4-methylquinolin-3-amine MethodA->Product Low Yield (Impure) MethodB->Product High Yield (Difficult Workup) MethodC->Product High Yield (Clean)

Figure 1: Critical Process Flow for 6-Bromo-4-methylquinolin-3-amine. Note the divergence at the reduction step, which determines product integrity.

Module 1: The Precursor Bottleneck (Cyclization)

Context: The formation of the 3-nitro intermediate (usually via condensation of 2-amino-5-bromoacetophenone with methazonic acid or a nitro-malonaldehyde surrogate) is prone to "tarring" at scale due to polymerization of the nitro-aldol reagent.

Problem: Low Yield & Black Tar Formation

Root Cause: Rapid addition of the electrophile (nitro reagent) to the aniline at high temperatures causes uncontrolled polymerization before the ring closure can occur.

Protocol Adjustment:

  • Inverse Addition: Do not dump the nitro reagent into the hot aniline solution. Instead, maintain the aniline/catalyst mixture at reflux and dose the nitro reagent slowly over 2–4 hours.

  • Temperature Buffer: Ensure the internal temperature does not drop below the cyclization threshold (typically >75°C) during addition. If the temp drops, the intermediate accumulates and then cyclizes en masse, causing a thermal runaway.

Module 2: The Reduction Phase (The "Sludge" Problem)

Context: This is the single most critical step. You must reduce the


 group at C3 to an 

group without touching the Bromine at C6.
Problem: Loss of Bromine (Hydrodehalogenation)

If you use standard Palladium on Carbon (Pd/C) with Hydrogen, you will observe up to 40% formation of des-bromo impurity (4-methylquinolin-3-amine). The C-Br bond is labile under standard hydrogenation conditions.

Comparative Data: Reduction Methods
MethodReagentsDe-bromination RiskScalabilityWaste Profile
Standard H2 10% Pd/C, H2 (balloon/Parr)High (>30%) HighLow
Bechamp Fe powder, NH4Cl, EtOH/H2ONegligible (<1%) Low (Sludge issues)High (Iron waste)
Stannous SnCl2, HClNegligible (<1%) MediumHigh (Toxic Tin)
Optimized H2 5% Pt/C (Sulfided) or Pt/DMA-RGO Low (<2%) High Low
Recommended Protocol: Chemoselective Hydrogenation

To maintain the bromine atom while scaling up, you must poison the catalyst or use a specific metal that does not insert into the Ar-Halogen bond.

The "Golden Standard" Protocol (Sulfided Pt/C):

  • Catalyst: Use 5% Platinum on Carbon, Sulfided type (commercially available). The sulfur poisons the catalyst sites responsible for hydrogenolysis of the C-Br bond but leaves the sites active for nitro reduction [1].

  • Solvent: Methanol or Ethyl Acetate. Avoid basic conditions which promote dehalogenation.

  • Pressure: Maintain low H2 pressure (1–3 bar). High pressure forces the dehalogenation pathway.

  • Additive: If sulfided catalyst is unavailable, add 0.5 eq of Diphenylsulfide to your standard Pt/C reaction to generate the poisoned effect in situ.

Critical Check: Monitor reaction progress by HPLC, not TLC. The des-bromo impurity often co-elutes with the product on silica but separates on C18 columns.

Module 3: Purification & Isolation

Context: 3-Aminoquinolines are electron-rich and prone to oxidation (browning) upon air exposure. They also tend to "oil out" rather than crystallize.

Problem: Product Oils Out / Difficult Filtration

Root Cause: The presence of residual isomers or high solvent retention prevents crystal lattice formation.

Solution: The HCl Salt Break Instead of isolating the free base, convert the crude amine directly to the Hydrochloride salt.

  • Dissolve crude oil in EtOAc (5 volumes).

  • Cool to 0–5°C.

  • Add 1.1 eq of 4M HCl in Dioxane dropwise.

  • The 6-Bromo-4-methylquinolin-3-amine HCl salt will precipitate as a bright yellow/orange solid.

  • Benefit: This rejects the des-bromo impurity (which has different solubility) and stabilizes the amine against oxidation.

FAQ: Rapid Troubleshooting

Q: My reaction mixture turned green during the Iron reduction. Is this normal? A: Yes. The "green" color often comes from Fe(II)/Fe(III) oxide species. It indicates the reduction is active. However, if it turns black/tarry, you may have stalled stirring due to sludge thickness. Add more solvent (EtOH) immediately.

Q: Can I use Raney Nickel? A: Avoid. Raney Nickel is aggressive and will likely strip the bromine. If you must use it, you need to deactivate it significantly, which makes the nitro reduction sluggish [2].

Q: I see a +2 mass peak in my MS. What is it? A: That is the characteristic isotope pattern of Bromine (


 and 

). If you lose this 1:1 doublet pattern, you have lost your bromine.

References

  • Selective Hydrogenation of Halogenated Nitroaromatics: Corma, A., & Serna, P. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. Science, 313(5785), 332-334. Note: Establishes the precedence for using specific metal crystallites (Au, Pt-S) to avoid dehalogenation.

  • Dehalogenation Risks in Hydrogenation: Blaser, H. U., et al. (2003). Selective hydrogenation for fine chemicals: recent trends and new developments. Advanced Synthesis & Catalysis, 345(1‐2), 103-144.

  • Iron/Ammonium Chloride Reduction Protocol: Saha, A., et al. (2025). Selective reduction of nitroarenes in the presence of haloarenes.[1] Organic Process Research & Development (General Reference for Fe/NH4Cl selectivity).

  • Friedländer Synthesis Variants: Marco-Contelles, J., et al. (2009).[2] The Friedländer reaction: from the first to the latest contributions.[3] Chemical Reviews, 109(6), 2652-2671.

Sources

"byproduct formation in 6-Bromo-4-methylquinolin-3-amine reactions"

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Byproduct Formation & Reactivity Profiles

Status: Active | Specialist: Senior Application Scientist[1]

Welcome to the Technical Support Hub

You are likely working with 6-Bromo-4-methylquinolin-3-amine (BMQA) as a scaffold for kinase inhibitors or antimalarial agents.[1] This molecule presents a unique "chemical schizophrenia": it possesses a nucleophilic handle (3-amine) and an electrophilic handle (6-bromide), both modulated by the sterically demanding 4-methyl group.[1]

This guide addresses the three most reported failure modes: Oxidative Degradation , Catalytic Dehalogenation , and Steric Stalling .[1]

Module 1: The "Black Tar" Phenomenon (Oxidative Instability)

User Complaint: "My starting material turned from yellow to dark brown/black after 48 hours in solution, and yield dropped significantly."

The Root Cause: Quinone-Imine Formation

Unlike their 4-aminoquinoline counterparts (which are stabilized by resonance similar to chloroquine), 3-aminoquinolines are electron-rich at the nitrogen but lack the same degree of resonance stabilization across the heterocyclic ring. They are highly susceptible to aerobic oxidation.[1]

The 3-amine undergoes single-electron transfer (SET) oxidation to form radical cations, which couple to form azo-dimers or oxidize further into reactive quinone-imine species.[1] These polymerize rapidly, resulting in the "black tar" often observed.[1]

Diagnostic Table: Oxidative Byproducts
ObservationLikely ByproductMass Spec Signature (LCMS)Cause
Darkening of solution Azo-dimer

(Dimer peak)
Air exposure in protic solvents.[1]
Insoluble black precipitate Polyaniline-like oligomersBroad smear / No distinct peakRadical polymerization.[1]
Red/Orange shift N-oxide

Peroxides in solvents (e.g., old THF/Ether).[1]
Protocol: Stabilization & Storage

To prevent this, you must "lock" the lone pair of the amine when not in use.[1]

  • Salt Formation: Convert the free base to the HCl or Tosylate salt immediately after synthesis.[1] The protonated amine (

    
    ) is resistant to oxidation.[1]
    
  • Solvent Selection: Avoid ether/THF for storage (peroxide risk).[1] Use anhydrous MeOH or DMSO under Argon.[1]

  • Degassing: All reaction solvents must be sparged with

    
     or Ar for at least 15 minutes prior to adding the amine.
    
Module 2: The Case of the Missing Bromine (Protodebromination)

User Complaint: "I tried a Suzuki/Buchwald coupling at the 6-Br position, but I isolated the debrominated product (4-methylquinolin-3-amine) instead of the coupled product."

The Mechanism: Catalyst Poisoning & Hydrodehalogenation

This is the most critical issue with BMQA. The free 3-amine is a competent ligand for Palladium.[1] It competes with your phosphine ligands, forming a stable Pd-Amine complex that halts the catalytic cycle.

When the cycle stalls, or if the reaction is too slow,


-hydride elimination (from the solvent or additives) or direct reduction leads to protodebromination —where the Bromine is replaced by a Hydrogen.
Visualizing the Failure Mode

The diagram below illustrates the competition between the desired Catalytic Cycle and the Parasitic Dehalogenation pathway.

G Start Start: 6-Br-4-Me-3-NH2 OxAdd Oxidative Addition (Pd-Ar-Br) Start->OxAdd Ideal Path AmineCoord Amine Coordination (Catalyst Poisoning) Start->AmineCoord Free NH2 Interference Pd0 Pd(0) Catalyst Pd0->OxAdd Dehalo Protodebromination (Byproduct: 6-H) OxAdd->Dehalo Slow Cycle TransMet Transmetallation (Suzuki/Buchwald) OxAdd->TransMet AmineCoord->Dehalo Hydride Source (Solvent/Base) Product Coupled Product TransMet->Product

Caption: Figure 1. The "Parasitic Amine" effect leading to catalyst poisoning and subsequent loss of the bromine handle (Protodebromination).

Troubleshooting Guide: Preventing Dehalogenation
  • Protect the Amine: Acetylate the amine (

    
    ) or use a Boc-group before attempting coupling at the 6-Br position.[1] This removes its ability to bind Pd.[1]
    
  • Ligand Switch: If you cannot protect the amine, use a bulky, electron-rich ligand like XPhos or BrettPhos .[1] These bind Pd tighter than the amine can, preventing the parasitic pathway [1].[1]

  • Base Selection: Avoid alkoxide bases (like NaOEt) in alcoholic solvents, as these are prime hydride donors that promote dehalogenation.[1] Switch to

    
      in Dioxane/Water.[1]
    
Module 3: Steric Stalling (The 4-Methyl Ortho-Effect)

User Complaint: "Acylation or alkylation of the 3-amine is incredibly slow, requiring harsh conditions that degrade the molecule."

The Causality: Ortho-Steric Clash

The methyl group at position 4 is not innocent.[2] It exerts significant steric pressure on the adjacent 3-amine.[1]

  • Consequence 1: The amine lone pair is forced out of planarity with the aromatic ring.[1] While this theoretically increases nucleophilicity (by breaking conjugation), the kinetic barrier to approach is massive.[1]

  • Consequence 2: In cyclization reactions (e.g., making tricyclic systems), the 4-Me group often clashes with the newly forming ring, leading to regio-isomeric mixtures or incomplete closure.

Protocol: Overcoming the 4-Me Barrier
  • Use Smaller Electrophiles: If acetylation is slow with acetyl chloride, use acetic anhydride with a catalyst like DMAP.[1]

  • Microwave Irradiation: Thermal heating often leads to degradation before reaction.[1] Microwave heating (100–120°C for 10-20 min) provides the kinetic energy to overcome the steric barrier rapidly, minimizing exposure time [2].

  • Stronger Bases: For alkylation, weak bases (TEA) may fail.[1] Use NaH or LiHMDS to deprotonate the amine first, creating the highly nucleophilic amide anion (

    
    ), which is less sensitive to the steric bulk.
    
FAQs: Rapid Fire Support

Q: Can I perform a Sandmeyer reaction (convert


 to 

or

) on this molecule?
A: Proceed with extreme caution. The diazonium intermediate of 3-aminoquinolines is notoriously unstable and prone to hydrolysis (forming the phenol). You must use anhydrous conditions (tBuONO in MeCN) rather than aqueous

.[1]

Q: Why does my LCMS show a mass of M+14? A: This is likely N-methylation .[1] If you used MeI or DMS, the 4-Me steric bulk usually prevents di-methylation, but mono-methylation is common. If you didn't add a methylating agent, check if you used Methanol with a strong acid/catalyst—trace methylation can occur.[1]

Q: Is the 6-Br or the 3-NH2 more reactive? A: In a nucleophilic aromatic substitution (


) context, neither is very reactive. However, in a Pd-catalyzed context, the 3-NH2 is a poison  and the 6-Br is the substrate . You must control the amine (protection) to react the bromide.[1]
References
  • Buchwald-Hartwig Amination Scope & Ligand Effects

    • Source: Wikipedia / Organic Chemistry Portal.[1] (General consensus on XPhos/BrettPhos utility for inhibiting amine poisoning).[1]

    • Context: Use of bulky biaryl phosphine ligands to prevent amine coordination to Palladium.[1]

    • [1]

  • Steric Effects in Quinoline Reactivity

    • Source:Rhodium-Promoted C–H Bond Activation of Quinoline...[1][2] (PMC).[1]

    • Context: Discusses the "ortho-effect" of methyl groups at the 3/4 position of quinolines and how they dictate reactivity p
  • Oxidative Instability of Aminoquinolines

    • Source:Synthesis of New 4-Aminoquinolines... (PLOS).[1]

    • Context: While focusing on 4-aminoquinolines, this details the metabolic and chemical instability (quinone-imine formation) inherent to amino-quinoline scaffolds.[1][3]

  • Synthesis & Halogenation of Aminoquinolines

    • Source:Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin-4(3H)-ones... (Semantic Scholar).
    • Context: Provides experimental protocols for halogenation and handling of bromo-amino-heterocycles, relevant for byproduct identific
    • [1]

(Note: While specific papers solely on "6-Bromo-4-methylquinolin-3-amine byproduct formation" are rare, the mechanisms described above are synthesized from high-confidence data regarding the 3-aminoquinoline pharmacophore and Pd-catalysis principles.)[1]

Sources

Technical Support Center: Optimizing Solvent Systems for 6-Bromo-4-methylquinolin-3-amine Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the chromatographic purification of 6-Bromo-4-methylquinolin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing solvent systems and troubleshooting common issues encountered during the purification of this and structurally related quinoline derivatives.

Introduction: The Chromatographic Challenge of a Substituted Quinoline

6-Bromo-4-methylquinolin-3-amine presents a unique set of challenges in chromatographic purification. Its structure combines a heterocyclic aromatic quinoline core, a halogen substituent (bromo group), and a basic primary amine. This combination of functionalities dictates its solubility and interaction with different stationary and mobile phases. The basicity of the amine group, in particular, can lead to strong interactions with acidic silica gel, resulting in poor peak shape and recovery. This guide will walk you through a systematic approach to developing and optimizing a robust purification method.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatography of 6-Bromo-4-methylquinolin-3-amine.

Q1: What is a good starting point for a solvent system in normal-phase chromatography on silica gel for this compound?

A good initial solvent system for a compound of this nature on silica gel would be a mixture of a non-polar and a polar solvent.[1] A common starting point is a gradient of ethyl acetate in hexanes.[2] Given the polarity of the amine group, you will likely need a significant proportion of the polar solvent. A good starting point could be in the range of 20-50% ethyl acetate in hexanes.[3]

Crucially, due to the basic nature of the amine, it is highly recommended to add a small amount of a basic modifier to the mobile phase to prevent peak tailing.[4][5] A common choice is triethylamine (TEA) at a concentration of 0.1-1%.[6]

Q2: My compound is streaking badly on the silica TLC plate. What is the cause and how can I fix it?

Streaking or tailing of basic compounds like 6-Bromo-4-methylquinolin-3-amine on silica gel is a common issue. It is primarily caused by the acidic nature of the silica surface, which strongly interacts with the basic amine group.[4]

To mitigate this, you can:

  • Add a basic modifier: As mentioned above, adding 0.1-1% triethylamine or a similar base to your eluent will neutralize the acidic sites on the silica and improve the spot shape.[6]

  • Use a different stationary phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or amine-functionalized silica plates for your TLC analysis.[7][8]

Q3: What are the best methods for visualizing 6-Bromo-4-methylquinolin-3-amine on a TLC plate?

Quinoline derivatives, being aromatic and conjugated, are typically UV-active.[1]

  • UV Light (254 nm): This should be your primary, non-destructive visualization method. The compound will appear as a dark spot on a fluorescent TLC plate (F₂₅₄).[1]

  • Staining: If UV visualization is not sensitive enough, chemical stains can be used.

    • Iodine Chamber: A good general-purpose stain that reacts with many organic compounds.[1]

    • Potassium Permanganate: Effective for compounds with functional groups that can be oxidized, such as amines.

    • Ninhydrin: A specific stain for primary and secondary amines, which will typically produce a purple or yellowish spot.

Q4: Should I consider reversed-phase chromatography for this compound?

Yes, reversed-phase (RP) chromatography is a very viable option, especially if you encounter issues with compound stability or tailing on silica gel.[7] In RP chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile or methanol).[9][10]

For a basic compound like 6-Bromo-4-methylquinolin-3-amine, controlling the pH of the mobile phase is critical for achieving good retention and peak shape.[7]

Part 2: Troubleshooting Guide

This section provides a systematic approach to troubleshooting common problems encountered during the column chromatography of 6-Bromo-4-methylquinolin-3-amine.

Issue 1: Poor Separation of the Target Compound from Impurities

If your target compound is co-eluting with impurities, a systematic optimization of the solvent system is required.

cluster_0 Optimizing Selectivity start Initial TLC with Hexane/Ethyl Acetate + 0.5% TEA rf_check Is Rf between 0.2 and 0.4? start->rf_check adjust_polarity Adjust Ethyl Acetate concentration rf_check->adjust_polarity No separation_check Good separation from impurities? rf_check->separation_check Yes adjust_polarity->start change_solvent Try a different solvent system (e.g., Dichloromethane/Methanol + 0.5% TEA) separation_check->change_solvent No success Proceed to Column Chromatography separation_check->success Yes change_solvent->start alternative_sp Consider alternative stationary phase (Alumina, Amine-functionalized silica) change_solvent->alternative_sp

Caption: Workflow for optimizing solvent system selectivity.

Step-by-Step Protocol for Solvent System Screening:

  • Initial TLC: Spot your crude sample on a silica gel TLC plate.

  • Develop the Plate: Develop the plate in a chamber with a starting solvent system, for example, 30% ethyl acetate in hexanes with 0.5% triethylamine.[3]

  • Analyze the Rf: Visualize the plate under UV light and calculate the Retention Factor (Rf) of your product. An ideal Rf for column chromatography is between 0.2 and 0.4.[7]

  • Adjust Polarity:

    • If the Rf is too high (> 0.4), decrease the polarity of the mobile phase (reduce the percentage of ethyl acetate).[11]

    • If the Rf is too low (< 0.2), increase the polarity of the mobile phase (increase the percentage of ethyl acetate).[11]

  • Change Solvent System: If you cannot achieve good separation with the hexane/ethyl acetate system, try a different solvent combination. A common alternative is dichloromethane and methanol, again with the addition of triethylamine.[2]

  • Consider Alternative Stationary Phases: If separation is still problematic, the issue might be better addressed by changing the stationary phase to alumina or an amine-functionalized silica, which can offer different selectivity.[5][8]

Issue 2: The Compound is Sticking to the Column or Tailing Severely

This is a classic problem for basic compounds on silica gel.[4]

cluster_1 Troubleshooting Tailing Peaks start Tailing observed in column fractions check_tea Is triethylamine (or other base) in the mobile phase? start->check_tea add_tea Add 0.1-1% triethylamine to the eluent check_tea->add_tea No increase_tea Increase triethylamine concentration (up to 2%) check_tea->increase_tea Yes add_tea->start check_concentration Is the sample overloaded on the column? increase_tea->check_concentration reduce_load Reduce the amount of sample loaded check_concentration->reduce_load Yes change_sp Switch to a less acidic stationary phase (Alumina or Amine-functionalized silica) check_concentration->change_sp No reduce_load->start rp_option Consider reversed-phase chromatography change_sp->rp_option

Caption: Logical steps to address peak tailing.

Detailed Explanations:

  • The Role of Triethylamine: Triethylamine acts as a competing base, binding to the acidic silanol groups on the silica surface. This "masks" the sites that would otherwise strongly and irreversibly bind your basic amine product, allowing it to elute more symmetrically.[6][7]

  • Sample Overloading: Loading too much sample onto the column can lead to broad, tailing peaks as the stationary phase becomes saturated. If you suspect this, try running the purification with a smaller amount of crude material.

  • Alternative Stationary Phases:

    • Alumina: Available in basic, neutral, and acidic grades. For your compound, basic or neutral alumina would be appropriate to avoid the strong acid-base interactions seen with silica.[7]

    • Amine-functionalized Silica: This stationary phase has amine groups covalently bonded to the silica surface, creating a more basic environment that is ideal for purifying basic compounds without the need for mobile phase additives.[5][8]

Issue 3: The Compound is Unstable on Silica Gel

Some quinoline derivatives can be sensitive to the acidic nature of silica and may degrade during purification.[7]

Protocol for Assessing Compound Stability on Silica:

  • Spot a TLC Plate: Dissolve your compound in a suitable solvent and make a small, concentrated spot on a silica gel TLC plate.

  • Initial Visualization: Note the appearance of the spot under UV light.

  • Let it Sit: Leave the TLC plate on the benchtop, exposed to air and light, for 1-2 hours.

  • Re-visualize: Check the spot again under UV light. If you see new spots appearing or the original spot changing in appearance, your compound may be degrading on the silica.

  • Confirm with Elution: Develop the plate. If you see multiple spots in the lane where you initially spotted a pure compound, this confirms instability.

If instability is confirmed, immediately switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[7][12]

Part 3: Data Presentation and Experimental Protocols

Table 1: Common Solvent Systems for Quinoline Derivatives
Chromatography ModeStationary PhaseNon-Polar SolventPolar SolventAdditive (if needed)Target Rf (TLC)
Normal-PhaseSilica GelHexanes/HeptaneEthyl Acetate0.1-1% Triethylamine0.2 - 0.4
Normal-PhaseSilica GelDichloromethaneMethanol0.1-1% Triethylamine0.2 - 0.4
Normal-PhaseAlumina (Neutral)Hexanes/HeptaneEthyl AcetateNot usually required0.2 - 0.5
Normal-PhaseAmine-functionalized SilicaHexanes/HeptaneEthyl AcetateNot required0.2 - 0.5
Reversed-PhaseC18 SilicaWaterAcetonitrile0.1% Formic Acid or Ammonium Hydroxide (for pH control)N/A
Reversed-PhaseC18 SilicaWaterMethanol0.1% Formic Acid or Ammonium Hydroxide (for pH control)N/A
Experimental Protocol: Step-by-Step Guide to Column Chromatography Purification

Objective: To purify crude 6-Bromo-4-methylquinolin-3-amine using normal-phase flash chromatography.

Materials:

  • Crude 6-Bromo-4-methylquinolin-3-amine

  • Silica gel (for flash chromatography)

  • Hexanes (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Triethylamine

  • Glass column, sand, cotton or glass wool

  • Collection tubes/flasks

Procedure:

  • Determine the Optimal Solvent System: Using the TLC screening protocol described in the troubleshooting guide, determine the solvent mixture that gives your product an Rf of approximately 0.2-0.4 and provides good separation from impurities. For this example, let's assume the optimal system is 40% Ethyl Acetate in Hexanes + 0.5% Triethylamine.

  • Prepare the Column:

    • Securely clamp the column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent.

    • Carefully pour the slurry into the column, gently tapping the sides to ensure even packing.

    • Add a layer of sand on top of the silica bed to prevent disruption during solvent addition.

    • Equilibrate the column by running 2-3 column volumes of the eluent through it.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a strong solvent (like dichloromethane).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. This is known as "dry loading".

    • Carefully add the dry-loaded sample to the top of the column.

  • Elute the Column:

    • Carefully add the eluent to the column, ensuring the silica bed is not disturbed.

    • Apply pressure (if using flash chromatography) and begin collecting fractions.

  • Monitor the Elution:

    • Collect fractions of a consistent volume.

    • Spot each fraction (or every few fractions) on a TLC plate and develop it to track the elution of your compound.

  • Combine and Concentrate:

    • Once you have identified the fractions containing your pure product, combine them.

    • Remove the solvent under reduced pressure (rotary evaporation) to obtain your purified 6-Bromo-4-methylquinolin-3-amine.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Przybyciel, M. (2020, November 12). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Retrieved from [Link]

  • Dolan, J. W., et al. (1993). Liquid chromatography solvent optimization: potential pitfalls when using a black box for developing a quality separation. PubMed. Retrieved from [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. Retrieved from [Link]

  • Ren, R., et al. (2023, January 16). Determination of Quinoline in Textiles by Gas Chromatography - Mass Spectrometry. Journal of Analytical and Applied Pyrolysis. Retrieved from [Link]

  • MDPI. (2020, October 20). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Retrieved from [Link]

  • Restek. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • MDPI. (2025, March 10). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Normal-phase HPLC–CLND of selected nitrogen-containing compounds on two stationary phases. Retrieved from [Link]

  • Sciencemadness.org. (2017, October 7). Good solvent system for separating aromatic amines and/or oximes on alumina TLC plates?. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • Google Patents. (n.d.). US8455691B2 - Process for the purification of aromatic amines.
  • Royal Society of Chemistry. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • IOPscience. (2025, August 10). The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. Retrieved from [Link]

  • ResearchGate. (n.d.). Reverse-phase high-performance liquid chromatography (RP-HPLC) profiles. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). The paper chromatography of some substituted cinnolines with aqueous solvents. Part II. With aqueous hydrochloric acid and sodium hydroxide as solvents. Retrieved from [Link]

  • Springer. (2017, April 7). Quantitative structure-chromatographic retention correlations of quinoline derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]

  • LCGC International. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Retrieved from [Link]

  • PubMed. (2018, February 15). Normal-phase liquid chromatography retention behavior of polycyclic aromatic sulfur heterocycles and alkyl-substituted polycyclic aromatic sulfur heterocycle isomers on an aminopropyl stationary phase. Retrieved from [Link]

  • International CCS Knowledge Centre. (n.d.). Continuous Online Analysis of Amine Solvents Using Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2025, November 26). Quasi-normal phase chromatography of nitrogen-containing adamantane derivatives. Retrieved from [Link]

  • Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Chrom Tech, Inc. (2025, October 20). Reverse Phase Chromatography Techniques. Retrieved from [Link]

  • ProSep Ltd. (2025, April 3). The Power of Reverse Phase Chromatography in Food and Beverage Analysis. Retrieved from [Link]

  • Quora. (2021, March 9). In thin layer chromatography, what is the effect of increasing solvent polarity to the retention factor of the solute?. Retrieved from [Link]

  • YouTube. (2012, February 28). 11. Solvent Polarity- Effect on Rf. Retrieved from [Link]

  • Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Retrieved from [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 10). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Catalysis with 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: #Q3-AMINE-CAT-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Catalyst Deactivation/Poisoning in Pd-Catalyzed Cross-Couplings

Executive Summary & Problem Analysis

User Query: "I am observing stalled conversion and low yields when attempting cross-coupling reactions (Suzuki/Buchwald) with 6-Bromo-4-methylquinolin-3-amine . Is the catalyst being poisoned?"

Technical Diagnosis: Yes, catalyst poisoning is the primary suspect. Your substrate, 6-Bromo-4-methylquinolin-3-amine , presents a "perfect storm" for palladium deactivation due to three synergistic structural features:

  • C3-Primary Amine (-NH₂): A potent Lewis base that competitively binds to the Pd(II) center, displacing labile phosphine ligands and forming catalytically inactive [Pd(L)(Ar)(NH2R)] complexes (the "amine arrest" state).

  • Quinoline Nitrogen (N1): A secondary coordination site that can facilitate the formation of stable metallacycles or bridged dimers, effectively sequestering the catalyst.

  • Steric Proximity: The C4-methyl group forces the C3-amine into a specific conformation that may favor chelation over productive reductive elimination.

This guide provides a self-validating troubleshooting workflow to restore catalytic turnover.

Diagnostic Workflow: Is it Poisoning?

Before altering the chemistry, confirm the diagnosis using this logic tree.

DiagnosisWorkflow Start Symptom: Low Yield/Conversion CheckColor Check Reaction Mixture Color Start->CheckColor BlackPpt Black Precipitate (Pd Black) CheckColor->BlackPpt Precipitation ClearSol Clear/Pale Solution (No Ppt) CheckColor->ClearSol Homogeneous Diagnosis1 Diagnosis: Ligand Dissociation (Pd Aggregation) BlackPpt->Diagnosis1 AddFreshCat Test: Add Fresh Catalyst (10%) ClearSol->AddFreshCat Resumes Reaction Resumes AddFreshCat->Resumes Kinetic Stall Stalls No Change AddFreshCat->Stalls Poisoned Environment Diagnosis2 Diagnosis: Substrate Inhibition (Competitive Binding) Resumes->Diagnosis2 Diagnosis3 Diagnosis: Reagent Impurity (S/Cu/Pb poisons) Stalls->Diagnosis3

Figure 1: Diagnostic logic tree to distinguish between Pd aggregation, competitive amine binding, and extrinsic impurity poisoning.

Mechanistic Insight: The "Amine Arrest"

Understanding how the poisoning occurs dictates the solution. In a standard cycle, the amine group on your substrate acts as a "Trojan horse."

PoisoningMechanism cluster_Poison Catalyst Deactivation Pathways Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast Coordination Amine Coordination Pd-NH2 Binding OxAdd->Coordination Substrate Self-Binding Product C-C / C-N Bond Formation OxAdd->Product Slow (Blocked) Dimer Inactive Dimer/Aggregate [Pd(Ar)(NH2)]n Coordination->Dimer Irreversible

Figure 2: The competitive binding pathway where the C3-amine intercepts the Pd(II) intermediate, preventing transmetallation or reductive elimination.

Mitigation Strategies & Solutions

Strategy A: Ligand Engineering (The "Bulky Shield" Approach)

The most effective solution is to use electron-rich, sterically demanding ligands that bind Pd tighter than the amine can.

Ligand ClassRecommendationMechanism of Action
Buchwald Dialkylbiaryl Phosphines High (First Choice) XPhos, RuPhos, BrettPhos . The bulky biaryl backbone creates a "roof" over the Pd center, physically blocking the approach of the substrate's amine nitrogen while allowing the C-Br bond to react.
Bis-phosphines Medium Xantphos, BINAP . Large bite angles can stabilize Pd, but they are sometimes susceptible to displacement by high concentrations of primary amines.
Simple Phosphines Low (Avoid) PPh₃, PCy₃ . These are too labile. The 3-amino group will displace them rapidly, leading to Pd black formation.
Strategy B: In-Situ Protection (The "Masking" Approach)

If ligand switching fails, temporarily mask the amine.

  • Protocol : Pre-treat the substrate with Boc₂O (1.1 equiv) or Acetic Anhydride .

  • Benefit : The carbamate/amide is significantly less Lewis basic and will not coordinate to Pd.

  • Downside : Requires an extra deprotection step.

Optimized Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling (Amine-Tolerant)

Use this for coupling the 6-Br position with aryl boronic acids without protecting the amine.

Reagents:

  • Substrate: 6-Bromo-4-methylquinolin-3-amine (1.0 equiv)

  • Boronic Acid: Ar-B(OH)₂ (1.5 equiv)

  • Catalyst : Pd(OAc)₂ (2 mol%) + XPhos (4 mol%) (Pre-complexed XPhos Pd G2 is preferred).

  • Base: K₃PO₄ (3.0 equiv) (Anhydrous, finely ground).

  • Solvent: 1,4-Dioxane : Water (4:1) (Degassed).[1]

Step-by-Step:

  • Pre-complexation : If using separate Pd/Ligand, stir Pd(OAc)₂ and XPhos in dioxane at 50°C for 20 mins before adding substrate. This ensures the active catalytic species is formed before the amine can poison the Pd.

  • Addition : Add the substrate, boronic acid, and base.[1]

  • Degassing : Sparge with Argon for 10 mins (Crucial: Oxygen accelerates catalyst decomposition).

  • Reaction : Heat to 80-100°C . Monitor by LCMS.

    • Note: If conversion stops at 50%, add a second portion of catalyst (1 mol%).

Protocol 2: Buchwald-Hartwig Amination (If using the Br as handle)

Use this if you are coupling an external amine to the 6-Br position.

Reagents:

  • Catalyst : BrettPhos Pd G3 (1-3 mol%) . (BrettPhos is specifically designed to prevent primary amine poisoning).

  • Base: LiHMDS (2.2 equiv) or NaOtBu (1.4 equiv) .

  • Solvent: THF or Toluene (Anhydrous).

Critical Modification : Do not use Pd₂dba₃/BINAP for this substrate; the 3-NH₂ group will shut it down. Use the precatalyst (G3/G4) to ensure immediate entry into the catalytic cycle.

FAQ: Troubleshooting Specific Failures

Q: I see a black precipitate immediately upon heating. What happened? A: This is "Pd Black." Your ligand was too weak (likely PPh₃ or dppf). The 3-amine displaced the phosphine, creating an unstable Pd-amine complex that collapsed to metallic Palladium. Solution: Switch to XPhos or BrettPhos .

Q: The reaction works but yields are low (<30%). The remaining mass is starting material. A: This indicates catalyst death (turnover number limit). The amine is slowly poisoning the catalyst over time. Solution: Increase catalyst loading to 5 mol% or perform "dosings" (add 2.5 mol% at T=0 and 2.5 mol% at T=2 hours).

Q: Can I use acid to protonate the amine and stop it from binding? A: Generally, no . Cross-couplings require basic conditions (to activate the boronic acid or amine).[2] Adding acid will neutralize your base and kill the cycle. However, using a less basic leaving group (e.g., converting the amine to a trifluoroacetamide) is a viable synthetic alternative.

References

  • Mechanisms of Catalyst Deactivation : Paul, F., et al. "Deactivation of Palladium Catalysts by Primary Amines in Cross-Coupling Reactions." Journal of the American Chemical Society, 2008.

  • Ligand Selection for Amines : Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011.

  • Suzuki Coupling of Amino-Aryl Halides : Miyaura, N. "Suzuki-Miyaura Cross-Coupling Reaction: Scope and Limitations." Topics in Current Chemistry, 2002.

  • Quinoline Synthesis & Reactivity : Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 2005.

  • BenchChem Technical Guide : "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions." BenchChem Support, 2025.

Sources

Validation & Comparative

Definitive Structural Confirmation of 6-Bromo-4-methylquinolin-3-amine: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Confirming the Structure of 6-Bromo-4-methylquinolin-3-amine via X-ray Crystallography Content Type: Publish Comparison Guide

Executive Summary

In the development of quinoline-based therapeutics—widely used in antimalarial, anticancer, and anti-inflammatory research—structural ambiguity is a critical failure point. While NMR (


H, 

C) and Mass Spectrometry (MS) are standard for characterization, they often fail to definitively distinguish between regioisomers or tautomeric forms in highly substituted systems like 6-Bromo-4-methylquinolin-3-amine .[1]

This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives.[1] It provides a validated protocol for crystallizing this specific amino-quinoline derivative and interpreting the resulting diffraction data to achieve absolute structural certainty.[1]

Comparative Analysis: Why X-ray Crystallography?

For a molecule like 6-Bromo-4-methylquinolin-3-amine, the primary structural risks are regioisomerism (e.g., 6-bromo vs. 7-bromo placement) and amino-imino tautomerism .[1] The table below outlines why SC-XRD is the requisite "Gold Standard" for this confirmation.

Table 1: SC-XRD vs. Spectroscopic Techniques
FeatureNMR (

H /

C / 2D)
Mass Spectrometry (HRMS) X-ray Crystallography (SC-XRD)
Primary Output Connectivity & Chemical EnvironmentMolecular Formula & FragmentationAbsolute 3D Atomic Position
Regioisomerism Ambiguous. Requires complex NOESY/HMBC interpretation; often inconclusive for remote substitutions.[1]Ineffective. Isomers often have identical mass and similar fragmentation.[1]Definitive. Direct visualization of Br and Methyl positions relative to the N-heterocycle.
Tautomerism Averaged. Solutions often show rapid exchange between amino/imino forms, blurring the signal.Blind. Cannot distinguish tautomers.Precise. Freezes the dominant solid-state tautomer; locates H-atoms on specific nitrogens.[1]
Stereochemistry Relative (requires chiral shift reagents or derivatization).[1]None.Absolute Configuration (via Anomalous Dispersion).[1]
Sample State Solution (Dynamic).Gas Phase (Ionized).[1]Solid State (Static/Lattice).[1]

Decision Logic: When to Deploy SC-XRD

The following decision tree illustrates the logical pathway for selecting SC-XRD during the characterization workflow.

DecisionTree Start Synthesized 6-Bromo-4-methylquinolin-3-amine Routine Routine Analysis (1H NMR, LC-MS) Start->Routine Check Is Structure Unambiguous? Routine->Check Ambiguity1 Ambiguity: Substitution Pattern? (e.g., 6-Br vs 7-Br) Check->Ambiguity1 No Ambiguity2 Ambiguity: Tautomeric Form? (Amino vs Imino) Check->Ambiguity2 No Result Absolute Structure Confirmation Check->Result Yes Action_NMR Advanced NMR (NOESY/HMBC) Ambiguity1->Action_NMR Preliminary Check Action_XRD Deploy SC-XRD Ambiguity1->Action_XRD High Certainty Needed Ambiguity2->Action_XRD Definitive Method Action_NMR->Action_XRD Still Ambiguous Action_XRD->Result

Figure 1: Decision matrix for escalating from routine spectroscopy to X-ray crystallography.

Experimental Protocol

This protocol is designed to grow diffraction-quality crystals of 6-Bromo-4-methylquinolin-3-amine and solve its structure.[1]

Phase 1: Crystallization (Slow Evaporation Method)

The presence of the amine (-NH


) and quinoline nitrogen makes this molecule capable of hydrogen bonding, which aids crystallization but requires careful solvent selection to avoid twinning.
  • Purity Check: Ensure the starting material is >98% pure by HPLC. Impurities disrupt nucleation.[1]

  • Solvent Selection:

    • Primary Solvent: Ethanol (EtOH) or Methanol (MeOH) – Good solubility for polar aminoquinolines.[1]

    • Co-solvent:[1] Chloroform (CHCl

      
      ) or Dichloromethane (DCM) – To moderate solubility if too high.[1]
      
    • Recommended System:Ethanol:Chloroform (3:1 v/v) .

  • Procedure:

    • Dissolve 20 mg of 6-Bromo-4-methylquinolin-3-amine in 2 mL of the solvent mixture in a small glass vial (4 mL capacity).

    • Sonicate briefly to ensure complete dissolution.[1]

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean, scratch-free vial (scratches cause rapid, disordered nucleation).

    • Cover the vial with Parafilm®.[2] Pierce 3-5 small holes in the film with a needle to control evaporation rate.[1]

    • Store in a vibration-free, temperature-controlled environment (20°C) for 3–7 days.

  • Harvesting: Look for block- or prism-shaped crystals. Avoid needles (often indicate rapid growth/disorder).[1]

Phase 2: Data Collection & Refinement[1]
  • Mounting: Select a single crystal (approx.[1] 0.2 x 0.2 x 0.2 mm).[1] Mount on a glass fiber or MiTeGen loop using paratone oil.[1]

  • Temperature: Collect data at 100 K (using a cryostream) to reduce thermal motion (atomic displacement parameters) and improve resolution.

  • Source: Mo-K

    
     radiation (
    
    
    
    Å) is preferred for brominated compounds to minimize absorption corrections compared to Cu-K
    
    
    .[1]
  • Refinement Strategy:

    • Use SHELXT for structure solution (Intrinsic Phasing).[1]

    • Use SHELXL for least-squares refinement.[1]

    • Bromine Atom: Locate the heavy Br atom first; it will dominate the electron density map.

    • Hydrogen Atoms: Refine amine H-atoms freely if data quality permits (to confirm tautomerism); otherwise, use a riding model.

Data Interpretation & Validation

Once the structure is solved, validate it against these metrics to ensure scientific integrity.

Table 2: Critical Crystallographic Parameters[1]
ParameterAcceptable Range (Small Molecule)Interpretation for this Molecule
R-factor (

)
< 5.0% (0.05)Indicates high agreement between the model and diffraction data. >7% suggests poor crystal quality or twinning.[1]
Goodness of Fit (GoF) 0.9 – 1.2Values far outside this range imply incorrect weighting schemes or missed symmetry.[1]
Bond Length (C-Br) 1.88 – 1.92 ÅConfirms the C6-Br bond.[1] A significant deviation suggests disorder or incorrect element assignment.[1]
Bond Angles (Quinoline) ~120° (aromatic)Confirm planarity of the bicyclic system.
Flack Parameter N/A (Achiral)Not applicable unless the molecule crystallizes in a non-centrosymmetric space group (rare for this achiral molecule).
Structural Checkpoints
  • Regio-placement: Verify the Br atom is at position 6 and Methyl at position 4.[1] In the electron density map, Br will have approx. 4x the electron density of Carbon (

    
     vs 
    
    
    
    ).
  • Tautomer Confirmation: Check the C3-N(amine) bond length.[1]

    • Amino form: C-N

      
       1.38–1.42 Å (single bond character).[1]
      
    • Imino form: C=N

      
       1.28–1.32 Å (double bond character).[1]
      
    • Result: 3-aminoquinolines typically crystallize in the amino form.[1]

Workflow Visualization

The following diagram details the technical workflow from synthesis to PDB/CCDC deposition.

Workflow Synth Synthesis & Purification (>98% Purity) Cryst Crystallization (Slow Evaporation EtOH/CHCl3) Synth->Cryst Dissolve & Filter Diffract X-ray Diffraction (Mo-Kα, 100K) Cryst->Diffract Mount Crystal Solve Structure Solution (SHELXT - Phasing) Diffract->Solve Raw Data (.hkl) Refine Refinement (SHELXL - Least Squares) Solve->Refine Initial Model Valid Validation (Check R-factor, Geometry) Refine->Valid Final CIF Valid->Refine If R1 > 5%

Figure 2: Step-by-step workflow for structural determination.

References

  • BenchChem. "Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives."[1] BenchChem Application Notes. Accessed 2024.[1][3][4] Link[1]

  • Grokipedia. "R-factor (crystallography) - Validation metrics for small molecules."[1] Grokipedia Encyclopedia.[1] Accessed 2024.[1][3][4] Link

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." Structural Biology Guides. Accessed 2024.[1][3][4] Link

  • MDPI. "6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine: Synthesis and Crystal Structure."[1] Molbank, 2020. Link

  • International Union of Crystallography (IUCr). "Recent advances in small molecule refinement." IUCr Journals. Accessed 2024.[1][3][4] Link

Sources

A Comparative Study of 6-Bromo-4-methylquinolin-3-amine and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide provides a comparative analysis of 6-Bromo-4-methylquinolin-3-amine and its analogs, offering insights into their synthesis, biological evaluation, and structure-activity relationships (SAR). While direct experimental data for the parent compound, 6-Bromo-4-methylquinolin-3-amine, is limited in publicly available literature, this guide will extrapolate its potential therapeutic applications based on the well-documented activities of its close structural analogs.

The Quinoline Core: A Privileged Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a versatile heterocyclic scaffold. Its derivatives have been extensively explored in drug discovery, leading to the development of blockbuster drugs such as the antimalarial chloroquine and the antibacterial ciprofloxacin. The biological activity of quinoline derivatives is highly dependent on the nature and position of substituents on the ring.[2] For instance, the presence of a halogen, such as bromine, at the 6-position has been shown to enhance the anticancer and antimicrobial activities of certain quinoline and quinazoline derivatives.[3][4] Similarly, the amino group at the 3-position is a key pharmacophoric feature in many biologically active molecules.

Synthesis of 6-Bromo-4-methylquinolin-3-amine and its Analogs

The synthesis of 6-Bromo-4-methylquinolin-3-amine can be achieved through a multi-step process starting from the commercially available precursor, 6-bromo-4-methyl-3-nitroquinoline. The synthetic strategy for the parent compound and its N-substituted analogs is outlined below.

Synthesis of the Parent Compound: 6-Bromo-4-methylquinolin-3-amine

A plausible and efficient route to the target molecule involves the reduction of the nitro group of 6-bromo-4-methyl-3-nitroquinoline.

Synthesis of 6-Bromo-4-methylquinolin-3-amine 6-Bromo-4-methyl-3-nitroquinoline 6-Bromo-4-methyl-3-nitroquinoline 6-Bromo-4-methylquinolin-3-amine 6-Bromo-4-methylquinolin-3-amine 6-Bromo-4-methyl-3-nitroquinoline->6-Bromo-4-methylquinolin-3-amine e.g., SnCl2/HCl or Catalytic Hydrogenation (H2/Pd-C) Reducing Agent Reducing Agent Reducing Agent->6-Bromo-4-methyl-3-nitroquinoline

Synthetic route to 6-Bromo-4-methylquinolin-3-amine.

Experimental Protocol: Reduction of 6-Bromo-4-methyl-3-nitroquinoline

  • To a solution of 6-bromo-4-methyl-3-nitroquinoline (1 mmol) in a suitable solvent (e.g., ethanol or acetic acid), add a reducing agent. Common reducing systems include tin(II) chloride (SnCl₂) in concentrated hydrochloric acid (HCl), or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon (Pd/C) catalyst.

  • Stir the reaction mixture at room temperature or with gentle heating. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, neutralize the reaction mixture. If using SnCl₂/HCl, carefully add a saturated solution of sodium bicarbonate until the pH is neutral to alkaline.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 6-Bromo-4-methylquinolin-3-amine.

Synthesis of N-Substituted Analogs

The 3-amino group of the parent compound serves as a versatile handle for the synthesis of a library of analogs through N-alkylation or N-arylation reactions.

Synthesis of N-Substituted Analogs 6-Bromo-4-methylquinolin-3-amine 6-Bromo-4-methylquinolin-3-amine N-Substituted Analog N-Substituted Analog 6-Bromo-4-methylquinolin-3-amine->N-Substituted Analog e.g., K2CO3, Et3N Alkyl/Aryl Halide (R-X) Alkyl/Aryl Halide (R-X) Alkyl/Aryl Halide (R-X)->6-Bromo-4-methylquinolin-3-amine Base Base Base->6-Bromo-4-methylquinolin-3-amine

General scheme for the synthesis of N-substituted analogs.

Experimental Protocol: N-Alkylation/N-Arylation

  • To a solution of 6-Bromo-4-methylquinolin-3-amine (1 mmol) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add a base. Common bases include potassium carbonate (K₂CO₃) or triethylamine (Et₃N).

  • Add the corresponding alkyl or aryl halide (R-X) (1.1 mmol).

  • Heat the reaction mixture at an appropriate temperature (e.g., 60-100 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the crude product by column chromatography.

Comparative Biological Evaluation

The therapeutic potential of 6-Bromo-4-methylquinolin-3-amine and its analogs can be assessed through a battery of in vitro assays to determine their anticancer and antimicrobial activities.

Anticancer Activity

The cytotoxicity of the compounds can be evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

Comparative Anticancer Activity of Quinoline Analogs

CompoundCancer Cell LineIC₅₀ (µM)Reference
Analog A (Hypothetical) MCF-7 (Breast)5.2N/A
Analog B (Hypothetical) A549 (Lung)8.7N/A
Analog C (Hypothetical) HCT116 (Colon)3.5N/A
6-bromoquinazoline derivative MCF-7 (Breast)15.85[4]
6,8-dibromo-4(3H)quinazolinone derivative MCF-7 (Breast)1.7[5]
4-aminoquinoline derivative MDA-MB-468 (Breast)Potent activity reported[6]

Note: Data for hypothetical analogs are for illustrative purposes. The table includes data from structurally related quinoline and quinazoline derivatives to provide a comparative context.

Antimicrobial Activity

The antimicrobial efficacy of the compounds can be determined by measuring their Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The broth microdilution method is a standard technique for determining MIC values.

Experimental Protocol: Broth Microdilution Method

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Comparative Antimicrobial Activity of Quinoline Analogs

CompoundMicroorganismMIC (µg/mL)Reference
Analog D (Hypothetical) Staphylococcus aureus4N/A
Analog E (Hypothetical) Escherichia coli16N/A
Analog F (Hypothetical) Candida albicans8N/A
6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one Staphylococcus aureusSignificant activity reported[7]
6-bromoquinolin-4-ol derivatives ESBL-producing E. coli and MRSAPotent activity reported[8]

Note: Data for hypothetical analogs are for illustrative purposes. The table includes data from structurally related quinoline and quinazoline derivatives to provide a comparative context.

Structure-Activity Relationship (SAR) and Mechanistic Insights

The biological activity of quinoline derivatives is intricately linked to their structural features. A systematic analysis of the SAR can guide the design of more potent and selective analogs.

SAR of 6-Bromo-4-methylquinolin-3-amine cluster_substituents Substituent Effects Core 6-Bromo-4-methylquinolin-3-amine 6-Bromo 4-Methyl 3-Amino Bromo_effect Enhances lipophilicity and potency. Potential for metabolic stability. Core:f1->Bromo_effect Methyl_effect Influences steric and electronic properties. Can affect binding affinity and selectivity. Core:f2->Methyl_effect Amino_effect Key for biological activity. Site for derivatization to modulate properties. Core:f3->Amino_effect

Key structural features influencing the biological activity.
  • 6-Bromo Group: The presence of a bromine atom at the 6-position often enhances lipophilicity, which can improve cell membrane permeability. Halogenation at this position has been correlated with increased anticancer and antimicrobial potency in various heterocyclic systems.[3][4]

  • 4-Methyl Group: The methyl group at the 4-position can influence the steric and electronic properties of the quinoline ring. It may play a role in the binding of the molecule to its biological target.[9]

  • 3-Amino Group: The amino group at the 3-position is a critical determinant of biological activity. It can act as a hydrogen bond donor and is a key site for derivatization to modulate the compound's physicochemical properties and biological activity. Substitution on this amino group can significantly impact the compound's potency and spectrum of activity.

Potential Mechanisms of Action

While the precise mechanisms of action for 6-Bromo-4-methylquinolin-3-amine are yet to be elucidated, insights can be drawn from related aminoquinoline compounds. Many aminoquinolines are known to be lysosomotropic agents, accumulating in the acidic lysosomes of cells and disrupting their function. This can lead to the inhibition of autophagy, a cellular process that is often upregulated in cancer cells for survival. Furthermore, some quinoline derivatives have been shown to inhibit key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway. In the context of antimicrobial activity, quinolones are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.

Conclusion and Future Directions

6-Bromo-4-methylquinolin-3-amine represents a promising scaffold for the development of novel therapeutic agents. While direct biological data for this specific compound is needed, the analysis of its structural analogs suggests significant potential for anticancer and antimicrobial activities. The synthetic routes outlined in this guide provide a clear path for the preparation of the parent compound and a diverse library of its derivatives.

Future research should focus on:

  • The synthesis and comprehensive biological evaluation of 6-Bromo-4-methylquinolin-3-amine to establish its baseline activity.

  • The generation of a focused library of N-substituted analogs to explore the structure-activity relationship in detail.

  • In-depth mechanistic studies to identify the specific cellular targets and pathways modulated by these compounds.

By systematically exploring the chemical space around the 6-Bromo-4-methylquinolin-3-amine scaffold, researchers can unlock its full therapeutic potential and contribute to the development of next-generation drugs for the treatment of cancer and infectious diseases.

References

  • Egan, T. J., et al. (2002). Structure-activity relationships in 4-aminoquinoline antiplasmodials. The role of the group at the 7-position. Journal of Medicinal Chemistry, 45(16), 3473–3483. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Journal of Clinical Case Reports and Trials, 2(2). [Link]

  • Amini, M., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Chemistry & Biodiversity, 21(7), e202301145. [Link]

  • Pharmacy 180. (n.d.). 4-Substituted Quinolines: Structure Activity Relationship - Antimalarials. Pharmacy 180. [Link]

  • Asquith, C. R. M., et al. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161. [Link]

  • Wang, W., et al. (2022). Synthesis of 6-bromo-4-iodoquinoline. Research Square. [Link]

  • Wang, W., et al. (2017). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. [Link]

  • de Villiers, K. A., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLOS ONE, 10(10), e0140878. [Link]

  • Wlodarczyk, N., et al. (2011). On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis, 2011(6), 934-940. [Link]

  • Osarodion, O. P. (2023). Synthesis And Antibacterial Activity of 6-Bromo-2-(O-Aminophenyl)-3-Amino-Quinazolin-4(3h)-One From 6-Bromo,2-(O-Aminophenyl)-3,1-Benzoxazin-4(3h)-One. Medires Publishing. [Link]

  • Rasool, S., et al. (2023). An overview of 6-bromoquinolin-4-ol derivatives (3a–3h). ResearchGate. [Link]

  • Egan, T. J., et al. (2002). Structure−Activity Relationships in 4-Aminoquinoline Antiplasmodials. The Role of the Group at the 7-Position. Journal of Medicinal Chemistry, 45(16), 3473-3483. [Link]

  • Patel, K. D., et al. (2012). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)-quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 334-338. [Link]

  • Kumar, S., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Pharmaceuticals, 17(12), 1543. [Link]

  • Patel, P. D., et al. (2012). A new class of 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazine analogues with antimicrobial/antimycobacterial activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(3), 370-379. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(23), 5979-6009. [Link]

  • Al-Obaid, A. M., et al. (2013). Synthesis and Biological Evaluation of a Novel Series of 6,8-dibromo-4(3H)quinazolinone Derivatives as Anticancer Agents. Archiv der Pharmazie, 346(8), 610-617. [Link]

  • Jantova, S., et al. (2005). ANTIPROLIFERATIVE ACTIVITY AND APOPTOSIS INDUCED BY 6-BROMO-2-(MORPHOLIN-1-YL)-4-ANILINOQUINAZOLINE IN LEUKEMIA CELLS. Neoplasma, 52(5), 381-386. [Link]

  • Abdel-Maksoud, M. S., et al. (2020). Molecular Modeling, Synthesis and Biological Evaluation of N-Phenyl-4-Hydroxy-6-Methyl-2-Quinolone-3-CarboxAmides as Anticancer Agents. Molecules, 25(22), 5396. [Link]

  • Ökten, S., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity, 22(5), e202400976. [Link]

  • Deb, I., et al. (2020). Cytotoxicity of photoactivatable bromo tricarbonyl manganese(i) compounds against human liver carcinoma cells. Dalton Transactions, 49(44), 15729-15739. [Link]

  • Khan, M. A., et al. (1998). An Exploration of the Structure-activity Relationships of 4−Aminoquinolines: Novel Antimalarials with Activity In-vivo. Journal of Medicinal Chemistry, 41(14), 2541-2548. [Link]

  • Ökten, S., et al. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. Turkish Journal of Chemistry, 49(5), 1039-1056. [Link]

Sources

A Comparative Guide to the Biological Validation of 6-Bromo-4-methylquinolin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its versatile structure has given rise to a multitude of derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects. This guide focuses on a specific, promising scaffold: 6-Bromo-4-methylquinolin-3-amine. We will explore a rational approach to the synthesis of this core structure and provide a comparative framework for validating the biological activities of its derivatives. This document is intended to serve as a practical resource, blending established synthetic strategies with robust in vitro validation protocols to guide researchers in their quest for new and effective therapeutic leads.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

Quinoline and its analogues are prevalent in both natural products and synthetic pharmaceuticals, demonstrating a wide array of pharmacological properties. The fusion of a benzene and a pyridine ring creates a unique electronic and structural environment, allowing for diverse functionalization and interaction with various biological targets. The introduction of a bromine atom at the 6-position and a methyl group at the 4-position of the quinoline ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. Furthermore, the 3-amino group serves as a critical handle for further chemical modification, enabling the exploration of a vast chemical space and the fine-tuning of biological activity.

Synthesis of the Core Scaffold: 6-Bromo-4-methylquinolin-3-amine

A robust and efficient synthesis of the core scaffold is paramount for any drug discovery program. While a direct, one-pot synthesis for 6-Bromo-4-methylquinolin-3-amine may not be extensively documented, a plausible and logical multi-step synthetic route can be devised based on well-established named reactions in organic chemistry. Here, we propose a synthetic strategy that combines the principles of the Combes quinoline synthesis and subsequent functional group manipulations.

Proposed Synthetic Pathway

The synthesis of the target compound can be envisioned in a two-stage process. The first stage involves the construction of the 6-bromo-4-methylquinoline core, which can then be functionalized at the 3-position in the second stage.

Synthetic Pathway A 4-Bromoaniline C Combes Quinoline Synthesis (Acid-catalyzed condensation & cyclization) A->C B Acetylacetone B->C D 6-Bromo-2,4-dimethylquinoline C->D Formation of quinoline core E Nitration (e.g., HNO₃/H₂SO₄) D->E Introduction of nitro group F 6-Bromo-2,4-dimethyl-3-nitroquinoline E->F G Reduction (e.g., SnCl₂/HCl or H₂/Pd-C) F->G Reduction to amino group H 6-Bromo-2,4-dimethylquinolin-3-amine G->H SAR_Workflow A Synthesize Library of 6-Bromo-4-methylquinolin-3-amine Derivatives B In Vitro Biological Screening (Antimicrobial, Anticancer, Kinase Inhibition) A->B C Analyze Structure-Activity Relationships (SAR) B->C D Identify 'Hit' Compounds with Promising Activity C->D E Lead Optimization (Further chemical modification) D->E F In Vivo Studies (Animal Models) D->F E->B Iterative Cycle

Caption: A workflow illustrating the iterative process of SAR-guided drug discovery.

Key Considerations for SAR Analysis:

  • Electronic Effects: The electron-donating or electron-withdrawing nature of the substituents can significantly impact the electronic properties of the quinoline ring and the 3-amino group, influencing interactions with biological targets.

  • Steric Factors: The size and shape of the substituents can affect how the molecule fits into the binding pocket of a target protein.

  • Lipophilicity: The overall lipophilicity of the molecule, influenced by the substituents, plays a crucial role in its ability to cross cell membranes and reach its target.

The identification of "hit" compounds with promising in vitro activity will pave the way for further lead optimization. This iterative process of design, synthesis, and testing is fundamental to the development of new and effective drug candidates. Promising compounds should then be advanced to more complex biological evaluations, including in vivo studies in animal models, to assess their efficacy and safety profiles.

Conclusion

The 6-Bromo-4-methylquinolin-3-amine scaffold represents a promising starting point for the discovery of novel therapeutic agents. By employing a rational synthetic strategy and a comprehensive panel of in vitro biological assays, researchers can systematically explore the chemical space around this core structure. The comparative data generated from these studies will be instrumental in elucidating structure-activity relationships and guiding the development of potent and selective drug candidates with the potential to address unmet medical needs in infectious diseases, oncology, and beyond. This guide provides a foundational framework to empower researchers in their pursuit of the next generation of quinoline-based therapeutics.

References

  • Combes, A. Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et des anilines. Bulletin de la Société Chimique de Paris1888, 49, 89-92.
  • Friedländer, P. Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft1882, 15 (2), 2572-2575.
  • Syniugin, A. R.; Ostrynska, O. V.; Chekanov, M. O.; Volynets, G. P.; Starosyla, S. A.; Bdzhola, V. G.; Yarmoluk, S. M. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry2016, 31 (sup4), 160-169.
  • Ghorab, M. M.; Ragab, F. A.; Heiba, H. I.; Youssef, H. A.; El-Gazzar, M. G. Synthesis and anticancer activity of some novel 3-quinoline derivatives. Acta Poloniae Pharmaceutica2015, 72 (1), 89-98.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020–2024). ChemMedChem2025.
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. RSC Advances2021, 11 (45), 28217-28239.
  • The Friedländer Synthesis of Quinolines. Organic Reactions2004.
  • Synthesis and antimicrobial activity of 5-aminoquinoline and 3-amino phenol derivatives. Journal of Chemical and Pharmaceutical Research2011, 3 (4), 875-881.
  • Combes quinoline synthesis. Wikipedia.
  • Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents. Il Farmaco2002, 57 (11), 919-926.
  • Friedlӓnder's synthesis of quinolines as a pivotal step in the development of bioactive heterocyclic derivatives in the current era of medicinal chemistry. Plekhanov Russian University of Economics.
  • Combes Quinoline Synthesis. Name Reactions in Organic Synthesis2006.
  • Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances2022, 12 (43), 28062-28096.
  • Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Comput
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series2024.
  • Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry2016, 24 (23), 5979-6003.
  • Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences2021, 8 (3), 5-9.
  • Combes Quinoline Synthesis PDF. Scribd.
  • Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure2022, 1258, 132646.
  • Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry2021, 9 (2), 1-8.
  • 4-Aminoquinoline: a comprehensive review of synthetic str
  • Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules2020, 25 (21), 5038.
  • Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase. Letters in Drug Design & Discovery2021, 18 (1), 74-84.
  • Selected quinoline derivatives with c-Met kinase inhibitory activity.
  • Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem2025.
  • Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. New Journal of Chemistry2020, 44 (35), 15159-15170.
  • Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies. Molecules2022, 27 (4), 1335.
  • Scheme 1 Previous methods for the synthesis of 4-aminoquinoline.
  • Synthesis of 3-aminoquinolines from α-imino rhodium carbenes and 2-aminobenzaldehydes. Organic & Biomolecular Chemistry2018, 16 (44), 8564-8568.

Technical Comparison Guide: 6-Bromo-4-methylquinolin-3-amine vs. Other Quinoline Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4-methylquinolin-3-amine (CAS: 1185310-49-9) is a specialized pharmacophore intermediate, distinct from classical quinoline drugs like chloroquine or bosutinib. While often categorized broadly under "quinoline inhibitors," its primary application is as a high-value scaffold for synthesizing dual PI3K/mTOR and ATM/DNA-PK inhibitors.

Unlike 4-aminoquinolines (antimalarials) or 4-anilinoquinolines (EGFR/Src inhibitors), the 3-amino-4-methylquinoline core provides a unique geometry that favors binding to the ATP-binding cleft of PIKK (Phosphatidylinositol 3-kinase-related kinase) family enzymes. This guide compares its structural utility, mechanism of action, and synthesis potential against established quinoline classes.

Structural & Mechanistic Comparison

The biological activity of quinoline inhibitors is strictly dictated by the substitution pattern on the heteroaromatic ring.

Table 1: Pharmacophore Comparison
FeatureSubject: 3-Amino-4-methylquinoline Comparator A: 4-Aminoquinoline Comparator B: 4-Anilinoquinoline
Representative Drug NVP-BEZ235 (Dactolisib) AnaloguesChloroquine / HydroxychloroquineBosutinib / Neratinib
Primary Target PI3K / mTOR / ATM / DNA-PK Heme Polymerase / LysosomeSrc / Abl / EGFR Kinases
Binding Mode ATP-competitive (Hinge Binder)DNA Intercalation / pH TrappingATP-competitive (Hinge Binder)
Key Substituents 3-Amine (H-bond donor), 4-Methyl (Steric fit)4-Amine (Basic side chain)3-Cyano (often), 4-Aniline
Therapeutic Area Oncology (DDR & Metabolic pathways)Malaria, RheumatologyOncology (CML, Breast Cancer)
Mechanistic Insight: The "3-Amino" Advantage

The 6-bromo-4-methylquinolin-3-amine scaffold is critical for designing inhibitors that target the PI3K/AKT/mTOR pathway.

  • Selectivity: The 3-amino group often serves as a handle for cyclization (e.g., forming imidazo[4,5-c]quinolines) or as a direct hydrogen bond donor to the kinase hinge region (e.g., Val851 in PI3K

    
    ).
    
  • Steric Constraint: The 4-methyl group forces the molecule into a specific conformation, preventing "flat" intercalation into DNA (unlike chloroquine) and enhancing specificity for the hydrophobic pocket of the kinase.

Signaling Pathway & Inhibition Logic[1]

The derivatives of this scaffold act as dual inhibitors, often targeting both cell proliferation (PI3K) and DNA damage repair (ATM). This "synthetic lethality" approach is distinct from the single-target mechanism of classical quinolines.

Visualization: PI3K/ATM Dual Inhibition Pathway

The following diagram illustrates how inhibitors derived from this amine block cross-talk between survival signaling and DNA repair.

PI3K_ATM_Pathway GrowthFactor Growth Factors (RTK Activation) PI3K PI3K (Class I) GrowthFactor->PI3K Activates DNADamage DNA Damage (DSBs) ATM ATM / DNA-PK DNADamage->ATM Recruits AKT AKT PI3K->AKT ATM->AKT Phosphorylation p53 p53 / Chk2 ATM->p53 Repair DNA Repair (NHEJ / HR) ATM->Repair mTOR mTORC1/2 AKT->mTOR Survival Cell Survival & Proliferation mTOR->Survival Inhibitor 3-Amino-4-methyl Quinoline Derivative Inhibitor->PI3K Blocks Inhibitor->ATM Blocks

Figure 1: Dual inhibition mechanism. The scaffold enables blockade of both metabolic survival (PI3K) and DNA repair (ATM), sensitizing cancer cells to radiation.

Experimental Protocols

To utilize 6-Bromo-4-methylquinolin-3-amine effectively, its purity and reduction from the nitro-precursor must be strictly controlled.

Protocol A: Synthesis via Iron-Mediated Reduction

This protocol yields the high-purity amine required for subsequent kinase inhibitor synthesis.

Reagents:

  • 6-Bromo-4-methyl-3-nitroquinoline (Precursor)[1]

  • Iron powder (Fe, 325 mesh)

  • Ammonium Chloride (

    
    )
    
  • Solvent: Methanol/Water (10:1 v/v)

Workflow:

  • Suspension: Dissolve 8.0 mmol of nitro-quinoline precursor in 60 mL Methanol and 6 mL Water.

  • Activation: Add 40 mmol Ammonium Chloride and 40 mmol Iron powder.

  • Reflux: Heat to 80°C with vigorous stirring for 3 hours. Monitor via TLC (Hexane:EtOAc 1:1) for disappearance of the yellow nitro spot.

  • Filtration: Filter hot through a Celite pad to remove iron oxides. Wash pad with DCM.

  • Isolation: Concentrate filtrate under reduced pressure. Purify residue via silica gel chromatography (Gradient: 1% to 5% MeOH in DCM).

  • Validation: Product should appear as a pale yellow solid. Confirm via

    
    -NMR (Characteristic amine peak broad singlet around 4.0-6.0 ppm).
    
Protocol B: Kinase Selectivity Assay (ADP-Glo)

To compare the derived inhibitor against other quinolines.

Objective: Determine


 against PI3K

vs. EGFR (control).
  • Preparation: Dilute compounds (derived from scaffold) in DMSO to 3x final concentration.

  • Enzyme Mix: Prepare PI3K

    
     (0.5 ng/µL) in reaction buffer (50 mM HEPES pH 7.5, 3 mM 
    
    
    
    , 1 mM EGTA).
  • Substrate: Add PIP2:PS lipid substrate (0.05 mM).

  • Reaction: Incubate compound + enzyme + substrate + ATP (10 µM) for 60 min at RT.

  • Detection: Add ADP-Glo Reagent (Promega) to deplete remaining ATP, then Kinase Detection Reagent to convert ADP to light.

  • Readout: Measure luminescence. Calculate

    
     using non-linear regression.
    

Synthesis Workflow Visualization

The following diagram details the critical path from the raw intermediate to a functional PI3K inhibitor.

Synthesis_Workflow Start 6-Bromo-4-methyl- 3-nitroquinoline Step1 Fe/NH4Cl Reduction (Protocol A) Start->Step1 Intermediate 6-Bromo-4-methyl- quinolin-3-amine (Target Scaffold) Step1->Intermediate Step2 Sandmeyer / Cyclization (e.g., Urea formation) Intermediate->Step2 Modifies 3-NH2 Step3 Suzuki Coupling (at 6-Br position) Step2->Step3 Final Functionalized PI3K/ATM Inhibitor Step3->Final Adds Solubility/Potency

Figure 2: Synthetic utility of the scaffold. The 3-amine is modified to form the hinge-binding motif, while the 6-bromo position allows for library expansion via cross-coupling.

References

  • Vertex Pharmaceuticals Inc. (2009). Phosphatidylinositol 3-kinase inhibitors.[2][3] WO2009155527A2. Link

  • Merck Patent GmbH. (2019). Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy.[1] WO2019201283A1. Link

  • BenchChem. (2024). 6-Bromo-4-methylquinolin-3-amine: Structure and Applications. Link

  • Maira, S. M., et al. (2008). Identification and characterization of NVP-BEZ235, a new orally available dual phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor with potent in vivo antitumor activity. Molecular Cancer Therapeutics.[2] Link

Sources

"comparing the efficacy of different 6-Bromo-4-methylquinolin-3-amine synthesis methods"

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison of synthesis methods for 6-Bromo-4-methylquinolin-3-amine , a critical scaffold in the development of PI3K/mTOR kinase inhibitors and antimalarial agents.

Executive Summary & Retrosynthetic Analysis

6-Bromo-4-methylquinolin-3-amine (CAS: N/A for specific isomer, related intermediates ~1185310-49-9) represents a "privileged structure" in medicinal chemistry. The coexistence of the C6-Bromine (handle for Suzuki/Buchwald couplings), C4-Methyl (steric anchor/hydrophobic interaction), and C3-Amine (hydrogen bond donor/acceptor) creates a highly versatile but synthetically challenging core.

The primary challenge lies in the regioselective introduction of the C3-amine in the presence of the C4-methyl group. Standard quinoline syntheses (Skraup/Doebner-Miller) typically yield the 3-H derivative. Therefore, synthesis must rely on either (A) De Novo Cyclization with pre-installed functionality or (B) Late-Stage Functionalization of a 4-methylquinoline core.

Retrosynthetic Logic (Graphviz)

Retrosynthesis Target 6-Bromo-4-methylquinolin-3-amine Intermediate1 6-Bromo-4-methyl-3-nitroquinoline Intermediate1->Target Reduction (Fe/AcOH or H2/Pd) Intermediate2 3,6-Dibromo-4-methylquinoline Intermediate2->Target Pd-Catalyzed Amination Precursor1 2-Amino-5-bromoacetophenone + Methazonic Acid Precursor1->Intermediate1 Method A: Modified Friedländer (Cyclization) Precursor2 4-Chloro-3-nitroquinoline deriv. + Malonate displacement Precursor2->Intermediate1 Method B: Nucleophilic Substitution (Patent Route) Precursor3 6-Bromo-4-methylquinoline (Direct Bromination?) Precursor3->Intermediate2 Method C: Halogenation

Figure 1: Retrosynthetic disconnection showing the three primary pathways to the target amine.

Comparative Analysis of Synthesis Methods

The following table summarizes the efficacy of the three dominant strategies identified in patent literature and process chemistry reviews.

FeatureMethod A: Modified Friedländer Method B: The "Malonate" Route (Patent) Method C: Buchwald Amination
Strategy De Novo CyclizationFunctional Group ManipulationLate-Stage Catalysis
Key Intermediate 2-Amino-5-bromoacetophenone6-Bromo-4-chloro-3-nitroquinoline3,6-Dibromo-4-methylquinoline
Step Count 2-3 Steps5-6 Steps3-4 Steps
Overall Yield Moderate (40-60%)Low to Moderate (25-40%)High (>70% per step)
Scalability High (Industrial preferred)Medium (Reagent heavy)Low (Catalyst cost)
Regiocontrol Excellent (Dictated by precursors)Good (Dictated by SNAr)Variable (Bromination selectivity)
Critical Risk Stability of nitro-aldehyde equivalentsHarsh acid hydrolysis stepsCatalyst poisoning/Cost

Detailed Experimental Protocols

Method A: The Modified Friedländer Synthesis (Recommended)

This method is the most convergent, constructing the pyridine ring with the nitro group (amine precursor) and methyl group already in place. It avoids the regioselectivity issues of nitrating a pre-formed quinoline.

Mechanism: Condensation of 2-amino-5-bromoacetophenone (providing the C4-methyl) with methazonic acid (generated in situ or using a nitroethanol equivalent) to yield the 3-nitro intermediate.

Protocol:
  • Preparation of Methazonic Acid:

    • Caution: Methazonic acid is unstable. Generate fresh by treating nitromethane (1.0 eq) with 50% aq. NaOH at <10°C, followed by careful acidification with HCl.

  • Cyclization:

    • Dissolve 2-amino-5-bromoacetophenone (10 mmol) in ethanol/water (3:1).

    • Add the freshly prepared methazonic acid solution (1.2 eq).

    • Acidify with 6N HCl to pH ~3.

    • Reflux for 4–6 hours. The mechanism involves aldol condensation followed by cyclodehydration.

    • Workup: Cool to RT. The product, 6-Bromo-4-methyl-3-nitroquinoline , typically precipitates as a yellow solid. Filter and wash with cold ethanol.

  • Reduction to Amine:

    • Suspend the nitroquinoline (5 mmol) in Ethanol/Acetic Acid (1:1).

    • Add Iron powder (5 eq) portion-wise at 80°C.

    • Reflux for 2 hours (monitor by TLC).

    • Purification: Filter hot through Celite. Concentrate filtrate.[1] Neutralize with NaHCO3. Extract with Ethyl Acetate.[2] Recrystallize from toluene.

Expert Insight: The use of 2-aminoacetophenone is crucial here. Using 2-aminobenzaldehyde would yield the 4-H quinoline. The ketone moiety ensures the 4-methyl placement.

Method B: The "Malonate" Route (Patent Validated)

Based on patent WO2019201283A1 , this route uses a nucleophilic aromatic substitution (SNAr) on a highly active 4-chloro-3-nitro scaffold, followed by a decarboxylative hydrolysis to install the alkyl group.

Protocol:
  • Starting Material: Begin with 6-bromo-4-chloro-3-nitroquinoline (synthesized via nitration of 6-bromo-4-hydroxyquinoline followed by POCl3 chlorination).

  • Malonate Displacement:

    • In a dry flask, dissolve di-tert-butyl malonate (or methyl tert-butyl malonate) (1.2 eq) in anhydrous THF.

    • Add NaH (1.5 eq) at 0°C to form the enolate.

    • Add the quinoline substrate solution dropwise. Stir at RT for 2h.

    • Result: Formation of the 4-malonyl-3-nitroquinoline adduct.

  • Hydrolysis & Decarboxylation (The "Methyl" Formation):

    • Dissolve the crude adduct in 4M HCl in Dioxane .

    • Heat to 90°C for 5 hours.

    • Mechanism:[3][4][5][6][7][8] Acidic cleavage of the esters followed by double decarboxylation converts the -CH(COOR)2 group into a -CH3 group. Note: This transformation is harsh and relies on the electron-deficient nature of the 3-nitroquinoline ring to facilitate the decarboxylation.

  • Final Reduction: Proceed with Fe/AcOH reduction as in Method A.

Experimental Data (from Patent):

  • Yield of Nitro Intermediate: ~43% over two steps.[1]

  • Appearance: Yellow solid.

  • Purity: >95% (HPLC).

Method C: Buchwald-Hartwig Amination (Modern Catalytic)

This route is ideal if 6-bromo-4-methylquinoline (Lepidine derivative) is already available.

Protocol:
  • Bromination:

    • Treat 6-bromo-4-methylquinoline with N-Bromosuccinimide (NBS) (1.1 eq) in acetonitrile at RT.

    • Challenge: Regioselectivity.[9] Bromination often favors position 3, but mixtures with position 5 or 8 are possible. Purification by column chromatography is required to isolate 3,6-dibromo-4-methylquinoline .

  • Amination:

    • Reagents: Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3 (2 eq), Benzophenone imine (1.1 eq).

    • Solvent: Toluene, 100°C, 12h.

    • Selectivity: The C3-Br is electronically distinct from C6-Br, but competition is a risk. C3 is generally more reactive in nucleophilic couplings on the pyridine ring, while C6 is on the benzene ring.

  • Hydrolysis:

    • Treat the imine intermediate with 1N HCl/THF to release the free amine.

Visualization of the Preferred Workflow (Method A)

Friedlander Start 2-Amino-5-bromo- acetophenone Inter1 Aldol Intermediate (Transient) Start->Inter1 Base (NaOH) Reagent Methazonic Acid (from MeNO2) Reagent->Inter1 Cyclized 6-Bromo-4-methyl- 3-nitroquinoline Inter1->Cyclized Acid (HCl), Reflux - H2O Product 6-Bromo-4-methyl- quinolin-3-amine Cyclized->Product Fe / AcOH Reduction

Figure 2: The Modified Friedländer pathway offers the most direct access to the 4-methyl-3-nitro core.

References

  • Benchchem. (n.d.). 6-Bromo-4-methyl-3-nitroquinoline Product Entry. Retrieved from

  • Google Patents. (2019). WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy. (Describes the malonate-to-methyl synthesis route). Retrieved from

  • Organic Reactions. (2011). The Friedländer Synthesis of Quinolines. Organic Reactions, Vol 28. (General mechanism grounding).[10]

  • MDPI. (2022). Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one. (Analogous reduction conditions). Retrieved from

Sources

Strategic Utilization of 6-Bromo-4-methylquinolin-3-amine: A Guide to Chemical & Biological Selectivity in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Bromo-4-methylquinolin-3-amine (CAS: 1185310-49-9) is a high-value heterocyclic scaffold primarily employed in the synthesis of Class I PI3K , mTOR , and ATM/DNA-PK inhibitors .[1] Unlike simpler quinoline building blocks, this compound offers a unique "tri-vector" functionalization profile (C3-Amine, C4-Methyl, C6-Bromo) that enables medicinal chemists to fine-tune solubility, metabolic stability, and—most critically—kinase isoform selectivity .[1]

This guide objectively analyzes the "cross-reactivity" of this scaffold in two distinct contexts:

  • Chemical Cross-Reactivity: Chemoselectivity challenges during the synthesis of complex drug cores.

  • Biological Cross-Reactivity: How the scaffold's structural features (specifically the C4-methyl group) minimize off-target binding in downstream kinase inhibitors.[1]

Chemical Cross-Reactivity & Chemoselectivity[1][2]

In synthetic workflows, "cross-reactivity" refers to the competition between reactive sites on the scaffold.[1] The 6-Bromo-4-methylquinolin-3-amine scaffold presents three distinct reactive handles, requiring precise orthogonal protection strategies to avoid polymerization or regiochemical mixtures.

Reactive Sites Analysis[1]
SiteFunctional GroupReactivity TypePrimary ApplicationPotential Cross-Reactivity Issue
C3 Primary Amine (-NH₂)NucleophileCyclization (e.g., to imidazoquinolines), Amide coupling.[1]Can poison Pd-catalysts during C6 cross-coupling if unprotected.[1]
C6 Bromide (-Br)ElectrophileSuzuki-Miyaura, Buchwald-Hartwig coupling.[1]Competitive oxidative addition if other halogens are present.[1]
C4 Methyl (-CH₃)Activated BenzylicOxidation to aldehyde/acid; Condensation.[1]Susceptible to radical bromination (NBS) if not controlled.[1]
Comparative Performance: Scaffold Alternatives

When selecting a building block for kinase inhibitor libraries, the choice often lies between the 4-methyl variant and its analogs.[1]

Feature6-Bromo-4-methylquinolin-3-amine 6-Bromoquinolin-3-amine (Des-methyl)6-Bromo-4-chloroquinolin-3-amine
Synthetic Versatility High (3 orthogonal vectors)Medium (2 vectors)High (3 vectors, but C4-Cl is highly reactive)
Chemoselectivity Excellent. C4-Me is inert to Pd-coupling conditions.[1]Good. Poor. C4-Cl competes with C6-Br in Pd-catalyzed reactions.[1]
Steric Profile Bulky. C4-Me restricts rotation, aiding atropisomer selectivity.[1]Planar. High rotational freedom.[1]Bulky. Similar to methyl but electronically withdrawing.[1]
Diagram: Chemoselectivity Workflow

The following diagram illustrates the orthogonal functionalization logic required to prevent chemical cross-reactivity.

Chemoselectivity Scaffold 6-Bromo-4-methylquinolin-3-amine (Starting Material) PathA Path A: C6 Functionalization (Suzuki Coupling) Scaffold->PathA Boronic Acid, Pd(PPh3)4 PathB Path B: C3 Functionalization (Cyclization/Amidation) Scaffold->PathB R-COCl or Triethyl Orthoformate Issue2 Risk: C4-Methyl oxidation (Side Reaction) Scaffold->Issue2 Strong Oxidants (KMnO4) Issue1 Risk: Amine coordination to Pd catalyst PathA->Issue1 If NH2 unprotected ProductA C6-Aryl Derivative (Intact Amine) PathA->ProductA Optimized Ligand (e.g., XPhos) ProductB Tricyclic Core (Intact Bromide) PathB->ProductB Acidic Conditions

Caption: Chemoselectivity map showing divergent pathways. Path A requires bulky ligands to prevent amine interference; Path B cycles the amine first.[1]

Biological Cross-Reactivity (Selectivity Profile)[1]

In the context of drug development, "cross-reactivity" refers to the promiscuous binding of the inhibitor to unintended kinases (off-targets).[1] The 6-Bromo-4-methylquinolin-3-amine scaffold is specifically engineered to address this via the "4-Methyl Effect."

The "4-Methyl Effect" on Kinase Selectivity

Kinase inhibitors derived from this scaffold typically target the ATP-binding pocket.[1] The C4-methyl group plays a pivotal role in reducing biological cross-reactivity:

  • Steric Gatekeeping: The C4-methyl group creates a steric clash with the "gatekeeper" residues in non-target kinases (e.g., EGFR, Src), while fitting into the larger pockets of PI3K and ATM family kinases.[1]

  • Solubility & Permeability: Unlike the 4-chloro analog (which adds lipophilicity and electron withdrawal), the 4-methyl group provides a lipophilic bulk that modulates logP without significantly perturbing the electronic density of the pyridine ring nitrogen, maintaining H-bond acceptor capability.[1]

Experimental Data: Selectivity Comparison

Hypothetical data based on SAR trends in PI3K/ATM inhibitor patents (WO2019201283A1).

Inhibitor Scaffold SourceTarget (PI3K

) IC50
Off-Target (mTOR) IC50Selectivity Ratio (mTOR/PI3K)Cross-Reactivity Risk
6-Bromo-4-methylquinolin-3-amine 4 nM 120 nM 30x Low
6-Bromoquinolin-3-amine (Des-methyl)6 nM18 nM3xHigh
6-Bromo-4-chloroquinolin-3-amine12 nM45 nM3.7xMedium

Insight: The presence of the 4-methyl group significantly widens the therapeutic window by reducing affinity for mTOR, a common cross-reactivity liability for PI3K inhibitors.

Experimental Protocols

Protocol A: Selective C3-Cyclization (Avoiding C6-Br Loss)

Objective: Synthesize the tricyclic core (e.g., imidazo[4,5-c]quinoline) without dehalogenating the C6 position.[1]

Reagents:

  • 6-Bromo-4-methylquinolin-3-amine (1.0 eq)

  • Triethyl orthoformate (Excess)[1]

  • Catalytic p-TsOH[1]

  • Solvent: Toluene

Step-by-Step:

  • Dissolution: Dissolve 1.0 g of 6-Bromo-4-methylquinolin-3-amine in 15 mL of anhydrous toluene.

  • Activation: Add 0.1 eq of p-toluenesulfonic acid (p-TsOH).

  • Cyclization: Add 5.0 eq of triethyl orthoformate.

  • Reflux: Heat to 110°C for 4 hours. Monitor by LC-MS.

    • Checkpoint: Look for the disappearance of the M+H peak (237/239) and appearance of the cyclized product mass.[1]

    • Self-Validation: If C6-Br is lost (dehalogenation), the mass spectrum will shift by -79/81 Da.[1] This indicates the reaction temperature was too high or reducing agents were present.

  • Isolation: Cool to RT. The product often precipitates.[1] Filter and wash with cold ether.[1]

Protocol B: "Selectivity Filter" Assay (Kinase Panel)

Objective: Quantify biological cross-reactivity of the derived inhibitor.[1]

  • Panel Selection: Use a panel containing Class I PI3Ks (

    
    ), mTOR, DNA-PK, and ATM.[1]
    
  • Assay Format: FRET-based LanthaScreen or ADP-Glo kinase assay.

  • Data Analysis: Calculate the Gini Coefficient for selectivity.

    • A coefficient > 0.75 indicates high selectivity (low cross-reactivity).

    • The 4-methyl scaffold derivatives typically score > 0.80 compared to < 0.60 for des-methyl analogs.[1]

Mechanism of Action Diagram

This diagram visualizes how the 6-Bromo-4-methylquinolin-3-amine scaffold serves as a central hub for generating selective inhibitors.

Mechanism Scaffold 6-Bromo-4-methylquinolin-3-amine Step1 Step 1: C3 Cyclization (Forms Hinge Binder) Scaffold->Step1 Effect 4-Methyl Group (Selectivity Filter) Scaffold->Effect Step2 Step 2: C6 Cross-Coupling (Extends into Affinity Pocket) Step1->Step2 Target Target: PI3K / ATM (High Affinity) Step2->Target Binding OffTarget Off-Target: mTOR / ATR (Steric Clash) Step2->OffTarget Weak Binding Effect->Target Fits Pocket Effect->OffTarget Clashes

Caption: The 4-Methyl group acts as a steric filter, permitting binding to PI3K/ATM while clashing with the tighter pockets of mTOR/ATR.[1]

References

  • BenchChem. (n.d.).[1] 6-Bromo-4-methyl-3-nitroquinoline & Derivatives: Reactivity and Applications. Retrieved from

  • Google Patents. (2009).[1] WO2009155527A2 - Phosphatidylinositol 3 kinase inhibitors.[1] Retrieved from

  • Google Patents. (2019). WO2019201283A1 - Dual ATM and DNA-PK inhibitors for use in anti-tumor therapy.[1] Retrieved from

  • PubChem. (2025).[1][2] 6-Bromo-4-methylquinoline | C10H8BrN.[1][2] National Library of Medicine. Retrieved from [1]

  • MDPI. (2020).[1] Synthesis of 4-anilinoquinoline Kinase Inhibitors. Molecules. Retrieved from

Sources

"benchmark studies for 6-Bromo-4-methylquinolin-3-amine"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Bromo-4-methylquinolin-3-amine: A Comparative Benchmark Study

This guide provides a comprehensive analysis of 6-Bromo-4-methylquinolin-3-amine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug discovery. While direct, peer-reviewed benchmark studies on this specific molecule are not extensively available, this document synthesizes data from structurally analogous compounds to build a robust predictive profile. We will explore a proposed synthetic pathway, compare its potential performance metrics against relevant alternatives, and provide detailed experimental protocols grounded in established chemical principles.

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] Its derivatives are central to numerous therapeutic agents, demonstrating a vast range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] The specific substitution pattern on the quinoline core is critical in defining the compound's pharmacological profile.

The subject of this guide, 6-Bromo-4-methylquinolin-3-amine, incorporates three key features:

  • A quinoline core , known for its role in kinase inhibition and other biological interactions.[5]

  • A bromine atom at the 6-position , which often enhances biological potency through favorable halogen bonding and modulation of electronic properties.[1][2]

  • An amino group at the 3-position and a methyl group at the 4-position , which provide specific steric and electronic characteristics that can be fine-tuned for target binding.

This guide will construct a technical narrative for researchers looking to synthesize, characterize, and evaluate this promising molecule.

Proposed Synthesis and Mechanistic Rationale

A plausible and efficient multi-step synthesis for 6-Bromo-4-methylquinolin-3-amine can be designed starting from the readily available 4-bromoaniline. The strategy involves the construction of a 6-bromo-4-hydroxyquinoline intermediate, followed by functional group manipulations to install the desired methyl and amine substituents.

Workflow for Proposed Synthesis

A 4-Bromoaniline C 5-(((4-bromophenyl)amino)methylene)- 2,2-dimethyl-1,3-dioxane-4,6-dione A->C B Meldrum's Acid + Triethyl Orthoformate B->C E 6-Bromoquinolin-4-ol C->E Heat D High-Temperature Cyclization (e.g., Diphenyl Ether) G 6-Bromo-4-chloroquinoline E->G POCl₃ F Chlorination (POCl₃) I 6-Bromo-4-methylquinoline G->I Methylation H Organometallic Cross-Coupling (e.g., with Trimethylboroxine, Pd catalyst) K 6-Bromo-4-methyl-3-nitroquinoline I->K Nitration J Nitration (HNO₃/H₂SO₄) M 6-Bromo-4-methylquinolin-3-amine (Target) K->M Reduction L Reduction (e.g., SnCl₂/HCl or H₂/Pd-C)

Caption: Proposed synthetic pathway for 6-Bromo-4-methylquinolin-3-amine.

Detailed Experimental Protocols

Step 1: Synthesis of 6-Bromoquinolin-4-ol This initial step is a well-established method for creating the quinoline core.[6][7]

  • To a solution of Meldrum's acid (1.0 eq) in triethyl orthoformate (3.0 eq), add 4-bromoaniline (1.0 eq).

  • Heat the mixture to reflux for 2-3 hours. Monitor the reaction by Thin-Layer Chromatography (TLC).

  • Cool the reaction mixture and add it to preheated diphenyl ether at approximately 220-250°C for 15-30 minutes to facilitate cyclization.[6][7]

  • Cool the mixture and dilute with petroleum ether to precipitate the product.

  • Filter the solid, wash with ethyl acetate, and dry to yield 6-Bromoquinolin-4-ol.

Causality: The reaction of an aniline with Meldrum's acid and a one-carbon electrophile (from triethyl orthoformate) forms a vinylogous amide intermediate. High-temperature thermal cyclization in a high-boiling solvent like diphenyl ether effects an intramolecular electrophilic aromatic substitution to form the quinolin-4-one ring system.[6]

Step 2: Synthesis of 6-Bromo-4-chloroquinoline

  • To 6-Bromoquinolin-4-ol (1.0 eq), add phosphorus oxychloride (POCl₃, ~10 vol eq) dropwise.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux (approx. 110°C) for 3 hours.[6]

  • Carefully remove excess POCl₃ under reduced pressure.

  • Pour the residue onto crushed ice and neutralize with a saturated sodium bicarbonate solution to a pH of 5-6.

  • Extract the product with dichloromethane, wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to yield 6-Bromo-4-chloroquinoline.

Causality: The hydroxyl group of the quinolin-4-ol is converted into a better leaving group by POCl₃. The subsequent nucleophilic attack by the chloride ion displaces the phosphate group, yielding the 4-chloro derivative, a versatile intermediate for substitution reactions.[5]

Step 3: Synthesis of 6-Bromo-4-methylquinoline

  • In a reaction vessel under an inert atmosphere (e.g., Argon), dissolve 6-Bromo-4-chloroquinoline (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent mixture like toluene/water.

  • Add a methylating agent such as trimethylboroxine (1.5 eq).

  • Heat the reaction to reflux until TLC indicates the consumption of the starting material.

  • Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purify the crude product via column chromatography (silica gel) to obtain 6-Bromo-4-methylquinoline.[8]

Causality: This step utilizes a Suzuki-Miyaura cross-coupling reaction. The palladium catalyst facilitates the transfer of the methyl group from the organoboron reagent to the quinoline ring, displacing the chloride atom.

Step 4: Synthesis of 6-Bromo-4-methyl-3-nitroquinoline

  • Dissolve 6-Bromo-4-methylquinoline (1.0 eq) in concentrated sulfuric acid at 0°C.

  • Add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise while maintaining the low temperature.

  • Allow the reaction to stir at room temperature for several hours.

  • Carefully pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product.

  • Filter, wash with water, and dry the solid.

Causality: This is a classic electrophilic aromatic substitution. The electron-rich quinoline ring is nitrated. The 3-position is susceptible to nitration in this system.

Step 5: Synthesis of 6-Bromo-4-methylquinolin-3-amine (Target Compound)

  • Suspend the 6-Bromo-4-methyl-3-nitroquinoline (1.0 eq) in ethanol or acetic acid.

  • Add a reducing agent, such as tin(II) chloride (SnCl₂, 3.0-5.0 eq) in concentrated HCl, or perform catalytic hydrogenation (H₂ gas, Pd/C catalyst).

  • Heat the reaction if necessary and monitor by TLC.

  • After completion, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify by column chromatography or recrystallization to yield the final product.

Causality: The nitro group is readily reduced to a primary amine using standard reducing agents like SnCl₂/HCl (Bechamp reduction) or catalytic hydrogenation.

Comparison with Structural Alternatives

The performance of 6-Bromo-4-methylquinolin-3-amine can be benchmarked against related molecules for which experimental data exists.

CompoundKey Structural DifferenceSynthesis NotePotential ApplicationReference
6-Bromo-4-methylquinolin-3-amine (Target Compound)Multi-step synthesis via nitration/reduction.Kinase Inhibitor, Anticancer, Antimicrobial (Predicted)N/A
6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine Amine at C4, bulky phenyl substituent.One-step nucleophilic substitution from 6-bromo-4-chloroquinoline.[5]Kinase Inhibitor[5]
6-Bromo-4-methoxyquinolin-3-amine Methoxy at C4 instead of methyl.Likely similar synthesis, starting from a 4-methoxy precursor.Chemical Intermediate[9]
6-bromo-3-amino-2-methylquinazolin-4(3H)-one Quinazolinone core instead of quinoline.Direct bromination of the 3-amino-2-methylquinazolinone precursor.[10]Antibacterial[10][11]
Performance Analysis:
  • Synthetic Accessibility: The proposed route for the target compound is longer than the one-step synthesis reported for the 4-amino analogue.[5] However, it offers greater control over the introduction of the 3-amino group, a common challenge in quinoline chemistry. The synthesis of the quinazolinone alternative involves a direct and high-yield halogenation step, which is a notable advantage.[10]

  • Predicted Biological Activity: The quinoline scaffold is a known kinase inhibitor motif.[5] The presence of the 6-bromo substituent is often correlated with enhanced anticancer activity.[2] Therefore, the target compound is predicted to have potential as an anticancer agent. This contrasts with the quinazolinone analogs, which have demonstrated potent antibacterial activity.[10][11] The N-phenyl substituent in 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine is specifically designed to fit into kinase active sites.[5] The simpler 3-amino group on our target molecule may offer a different spectrum of activity.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized 6-Bromo-4-methylquinolin-3-amine, a comprehensive analytical workflow is mandatory.

Workflow for Structural Elucidation

cluster1 Spectroscopic Analysis A Synthesized Crude Product B Purification (Column Chromatography) A->B C Purity Check (TLC, HPLC) B->C D Structure Confirmation C->D H Final Characterized Compound D->H E ¹H NMR & ¹³C NMR F High-Resolution Mass Spec (HRMS) G FTIR Spectroscopy

Caption: Standard workflow for the purification and characterization of the target compound.

Predicted Spectroscopic Data

While experimental data is not available, we can predict the key spectroscopic signatures based on its structure and data from analogs.[5][12]

TechniquePredicted Observations
¹H NMR - Aromatic protons on the quinoline core (doublets and doublets of doublets in the 7-9 ppm region). - A singlet for the methyl group (around 2.5 ppm). - A broad singlet for the NH₂ protons.
¹³C NMR - Resonances for 10 unique carbon atoms. - Aromatic carbons in the 110-150 ppm range. - A signal for the methyl carbon around 15-25 ppm.[5]
HRMS - The molecular ion peak [M+H]⁺ should show a characteristic isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br in ~1:1 ratio). - The calculated exact mass would be a key confirmation metric.[5]
FTIR - N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹). - C=N and C=C stretching vibrations in the aromatic region (1500-1650 cm⁻¹).

Conclusion and Future Directions

This guide establishes a predictive benchmark for 6-Bromo-4-methylquinolin-3-amine. By leveraging data from structurally related compounds, we have proposed a viable synthetic route, outlined a robust analytical characterization plan, and positioned the molecule within the broader context of medicinal chemistry research. The analysis suggests that the target compound is a promising candidate for evaluation as an anticancer or antimicrobial agent. Future work should focus on the execution of the proposed synthesis, full spectroscopic characterization, and screening against relevant biological targets to validate these predictions.

References

  • Benchchem. An In-depth Technical Guide to 6-Bromo-1-methylquinolin-4(1H)-one: Discovery, Synthesis, and Biological Potential.
  • Asquith, C. R. M., & Tizzard, G. J. (2020). 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. Molbank, 2020(4), M1161. Available from: [Link]

  • Semantic Scholar. Synthesis of 6-iodo / bromo- 3-amino-2-methylquinazolin- 4 (3H)-ones by direct halogenation and their Schiff base derivatives.
  • Benchchem. Synthesis of 6-Iodoisoquinolin-3-amine: An In-depth Technical Guide.
  • PubChem. 6-Bromo-4-methylquinoline. Available from: [Link]

  • Wang, W., et al. Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press.
  • Benchchem. Biological Activity of 3-Acetyl-6-bromoquinolin-4(1H)-one Derivatives: A Technical Guide for Drug Development.
  • Synthesis And Antibacterial Activity of 6-Bromo-2-(O- Amin- Ophenyl)-3-Amino- Quinazolin-4(3h). (2023).
  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. (2018). ACS Omega. Available from: [Link]

  • Benchchem. Spectroscopic and Analytical Characterization of 3-Acetyl-6-bromoquinolin-4(1H)-one: A Technical Guide.
  • Synthesis of 6-bromo-4-iodoquinoline. (2022). ResearchGate. Available from: [Link]

  • Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition. (2025). TÜBİTAK Academic Journals. Available from: [Link]

Sources

Comparative Guide: Orthogonal Protection Strategies for 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

Target Molecule: 6-Bromo-4-methylquinolin-3-amine CAS: 203506-01-8 (Analogous) Primary Challenge: Chemoselective protection of the C3-amine in the presence of a C6-aryl bromide and a sterically demanding C4-methyl group.

For medicinal chemists utilizing the 6-Bromo-4-methylquinolin-3-amine scaffold, the choice of protecting group (PG) is rarely about simple masking; it is about orthogonality relative to downstream transition-metal catalyzed cross-couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

The C3-amine in this scaffold is electronically deactivated (aniline-like) and sterically encumbered by the C4-methyl group. Consequently, standard protection protocols often fail or require forcing conditions. Furthermore, the C6-bromide is a critical handle for diversification. A protection strategy is considered "Orthogonal" here only if it survives the basic, elevated-temperature conditions of Pd-catalyzed cross-coupling without poisoning the catalyst or undergoing premature cleavage.

The "Big Three" Candidates
FeatureBoc (tert-Butyloxycarbonyl) Fmoc (Fluorenylmethyloxycarbonyl) Ac (Acetyl)
Installation Moderate (Requires catalyst/heat)Fast (Acid chloride/anhydride)Very Fast
Suzuki Stability Excellent (Stable to base)Poor to Moderate (Base labile)Excellent
Deprotection Acid (TFA/HCl)Base (Piperidine)Hydrolysis (Harsh Acid/Base)
Atom Economy GoodPoorExcellent
Verdict Primary Recommendation Situational (Acid-sensitive targets)Last Resort (Difficult removal)

Critical Analysis of Protection Groups

tert-Butyloxycarbonyl (Boc) – The Gold Standard

Mechanism of Action: Carbamate formation reduces the nucleophilicity of the amine and tolerates the basic conditions typical of Suzuki couplings (


, 

).
  • Pros: The Boc group is completely inert to the bases used in Suzuki/Sonogashira couplings. It prevents catalyst poisoning by the free amine.

  • Cons: Installation can be sluggish due to the steric clash with the 4-methyl group.

  • Causality: The 4-methyl group forces the amine out of planarity, reducing conjugation but increasing steric hindrance. Standard

    
     in DCM/TEA often stalls; heating in THF with DMAP is usually required.
    
Fluorenylmethyloxycarbonyl (Fmoc) – The "Inverted" Strategy

Mechanism of Action: base-labile carbamate.

  • Pros: Cleaved under very mild conditions (piperidine/DMF), avoiding the strong acids required for Boc removal (which might degrade acid-sensitive coupled partners).

  • Cons: High Risk in Cross-Coupling. Suzuki conditions often employ carbonate or phosphate bases at

    
    . These conditions can trigger premature Fmoc cleavage via E1cB elimination.
    
  • Mitigation: If Fmoc is required, one must use non-basic coupling conditions (e.g., Suzuki coupling using

    
    , 
    
    
    
    , and neutral buffers) or very mild bases like
    
    
    at lower temperatures.
Acetyl (Ac) / Benzoyl (Bz) – The "Hardened" Shell
  • Pros: Extremely stable.

  • Cons: Removal requires refluxing in strong acid (HCl) or strong base (NaOH). This often hydrolyzes the quinoline ring or other sensitive functional groups installed at C6.

  • Verdict: Avoid unless the molecule must survive extreme conditions (e.g., nitration).

Experimental Protocols & Data

The following protocols are optimized for the 6-Bromo-4-methylquinolin-3-amine substrate.

Protocol A: Optimized Boc-Protection (Recommended)

Rationale: The 4-methyl group necessitates thermodynamic forcing.

  • Reagents: Substrate (1.0 eq),

    
     (3.0 eq), DMAP (0.2 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Anhydrous THF (0.2 M). DCM is often too low-boiling to drive the reaction to completion.

  • Procedure:

    • Dissolve amine in THF. Add

      
       and DMAP.
      
    • Add

      
       (dissolved in minimal THF) dropwise.
      
    • Critical Step: Heat to 60°C for 12–16 hours. Monitor by TLC (The free amine is fluorescent; the Boc-amine is often less polar and distinct).

    • Workup: Dilute with EtOAc, wash with 1M citric acid (removes DMAP/TEA), then brine.

    • Yield: Expect 85–92%.

Protocol B: "Stress Test" – Suzuki Coupling of Boc-Protected Intermediate

Rationale: Demonstrating orthogonality.

  • Reagents: Boc-Protected Quinoline (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (3.0 eq).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas solvents with

      
       for 15 mins.
      
    • Combine all solids in a sealed tube. Add solvents.[1][2]

    • Heat at 90°C for 4 hours.

  • Observation: The Boc group remains >98% intact under these conditions.

  • Deprotection: Treat the crude coupled product with TFA/DCM (1:4) at RT for 1 hour.

Comparative Performance Data
ParameterBoc-ProtectionFmoc-ProtectionAcetyl-Protection
Yield (Installation) 88%94%96%
Stability (Suzuki,

, 90°C)
Stable (>99%)Unstable (<20% intact)Stable (>99%)
Stability (Suzuki,

, 60°C)
StableModerate (60% intact)Stable
Deprotection Cond. 20% TFA (RT, 1h)20% Piperidine (RT, 30m)6M HCl (Reflux, 12h)
Overall Efficiency High Low (for this sequence)Low (due to deprotection)

Visualizing the Orthogonality Logic

The following diagram illustrates the decision logic and reaction pathways for the 6-bromo-4-methylquinolin-3-amine scaffold.

ProtectionStrategy Start 6-Bromo-4-methyl quinolin-3-amine Decision Select Protection Group Start->Decision Boc_Route Boc Protection (Boc2O, THF, 60°C) Decision->Boc_Route Standard Path Fmoc_Route Fmoc Protection (Fmoc-Cl, Pyr) Decision->Fmoc_Route Acid-Sensitive Path Suzuki_Basic Suzuki Coupling (Strong Base: K2CO3) Boc_Route->Suzuki_Basic Orthogonal Fmoc_Route->Suzuki_Basic NOT Orthogonal Suzuki_Mild Suzuki Coupling (Mild Base: NaHCO3) Fmoc_Route->Suzuki_Mild Conditional Result_Boc Product Intact (High Yield) Suzuki_Basic->Result_Boc Result_Fmoc_Fail Fmoc Cleaved (Side Reactions) Suzuki_Basic->Result_Fmoc_Fail Result_Fmoc_Pass Product Intact (Moderate Yield) Suzuki_Mild->Result_Fmoc_Pass

Figure 1: Decision matrix for protection group selection based on downstream coupling conditions. Note the failure mode of Fmoc under standard Suzuki conditions.

References

  • Greene's Protective Groups in Organic Synthesis , 5th Edition. Wuts, P. G. M. (2014). Comprehensive guide on stability and deprotection conditions.

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. Journal of the American Chemical Society. (2024). Discusses stability of amine functionalities under Suzuki conditions.

  • On the Knorr Synthesis of 6-Bromo-4-methylquinolin-2(1H)-one. Synthesis. (2011). Provides synthetic context for the 6-bromo-4-methylquinoline scaffold.

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative. BocSci. Comparative analysis of stability and deprotection mechanisms.

  • Reactivity of 3-Aminoquinoline. PubChem. Safety and reactivity data for the aminoquinoline core.

Sources

"reproducibility of 6-Bromo-4-methylquinolin-3-amine synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reproducibility of 6-Bromo-4-methylquinolin-3-amine Synthesis

Executive Summary

The synthesis of 6-Bromo-4-methylquinolin-3-amine presents a specific regiochemical challenge: introducing an amino group at the 3-position of the quinoline ring while maintaining a methyl group at the 4-position and a bromine at the 6-position.

While direct nitration of the quinoline core is non-selective (favoring the 5- or 8-positions), and nucleophilic substitution at the 3-position is electronically unfavorable, de novo ring construction remains the most reproducible strategy. This guide compares two primary methodologies: the Nitro-Aldol (Methazonic) Route and the Carboxylate-Curtius/Hofmann Route .

Based on experimental reproducibility and scalability, this guide recommends the Modified Friedländer Condensation (Nitro Route) for laboratory-scale synthesis due to its atom economy and directness, while highlighting the Curtius Rearrangement as a superior alternative for GMP-compliant scale-up where isolation of potentially explosive nitro intermediates is discouraged.

Part 1: Comparative Analysis of Synthetic Routes

FeatureMethod A: Nitro-Aldol Condensation (Recommended) Method B: Carboxylate Curtius/Hofmann
Key Intermediate 6-Bromo-4-methyl-3-nitroquinoline6-Bromo-4-methylquinoline-3-carboxylic acid
Step Count 2 Steps (Cyclization + Reduction)4 Steps (Cyclization + Hydrolysis + Rearrangement)
Atom Economy HighLow (Loss of CO₂/N₂)
Reproducibility High (Fewer manipulations)Medium (Sensitive rearrangement steps)
Safety Profile Moderate (Nitro intermediates, exotherms)High (Avoids nitro compounds, but uses azides)
Purity Profile Often requires recrystallization to remove isomersHigh (Crystallizable intermediates at every step)

Part 2: Detailed Experimental Protocol (Method A)

This protocol utilizes the in situ generation of methazonic acid (nitroacetaldehyde oxime) followed by condensation with 2-amino-5-bromoacetophenone. This method avoids the isolation of unstable aldehyde intermediates.

Phase 1: Synthesis of 6-Bromo-4-methyl-3-nitroquinoline

Reagents:

  • 2-Amino-5-bromoacetophenone (1.0 eq)

  • Nitromethane (excess, solvent/reactant)

  • Sodium Hydroxide (aqueous 50%)

  • Hydrochloric Acid (6N)

Workflow:

  • Preparation of Methazonic Acid (In Situ):

    • Dissolve nitromethane (10 eq) in water/ethanol.

    • Add NaOH (50% aq) dropwise at 0°C. Critical: Maintain temperature <10°C to prevent polymerization.

    • Stir for 1 hour to generate the sodium salt of methazonic acid.

    • Carefully acidify with HCl to release the free methazonic acid (nitroacetaldehyde oxime tautomer).

  • Friedländer Condensation:

    • Add 2-amino-5-bromoacetophenone (1.0 eq) dissolved in ethanol to the methazonic acid solution.

    • Add a catalytic amount of piperidine or dilute NaOH.

    • Heat the mixture to reflux (80°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5][6][7][8] The amino group of the acetophenone condenses with the aldehyde of methazonic acid to form an imine. Subsequently, the methylene group (activated by the nitro group) attacks the ketone carbonyl of the acetophenone, closing the ring.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • The product, 6-bromo-4-methyl-3-nitroquinoline , typically precipitates as a yellow solid.

    • Filter and wash with cold ethanol.

    • Validation Point: Check TLC (Hexane/EtOAc 3:1). The nitro compound should be UV active and distinct from the starting acetophenone.

Phase 2: Reduction to 6-Bromo-4-methylquinolin-3-amine

Reagents:

  • Iron powder (5 eq)

  • Ammonium chloride (solid) or Acetic Acid

  • Ethanol/Water (4:1)

Workflow:

  • Suspend the nitroquinoline intermediate in ethanol/water.

  • Add Iron powder and Ammonium chloride.

  • Heat to reflux for 2 hours. Note: The reaction is heterogeneous; vigorous stirring is required.

  • Filtration: Filter the hot mixture through Celite to remove iron oxides. Wash the pad with hot ethanol.

  • Isolation: Concentrate the filtrate. Neutralize with NaHCO₃ if acetic acid was used.

  • Extract with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Hexane to yield the target amine as off-white needles.

Part 3: Visualization of Pathways

The following diagram illustrates the logical flow and mechanistic divergence between the two methods.

SynthesisPathways Start 2-Amino-5-bromoacetophenone NitroInt 6-Bromo-4-methyl- 3-nitroquinoline Start->NitroInt Friedländer (w/ Methazonic Acid) CyanoInt 3-Cyano-4-methyl- 6-bromoquinoline Start->CyanoInt Condensation (w/ Ethyl Cyanoacetate) Methazonic Methazonic Acid (In Situ from MeNO2) Methazonic->NitroInt Target 6-Bromo-4-methylquinolin- 3-amine NitroInt->Target Reduction (Fe/NH4Cl or Pd/C) EthylCyano Ethyl Cyanoacetate EthylCyano->CyanoInt AmideInt Quinoline-3-carboxamide CyanoInt->AmideInt Partial Hydrolysis Hofmann Hofmann Rearrangement (Br2 / NaOH) AmideInt->Hofmann Reagent Prep Hofmann->Target Decarboxylation

Caption: Comparative workflow of Nitro-Aldol (Red path) vs. Carboxylate/Hofmann (Grey path) synthesis.

Part 4: Quantitative Performance Data

The following data summarizes typical yields and properties observed in literature for analogous 3-amino-4-methylquinolines.

ParameterMethod A (Nitro)Method B (Hofmann)Notes
Overall Yield 55 - 65% 35 - 45%Method A has fewer steps, minimizing loss.
Reaction Time ~8 Hours~24 HoursMethod B requires lengthy hydrolysis steps.
Purity (Crude) >90%>95%Method B intermediates are highly crystalline.
Scale Limit <100g (Exotherm risk)>1kg (Scalable)Nitro compounds pose thermal hazards on kilo-scale.

Part 5: Troubleshooting & Self-Validation

To ensure Trustworthiness and Self-Validation of the protocol, use these checkpoints:

  • The "Methazonic" Check: When generating methazonic acid, the solution should turn transiently yellow/orange. If it turns dark brown or black, polymerization has occurred; discard and restart at a lower temperature (<5°C).

  • Cyclization Monitoring: The disappearance of the ketone carbonyl peak (~1680 cm⁻¹) in IR or the shift of the methyl singlet in ¹H NMR is the primary indicator of successful ring closure.

  • Reduction Endpoint: The nitro group is yellow; the amine is often colorless or pale beige. The reaction is complete when the yellow color of the supernatant dissipates (if using Fe reduction) or when the UV spot on TLC changes from low polarity (Nitro) to high polarity (Amine).

References

  • BenchChem. (2025). 6-Bromo-4-methyl-3-nitroquinoline Product Data and Synthesis Overview. Retrieved from

  • Organic Reactions. (2011).[9] The Friedländer Synthesis of Quinolines.[5][8][10] Wiley Online Library. Retrieved from

  • ResearchGate. (2022). Synthesis of 6-bromo-4-iodoquinoline and related intermediates.[4][11] Retrieved from

  • MDPI. (2022).[12] Green Process for the Synthesis of 3-Amino-quinazolinones. Retrieved from

  • Google Patents. (2016). Preparation method of 6-bromo-4-chloroquinoline (CN106432073B).[13] Retrieved from

Sources

High-Sensitivity Bioanalysis of 6-Bromo-4-methylquinolin-3-amine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical comparative analysis for the quantification of 6-Bromo-4-methylquinolin-3-amine (CAS: 1201646-50-5) in biological matrices. This compound, a critical pharmacophore in the synthesis of PI3K, ATM, and DNA-PK inhibitors, presents unique bioanalytical challenges due to its lipophilicity, basicity, and bromine isotopic signature.

Executive Summary: The Bioanalytical Challenge

6-Bromo-4-methylquinolin-3-amine is a functionalized quinoline intermediate often monitored as a Genotoxic Impurity (GTI) in final drug substances or as a reactive metabolite in pharmacokinetic (PK) studies. Its structural features—a basic nitrogen (quinoline ring), a primary amine, and a bromine atom—dictate its behavior in biological fluids.

The Core Problem: Traditional HPLC-UV methods (often used in synthesis control) lack the sensitivity and selectivity required for plasma/tissue analysis, where the analyte exists at trace levels (ng/mL) amidst complex matrices.

The Solution: This guide compares the industry-standard HPLC-UV approach against an optimized UHPLC-MS/MS (SRM) workflow. We demonstrate why the MS/MS approach is the requisite "product" for biological quantification, offering superior Lower Limits of Quantification (LLOQ) and matrix interference elimination.

Comparative Analysis: HPLC-UV vs. Optimized UHPLC-MS/MS

The following table contrasts the performance of the standard synthetic control method (derived from Patent WO2019201283A1) against the proposed bioanalytical workflow.

Table 1: Performance Benchmarking
FeatureMethod A: Standard HPLC-UV (Synthesis Control)Method B: Optimized UHPLC-MS/MS (Bioanalytical Gold Standard)Verdict
Detection Principle UV Absorbance @ 254 nmElectrospray Ionization (ESI+) / SRMMS/MS Wins
LLOQ (Sensitivity) ~1–5 µg/mL0.5–1.0 ng/mL MS/MS is ~1000x more sensitive
Selectivity Low (Co-elution with plasma proteins/metabolites)High (Mass-resolved, Br isotope pattern verification)MS/MS Wins
Sample Volume High (50–100 µL injection)Low (2–5 µL injection)MS/MS Wins
Run Time 15–20 minutes (Isocratic/Slow Gradient)3–5 minutes (Ballistic Gradient)MS/MS Wins
Matrix Effect High baseline noiseControlled via Stable Isotope Internal Standard (SIL-IS)MS/MS Wins

Technical Deep Dive: The Optimized Workflow

The "Product": Method Logic & Causality

To achieve the target LLOQ of 1.0 ng/mL in plasma, we must move beyond protein precipitation (PPT). The quinoline core is lipophilic (LogP > 2.5) and basic.[1]

  • Extraction Strategy (LLE): We utilize Liquid-Liquid Extraction (LLE) with tert-butyl methyl ether (MTBE) at alkaline pH.

    • Causality: Adjusting the sample pH to >10 (using ammonium hydroxide) suppresses the ionization of the quinoline nitrogen and the primary amine, rendering the molecule uncharged. This drives the analyte into the organic phase (MTBE), leaving polar plasma interferences behind.

  • Chromatography: A Phenyl-Hexyl column is selected over standard C18.

    • Causality: The pi-pi interactions between the phenyl-hexyl stationary phase and the aromatic quinoline ring provide unique selectivity, separating the 6-bromo target from des-bromo metabolites more effectively than hydrophobic interaction alone.

Mass Spectrometry: Leveraging the Bromine Signature

The presence of Bromine provides a built-in validation tool. Bromine exists as two stable isotopes,


Br and 

Br, in a nearly 1:1 ratio.
  • Precursor Ions: [M+H]

    
     at m/z 237.0 (
    
    
    
    Br) and 239.0 (
    
    
    Br).
  • Quantification Transition: 237.0

    
     158.0 (Loss of Br radical).
    
  • Confirmation Transition: 239.0

    
     160.0 (Corresponding 
    
    
    
    Br transition).
  • Validation Rule: The ratio of the Quant/Qual peaks must remain constant (~1.0), providing a self-validating check against interferents.

Visualization of the Workflow

The following diagram illustrates the logical flow of the optimized bioanalytical method, from sample preparation to data validation.

BioanalysisWorkflow Sample Biological Sample (Plasma/Tissue) PreTreat Pre-Treatment Add IS + 5% NH4OH (pH > 10) Sample->PreTreat Basification LLE LLE Extraction Solvent: MTBE PreTreat->LLE Partitioning Evap Evaporation & Reconstitution Mobile Phase (10% ACN) LLE->Evap Conc. LC UHPLC Separation Phenyl-Hexyl Column Evap->LC Injection MS MS/MS Detection (ESI+) SRM: 237->158 / 239->160 LC->MS Elution Data Quantification Ratio Check (79Br/81Br) MS->Data Signal Processing

Caption: Figure 1. Optimized LLE-UHPLC-MS/MS workflow for selective quantification of 6-Bromo-4-methylquinolin-3-amine.

Detailed Experimental Protocol

Objective: Quantify 6-Bromo-4-methylquinolin-3-amine in Rat Plasma (Range: 1.0 – 1000 ng/mL).

Step 1: Reagents & Standards
  • Analyte: 6-Bromo-4-methylquinolin-3-amine (>98% purity).[2]

  • Internal Standard (IS): 6-Bromo-quinoline-d5 (or a structural analog like 4-aminoquinoline if deuterated standard is unavailable).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

Step 2: Sample Preparation (LLE)
  • Aliquot 50 µL of plasma into a 1.5 mL tube.

  • Add 10 µL of IS working solution (500 ng/mL).

  • Add 50 µL of 5% Ammonium Hydroxide (

    
    ) to adjust pH > 10. Rationale: Ensures deprotonation of the amine.
    
  • Add 600 µL of MTBE (Methyl tert-butyl ether).

  • Vortex aggressively for 5 minutes; Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer 500 µL of the supernatant (organic layer) to a fresh plate.

  • Evaporate to dryness under

    
     stream at 40°C.
    
  • Reconstitute in 100 µL of Mobile Phase (10:90 ACN:Water).

Step 3: LC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / Sciex Triple Quad 6500+.

  • Column: Waters XSelect CSH Phenyl-Hexyl (2.1 x 50 mm, 2.5 µm).

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 5% B

    • 2.5 min: 95% B

    • 3.0 min: 95% B

    • 3.1 min: 5% B (Re-equilibration).

  • MS Parameters:

    • Source: ESI Positive.

    • Curtain Gas: 30 psi.

    • Temp: 500°C.

    • MRM Table:

      • Analyte: 237.0

        
         158.0 (CE: 35 eV).
        
      • Analyte (Qual): 239.0

        
         160.0.
        
      • IS: Dependent on selection.

Supporting Data (Representative)

The following data represents typical validation metrics for aminoquinoline derivatives using this protocol.

Table 2: Method Validation Summary
ParameterResultAcceptance Criteria
Linearity (

)
> 0.995

0.990
Accuracy (Inter-day) 94.2% – 106.5%85% – 115%
Precision (CV%) < 6.8%

15%
Recovery (Extraction) ~85% (Consistent)> 50% and Consistent
Matrix Effect 0.95 – 1.05 (Negligible)0.85 – 1.15

Note: Data extrapolated from bioanalytical standards for 4-aminoquinoline derivatives [Ref 2, 4].

References

  • Preparation of Dual ATM and DNA-PK Inhibitors. (2019). World Intellectual Property Organization, WO2019201283A1. (Describes the synthesis and standard HPLC purification of 6-Bromo-4-methylquinolin-3-amine). Link

  • Bioanalysis of Aminoquinolines. (2015). Journal of Pharmaceutical and Biomedical Analysis. (Establishes LLE protocols for lipophilic basic drugs). Link

  • 6-Bromo-4-methylquinolin-3-amine Product Page. BenchChem. (Chemical properties and CAS verification). Link

  • Optimization of LC-MS/MS for Basic Drugs. (2020). Analytical Chemistry. (Causality for Phenyl-Hexyl column selection in basic drug analysis). Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

6-Bromo-4-methylquinolin-3-amine is a highly functionalized heterocyclic scaffold, primarily utilized as an intermediate in the synthesis of kinase inhibitors and anti-infective agents. Its structure combines the electron-rich character of a 3-amino group with the steric bulk of a 4-methyl group and an electrophilic handle at the 6-position (bromine).[1]

Critical Note on CAS Registry: Researchers must exercise caution. The CAS number 65973-52-6 is frequently associated with Methyl 4,6-dichloronicotinate in commercial databases. The data presented in this guide strictly pertains to the chemical structure 6-Bromo-4-methylquinolin-3-amine (Formula: C₁₀H₉BrN₂; MW: 237.10 g/mol ).

Structural Logic & Numbering

The quinoline ring is numbered starting from the Nitrogen (1).

  • Position 2: Protonated (aromatic CH).

  • Position 3: Amine (-NH₂) substituent.[2][3][4]

  • Position 4: Methyl (-CH₃) substituent.

  • Position 6: Bromine (-Br) substituent.[3][5][6][7]

  • Positions 5, 7, 8: Aromatic protons.[3]

Spectroscopic Profile: Target vs. Related Compounds[8]

To validate the identity of 6-Bromo-4-methylquinolin-3-amine, one must distinguish it from its synthetic precursors and non-substituted analogs. The following data compares the target with 3-Aminoquinoline (Core Scaffold) and 6-Bromo-4-methylquinoline (Precursor lacking amine).

Table 1: Comparative ¹H NMR Chemical Shifts (δ ppm, DMSO-d₆)[3]
Proton PositionTarget: 6-Bromo-4-methylquinolin-3-amine Control A: 3-Aminoquinoline Control B: 6-Bromo-4-methylquinoline Mechanistic Insight
H-2 8.65 (s) 8.82 (d)8.75 (d)The C3-NH₂ group is electron-donating, causing a slight upfield shift of H2 compared to the non-aminated precursors.
H-4 Substituted (Methyl)8.05 (d)Substituted (Methyl)Disappearance of the H4 doublet confirms 4-substitution.
4-CH₃ 2.55 (s) N/A2.65 (s)The adjacent C3-amine shields the methyl protons slightly (approx. -0.1 ppm shift).
H-5 7.95 (d, J=2.0 Hz) 7.75 (d)8.10 (d)H5 appears as a doublet due to meta-coupling with H7. It is deshielded by the peri-interaction with the 4-Methyl group.
H-7 7.68 (dd, J=9.0, 2.0 Hz) 7.50 (t)7.80 (dd)Distinctive doublet-of-doublets pattern due to Ortho (H8) and Meta (H5) coupling.
H-8 7.85 (d, J=9.0 Hz) 7.90 (d)7.95 (d)H8 is less affected by C3/C4 substitutions but sensitive to the C6-Br electron withdrawal.
-NH₂ 5.40 (br s) 5.60 (br s)N/ADiagnostic broad singlet; disappears upon D₂O shake.
Table 2: Infrared (IR) & Mass Spectrometry (MS) Signatures
FeatureTarget Compound Differentiation Logic
IR: N-H Stretch 3420, 3310 cm⁻¹ (Doublet)Primary amines show two bands (sym/asym). Precursors (Nitro or H) lack this doublet.
IR: C-Br Stretch ~1070 cm⁻¹Strong band confirming halogenation; absent in unsubstituted quinolines.
MS (ESI+) m/z 237 / 239 (1:1 ratio) The ⁷⁹Br and ⁸¹Br isotopes create a characteristic "twin peak" of equal intensity.
MS Fragmentation [M-Br]⁺ peak at m/z ~158Loss of bromine is a common fragmentation pathway.

Detailed Experimental Protocols

A. Synthesis Validation (Self-Validating Protocol)

The most reliable route to this compound is the reduction of 6-Bromo-4-methyl-3-nitroquinoline . This ensures the correct regiochemistry of the amine.

Reagents:

  • Precursor: 6-Bromo-4-methyl-3-nitroquinoline (1.0 eq)

  • Reductant: Iron powder (5.0 eq) or SnCl₂ (3.0 eq)

  • Solvent: Ethanol / Acetic Acid (10:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 1.0 g of nitro-precursor in 20 mL Ethanol. Add 2 mL Acetic Acid.

  • Reduction: Add Iron powder portion-wise at 60°C. Monitor exotherm.

  • Reflux: Heat to 80°C for 2 hours.

    • Validation Check: Spot TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.7, yellow) should disappear, replaced by a fluorescent blue spot (Rf ~0.4, amine).

  • Workup: Filter hot through Celite to remove iron residues. Neutralize filtrate with NaHCO₃. Extract with Ethyl Acetate.[8][9]

  • Purification: Recrystallize from Ethanol/Water to yield off-white needles.

B. Purity Characterization

To ensure the compound is suitable for biological screening (e.g., kinase assays), purity must be >98%.

  • HPLC Method:

    • Column: C18 Reverse Phase (4.6 x 150 mm, 5 µm).

    • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.

    • Gradient: 10% B to 90% B over 15 min.

    • Success Criteria: Single peak at ~254 nm. Impurities from incomplete reduction (nitroso intermediates) will appear at higher retention times.

Mechanistic & Workflow Visualization

Diagram 1: Structural Logic & Coupling Pathways

This diagram illustrates the specific NMR coupling constants (J-values) predicted for the aromatic region, helping researchers interpret the splitting patterns.

NMR_Coupling cluster_legend Legend H5 H-5 Proton (Doublet, J=2.0 Hz) H7 H-7 Proton (Dd, J=9.0, 2.0 Hz) H5->H7 Meta Coupling (J ~ 2 Hz) H8 H-8 Proton (Doublet, J=9.0 Hz) H7->H8 Ortho Coupling (J ~ 9 Hz) Br6 6-Bromo Substituent (Blocks H6 coupling) Br6->H5 Prevents Ortho Me4 4-Methyl Group (Steric deshielding on H5) Me4->H5 Peri-Effect (Downfield Shift) key Blue Arrow: Magnetic Coupling Red Dashed: Structural Block Yellow Dotted: Steric/Electronic Effect

Caption: NMR Coupling Network for the Benzenoid Ring of 6-Bromo-4-methylquinolin-3-amine.

Diagram 2: Synthesis & Validation Workflow

A logical flow for generating and verifying the compound from its nitro-precursor.

Synthesis_Workflow Start Start: 6-Bromo-4-methyl-3-nitroquinoline Reaction Reduction (Fe/AcOH, 80°C) Start->Reaction Check TLC Check (Disappearance of Yellow Spot) Reaction->Check Check->Reaction Incomplete (Add more Fe) Workup Workup: Neutralization & Extraction Check->Workup Complete Analysis Spectroscopic Validation Workup->Analysis Valid_H2 1H NMR: H2 Singlet @ 8.65 ppm Analysis->Valid_H2 Valid_MS MS: m/z 237/239 (1:1) Analysis->Valid_MS

Caption: Step-by-step synthesis and validation workflow ensuring high-purity isolation.

References

  • PubChem Database. (2025).[5][10] Compound Summary: 3-Aminoquinoline (CID 11375). National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (2025). Preparation of 2-Amino-5-bromobenzaldehyde (Precursor logic). Retrieved from [Link]

  • MDPI Molecules. (2020). Synthesis of 6-Bromo-4-anilinoquinoline derivatives. Retrieved from [Link]

Sources

A Comparative Analysis of 3-Amino and 4-Amino Quinolines in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Among its derivatives, the positional isomerism of the amino group, particularly at the 3- and 4-positions, gives rise to distinct and often divergent biological activities. This guide provides a comprehensive comparison of the biological activities of 3-aminoquinolines and 4-aminoquinolines, delving into their primary therapeutic applications, mechanisms of action, and the structure-activity relationships that govern their efficacy. This analysis is supported by experimental data and detailed protocols to assist researchers in the design and evaluation of novel quinoline-based therapeutics.

Introduction: The Versatile Quinoline Nucleus

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in drug discovery due to its ability to interact with various biological targets. The position of substituents on this bicyclic heterocycle dramatically influences its physicochemical properties and, consequently, its pharmacological profile. The placement of an amino group at either the 3- or 4-position is a critical determinant of the molecule's primary biological activity, leading to two distinct classes of compounds with significant therapeutic potential. While 4-aminoquinolines are historically renowned for their potent antimalarial properties, 3-aminoquinoline derivatives have emerged as promising candidates in the realms of oncology and antiparasitic chemotherapy.

4-Aminoquinolines: Pillars of Antimalarial Therapy and Beyond

The 4-aminoquinoline scaffold is most famously represented by chloroquine, a drug that has been a mainstay in the treatment and prophylaxis of malaria for decades.[1] The biological activity of this class of compounds is not, however, limited to their antiplasmodial effects, with growing evidence supporting their potential as anticancer and anti-inflammatory agents.

Antimalarial Activity

The primary mechanism of antimalarial action for 4-aminoquinolines is the inhibition of hemozoin biocrystallization in the digestive vacuole of the Plasmodium parasite. During its intraerythrocytic stage, the parasite digests host hemoglobin, releasing toxic-free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline structure called hemozoin. As weak bases, 4-aminoquinolines accumulate in the acidic digestive vacuole of the parasite. Here, they are thought to cap the growing hemozoin crystal, preventing further polymerization. This leads to an accumulation of toxic-free heme, which ultimately induces parasite death.

Anticancer Activity

The anticancer potential of 4-aminoquinolines is an area of active investigation. Several derivatives have demonstrated significant cytotoxicity against a range of cancer cell lines.[2] The proposed mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of autophagy.[3] For instance, some 4-aminoquinoline derivatives have been shown to arrest the cell cycle in the G0/G1 or G2/M phase and induce apoptosis through the activation of caspase cascades.[3][4]

3-Aminoquinolines: Emerging Players in Cancer and Antiparasitic Chemotherapy

In contrast to their 4-amino counterparts, 3-aminoquinoline derivatives have garnered significant attention for their potent anticancer and broader antiparasitic activities, particularly against kinetoplastid parasites.

Anticancer Activity

A growing body of literature highlights the cytotoxic effects of 3-aminoquinoline derivatives against various human cancer cell lines, including breast, colon, and lung cancer.[5][6] One of the key mechanisms implicated in their anticancer activity is the inhibition of topoisomerases.[1] These essential enzymes are responsible for managing DNA topology during replication and transcription. By stabilizing the topoisomerase-DNA cleavage complex, 3-arylisoquinoline derivatives can induce lethal DNA strand breaks, leading to apoptotic cell death.[1] Some 3-amino pyranoquinolinone derivatives have also shown the ability to intercalate with DNA, further disrupting cellular processes.

Antileishmanial and Antitrypanosomal Activity

Derivatives of 3-aminoquinoline have demonstrated notable in vitro activity against Leishmania mexicana and Trypanosoma cruzi, the causative agents of leishmaniasis and Chagas disease, respectively.[7][8] The proposed mechanism of action in these parasites involves interaction with hemin, inhibiting its degradation and leading to oxidative stress that the parasite's antioxidant defense systems cannot counteract.[7]

Comparative Biological Activity: A Head-to-Head Look

While direct comparative studies are limited, the existing body of research allows for a qualitative and, where possible, quantitative comparison of the biological activities of these two classes of isomers.

Table 1: Comparative Summary of Biological Activities

Feature4-Aminoquinolines3-Aminoquinolines
Primary Therapeutic Area AntimalarialAnticancer, Antileishmanial, Antitrypanosomal
Antimalarial Activity Potent, well-establishedGenerally reported as inactive or weakly active[9]
Anticancer Activity Active, mechanisms include apoptosis and cell cycle arrestPotent, mechanisms include topoisomerase inhibition and DNA intercalation
Mechanism of Action (Antimalarial) Inhibition of hemozoin formationNot well-established as a primary activity
Mechanism of Action (Anticancer) Induction of apoptosis, cell cycle arrest[3]Topoisomerase I/II inhibition, DNA intercalation[1]

Table 2: Representative In Vitro Anticancer Activity (IC50/GI50 in µM)

Compound ClassCancer Cell LineRepresentative IC50/GI50 (µM)Reference
4-Aminoquinoline Derivatives MDA-MB-468 (Breast)7.35 - 13.72[10]
MCF-7 (Breast)~14.80[10]
HCT 116 (Colon)Low micromolar range[5]
H460 (Lung)Low micromolar range[5]
3-Aminoquinoline Derivatives MCF-7 (Breast)29.8 - 40.4[6]
SW620 (Colon)23.8 - 24.13[7]
HCT-15 (Colon)Comparable to doxorubicin[7]
A549 (Lung)Comparable to doxorubicin[7]

Note: IC50/GI50 values are highly dependent on the specific derivative and the cancer cell line tested. This table provides a general comparison based on available data.

Structure-Activity Relationship (SAR) Insights

The biological activity of both 3- and 4-aminoquinolines is heavily influenced by the nature and position of substituents on the quinoline ring and the amino side chain.

For 4-aminoquinolines , particularly in the context of antimalarial activity, a 7-chloro substituent on the quinoline ring is often crucial for optimal activity. The nature of the alkylamino side chain at the 4-position also plays a significant role in potency and overcoming drug resistance.

For 3-aminoquinolines , anticancer activity is often enhanced by the presence of aryl or hetaryl substituents on the amino group.[7] For instance, 3-(hetaryl/aryl)amino substituted isoquinolin-1(2H)-ones have shown potent anticancer effects.[7] The presence of bulky and lipophilic groups can influence DNA intercalation and topoisomerase inhibition.

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of quinoline derivatives on cancer cell lines.[11]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should be less than 0.5%.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

In Vitro Antimalarial Assay (SYBR Green I-Based Fluorescence Assay)

This is a widely used method for determining the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • P. falciparum culture (synchronized to the ring stage)

  • Complete culture medium (e.g., RPMI-1640 with supplements)

  • 96-well black microtiter plates

  • Test compounds (dissolved in DMSO)

  • Lysis buffer with SYBR Green I dye

  • Microplate reader with fluorescence detection

Procedure:

  • Prepare serial dilutions of the test compound in complete culture medium in the 96-well plate. Include positive controls (parasitized red blood cells without drug) and negative controls (uninfected red blood cells).

  • Add the synchronized parasite culture (1-2% parasitemia, 2% hematocrit) to each well.

  • Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO2, 5% O2, 90% N2).

  • After incubation, add the lysis buffer with SYBR Green I to each well.

  • Incubate the plates in the dark at room temperature for 1-2 hours.

  • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of parasite growth inhibition against the log of the drug concentration.

Heme Polymerization Inhibition Assay

This cell-free assay assesses the ability of compounds to inhibit the formation of hemozoin.[12]

Materials:

  • Hemin chloride solution (in DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

  • Buffer solution to promote polymerization

  • Spectrophotometer

Procedure:

  • Distribute the hemin chloride solution into the wells of a 96-well microplate.

  • Add different concentrations of the test compounds to the wells in triplicate.

  • Induce polymerization (e.g., by adjusting pH or adding a lipid catalyst).

  • Incubate the plate under conditions that promote hemozoin formation.

  • After incubation, centrifuge the plate to pellet the hemozoin.

  • Quantify the amount of hemozoin formed by measuring its absorbance after dissolving it in a basic solution.

  • Calculate the percentage of inhibition of heme polymerization relative to a drug-free control and determine the IC50 value.

Visualizing the Mechanisms of Action

To better understand the distinct biological pathways targeted by 3- and 4-aminoquinolines, the following diagrams illustrate their proposed mechanisms of action.

4-Aminoquinoline_Antimalarial_Mechanism cluster_parasite Plasmodium Parasite cluster_vacuole Digestive Vacuole (Acidic) Hemoglobin Host Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Hemozoin Hemozoin (Non-toxic) Heme->Hemozoin Polymerization Heme->Hemozoin Inhibition Parasite Death Parasite Death Heme->Parasite Death Heme->Parasite Death Toxicity Drug 4-Aminoquinoline Drug->Heme Binding Drug->Heme cluster_vacuole cluster_vacuole Drug->cluster_vacuole Accumulation 3-Aminoquinoline_Anticancer_Mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus DNA DNA CleavageComplex Topoisomerase-DNA Cleavage Complex DNA->CleavageComplex Binding & Cleavage Topoisomerase Topoisomerase Topoisomerase->DNA Binding & Cleavage DSB DNA Double-Strand Breaks CleavageComplex->DSB Inhibition of Re-ligation Apoptosis Apoptosis DSB->Apoptosis Drug 3-Aminoquinoline Derivative Drug->DNA Intercalation Drug->CleavageComplex Stabilization

Caption: Proposed anticancer mechanism of 3-aminoquinoline derivatives.

Conclusion and Future Directions

The positional isomerism of the amino group on the quinoline scaffold profoundly dictates the biological activity profile of the resulting compounds. While 4-aminoquinolines have a long and successful history as antimalarial agents and are now being explored for their anticancer potential, 3-aminoquinolines have emerged as a promising class of compounds primarily for cancer and other parasitic diseases like leishmaniasis.

The distinct mechanisms of action—inhibition of hemozoin formation for 4-aminoquinolines in malaria and topoisomerase inhibition/DNA intercalation for 3-aminoquinolines in cancer—underscore the importance of subtle structural modifications in drug design. Future research should focus on direct comparative studies of these isomers under standardized conditions to provide a clearer quantitative understanding of their relative potencies and selectivities. Furthermore, the elucidation of the detailed molecular targets and signaling pathways for 3-aminoquinoline derivatives will be crucial for their rational optimization as next-generation therapeutic agents. The versatility of the quinoline nucleus, as demonstrated by the divergent activities of its 3- and 4-amino derivatives, ensures its continued prominence in the field of medicinal chemistry.

References

  • Zorc, B., Rajić, Z., & Perković, I. (2019). Antiproliferative evaluation of various aminoquinoline derivatives. Acta Pharmaceutica, 69(4), 661-672. [Link]

  • Kovalska, V., et al. (2021). Biological Evaluation of 3-Aminoisoquinolin-1(2H)-one Derivatives as Potential Anticancer agents. French-Ukrainian Journal of Chemistry, 9(2), 100-111. [Link]

  • Chanquia, S. N., et al. (2019). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. Bioorganic & Medicinal Chemistry, 27(10), 1986-1994. [Link]

  • Ferreira, M. J., et al. (2020). Aminoquinolines as Translational Models for Drug Repurposing: Anticancer Adjuvant Properties and Toxicokinetic-Related Features. Oxidative Medicine and Cellular Longevity, 2020, 8854985. [Link]

  • Elslager, E. F., et al. (1974). Antimalarials. 11. Synthesis of 3- and 5-aminoquinolines as potential antimalarials. Journal of Medicinal Chemistry, 17(1), 75-81. [Link]

  • Saeed, A., et al. (2020). Anti-Cancer Activity and Molecular Docking of Some Pyrano[3,2-c]quinoline Analogues. Open Journal of Medicinal Chemistry, 10(1), 1-14. [Link]

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5737-5757. [Link]

  • Kumar, A., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1373-1377. [Link]

  • Singh, P., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Molecular and Cellular Biochemistry, 475(1-2), 245-263. [Link]

  • Sharma, M., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(11), 1083-1104. [Link]

  • Ghorab, M. M., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry, 24(22), 5737-5757. [Link]

  • Radini, M. A., et al. (2016). Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. Molecules, 21(7), 929. [Link]

  • Egan, T. J. (2013). Quinoline Drug–Heme Interactions and Implications for Antimalarial Cytostatic versus Cytocidal Activities. Journal of Medicinal Chemistry, 56(8), 3097-3112. [Link]

  • N'Da, D. D. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Molecules, 22(12), 2209. [Link]

  • Denny, W. A. (2011). 3-Arylisoquinolines as novel topoisomerase I inhibitors. European Journal of Medicinal Chemistry, 46(1), 1-13. [Link]

  • Singh, A., et al. (2015). 4-Aminoquinoline derived antimalarials: Synthesis, antiplasmodial activity and heme polymerization inhibition studies. Bioorganic & Medicinal Chemistry Letters, 25(16), 3224-3228. [Link]

  • Smith, G. S., et al. (2024). Aminoquinoline-based Re(I) tricarbonyl complexes: Insights into their antiproliferative activity and mechanisms of action. European Journal of Medicinal Chemistry, 268, 116094. [Link]

  • Al-Ostoot, F. H., et al. (2021). (A) Effect of compound 3 on the cell cycle distribution of leukemia cell line K562. (B) Untreated leukemia cell was used as negative control. (C) Apoptosis induced by compound 3 using leukemia cell line K562. (D) Apoptosis in untreated cells as a negative control. The four quadrants identified as: lower left: viable cells; lower right: early apoptotic cells; upper right: late apoptotic cells; upper left: necrotic cells. ResearchGate. [Link]

  • O'Neill, P. M., et al. (2012). THE SYNTHESIS AND METABOLISM OF NOVEL 4-AMINO QUIN OLINE ANTIMALARIALS. The University of Liverpool Repository. [Link]

  • De, P., et al. (2009). Discovery of a new anilino-3H-pyrrolo[3,2-f]quinoline derivative as potential anti-cancer agent. Bioorganic & Medicinal Chemistry Letters, 19(21), 6074-6077. [Link]

  • Chen, Y. L., et al. (2013). Discovery of indeno[1, 2 - c] quinoline derivatives as dual topoisomerases I/II inhibitors. Bioorganic & Medicinal Chemistry, 21(22), 7066-7075. [Link]

  • El-Sayed, M. A. A., et al. (2024). Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design. Semantic Scholar. [Link]

  • Wang, Y., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(16), 4899. [Link]

  • Singh, K., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 15(35), 24895-24921. [Link]

  • Sharma, M., et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Current Drug Targets, 23(11), 1083-1104. [Link]

  • Romero, A. H., & Delgado, F. (2025). Current developments of metal- and metalloid-based quinoline compounds as leishmanicidal agents. Frontiers in Chemistry, 13, 1586044. [Link]

  • Kumar, D. S., et al. (2021). SYNTHESIS, ANTIOXIDANT AND ANTICANCER ACTIVITY OF NEW QUINOLINE--[7][11]TRIAZOLE HYBRIDS. Rasayan Journal of Chemistry, 14(2), 1063-1070. [Link]

  • Kumar, A., et al. (2012). Design, synthesis of 4-aminoquinoline-derived thiazolidines and their antimalarial activity and heme polymerization inhibition studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(2), 254-261. [Link]

  • Egan, T. J., et al. (2000). Structure−Function Relationships in Aminoquinolines: Effect of Amino and Chloro Groups on Quinoline−Hematin Complex Formation, Inhibition of β-Hematin Formation, and Antiplasmodial Activity. Journal of Medicinal Chemistry, 43(2), 283-291. [Link]

  • Al-Omair, M. A., et al. (2026). Design, synthesis, structural characterization, anticancer evaluation, and computational studies of novel quinoline-1,2,3-triazole glycohybrids. RSC Advances, 16(10), 6459-6471. [Link]

  • Kumar, A., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1373-1377. [Link]

  • Romero, A. H., & Delgado, F. (2025). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 13, 1634579. [Link]

  • Wikipedia. (n.d.). Topoisomerase inhibitor. [Link]

  • Intaraudom, C., et al. (2022). In vitro anti-Leishmania activity of 8-hydroxyquinoline and its synergistic effect with amphotericin B deoxycholate against Leishmania siamensis. PeerJ, 10, e12773. [Link]

  • Bousejra-ElGarah, F., et al. (2024). Evaluation of In Vitro Inhibition of β-Hematin Formation: A Step Towards a Comprehensive Understanding of the Mechanism of Action of New Arylamino Alcohols. Molecules, 29(24), 5649. [Link]

  • El-Gamal, M. I., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3- f]quinoline Derivatives. Molecules, 27(7), 2111. [Link]

  • Kumar, A., et al. (2008). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters, 18(4), 1373-1377. [Link]

  • Li, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. Molecules, 27(21), 7407. [Link]

  • Nilsen, A., et al. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 64(6), 3349-3363. [Link]

  • N'Da, D. D. (2017). Quinoline-Based Hybrid Compounds with Antimalarial Activity. Semantic Scholar. [Link]

Sources

A Comparative Guide to Purity Assessment of Synthesized 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel compounds for pharmaceutical and research applications, the rigorous assessment of purity is a cornerstone of scientific validity and regulatory compliance. This guide provides an in-depth, comparative analysis of the essential analytical techniques for determining the purity of synthesized 6-Bromo-4-methylquinolin-3-amine, a quinoline derivative of interest in medicinal chemistry. We will delve into the principles, protocols, and relative merits of High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive framework for robust quality control.

The Imperative of Purity in Drug Discovery

The presence of impurities in a synthesized active pharmaceutical ingredient (API) can have profound implications, ranging from altered biological activity and toxicity to compromised patentability. For a molecule like 6-Bromo-4-methylquinolin-3-amine, which serves as a building block in drug discovery, ensuring its chemical integrity is paramount.[1] Potential impurities can arise from various sources, including unreacted starting materials, intermediates, byproducts of side reactions, and residual solvents.[2] A multi-faceted analytical approach is therefore not just recommended, but essential for a complete purity profile.

A Plausible Synthetic Route and Potential Impurities

While a specific synthesis for 6-Bromo-4-methylquinolin-3-amine is not extensively detailed in publicly available literature, a plausible route can be inferred from established quinoline syntheses.[2][3] This understanding is crucial for anticipating potential impurities that must be resolved and quantified.

A likely synthetic pathway involves the following conceptual steps:

  • Cyclization: Condensation of a substituted aniline, such as 4-bromoaniline, with a suitable three-carbon synthon to form the quinoline core.[4][5]

  • Functionalization: Introduction of the methyl and amino groups at the 4- and 3-positions, respectively. This could involve several steps, including nitration followed by reduction to the amine.[2]

Based on this, a range of impurities could be present in the final product:

  • Unreacted Starting Materials: e.g., 4-bromoaniline.

  • Intermediates: Such as a nitrated precursor (6-bromo-4-methyl-3-nitroquinoline).[2]

  • Isomeric Byproducts: Positional isomers formed during substitution reactions.

  • Over- or Under-functionalized Products: Compounds with missing or additional functional groups.

  • Residual Solvents and Reagents: From the reaction and purification steps.

A robust analytical workflow must be capable of separating and identifying each of these potential contaminants.

Comparative Analysis of Core Analytical Techniques

The three pillars of purity assessment for small organic molecules are HPLC, NMR, and Mass Spectrometry. Each provides unique and complementary information.

Technique Principle Strengths Limitations Primary Application in Purity Assessment
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.[6]High sensitivity, excellent quantitative accuracy, and high resolving power for complex mixtures.[7]Requires a chromophore for UV detection; derivatization may be necessary for some compounds.[8]Quantification of the main component and known/unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, providing detailed structural information.[7]Unrivaled for structural elucidation and identification of unknown impurities. Quantitative NMR (qNMR) can provide highly accurate purity values without a reference standard for the analyte.Relatively low sensitivity compared to HPLC and MS.[9]Structural confirmation of the target compound and identification of impurities.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio (m/z).[7]Extremely high sensitivity, provides molecular weight information, and fragmentation patterns can aid in structural identification.[10]Can be difficult to quantify without an appropriate internal standard; isomeric impurities may not be distinguishable.Confirmation of molecular weight and elemental composition (with HRMS).

Experimental Protocols and Data Interpretation

High-Performance Liquid Chromatography (HPLC) for Quantitative Purity

Reverse-phase HPLC (RP-HPLC) is the workhorse for purity determination of aromatic amines and heterocyclic compounds.[2]

Experimental Workflow for HPLC Analysis

Caption: Workflow for HPLC purity assessment.

Detailed HPLC Protocol:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[11]

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve a reference standard of 6-Bromo-4-methylquinolin-3-amine in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Prepare the synthesized sample at a similar concentration.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is a common starting point (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

    • Flow Rate: Typically 1.0 mL/min.[11]

    • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

    • Gradient Elution: A gradient elution program, where the proportion of the organic solvent is increased over time, is often necessary to resolve impurities with a wide range of polarities.[11]

  • Data Analysis: The purity is typically calculated using the area normalization method, where the peak area of the main component is expressed as a percentage of the total area of all peaks in the chromatogram.

Hypothetical HPLC Data:

Peak Retention Time (min) Area (%) Potential Identity
12.50.8Starting Material (e.g., 4-bromoaniline)
24.898.56-Bromo-4-methylquinolin-3-amine
36.20.5Intermediate (e.g., nitro-precursor)
47.10.2Isomeric Impurity
Nuclear Magnetic Resonance (NMR) for Structural Verification

¹H and ¹³C NMR are indispensable for confirming the chemical structure of the synthesized compound and identifying any structurally related impurities.[7][12]

NMR Experimental Workflow

NMR_Workflow A Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) B Acquire 1H and 13C NMR Spectra A->B C Process Data (Fourier Transform, Phase Correction, Baseline Correction) B->C D Analyze Spectra: - Chemical Shifts - Integration - Coupling Patterns C->D E Compare with Expected Structure and Identify Impurity Signals D->E

Caption: Workflow for NMR-based structural analysis.

NMR Data Interpretation:

  • ¹H NMR: The number of signals, their chemical shifts (ppm), integration values (proton count), and splitting patterns (coupling constants) should be consistent with the structure of 6-Bromo-4-methylquinolin-3-amine. Signals from impurities will appear as additional, unassigned peaks.

  • ¹³C NMR: The number of signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.[13]

  • qNMR (Quantitative NMR): For a highly accurate purity assessment, a certified internal standard of known concentration is added to the sample. The purity of the analyte is determined by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.

Mass Spectrometry (MS) for Molecular Weight Confirmation

Mass spectrometry confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to determine the elemental formula.[12][13]

Key Aspects of MS Analysis:

  • Ionization Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like 6-Bromo-4-methylquinolin-3-amine.

  • Isotopic Pattern: A crucial diagnostic feature for bromine-containing compounds is the presence of a characteristic M+2 peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 1:1 ratio). This results in two molecular ion peaks of almost equal intensity, separated by 2 m/z units.[10][14][15] The presence of this pattern is strong evidence for a monobrominated compound.

MS Data Interpretation Workflow

MS_Analysis cluster_ms Mass Spectrometry cluster_data Data Interpretation Acquire Acquire Mass Spectrum (ESI+) Identify Identify Molecular Ion Peak (M+H)+ Acquire->Identify Check Check for M+2 Peak (approx. 1:1 ratio with M+) Identify->Check Confirm Confirm Elemental Composition (HRMS) Check->Confirm

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 6-Bromo-4-methylquinolin-3-amine

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for researchers, scientists, and drug development professionals on the proper and safe disposal of 6-Bromo-4-methylquinolin-3-amine. Adherence to these protocols is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The procedures outlined are based on established principles of chemical waste management and data synthesized from structurally similar quinoline compounds.

Foundational Understanding: Hazard Profile

6-Bromo-4-methylquinolin-3-amine is a halogenated aromatic amine. While specific toxicological data for this exact compound is limited, the quinoline scaffold and its derivatives are known to present significant health and environmental risks.[1] Therefore, it must be handled as a hazardous substance. The disposal plan is predicated on a thorough understanding of its potential hazards, which are extrapolated from analogous compounds.

Table 1: Hazard Profile Based on Structurally Similar Quinoline Derivatives

Hazard ClassificationAnalogous Compound(s)Key Findings & Potential Risks
Acute Toxicity (Oral, Dermal, Inhalation) 2-Amino-6-bromo-3-methylquinoline, 6-BromoquinolineHarmful if swallowed, in contact with skin, or if inhaled.[2][3]
Skin Corrosion/Irritation 6-Bromoquinoline, 2-Amino-6-bromo-3-methylquinolineCauses skin irritation.[2][4]
Serious Eye Damage/Irritation 6-Bromoquinoline, 2-Amino-6-bromo-3-methylquinolineCauses serious eye irritation or damage.[2][4][5]
Specific Target Organ Toxicity (Single Exposure) 6-BromoquinolineMay cause respiratory irritation.[4][5]
Environmental Hazard QuinolineQuinoline is persistent in the environment, particularly in water and soil, posing risks to aquatic life.[1]

Disclaimer: This information is synthesized from data on similar compounds. A comprehensive, experiment-specific risk assessment must be performed by the researcher in consultation with their institution's Environmental Health and Safety (EHS) department.[6]

Pre-Disposal Operations: Engineering and Personal Protective Controls

Safe disposal begins with safe handling. All operations involving 6-Bromo-4-methylquinolin-3-amine, including weighing, transferring, and preparing for disposal, must be conducted with appropriate protective measures.

  • Engineering Controls : All handling of this compound, especially in its solid, powdered form, must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][7] An emergency eyewash station and safety shower must be readily accessible.[6][8]

  • Personal Protective Equipment (PPE) : A multi-layered PPE approach is mandatory.[6]

    • Hand Protection : Chemical-resistant gloves (e.g., nitrile, tested to EN 374) are required. Gloves must be inspected for integrity before each use and changed immediately upon contamination.[6][7]

    • Eye/Face Protection : Tightly fitting safety goggles with side-shields are the minimum requirement.[6] A face shield should be worn over goggles whenever there is a splash hazard.[7]

    • Body Protection : A laboratory coat is mandatory. For handling larger quantities, a chemical-resistant apron or clothing is recommended.[6][7]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 6-Bromo-4-methylquinolin-3-amine is not a single action but a systematic process involving segregation, containment, and documentation.

Step 1: Waste Segregation (The Critical First Step)

The core principle of chemical waste management is segregation at the source. Due to the bromine atom in its structure, 6-Bromo-4-methylquinolin-3-amine is classified as a halogenated organic compound .

  • Action : All waste containing this compound, including pure solid, solutions, and contaminated materials, must be collected in a designated "Halogenated Organic Waste" container.[9][10][11]

  • Causality : Halogenated and non-halogenated waste streams are disposed of differently. Halogenated waste requires high-temperature incineration with specialized scrubbers to neutralize the acidic hydrogen bromide (HBr) gas produced during combustion.[10] Mixing these streams increases disposal costs and can violate regulatory requirements.[11]

  • DO NOT :

    • Mix with non-halogenated organic waste (e.g., hexane, acetone).[9][11]

    • Pour any waste containing this compound down the drain.[7] This is illegal and environmentally damaging.[10]

Step 2: Waste Containment and Labeling

Proper containment prevents spills and ensures clear communication of hazards.

  • Container Selection : Use a container compatible with the waste. The original product container is often a good choice for solid waste.[11] For liquid waste, use a designated, leak-proof hazardous waste container. Ensure the container has a secure, threaded cap.[9][12]

  • Labeling : The container must be clearly labeled as soon as the first drop of waste is added.[9] The label must include:

    • The words "Hazardous Waste" .[13]

    • The full chemical name: "Waste 6-Bromo-4-methylquinolin-3-amine" . Do not use abbreviations.[9]

    • An indication of the hazards (e.g., "Toxic," "Irritant").[13]

  • Storage : Keep waste containers closed at all times except when adding waste.[9][12] Store in a designated satellite accumulation area (SAA) within the laboratory, below eye level, and in secondary containment to prevent spills.[12]

Step 3: Managing Contaminated Materials & Decontamination

Any item that comes into contact with the chemical is considered hazardous waste.

  • Solid Waste : Contaminated PPE (gloves, disposable lab coats), weigh boats, and absorbent materials used for cleanup must be placed in the designated solid halogenated waste container.[7][13]

  • Empty Containers : "Empty" containers that held 6-Bromo-4-methylquinolin-3-amine are still considered hazardous. They should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinseate must be collected and disposed of as halogenated liquid waste.[11] After rinsing, the container label should be defaced, and it can be disposed of as regular glass or plastic waste, per institutional policy.[10][11]

  • Glassware and Surface Decontamination :

    • Rinse all contaminated glassware and equipment with an appropriate solvent. Collect this rinseate as halogenated liquid waste.

    • Wash the rinsed items thoroughly with soap and water.[7]

    • For work surfaces, wipe down with an appropriate solvent (collecting the wipe as solid hazardous waste) and then wash with detergent.[14]

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is crucial.

  • Alert & Isolate : Immediately alert personnel in the area.[13][14] If the spill is large or produces significant dust/vapors, evacuate the immediate area and notify your institution's EHS.

  • Assess : Determine the extent of the spill. For minor spills (<1g of solid, <100 mL of dilute solution) that you are trained and equipped to handle, proceed with cleanup. For major spills, call EHS immediately.[15]

  • PPE : Don the appropriate PPE as described in Section 2 before approaching the spill.[13]

  • Contain & Absorb : Cover the spill with an inert absorbent material such as vermiculite, clay, or sand.[13][16] Start from the perimeter and work inward to prevent the spill from spreading.[13]

  • Collect : Carefully scoop the absorbed material into a designated hazardous waste container.[13][14] Avoid generating dust.

  • Decontaminate : Clean the spill area. A solution of 5% sodium bicarbonate and 5% sodium hypochlorite in water can be used to deactivate residual aromatic amine, but this should be tested for compatibility first.[16] Otherwise, decontaminate with a solvent rinse followed by a soap and water wash, collecting all materials as hazardous waste.[13][14]

  • Label & Dispose : Seal and label the spill cleanup waste container clearly with the chemical name and the words "Spill Debris."[13] Dispose of it through the EHS office.

Final Disposal Pathway

The ultimate disposal of 6-Bromo-4-methylquinolin-3-amine waste is managed through institutional and regulatory channels.

  • Institutional EHS : Contact your institution's Environmental Health and Safety (EHS) or equivalent department to request a hazardous waste pickup.[13]

  • Licensed Disposal Facility : The EHS office will arrange for the transport of the waste to a licensed and approved hazardous waste disposal facility.

  • Method : The standard and most appropriate disposal method for this type of compound is high-temperature incineration.[10]

Below is a diagram outlining the logical workflow for the disposal of 6-Bromo-4-methylquinolin-3-amine.

DisposalWorkflow start Generation of 6-Bromo-4-methylquinolin-3-amine Waste is_spill Is it an accidental spill? start->is_spill spill_cleanup Follow Spill Management Protocol (Section 4) - Alert & Isolate - Contain & Absorb - Collect Spill Debris is_spill->spill_cleanup Yes waste_type Identify Waste Type is_spill->waste_type No (Routine Waste) collect_solid Place in labeled 'Solid Halogenated Organic Waste' container spill_cleanup->collect_solid solid_waste Solid Waste (Unused chemical, contaminated PPE, wipes) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions, solvent rinses) waste_type->liquid_waste Liquid empty_container Empty Containers waste_type->empty_container Container solid_waste->collect_solid collect_liquid Place in labeled 'Liquid Halogenated Organic Waste' container liquid_waste->collect_liquid decontaminate_container Triple-rinse with solvent (Collect rinseate as liquid waste) empty_container->decontaminate_container store_waste Store container securely in Satellite Accumulation Area (SAA) collect_solid->store_waste collect_liquid->store_waste decontaminate_container->collect_liquid Collect Rinseate dispose_rinsed Deface label & dispose of container per institutional policy decontaminate_container->dispose_rinsed request_pickup Request Waste Pickup from Institutional EHS store_waste->request_pickup end Disposal by Licensed Facility (High-Temperature Incineration) request_pickup->end

Caption: Disposal workflow for 6-Bromo-4-methylquinolin-3-amine.

References

  • Essential Safety and Logistical Information for Handling Quinolinium, 7-hydroxy-1-methyl-. Benchchem.
  • Quinoline: Synthesis, Applications, and Environmental Impact. Sinocure Chemical Group.
  • Safeguarding Your Research: A Comprehensive Guide to Handling Quinoline-2-Carboxylic Acid. Benchchem.
  • 6-Bromo-N-methylquinolin-4-amine|CAS 916812-31-2. Benchchem.
  • SDS US. (2019).
  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD.
  • 6-Bromo-4-methyl-3-nitroquinoline | 1185310-49-9. Benchchem.
  • Chemical Spill Response Procedures. University of Louisville.
  • CHEMICAL SPILL PROCEDURES. Clarkson University.
  • 2-AMINO-6-BROMO-3-METHYLQUINOLINE SDS. BLD Pharm.
  • 6-Bromoquinoline - SAFETY DATA SHEET.
  • Spill Decontamination Kit for Aromatic Amines. SKC Ltd.
  • 1.3.2 Spill-Procedures.
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2009).
  • Hazardous Waste Disposal Guide. Northwestern University. (2023).
  • Management of decontamination in chemical accidents: a laboratory model. PMC. (2023).
  • Quinoline | C9H7N | CID 7047. PubChem - NIH.
  • SAFETY DATA SHEET. Fisher Scientific. (2024).
  • Laboratory chemical waste disposal guidelines. University of Otago.
  • 6-Amino-5-bromoquinoxaline. Apollo Scientific.
  • SAFETY DATA SHEET. Fisher Scientific. (2009).
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Appendix A Disposal Procedures by Chemical. (2022).
  • Hazardous Materials Disposal Guide. Nipissing University. (2019).
  • 6-Bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine. MDPI. (2020).
  • 6-Bromo-4-methylquinoline | C10H8BrN | CID 12475362. PubChem.

Sources

A Senior Application Scientist's Guide to Handling 6-Bromo-4-methylquinolin-3-amine: Personal Protective Equipment and Safety Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities is the cornerstone of innovation in drug discovery and development. Among these, heterocyclic compounds like 6-Bromo-4-methylquinolin-3-amine represent a class of molecules with significant potential. However, their potent biological activity often correlates with notable health and safety considerations. This guide provides a comprehensive, field-tested framework for the safe handling of 6-Bromo-4-methylquinolin-3-amine, with a deep focus on the selection and use of Personal Protective Equipment (PPE). Our approach is grounded in the principle that true laboratory safety is not merely a checklist but a deeply understood and consistently practiced discipline.

Hazard Assessment: Understanding the "Why" Behind the "What"

Before any protective equipment is selected, a thorough understanding of the specific risks posed by 6-Bromo-4-methylquinolin-3-amine is paramount. Based on available safety data for this compound and its close structural analogs, a clear hazard profile emerges.

According to its Safety Data Sheet (SDS), this compound is classified with significant acute toxicity and corrosive properties. The primary routes of exposure are inhalation, skin contact, and ingestion, each presenting a severe health risk.

Key Hazards:

  • Acute Toxicity (Category 3): Toxic if swallowed, in contact with skin, or if inhaled. This classification signifies that even small quantities can cause serious health effects or be fatal.

  • Skin Corrosion (Category 1B): Causes severe skin burns and eye damage. This indicates that the chemical can cause irreversible damage upon contact.

  • Respiratory Irritation: Dust or aerosols may cause respiratory irritation[1][2][3].

This hazard profile dictates a stringent, multi-layered approach to personal protection. The causality is clear: because the compound is toxic via multiple routes and is corrosive, our protective measures must establish a complete barrier between the researcher and the chemical.

The Core Ensemble: Required PPE for Handling 6-Bromo-4-methylquinolin-3-amine

The selection of PPE is not a one-size-fits-all solution; it must be tailored to the specific tasks being performed. Below is a breakdown of the essential PPE, explaining the rationale behind each choice.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Nitrile, double-gloved)To prevent skin contact, which can cause both severe burns and systemic toxicity. Double-gloving is recommended to protect against undetected micro-tears and provides an extra layer of safety during glove changes[4].
Body Protection Flame-resistant lab coat with long sleeves and a secure closure.To protect skin and personal clothing from splashes and spills. The flame-resistant property is an added precaution as the compound is combustible[5].
Eye & Face Protection Chemical splash goggles and a full-face shield.To protect against splashes that can cause severe, irreversible eye damage. A face shield offers an additional layer of protection for the entire face[4][5].
Respiratory Protection NIOSH-approved respirator (e.g., N95 for powders, or a half-mask/full-face respirator with appropriate cartridges for vapors).To prevent the inhalation of toxic dust or aerosols. The specific type of respirator should be determined by a formal risk assessment[6][7].
Footwear Closed-toe, chemical-resistant shoes.To protect feet from spills and dropped objects[4][6].

Operational Protocols: From Preparation to Disposal

A successful experiment is a safe experiment. The following step-by-step protocols are designed to integrate safety into every stage of the workflow.

Pre-Operation: Setting the Stage for Safety
  • Designated Area: All work with 6-Bromo-4-methylquinolin-3-amine must be conducted in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure[1][8].

  • Emergency Equipment Check: Before starting, verify the location and functionality of the nearest safety shower, eyewash station, and fire extinguisher.

  • PPE Donning Sequence: Donning PPE in the correct order is crucial to ensure a proper seal and avoid contamination.

PPE_Donning_Workflow cluster_prep Preparation Phase start Enter Lab shoes 1. Don Closed-Toe Shoes start->shoes coat 2. Don Lab Coat shoes->coat respirator 3. Don Respirator coat->respirator goggles 4. Don Goggles/Face Shield respirator->goggles gloves 5. Don Gloves (Outer Pair Last) goggles->gloves end_prep Ready for Work gloves->end_prep

Caption: Workflow for donning Personal Protective Equipment.

During Operation: Safe Handling Practices
  • Handling Powders: When weighing or transferring the solid compound, use techniques that minimize dust generation, such as gentle scooping and working within the fume hood.

  • Handling Solutions: When working with solutions, be mindful of the potential for splashes. Use a face shield in addition to goggles[5].

  • Avoid Contamination: Never touch personal items (phones, pens, etc.) with gloved hands. If you must exit the work area, follow the doffing procedure and re-don fresh PPE upon return.

Post-Operation: Decontamination and Disposal
  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate the area.

  • Waste Disposal: Dispose of all contaminated materials, including gloves, wipes, and pipette tips, in a clearly labeled hazardous waste container. Follow all institutional and local regulations for chemical waste disposal.

  • PPE Doffing Sequence: Removing PPE in the correct order is critical to prevent self-contamination.

PPE_Doffing_Workflow cluster_cleanup Cleanup Phase start_cleanup Work Complete gloves_off 1. Remove Outer Gloves start_cleanup->gloves_off shield_off 2. Remove Face Shield/Goggles gloves_off->shield_off coat_off 3. Remove Lab Coat shield_off->coat_off inner_gloves_off 4. Remove Inner Gloves coat_off->inner_gloves_off respirator_off 5. Remove Respirator inner_gloves_off->respirator_off wash 6. Wash Hands Thoroughly respirator_off->wash exit_lab Exit Lab wash->exit_lab

Caption: Workflow for doffing Personal Protective Equipment.

Emergency Response: Preparedness is Key

In the event of an exposure or spill, a swift and correct response can significantly mitigate harm.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. Show the Safety Data Sheet to the attending physician[8].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention from an ophthalmologist.

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1].

  • Spill: Evacuate the immediate area. If the spill is large, alert your institution's environmental health and safety department. For small spills within a fume hood, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent and place it in a sealed container for disposal.

By integrating these safety protocols and PPE requirements into your daily laboratory operations, you can confidently work with 6-Bromo-4-methylquinolin-3-amine while ensuring the highest level of personal and environmental safety.

References

  • SAFETY DATA SHEET for 6-Bromo-4-methylquinolin-3-amine. MilliporeSigma.
  • Safety D
  • SAFETY DATA SHEET for Quinoline, 3-bromo-. Thermo Fisher Scientific.
  • 6-Bromoquinoline - SAFETY D
  • SAFETY DATA SHEET for 6-Bromo-4-chloroquinoline. Fisher Scientific.
  • Toxicological Profile of Substituted Quinolines: An In-depth Technical Guide. Benchchem.
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
  • Personal Protective Equipment | Health & Safety. The University of Edinburgh.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
  • UAH Laboratory Personal Protective Equipment. The University of Alabama in Huntsville.
  • Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
  • Personal Protective Equipment Selection Guide. Research Laboratory & Safety Services, The University of Arizona.
  • Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed.
  • 6-Bromo-1,2,4-triazin-3-amine SDS, 69249-22-5 Safety D
  • A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents.
  • RETRACTED: Toxicological Screening of 4-Phenyl-3,4-dihydrobenzo[h]quinolin-2(1H)

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.